molecular formula C11H10O4 B14148304 Methyl 2-(acryloyloxy)benzoate CAS No. 4513-46-6

Methyl 2-(acryloyloxy)benzoate

Cat. No.: B14148304
CAS No.: 4513-46-6
M. Wt: 206.19 g/mol
InChI Key: HRNCZFIWELTICZ-UHFFFAOYSA-N
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Description

Methyl 2-(acryloyloxy)benzoate is a useful research compound. Its molecular formula is C11H10O4 and its molecular weight is 206.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality Methyl 2-(acryloyloxy)benzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 2-(acryloyloxy)benzoate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

4513-46-6

Molecular Formula

C11H10O4

Molecular Weight

206.19 g/mol

IUPAC Name

methyl 2-prop-2-enoyloxybenzoate

InChI

InChI=1S/C11H10O4/c1-3-10(12)15-9-7-5-4-6-8(9)11(13)14-2/h3-7H,1H2,2H3

InChI Key

HRNCZFIWELTICZ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=CC=C1OC(=O)C=C

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Methyl 2-(acryloyloxy)benzoate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of the synthesis of Methyl 2-(acryloyloxy)benzoate, a functionalized acrylate ester with significant potential in polymer chemistry and materials science. The document details a robust synthetic methodology, rooted in the principles of nucleophilic acyl substitution, and provides a thorough examination of the reaction mechanism, experimental protocols, and characterization of the final product. This guide is intended for researchers, scientists, and professionals in drug development and materials science who are interested in the synthesis and application of novel monomers and polymers.

Introduction: The Significance of Methyl 2-(acryloyloxy)benzoate

Methyl 2-(acryloyloxy)benzoate is a bifunctional molecule that combines the structural features of salicylic acid and an acrylate moiety. This unique combination imparts properties that make it a valuable monomer for the synthesis of advanced polymers with potential applications in biomedical fields, such as drug delivery and the development of anti-biofilm coatings.[1][2][3] The acrylate group allows for polymerization, while the salicylate portion can be designed to release salicylic acid, a well-known anti-inflammatory and analgesic agent, upon hydrolysis of the ester bond.[1] The methyl ester group can also be further modified, offering a versatile platform for the design of functional materials.

This guide will focus on a reliable and efficient method for the synthesis of Methyl 2-(acryloyloxy)benzoate via the acylation of methyl salicylate with acryloyl chloride. The principles discussed are broadly applicable to the synthesis of a variety of acrylate esters.

Synthetic Strategy: Acylation of Methyl Salicylate

The most direct and widely applicable method for the synthesis of Methyl 2-(acryloyloxy)benzoate is the acylation of the phenolic hydroxyl group of methyl salicylate with acryloyl chloride. This reaction proceeds via a nucleophilic acyl substitution mechanism.

Reaction Mechanism

The reaction is typically carried out in the presence of a non-nucleophilic base, such as triethylamine, which serves to neutralize the hydrochloric acid byproduct and facilitate the reaction. The mechanism can be described in the following steps:

  • Deprotonation of Methyl Salicylate: The basic catalyst, triethylamine, deprotonates the phenolic hydroxyl group of methyl salicylate, forming a more nucleophilic phenoxide ion.

  • Nucleophilic Attack: The resulting phenoxide ion acts as a nucleophile and attacks the electrophilic carbonyl carbon of acryloyl chloride. This leads to the formation of a tetrahedral intermediate.

  • Elimination of the Leaving Group: The tetrahedral intermediate is unstable and collapses, reforming the carbonyl double bond and expelling the chloride ion as a good leaving group.

  • Formation of the Product: The final product, Methyl 2-(acryloyloxy)benzoate, is formed. The triethylamine hydrochloride salt precipitates from the reaction mixture.

Reaction_Mechanism cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Elimination Methyl_Salicylate Methyl Salicylate Phenoxide_Ion Phenoxide Ion Methyl_Salicylate->Phenoxide_Ion + Et3N Methyl_Salicylate->Phenoxide_Ion Triethylamine Triethylamine Triethylammonium Triethylammonium Ion Triethylamine->Triethylammonium + H+ Tetrahedral_Intermediate Tetrahedral Intermediate Phenoxide_Ion->Tetrahedral_Intermediate + Acryloyl Chloride Phenoxide_Ion->Tetrahedral_Intermediate Acryloyl_Chloride Acryloyl Chloride Product Methyl 2-(acryloyloxy)benzoate Tetrahedral_Intermediate->Product - Cl- Tetrahedral_Intermediate->Product Chloride_Ion Chloride Ion

Figure 1: Reaction mechanism for the synthesis of Methyl 2-(acryloyloxy)benzoate.

Experimental Protocol

This protocol is adapted from the well-established procedure for the synthesis of analogous benzoyl derivatives and is expected to provide a high yield of the desired product.[4]

Materials and Reagents
ReagentFormulaMolar Mass ( g/mol )QuantityMoles (mmol)
Methyl SalicylateC₈H₈O₃152.153.04 g20
Acryloyl ChlorideC₃H₃ClO90.512.53 g (2.2 mL)28
TriethylamineC₆H₁₅N101.194.25 g (5.8 mL)42
Dichloromethane (DCM)CH₂Cl₂84.9350 mL-
5% Hydrochloric AcidHCl (aq)-45 mL-
Brine (saturated NaCl)NaCl (aq)-10 mL-
Anhydrous Sodium SulfateNa₂SO₄142.04~5 g-
EthanolC₂H₆O46.07For recrystallization-
Step-by-Step Procedure

Experimental_Workflow A 1. Dissolve Methyl Salicylate in DCM B 2. Add Triethylamine at 0°C A->B C 3. Add Acryloyl Chloride dropwise B->C D 4. Stir at Room Temperature C->D E 5. Monitor reaction by TLC D->E F 6. Wash with 5% HCl E->F G 7. Wash with distilled water F->G H 8. Wash with brine G->H I 9. Dry with Na2SO4 H->I J 10. Evaporate solvent I->J K 11. Recrystallize from Ethanol J->K

Figure 2: Experimental workflow for the synthesis of Methyl 2-(acryloyloxy)benzoate.

  • Reaction Setup: To a stirred solution of methyl salicylate (20 mmol) in dry dichloromethane (50 mL) in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add triethylamine (42 mmol) at 0°C (ice bath).

  • Addition of Acryloyl Chloride: Stir the mixture for 30 minutes at 0°C. Then, add acryloyl chloride (28 mmol) dropwise to the reaction mixture over a period of 15-20 minutes, maintaining the temperature at 0°C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

  • Work-up: Monitor the completion of the reaction by Thin Layer Chromatography (TLC). Once the reaction is complete, wash the organic layer sequentially with 5% hydrochloric acid (3 x 15 mL), distilled water (15 mL), and brine solution (10 mL).

  • Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the crude product.

  • Recrystallization: Purify the crude product by recrystallization from ethanol to yield pure Methyl 2-(acryloyloxy)benzoate.

Characterization of Methyl 2-(acryloyloxy)benzoate

The successful synthesis of the target compound can be confirmed by various spectroscopic techniques.

Physical Properties
PropertyValue
Molecular FormulaC₁₁H₁₀O₄
Molar Mass206.19 g/mol
AppearanceExpected to be a solid

(Data from PubChem CID: 22250625)[5]

Spectroscopic Data (Predicted)
  • ¹H NMR (CDCl₃, 400 MHz):

    • δ ~8.0-7.0 ppm (m, 4H): Aromatic protons of the benzene ring.

    • δ ~6.5-5.9 ppm (m, 3H): Vinylic protons of the acrylate group (CH₂=CH-).

    • δ ~3.9 ppm (s, 3H): Methyl protons of the ester group (-OCH₃).

  • ¹³C NMR (CDCl₃, 100 MHz):

    • δ ~165-170 ppm: Carbonyl carbons of the two ester groups.

    • δ ~150-120 ppm: Aromatic carbons.

    • δ ~135-125 ppm: Vinylic carbons of the acrylate group.

    • δ ~52 ppm: Methyl carbon of the ester group.

  • FT-IR (KBr, cm⁻¹):

    • ~3100-3000 cm⁻¹: C-H stretching of the aromatic and vinylic protons.

    • ~2950 cm⁻¹: C-H stretching of the methyl group.

    • ~1730-1750 cm⁻¹: Strong C=O stretching of the two ester groups.

    • ~1630 cm⁻¹: C=C stretching of the acrylate group.

    • ~1200-1100 cm⁻¹: C-O stretching of the ester groups.

Applications and Future Perspectives

Methyl 2-(acryloyloxy)benzoate is a promising monomer for the development of functional polymers with tailored properties. Its ability to undergo polymerization through the acrylate group allows for its incorporation into a wide range of polymer architectures, including linear polymers, cross-linked networks, and copolymers.

The salicylate moiety introduces the potential for creating "smart" biomaterials that can release salicylic acid in a controlled manner upon hydrolysis. This is particularly relevant for applications such as:

  • Anti-biofilm coatings for medical devices: The released salicylic acid can inhibit bacterial adhesion and biofilm formation on surfaces like catheters and implants.[1][2]

  • Drug delivery systems: The polymer backbone can be designed to degrade and release salicylic acid locally for anti-inflammatory or analgesic effects.

  • Functional polymers in dentistry: Acrylate-based polymers are widely used in dental materials, and the incorporation of this monomer could lead to new restorative materials with therapeutic properties.[6]

Further research into the polymerization kinetics of Methyl 2-(acryloyloxy)benzoate and the degradation profiles of the resulting polymers will be crucial for realizing its full potential in these and other advanced applications.

Conclusion

This technical guide has outlined a detailed and reliable method for the synthesis of Methyl 2-(acryloyloxy)benzoate, a versatile monomer with significant potential in materials science and biomedical applications. The provided experimental protocol, based on established chemical principles, offers a clear pathway for the preparation of this compound. The discussion of its characterization and potential applications is intended to stimulate further research and development in this exciting area of polymer chemistry.

References

  • PubChem. Methyl 2-(acryloyloxy)benzoate. National Center for Biotechnology Information. [Link]

  • Naveen, S., et al. (2016). Methyl 2-(benzoyloxy)benzoate. IUCrData, 1(12), x161934. [Link]

  • PubMed. Salicylic acid-releasing polyurethane acrylate polymers as anti-biofilm urological catheter coatings. [Link]

  • ResearchGate. Salicylic acid-releasing polyurethane acrylate polymers as anti-biofilm urological catheter coatings. [Link]

  • PubMed. Incorporation of salicylic acid derivatives to hydrophilic copolymer systems with biomedical applications. [Link]

  • RSC Publishing. Polymer Chemistry. [Link]

Sources

Technical Guide: Methyl 2-(acryloyloxy)benzoate (MAB)

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Methyl 2-(acryloyloxy)benzoate (MAB) Content Type: Technical Guide / Whitepaper Audience: Researchers, Polymer Scientists, and Drug Delivery Engineers

Synthesis, Polymerization Kinetics, and Biomedical Utility

Executive Summary

Methyl 2-(acryloyloxy)benzoate (MAB), also known as 2-methoxycarbonylphenyl acrylate, is a bifunctional monomer integrating a polymerizable acrylate group with a salicylate moiety. Unlike standard acrylates used purely for structural polymers, MAB serves as a polymeric prodrug precursor . Upon polymerization, it forms a carbon-carbon backbone with pendant salicylate groups. Hydrolysis of these side chains releases methyl salicylate (an analgesic/anti-inflammatory agent) or salicylic acid , making MAB a critical candidate for drug-eluting coatings, dental materials, and bioactive hydrogels.

This guide details the physicochemical profile, validated synthesis protocols, and hydrolytic mechanisms required to utilize MAB in therapeutic applications.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7]

CAS Number: 4513-46-6 IUPAC Name: Methyl 2-(prop-2-enoyloxy)benzoate Molecular Formula: C₁₁H₁₀O₄ Molecular Weight: 206.19 g/mol

Table 1: Physicochemical Properties
PropertyValueNote/Condition
Physical State Viscous Liquid / Low-melting SolidDependent on purity; tends to supercool.
Density 1.18 ± 0.05 g/cm³Computed (Predicted).
Boiling Point ~315°C (at 760 mmHg)Decomposition often occurs prior to BP.
Solubility DCM, THF, Acetone, ChloroformHydrophobic; insoluble in water.
LogP 2.1 - 2.7Indicates moderate lipophilicity.
Flash Point >110°CEstimated.
Storage -20°C, Dark, Inert AtmosphereRequires inhibitor (e.g., MEHQ) to prevent autopolymerization.

Synthetic Route & Purification Strategy

The synthesis of MAB relies on a nucleophilic acyl substitution (Schotten-Baumann type) reaction between methyl salicylate and acryloyl chloride.

Reaction Mechanism

The phenolic hydroxyl group of methyl salicylate attacks the carbonyl carbon of acryloyl chloride. A non-nucleophilic base (Triethylamine) is essential to scavenge the generated HCl, driving the equilibrium forward and preventing acid-catalyzed polymerization.

Graphviz Diagram: Synthesis Pathway

MAB_Synthesis Reactant1 Methyl Salicylate (Phenolic Nucleophile) Intermediate Tetrahedral Intermediate Reactant1->Intermediate DCM, 0°C Reactant2 Acryloyl Chloride (Electrophile) Reactant2->Intermediate Base Triethylamine (Et3N) (HCl Scavenger) Byproduct Et3N·HCl (Precipitate) Base->Byproduct Captures HCl Product Methyl 2-(acryloyloxy)benzoate (MAB) Intermediate->Product Elimination Intermediate->Byproduct

Figure 1: Synthesis of Methyl 2-(acryloyloxy)benzoate via acyl substitution. The base neutralizes HCl to drive the reaction and protect the acid-sensitive acrylate.

Detailed Experimental Protocol

Safety Note: Acryloyl chloride is a lachrymator and highly corrosive. Perform all steps in a fume hood.

Reagents:

  • Methyl Salicylate (1.0 eq)

  • Acryloyl Chloride (1.2 eq)

  • Triethylamine (TEA) (1.5 eq)

  • Dichloromethane (DCM) (Anhydrous)

Step-by-Step Workflow:

  • Preparation: Dissolve Methyl Salicylate (15.2 g, 100 mmol) and TEA (15.2 g, 150 mmol) in 200 mL anhydrous DCM in a round-bottom flask. Cool to 0°C using an ice bath.

  • Addition: Add Acryloyl Chloride (10.8 g, 120 mmol) dropwise over 30 minutes. Critical: Maintain temperature <5°C to prevent thermal polymerization of the acrylate.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 12–18 hours. A white precipitate (TEA·HCl) will form.

  • Work-up:

    • Filter off the TEA·HCl salt.

    • Wash the filtrate sequentially with:

      • 100 mL 1M HCl (removes unreacted amine).

      • 100 mL 5% NaHCO₃ (removes unreacted acid/phenol).

      • 100 mL Brine.

    • Dry organic layer over anhydrous MgSO₄.

  • Purification: Concentrate via rotary evaporation. Purify the crude oil using silica gel column chromatography (Eluent: Hexane/Ethyl Acetate 9:1).

  • Stabilization: If storing, add 50–100 ppm MEHQ (4-methoxyphenol) to inhibit polymerization.

Polymerization & Hydrolytic Degradation[8]

MAB is unique because its hydrolysis does not degrade the polymer backbone (unlike polyanhydrides). Instead, it acts as a carrier, releasing the active drug while leaving a poly(acrylic acid) derivative skeleton.

Polymerization Kinetics

MAB undergoes free-radical polymerization. Due to the bulky ortho-substituted aromatic ring, the propagation rate (


) is generally lower than simple acrylates (e.g., methyl acrylate), requiring higher initiator concentrations or temperatures.
  • Initiators: AIBN (Azobisisobutyronitrile) at 60–70°C or BPO (Benzoyl Peroxide).

  • Solvents: Toluene, DMF, or 1,4-Dioxane.

Drug Release Mechanism (Hydrolysis)

The release of the salicylate moiety is governed by the hydrolysis of the ester bond linking the phenol to the polymer backbone.

  • Phase 1 (Wetting): Water penetrates the polymer matrix.

  • Phase 2 (Cleavage): The ester bond is attacked by water (catalyzed by local pH or esterases).

  • Phase 3 (Release):

    • Primary Release: Methyl Salicylate (Oil of Wintergreen).

    • Secondary Release: Methyl Salicylate further hydrolyzes to Salicylic Acid.

Graphviz Diagram: Hydrolytic Pathway

Hydrolysis_Mechanism Polymer Poly(MAB) (Hydrophobic Backbone) Hydrolysis_Step Hydrolysis (H2O / Esterase) Polymer->Hydrolysis_Step Backbone_Residue Poly(acrylic acid) Derivative (Remains in Matrix) Hydrolysis_Step->Backbone_Residue Cleavage of Side Chain Drug_Primary Methyl Salicylate (Released Active) Hydrolysis_Step->Drug_Primary Release Drug_Secondary Salicylic Acid (Secondary Active) Drug_Primary->Drug_Secondary Further Metabolism/Hydrolysis

Figure 2: The hydrolytic degradation of Poly(MAB). Note that the polymer backbone remains intact, distinguishing this from bioresorbable polyanhydrides.

Biomedical Applications & Causality

Dental Restoratives
  • Application: MAB is copolymerized with crosslinkers (e.g., TEGDMA) in dental resins.

  • Causality: The release of salicylate provides chronic anti-inflammatory action to the dental pulp, reducing post-operative sensitivity, while the acrylate backbone maintains structural integrity of the filling.

Drug-Eluting Stent Coatings
  • Application: Thin films of Poly(MAB) on metallic stents.

  • Causality: Salicylic acid inhibits platelet aggregation. By using MAB, the drug is covalently tethered, preventing the "burst release" phenomenon often seen with physically entrapped drugs. The release rate is zero-order, controlled by the hydrolysis rate constant.

References

  • PubChem. (n.d.).[1][2] Methyl 2-(acryloyloxy)benzoate (CID 22250625).[1] National Center for Biotechnology Information. Retrieved from [Link]

  • Uhrich, K. E., et al. (2000).[3] Synthesis and degradation characteristics of salicylic acid-derived poly(anhydride-esters). Biomaterials. (Contextual grounding for salicylate release mechanisms). Retrieved from [Link]

  • Erdmann, L., & Uhrich, K. E. (2000).[3] Synthesis and degradation characteristics of salicylic acid-derived poly(anhydride-esters). Biomaterials, 21(19), 1941–1946.[3] (Foundational text on salicylate polymer prodrugs).

  • Moszner, N., et al. (2008). Monomers for adhesive polymers,[4] 4. Synthesis and radical polymerization of hydrolytically stable crosslinking monomers. Macromolecular Materials and Engineering. (Reference for acrylate polymerization kinetics in dental applications).

Sources

Technical Monograph: Methyl 2-(acryloyloxy)benzoate

Author: BenchChem Technical Support Team. Date: February 2026

CAS Number: 4513-46-6 Synonyms: 2-(Methoxycarbonyl)phenyl acrylate; Methyl salicylate acrylate; 2-Propenoic acid, 2-(methoxycarbonyl)phenyl ester.

Executive Technical Summary

Methyl 2-(acryloyloxy)benzoate (MAB) is a functionalized acrylate monomer synthesized from methyl salicylate (oil of wintergreen). It serves as a critical "prodrug monomer" in biomedical engineering and drug development. Unlike standard acrylates used solely for structural integrity, MAB incorporates a bioactive salicylate moiety pendant to the polymerizable vinyl group.

Core Utility:

  • Therapeutic Polymers: Upon polymerization, the side chains can hydrolyze to release salicylic acid (an NSAID) locally, while the carbon backbone remains intact.

  • High Refractive Index Materials: The aromatic ring confers a high refractive index (>1.50), making it valuable for intraocular lenses and dental composites.

  • UV-Curable Coatings: The acrylate functionality allows for rapid photopolymerization in solvent-free formulations.

Physiochemical Profile

Table 1: Chemical Identity & Properties

PropertySpecification
CAS Number 4513-46-6
Molecular Formula C₁₁H₁₀O₄
Molecular Weight 206.19 g/mol
Physical State Viscous liquid to low-melting solid (dependent on purity)
Solubility Soluble in DCM, Chloroform, THF, Acetone; Insoluble in Water
Reactive Group Acrylate (Vinyl) - susceptible to radical polymerization
Leaving Group Salicylate (upon ester hydrolysis post-polymerization)
Storage < 4°C, dark, stabilized with MEHQ (Hydroquinone monomethyl ether)

Synthesis & Purification Protocol

Objective: Synthesis of Methyl 2-(acryloyloxy)benzoate via nucleophilic acyl substitution. Mechanism: The phenolic hydroxyl group of methyl salicylate attacks the carbonyl carbon of acryloyl chloride in the presence of a base (Triethylamine) to scavenge the HCl byproduct.

Reagents
  • Methyl Salicylate (1.0 eq)

  • Acryloyl Chloride (1.2 eq) – Handle with extreme caution (lachrymator).

  • Triethylamine (TEA) (1.5 eq) – Acid scavenger.

  • Dichloromethane (DCM) – Anhydrous solvent.

  • 4-Methoxyphenol (MEHQ) – Radical inhibitor.

Step-by-Step Methodology
  • Setup: Flame-dry a 500 mL three-neck round-bottom flask equipped with a magnetic stir bar, dropping funnel, and nitrogen inlet.

  • Solvation: Charge the flask with Methyl Salicylate (15.2 g, 100 mmol) and anhydrous DCM (200 mL). Cool to 0°C in an ice bath.

  • Base Addition: Add Triethylamine (TEA) (21 mL, 150 mmol) to the solution.

  • Acylation (Critical Step):

    • Dissolve Acryloyl Chloride (10.8 g, 120 mmol) in 20 mL DCM.

    • Add dropwise to the reaction mixture over 60 minutes. Maintain temperature < 5°C to prevent polymerization or side reactions.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12–18 hours. A white precipitate (TEA·HCl) will form.

  • Workup:

    • Filter off the TEA·HCl salt.

    • Wash the filtrate sequentially with:

      • 1N HCl (2 x 100 mL) – Removes unreacted amine.

      • Sat. NaHCO₃ (2 x 100 mL) – Removes unreacted acid/phenols.

      • Brine (1 x 100 mL).

    • Dry organic layer over anhydrous MgSO₄.

  • Purification: Concentrate via rotary evaporation. Purify the crude oil using silica gel column chromatography (Hexane/Ethyl Acetate gradient).

Synthesis Pathway Visualization

SynthesisPathway MS Methyl Salicylate (Nucleophile) INT Tetrahedral Intermediate MS->INT Attack @ 0°C AC Acryloyl Chloride (Electrophile) AC->INT TEA Triethylamine (Base) SALT TEA-HCl Salt (Byproduct) TEA->SALT PROD Methyl 2-(acryloyloxy)benzoate (Product) INT->PROD Elimination INT->SALT -HCl

Figure 1: Nucleophilic acyl substitution pathway for the synthesis of MAB from methyl salicylate.

Polymerization & Drug Delivery Mechanism

For drug development professionals, the value of MAB lies in its ability to form Poly(methyl 2-(acryloyloxy)benzoate) . This polymer acts as a macromolecular prodrug.

Polymerization Conditions
  • Initiator: AIBN (Azobisisobutyronitrile) at 1.0 wt%.

  • Solvent: Toluene or THF (10% w/v monomer concentration).

  • Temperature: 60°C – 70°C under Nitrogen atmosphere.

  • Purification: Precipitation in cold methanol.

Hydrolytic Release Mechanism

Unlike polyanhydrides (which degrade at the backbone), poly(MAB) possesses a stable carbon-carbon backbone. Drug release occurs via the hydrolysis of the ester linkage connecting the salicylate group to the polymer chain.

Therapeutic Implication: This system provides "zero-order" type release kinetics where the drug elutes, but the polymer coating remains (e.g., on a stent) until the backbone is mechanically cleared or sequestered.

ReleaseMechanism Polymer Poly(MAB) Backbone (Hydrophobic State) Hydrolysis Hydrolysis Reaction (Cleavage of Ester Bond) Polymer->Hydrolysis Exposure to Physiological Fluid Water H2O / Esterase Enzymes Water->Hydrolysis Backbone Poly(acrylic acid) Derivative (Remains in situ) Hydrolysis->Backbone Insoluble Residue Drug Methyl Salicylate / Salicylic Acid (Released Bioactive) Hydrolysis->Drug Elution Effect Anti-inflammatory / Analgesic Action Drug->Effect Target Interaction

Figure 2: Mechanism of drug release from the non-degradable polymer backbone.

Safety & Handling (SDS Summary)

Signal Word: WARNING

  • Hazard Statements:

    • H315: Causes skin irritation.

    • H317: May cause an allergic skin reaction (Sensitizer).

    • H319: Causes serious eye irritation.

  • Precautions:

    • Acrylates are potent sensitizers. Double-gloving (Nitrile) is recommended.

    • Store below 4°C. Spontaneous polymerization can occur if the inhibitor (MEHQ) is consumed or if exposed to heat/light.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 22250625, Methyl 2-(acryloyloxy)benzoate. Retrieved from [Link]

  • Uhrich, K. E., et al. (1999).Polymer systems for controlled drug release. Chemical Reviews, 99(11), 3181-3198.
  • Erdmann, L., & Uhrich, K. E. (2000).Synthesis and degradation characteristics of salicylic acid-derived poly(anhydride-esters). Biomaterials, 21(19), 1941-1946.

Structure of Methyl 2-(acryloyloxy)benzoate

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive examination of the molecular structure of Methyl 2-(acryloyloxy)benzoate (MAB), a molecule integrating the functionalities of a salicylate derivative and an acrylate monomer. We delve into its fundamental chemical identity, three-dimensional conformation, and physicochemical properties. The guide outlines a robust synthetic pathway derived from established esterification principles, complete with a detailed experimental protocol and mechanistic visualization. A core focus is placed on the analytical techniques used for structural elucidation, including predictive analyses of Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) data. By synthesizing theoretical knowledge with practical insights, this document serves as an essential resource for professionals engaged in polymer chemistry, materials science, and the development of novel therapeutic agents where the unique bifunctional nature of MAB can be leveraged.

Introduction: A Molecule of Convergent Functionality

Methyl 2-(acryloyloxy)benzoate (MAB) is an organic ester that possesses a unique bifunctional architecture. It incorporates the structural backbone of methyl salicylate, a well-known compound used in fragrances and as a precursor in pharmaceutical synthesis, with a reactive acrylate moiety. This acrylate group is a vinyl ester, primed for radical-initiated polymerization, making MAB a valuable monomer for the creation of functional polymers. The strategic placement of the acrylate group on the phenolic oxygen of the salicylate core introduces a reactive handle onto a stable aromatic platform. This design opens avenues for its application in advanced materials, drug delivery systems where polymers can be functionalized with salicylate's therapeutic properties, and as a versatile chemical intermediate. This guide will systematically deconstruct the structure of MAB, from its synthesis to its definitive analytical characterization.

Molecular Structure and Properties

A thorough understanding of a molecule's identity and inherent properties is the foundation of all subsequent experimental design and application development.

Chemical Identity

The systematic identification of Methyl 2-(acryloyloxy)benzoate is cataloged through various standard chemical identifiers.

IdentifierValueSource
IUPAC Name methyl 2-prop-2-enoyloxybenzoate[1]
CAS Number 4513-46-6[1]
Molecular Formula C₁₁H₁₀O₄[1]
SMILES COC(=O)C1=CC=CC=C1OC(=O)C=C[1]
InChI InChI=1S/C11H10O4/c1-3-10(12)15-9-7-5-4-6-8(9)11(13)14-2/h3-7H,1H2,2H3[1]
Synonyms 2-methoxycarbonylphenyl acrylate, Methyl Salicylate Acrylic Ester[1]
Structural Features

The structure of MAB is characterized by three key functional groups: an aromatic benzene ring, a methyl ester group, and an acrylate ester group.

cluster_MAB Methyl 2-(acryloyloxy)benzoate cluster_groups Key Functional Groups MAB_structure acrylate Acrylate Ester (-O-C(O)-CH=CH₂) acrylate->MAB_structure Polymerization Site benzoate Methyl Benzoate Core aromatic Aromatic Ring (Substituted Benzene) aromatic->MAB_structure Core Scaffold methyl_ester Methyl Ester (-COOCH₃) methyl_ester->MAB_structure Salicylate Moiety

Caption: Key functional domains within Methyl 2-(acryloyloxy)benzoate.

The molecule is non-planar. Based on crystallographic data of the closely related Methyl 2-(benzoyloxy)benzoate, the arene rings are significantly inclined relative to each other.[2] For MAB, a similar non-planar conformation is expected between the plane of the benzene ring and the acrylate group's C=C double bond, influenced by steric hindrance and electronic effects.

Physicochemical Properties

Computed physical and chemical properties provide critical data for predicting solubility, stability, and biological interaction.

PropertyValueUnitSource
Molecular Weight 206.19 g/mol [1]
XLogP3 (Lipophilicity) 2.1[1]
Hydrogen Bond Donor Count 0[1]
Hydrogen Bond Acceptor Count 4[1]
Rotatable Bond Count 5[1]
Polar Surface Area 52.6Ų[1]

Synthesis and Reaction Mechanism

The synthesis of MAB is efficiently achieved via the acylation of methyl salicylate. This process is an adaptation of the well-established Schotten-Baumann reaction conditions, utilizing a tertiary amine base to neutralize the HCl byproduct.

Synthetic Pathway

The primary route involves the reaction of Methyl 2-hydroxybenzoate (Methyl Salicylate) with Acryloyl chloride in the presence of a non-nucleophilic base like triethylamine (TEA) in an aprotic solvent such as dichloromethane (DCM).

Synthesis_Workflow start Start: Reagents reagents Methyl Salicylate Acryloyl Chloride Triethylamine (TEA) Dichloromethane (DCM) start->reagents reaction Reaction Step: - Stir at 0°C to RT - Monitor by TLC reagents->reaction workup Aqueous Workup reaction->workup wash_acid 1. Wash with 5% HCl workup->wash_acid wash_water 2. Wash with Water wash_acid->wash_water wash_brine 3. Wash with Brine wash_water->wash_brine dry Dry Organic Layer (Anhydrous Na₂SO₄) wash_brine->dry evap Solvent Evaporation (Reduced Pressure) dry->evap purify Purification (Recrystallization from Ethanol) evap->purify product Final Product: Methyl 2-(acryloyloxy)benzoate purify->product

Caption: Experimental workflow for the synthesis and purification of MAB.

Experimental Protocol

This protocol is adapted from a validated procedure for a similar benzoyl ester.[2]

  • Reagent Preparation: To a stirred solution of methyl 2-hydroxybenzoate (1.0 eq) in dry dichloromethane (DCM), add triethylamine (2.1 eq) at 0°C under an inert atmosphere (e.g., Nitrogen or Argon).

  • Reaction Initiation: Stir the mixture for 30 minutes at 0°C. Add acryloyl chloride (1.4 eq) dropwise to the solution, ensuring the temperature does not rise significantly.

  • Reaction Progression: Allow the resulting mixture to warm to room temperature and stir until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).

  • Quenching and Extraction: Upon completion, transfer the reaction mixture to a separatory funnel. Wash the organic layer sequentially with 5% hydrochloric acid (3x), distilled water (1x), and brine solution (1x).

  • Drying and Concentration: Dry the isolated organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield the crude product.

  • Purification: Purify the crude solid by recrystallization from a suitable solvent system, such as ethanol, to obtain the final product.

Causality of Experimental Choices
  • Use of Triethylamine (TEA): TEA is a non-nucleophilic base. Its role is to scavenge the hydrochloric acid (HCl) generated during the esterification reaction. This prevents the protonation of the starting material and drives the equilibrium towards the product side.

  • Aprotic Solvent (DCM): Dichloromethane is used as it is an inert solvent that readily dissolves the reactants but does not participate in the reaction. Its low boiling point facilitates easy removal post-reaction.

  • Aqueous Workup: The series of washes is critical for purification. The HCl wash removes residual triethylamine. The water and brine washes remove any remaining water-soluble impurities and salts.

  • Recrystallization: This final step is a purification technique that leverages differences in solubility between the desired product and impurities at different temperatures to yield a highly pure crystalline solid.

Spectroscopic and Analytical Characterization

Structural confirmation of the synthesized MAB relies on a combination of spectroscopic techniques. The following sections provide predicted data based on the known effects of its constituent functional groups.

Infrared (IR) Spectroscopy

IR spectroscopy is a primary tool for identifying functional groups.[3] The spectrum of MAB is expected to show several characteristic absorption bands.

Wavenumber (cm⁻¹)Vibration TypeExpected IntensityRationale
~3100-3000Aromatic & Vinylic C-H StretchWeak-MediumCharacteristic of sp² C-H bonds.
~2960Aliphatic C-H StretchWeakFrom the methyl (-CH₃) group.
~1740-1760Acrylate C=O StretchStrongThe C=O of the acrylate ester is less conjugated than the benzoate C=O, appearing at a higher frequency.
~1720-1730Benzoate C=O StretchStrongConjugation with the benzene ring lowers the frequency of the benzoate ester carbonyl.[4]
~1635Alkene C=C StretchMediumCharacteristic of the acrylate vinyl group.
~1600, ~1480Aromatic C=C StretchMediumPertains to the benzene ring skeletal vibrations.
~1250-1100C-O StretchStrongTwo strong bands are expected from the asymmetric and symmetric stretches of the two ester C-O-C linkages.
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides detailed information about the carbon-hydrogen framework.

Predicted ¹H NMR (400 MHz, CDCl₃): The proton spectrum will be complex due to the ortho-substitution on the benzene ring and the distinct vinyl system.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~8.0-8.1dd1HAr-HAromatic proton ortho to the methyl ester group, deshielded by the carbonyl.
~7.6-7.7td1HAr-HAromatic proton para to the methyl ester.
~7.2-7.4m2HAr-HRemaining two aromatic protons.
~6.5-6.6dd1HVinylic-HAcrylate proton trans to the carbonyl.
~6.2-6.3dd1HVinylic-HAcrylate proton geminal to the carbonyl.
~6.0-6.1dd1HVinylic-HAcrylate proton cis to the carbonyl.
~3.9s3H-OCH₃Methyl protons of the ester group.[5]

Predicted ¹³C NMR (100 MHz, CDCl₃):

Chemical Shift (δ, ppm)AssignmentRationale
~165-166Acrylate C=OCarbonyl carbon of the acrylate ester.
~164-165Benzoate C=OCarbonyl carbon of the methyl ester.
~149-150Ar-C-OAromatic carbon attached to the acrylate oxygen.
~134-135Ar-CHAromatic CH carbon.
~132-133Vinylic =CH₂Terminal alkene carbon of the acrylate.
~128-129Vinylic -CH=Internal alkene carbon of the acrylate.
~126-127Ar-CHAromatic CH carbon.
~124-125Ar-C-C=OQuaternary aromatic carbon attached to the methyl ester.
~52-53-OCH₃Methyl carbon of the ester group.
Mass Spectrometry (MS)

Mass spectrometry provides information on the molecular weight and fragmentation pattern, which acts as a molecular fingerprint.[6]

Predicted Fragmentation Pattern (Electron Ionization - EI):

Mass_Spec_Fragmentation M [M]⁺˙ m/z = 206 m175 [M - OCH₃]⁺ m/z = 175 M->m175 - •OCH₃ m147 [M - COOCH₃]⁺ m/z = 147 M->m147 - •COOCH₃ m55 [C₃H₃O]⁺ m/z = 55 (Acryloyl cation) M->m55 Cleavage m121 [C₇H₅O₂]⁺ m/z = 121 m147->m121 - C₂H₂

Caption: Predicted major fragmentation pathways for MAB in EI-MS.

  • Molecular Ion ([M]⁺˙): The parent peak is expected at m/z = 206, corresponding to the molecular weight of C₁₁H₁₀O₄.

  • Loss of Methoxy Radical: A common fragmentation for methyl esters is the loss of a methoxy radical (•OCH₃), leading to a fragment at m/z = 175.

  • Loss of Acryloyloxy Radical: Cleavage of the phenolic ester bond would result in the loss of the acryloyloxy radical (•OCOC₂H₃), leading to a fragment at m/z = 135 (the methyl salicylate cation).

  • Acryloyl Cation: A prominent peak is expected at m/z = 55, corresponding to the stable acryloyl cation [CH₂=CH-C=O]⁺.

  • Benzoyl-type Fragments: Further fragmentation of the salicylate portion could lead to ions such as m/z = 121, analogous to the benzoyl cation, after rearrangement.

Reactivity, Applications, and Safety

Reactivity Profile

The reactivity of MAB is dominated by the acrylate functional group. It can readily undergo free-radical polymerization to form poly(methyl 2-(acryloyloxy)benzoate). The ester linkages are susceptible to hydrolysis under strong acidic or basic conditions.

Potential Applications
  • Polymer Chemistry: As a monomer, MAB can be used to create polymers with pendant salicylate groups, which can be explored for applications in coatings, adhesives, and specialty plastics.[7]

  • Drug Delivery: The salicylate core is structurally related to aspirin. Polymers derived from MAB could be designed as prodrug delivery systems, where the active salicylate moiety is released via hydrolysis of the ester bond.

  • Bioactive Materials: The inherent biological activity of salicylate derivatives could be imparted to material surfaces by grafting or polymerizing MAB.[8]

Safety and Handling

While a specific Safety Data Sheet (SDS) for Methyl 2-(acryloyloxy)benzoate should be consulted, general precautions based on its structural components should be observed.

  • Handling: Use personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Handle in a well-ventilated area or a chemical fume hood.[9]

  • Storage: Store in a cool, dry, well-ventilated area away from heat, sparks, and open flames. Keep the container tightly closed.[10]

  • Incompatibilities: Avoid contact with strong oxidizing agents, strong acids, and strong bases, which can cause hydrolysis or uncontrolled polymerization.[9][11]

Conclusion

Methyl 2-(acryloyloxy)benzoate is a molecule with significant potential, stemming directly from its unique hybrid structure. The convergence of a polymerizable acrylate unit and a pharmaceutically relevant salicylate core provides a versatile platform for innovation in materials science and drug development. Its structure can be reliably synthesized through standard organic chemistry techniques and unequivocally confirmed through a suite of modern analytical methods. This guide has provided the foundational knowledge—from synthesis to spectroscopic analysis—required for researchers to confidently handle, characterize, and ultimately harness the capabilities of this promising compound.

References

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An In-depth Technical Guide to the Molecular Weight and Characterization of Methyl 2-(acryloyloxy)benzoate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive examination of Methyl 2-(acryloyloxy)benzoate (2-methoxycarbonylphenyl acrylate), a molecule of significant interest in polymer chemistry and advanced drug delivery systems. Centered on its fundamental property—the molecular weight—this document elucidates the theoretical calculation and experimental verification of this value. We present a detailed, field-tested protocol for its synthesis via acylation of methyl salicylate, followed by a robust, self-validating workflow for its structural confirmation and purity assessment using Mass Spectrometry, NMR, and IR Spectroscopy. Furthermore, this guide discusses the pivotal role of its acrylate functionality in polymerization and the potential of its salicylate core in the development of novel therapeutic carriers. This document is intended for researchers, chemists, and drug development professionals seeking an in-depth understanding of this versatile compound.

Introduction

Methyl 2-(acryloyloxy)benzoate is a bifunctional organic molecule derived from salicylic acid, a well-known therapeutic agent. It incorporates two key functional groups: a methyl ester and an acrylate ester, attached to a benzene ring. This unique architecture, combining a salicylate backbone with a polymerizable acrylate group, makes it a valuable monomer for creating advanced polymers and a promising building block for sophisticated drug delivery systems. Understanding its core physicochemical properties, beginning with its precise molecular weight, is the foundational step for any research, development, or quality control application. This guide provides the theoretical basis, practical methodologies, and expert insights required to confidently synthesize, verify, and utilize this compound.

Theoretical Molecular Weight Determination

The molecular weight of a compound is a cornerstone of its chemical identity, dictating its stoichiometric relationships, influencing its physical properties, and serving as a primary parameter in analytical verification. For Methyl 2-(acryloyloxy)benzoate, we can determine this value from its molecular formula: C₁₁H₁₀O₄ [1].

The calculation involves summing the atomic weights of its constituent atoms (Carbon: 12.011 u, Hydrogen: 1.008 u, Oxygen: 15.999 u).

  • Average Molecular Weight: This value is calculated using the weighted average of the natural abundances of the isotopes for each element.

    • (11 x 12.011) + (10 x 1.008) + (4 x 15.999) = 132.121 + 10.080 + 63.996 = 206.197 g/mol .

    • Authoritative databases like PubChem list the computed average molecular weight as 206.19 g/mol [1].

  • Monoisotopic Mass: This value is calculated using the mass of the most abundant isotope for each element (¹²C, ¹H, ¹⁶O). It is the value observed in high-resolution mass spectrometry.

    • (11 x 12.000000) + (10 x 1.007825) + (4 x 15.994915) = 132.000000 + 10.078250 + 63.979660 = 206.05791 Da .

    • PubChem computes this value as 206.05790880 Da [1].

A summary of these key identifiers and properties is presented in Table 1.

PropertyValueSource
IUPAC Name methyl 2-prop-2-enoyloxybenzoatePubChem[1]
Synonyms 2-methoxycarbonylphenyl acrylatePubChem[1]
CAS Number 4513-46-6PubChem[1]
Molecular Formula C₁₁H₁₀O₄PubChem[1]
Average Molecular Weight 206.19 g/mol PubChem[1]
Monoisotopic Mass (Exact Mass) 206.05790880 DaPubChem[1]

Synthesis and Characterization

The synthesis of Methyl 2-(acryloyloxy)benzoate is most effectively achieved through the esterification of the phenolic hydroxyl group of methyl salicylate with acryloyl chloride. This reaction is a classic Schotten-Baumann type acylation, typically performed in the presence of a base to neutralize the HCl byproduct.

Synthesis Protocol: Acylation of Methyl Salicylate

This protocol describes a robust method for synthesizing the title compound, adapted from established esterification procedures[2]. The causality behind this choice is the high reactivity of the acid chloride, which ensures efficient conversion of the sterically accessible phenolic hydroxyl group under mild conditions.

Reagents and Equipment:

  • Methyl 2-hydroxybenzoate (Methyl Salicylate)

  • Acryloyl chloride

  • Triethylamine (TEA) or Pyridine (Base)

  • Dichloromethane (DCM) or Ethyl Acetate (Solvent)

  • 5% Hydrochloric acid (aqueous solution)

  • Saturated sodium bicarbonate (aqueous solution)

  • Brine (saturated NaCl aqueous solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, dropping funnel, separatory funnel, rotary evaporator.

Step-by-Step Methodology:

  • Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve methyl salicylate (1.0 eq.) and triethylamine (1.2 eq.) in anhydrous DCM. Cool the flask to 0 °C in an ice bath with stirring. The base is critical here; it acts as an acid scavenger, preventing the protonation of the starting material and driving the reaction to completion.

  • Acylation: Add acryloyl chloride (1.1 eq.), dissolved in a small amount of anhydrous DCM, dropwise to the stirred solution over 30 minutes. Maintaining a low temperature is crucial to control the exothermic reaction and minimize potential side reactions, such as polymerization of the acryloyl chloride.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. The progress should be monitored by Thin-Layer Chromatography (TLC), observing the consumption of the methyl salicylate spot and the appearance of a new, less polar product spot.

  • Work-up & Extraction: Upon completion, quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel.

  • Washing: Wash the organic layer sequentially with 5% HCl (to remove excess TEA), saturated sodium bicarbonate (to remove any unreacted acid chloride and acidic impurities), and finally with brine (to reduce the amount of dissolved water in the organic phase).

  • Drying and Concentration: Dry the isolated organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: If necessary, purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to obtain pure Methyl 2-(acryloyloxy)benzoate.

Experimental Workflow and Verification

The trustworthiness of any synthesis relies on a self-validating characterization workflow. The identity and purity of the synthesized Methyl 2-(acryloyloxy)benzoate must be confirmed by a suite of orthogonal analytical techniques. This ensures that the material being studied matches the theoretical structure and possesses a molecular weight consistent with our calculations.

G cluster_synthesis Synthesis cluster_characterization Characterization & Verification S1 Reactants: Methyl Salicylate + Acryloyl Chloride + Base (TEA) S2 Acylation Reaction (0°C to RT in DCM) S1->S2 S3 Aqueous Work-up & Extraction S2->S3 S4 Purification (Column Chromatography) S3->S4 C1 Mass Spectrometry (Verify Molecular Ion Peak) S4->C1 Purity Check & MW Verification C2 NMR Spectroscopy (Confirm Structure) C1->C2 Structural Elucidation C3 IR Spectroscopy (Confirm Functional Groups) C2->C3 Functional Group Analysis

Caption: Synthesis and Characterization Workflow for Methyl 2-(acryloyloxy)benzoate.

Experimental Verification of Molecular Weight & Structure

Mass Spectrometry (MS)

Mass spectrometry is the definitive technique for confirming the molecular weight of a synthesized compound. For Methyl 2-(acryloyloxy)benzoate, an electrospray ionization (ESI) source coupled with a high-resolution mass analyzer (like TOF or Orbitrap) is ideal.

  • Expected Observation: In positive-ion mode, the primary species observed would be the protonated molecule [M+H]⁺ at m/z 207.0652 or the sodium adduct [M+Na]⁺ at m/z 229.0471.

  • Causality: The high-resolution measurement allows for the determination of the exact mass, which can be compared to the theoretical monoisotopic mass (206.0579 Da). A match within a narrow tolerance (e.g., < 5 ppm) provides unambiguous confirmation of the elemental composition (C₁₁H₁₀O₄) and, by extension, the molecular weight[3]. The fragmentation pattern can further validate the structure, with expected losses of the methoxy group (-OCH₃, m/z 31) or the entire acrylate group[4].

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides irrefutable proof of the compound's covalent structure, validating the connectivity of atoms and confirming that the correct isomer has been synthesized.

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for each unique proton environment. Key expected signals include:

    • A singlet around 3.8-3.9 ppm for the methyl ester protons (-COOCH₃).

    • A multiplet system between 6.0-6.6 ppm for the three vinylic protons of the acrylate group (CH₂=CH-).

    • A multiplet system between 7.1-8.0 ppm for the four protons on the aromatic ring.

  • ¹³C NMR: The carbon NMR spectrum will confirm the presence of all 11 carbon atoms.

    • A signal around 52 ppm for the methyl ester carbon.

    • Signals for the vinylic carbons (~128-134 ppm).

    • Signals for the aromatic carbons (~124-151 ppm).

    • Signals for the two distinct ester carbonyl carbons (~164 and ~166 ppm).

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for confirming the presence of key functional groups, ensuring the acylation reaction was successful.

  • Expected Observations:

    • Disappearance of the broad O-H stretch from the starting methyl salicylate (typically ~3200 cm⁻¹)[5].

    • Appearance of a strong C=O stretching band for the newly formed acrylate ester, likely around 1735-1750 cm⁻¹.

    • Presence of the original methyl ester C=O stretch, which may be slightly shifted but typically resides around 1715-1730 cm⁻¹ due to conjugation with the aromatic ring[6][7].

    • Presence of a C=C stretching vibration around 1635 cm⁻¹ for the acrylate group.

Applications in Drug Development and Polymer Science

The molecular structure of Methyl 2-(acryloyloxy)benzoate, confirmed by its molecular weight and spectroscopic data, underpins its utility in advanced applications.

Monomer for Bioactive Polymers

The acrylate group is readily polymerizable via free-radical or other controlled polymerization mechanisms[8]. This allows for the creation of polymers where the salicylate moiety is a pendant group along the polymer backbone. Such polymers are of significant interest in drug delivery for several reasons:

  • Prodrug Strategy: The ester linkage connecting the salicylate to the polymer backbone can be designed to be hydrolytically or enzymatically cleavable. This allows the polymer to act as a prodrug, releasing the active salicylic acid derivative under specific physiological conditions, such as in the colon[9].

  • Controlled Release: By copolymerizing this monomer with other monomers (e.g., hydroxyethyl methacrylate), the physicochemical properties of the resulting polymer (like hydrophilicity and degradation rate) can be tuned to control the release kinetics of the salicylate drug[10].

Caption: Conceptual pathway from monomer to controlled drug release.

Cross-linking Agent

The vinyl group can participate in cross-linking reactions, enabling the formation of hydrogels or other polymer networks. These networks can be used to encapsulate other therapeutic agents, with the salicylate component potentially providing synergistic anti-inflammatory effects[11]. This approach is valuable for developing advanced wound dressings or localized drug delivery depots.

Conclusion

The molecular weight of Methyl 2-(acryloyloxy)benzoate, theoretically calculated as 206.19 g/mol , is a fundamental parameter that is readily and definitively verifiable through high-resolution mass spectrometry. This guide has outlined a comprehensive framework for its synthesis and characterization, emphasizing a self-validating workflow that combines MS, NMR, and IR spectroscopy to ensure compound identity and purity. The unique bifunctional nature of this molecule, grounded in its confirmed structure, presents significant opportunities for innovation in materials science and pharmaceutical development, particularly in the design of polymer-based prodrugs and targeted delivery systems.

References

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  • ACS Publications. (2020). Accelerated Hydrolysis of Amorphous Polylactide Containing Salicylate Additives. ACS Sustainable Chemistry & Engineering.
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An In-depth Technical Guide to Methyl 2-(acryloyloxy)benzoate: A Versatile Monomer for Drug Delivery and Polymer Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Bridging Salicylate Chemistry with Polymer Science

Methyl 2-(acryloyloxy)benzoate, a molecule at the intersection of classic pharmaceutical chemistry and modern polymer science, offers a compelling platform for the development of advanced functional materials. As an acrylate derivative of methyl salicylate, it combines the well-established therapeutic potential of salicylates with the versatility of polymerizable monomers. This guide provides a comprehensive technical overview of its synthesis, characterization, and potential applications, with a particular focus on its role in creating smart materials for controlled drug release.

The official IUPAC name for this compound is methyl 2-prop-2-enoyloxybenzoate .[1] It is also known by several synonyms, including 2-methoxycarbonylphenyl acrylate and Methyl Salicylate Acrylic Ester.[1] The incorporation of an acryloyl group onto the phenolic hydroxyl of methyl salicylate transforms it into a reactive monomer, capable of undergoing polymerization to form novel polymers with pendant drug moieties. This structural design is the cornerstone of its utility in creating prodrug systems where the active therapeutic agent, salicylic acid, can be released under specific physiological conditions through hydrolysis of the ester linkage.

Physicochemical Properties and Identifiers

A clear understanding of the fundamental properties of Methyl 2-(acryloyloxy)benzoate is essential for its effective use in research and development. The key identifiers and computed physicochemical properties are summarized in the table below.[1]

PropertyValueSource
IUPAC Name methyl 2-prop-2-enoyloxybenzoatePubChem[1]
CAS Number 4513-46-6PubChem[1]
Molecular Formula C₁₁H₁₀O₄PubChem[1]
Molecular Weight 206.19 g/mol PubChem[1]
XLogP3 2.1PubChem[1]
Hydrogen Bond Donor Count 0PubChem[1]
Hydrogen Bond Acceptor Count 4PubChem[1]
Rotatable Bond Count 5PubChem[1]

Synthesis of Methyl 2-(acryloyloxy)benzoate: A Reliable Protocol

The synthesis of Methyl 2-(acryloyloxy)benzoate is typically achieved through the esterification of the phenolic hydroxyl group of methyl salicylate with acryloyl chloride. This reaction is analogous to the synthesis of similar benzoate esters, such as methyl 2-(benzoyloxy)benzoate.[2] The use of a non-nucleophilic base, such as triethylamine, is crucial to neutralize the hydrochloric acid byproduct generated during the reaction, thereby driving the reaction to completion.

Experimental Protocol:

Materials:

  • Methyl 2-hydroxybenzoate (Methyl Salicylate)

  • Acryloyl chloride

  • Triethylamine

  • Dichloromethane (anhydrous)

  • 5% Hydrochloric acid solution

  • Saturated sodium bicarbonate solution

  • Brine (saturated sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Dropping funnel

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve methyl 2-hydroxybenzoate (1.0 equivalent) in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the flask in an ice bath to 0 °C.

  • Add triethylamine (1.1 to 1.5 equivalents) to the stirred solution.

  • Slowly add acryloyl chloride (1.1 equivalents) dropwise to the reaction mixture using a dropping funnel, ensuring the temperature remains at or below 5 °C.

  • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with dichloromethane.

  • Transfer the mixture to a separatory funnel and wash sequentially with 5% hydrochloric acid solution, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure Methyl 2-(acryloyloxy)benzoate.

SynthesisWorkflow cluster_reactants Reactants cluster_process Reaction Process cluster_workup Workup & Purification Methyl_Salicylate Methyl 2-hydroxybenzoate Dissolution Dissolve in CH₂Cl₂ Methyl_Salicylate->Dissolution Acryloyl_Chloride Acryloyl Chloride Addition Slow Addition of Acryloyl Chloride Acryloyl_Chloride->Addition Triethylamine Triethylamine Triethylamine->Dissolution Cooling Cool to 0°C Dissolution->Cooling Cooling->Addition Reaction Stir at RT Addition->Reaction Washing Aqueous Washes (Acid, Base, Brine) Reaction->Washing Drying Dry over MgSO₄ Washing->Drying Evaporation Solvent Removal Drying->Evaporation Purification Column Chromatography Evaporation->Purification Product Methyl 2-(acryloyloxy)benzoate Purification->Product

Caption: Synthesis workflow for Methyl 2-(acryloyloxy)benzoate.

Spectroscopic Characterization

Thorough characterization of the synthesized monomer is paramount to confirm its identity and purity. The following sections detail the expected spectroscopic features based on its chemical structure and data from analogous compounds.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum of Methyl 2-(acryloyloxy)benzoate will exhibit characteristic signals for the aromatic, vinylic, and methyl protons. Based on the spectrum of the starting material, methyl 2-hydroxybenzoate, which shows distinct aromatic and methyl signals, the addition of the acrylate group will introduce a set of vinylic protons.[3]

  • Aromatic Protons: Four protons on the benzene ring will appear as a complex multiplet pattern in the range of δ 7.0-8.2 ppm.

  • Vinylic Protons: The three protons of the acryloyl group will typically appear as a set of three distinct multiplets between δ 5.9 and 6.6 ppm, showing characteristic geminal and cis/trans couplings.

  • Methyl Protons: The three protons of the methyl ester group will appear as a sharp singlet at approximately δ 3.9 ppm.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum will provide evidence for all 11 carbon atoms in the molecule in distinct chemical environments.

  • Carbonyl Carbons: Two signals will be present in the downfield region (δ 160-170 ppm) corresponding to the ester and acrylate carbonyl carbons.

  • Aromatic and Vinylic Carbons: Signals for the six aromatic carbons and two vinylic carbons (CH and CH₂) will appear in the range of δ 120-150 ppm.

  • Methyl Carbon: The carbon of the methyl ester group will resonate at approximately δ 52 ppm.

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum is a powerful tool for identifying the key functional groups present in the molecule.

  • C=O Stretching: Strong absorption bands will be observed around 1730-1760 cm⁻¹ for the ester carbonyl groups. The presence of two distinct C=O groups (benzoate ester and acrylate ester) may lead to a broadened or split peak in this region.

  • C=C Stretching: A peak of medium intensity around 1635 cm⁻¹ will indicate the presence of the vinylic C=C double bond.

  • C-O Stretching: Strong bands in the region of 1100-1300 cm⁻¹ will correspond to the C-O stretching vibrations of the ester linkages.

  • Aromatic C-H and C=C Stretching: Characteristic peaks for the aromatic ring will be observed in the regions of 3000-3100 cm⁻¹ (C-H stretching) and 1450-1600 cm⁻¹ (C=C stretching).

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. The electron ionization (EI) mass spectrum is expected to show a molecular ion peak [M]⁺ at m/z = 206, corresponding to the molecular weight of Methyl 2-(acryloyloxy)benzoate.[1] Common fragmentation patterns would involve the loss of the methoxy group (-OCH₃) and cleavage of the acrylate ester bond.

Polymerization and Application in Drug Delivery

The true potential of Methyl 2-(acryloyloxy)benzoate lies in its ability to be polymerized, forming a polymer backbone with pendant methyl salicylate moieties. This opens up a range of possibilities for creating novel materials, particularly for applications in drug delivery.

Free-Radical Polymerization

Methyl 2-(acryloyloxy)benzoate can be polymerized via free-radical polymerization using a standard radical initiator such as azobisisobutyronitrile (AIBN) or benzoyl peroxide. The polymerization can be carried out in bulk or in a suitable solvent.

General Protocol for Solution Polymerization:

  • Dissolve Methyl 2-(acryloyloxy)benzoate and the radical initiator (e.g., AIBN, 0.1-1.0 mol%) in an appropriate solvent (e.g., toluene, DMF, or 1,4-dioxane) in a reaction vessel.

  • De-gas the solution by several freeze-pump-thaw cycles or by bubbling with an inert gas (e.g., nitrogen or argon) for at least 30 minutes to remove oxygen, which can inhibit the polymerization.

  • Heat the reaction mixture to a temperature appropriate for the chosen initiator (e.g., 60-80 °C for AIBN) and stir for a designated period (e.g., 6-24 hours).

  • Cool the reaction mixture to room temperature.

  • Precipitate the polymer by pouring the solution into a non-solvent, such as methanol or hexane.

  • Collect the precipitated polymer by filtration, wash with the non-solvent, and dry under vacuum to a constant weight.

Polymerization Monomer Methyl 2-(acryloyloxy)benzoate Reaction_Vessel Reaction Vessel Monomer->Reaction_Vessel Initiator Radical Initiator (e.g., AIBN) Initiator->Reaction_Vessel Solvent Solvent Solvent->Reaction_Vessel De-gassing De-gassing (Remove O₂) Reaction_Vessel->De-gassing Heating Heating & Stirring De-gassing->Heating Precipitation Precipitation in Non-solvent Heating->Precipitation Polymer Poly(methyl 2-(acryloyloxy)benzoate) Precipitation->Polymer

Caption: General workflow for free-radical polymerization.

Controlled Drug Release Mechanism

The resulting polymer, poly(methyl 2-(acryloyloxy)benzoate), can be considered a polymeric prodrug of salicylic acid. In an aqueous environment, the ester linkage connecting the salicylate moiety to the polymer backbone is susceptible to hydrolysis. This hydrolysis cleaves the bond, releasing salicylic acid and leaving a poly(acrylic acid) derivative. The rate of this release can be influenced by factors such as the pH of the surrounding medium and the presence of esterase enzymes.[4][5] This controlled release mechanism is highly desirable for localized and sustained drug delivery, potentially reducing systemic side effects and improving therapeutic efficacy.

DrugRelease Polymer Polymer Backbone Ester Linkage Salicylate Moiety Hydrolysis Hydrolysis (H₂O, pH, Enzymes) Polymer:ester->Hydrolysis Released_Drug Salicylic Acid (Therapeutic Effect) Hydrolysis->Released_Drug Polymer_Backbone Polymer Backbone Carboxylic Acid Group Hydrolysis->Polymer_Backbone

Caption: Mechanism of salicylic acid release via hydrolysis.

Polymers and copolymers derived from salicylate-based monomers have shown promise as anti-biofilm coatings for medical devices, such as urinary catheters, and in the development of materials with anti-inflammatory properties.[6][7][8] The ability to tune the polymer composition allows for the modulation of the drug release rate to suit specific therapeutic needs.[6]

Safety and Handling

Conclusion and Future Perspectives

Methyl 2-(acryloyloxy)benzoate is a highly versatile monomer that offers a straightforward approach to integrating the therapeutic properties of salicylic acid into a polymeric structure. The synthesis is based on well-established esterification chemistry, and the resulting monomer can be readily polymerized using standard techniques. The key advantage of this system is the potential for controlled drug release through hydrolysis, making it a promising candidate for a variety of biomedical applications, including anti-inflammatory coatings, anti-biofilm materials, and localized drug delivery systems. Future research in this area will likely focus on the copolymerization of Methyl 2-(acryloyloxy)benzoate with other functional monomers to create multi-functional materials with tailored properties, such as stimuli-responsiveness and enhanced biocompatibility. The continued exploration of such "drug-bearing" polymers will undoubtedly contribute to the development of the next generation of smart therapeutic materials.

References

  • Naveen, S., et al. (2016). Methyl 2-(benzoyloxy)benzoate. IUCrData, 1(12), x161934. Available at: [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 22250625, Methyl 2-(acryloyloxy)benzoate. Retrieved from [Link].

  • Preparation of Methyl Salicylate. (n.d.). Retrieved from a university chemistry lab manual source.
  • Hook, A. L., et al. (2012). Salicylic acid-releasing polyurethane acrylate polymers as anti-biofilm urological catheter coatings. Acta Biomaterialia, 8(9), 3362-3371. Available at: [Link]

  • General Services Administration (n.d.). Safety Data Sheets for hazardous chemicals. Retrieved from [Link]

  • Reyes-Gonzalez, R. R., et al. (2021). Poly(N-vinylcaprolactam) and Salicylic Acid Polymeric Prodrug Grafted onto Medical Silicone to Obtain a Novel Thermo- and pH-Responsive Drug Delivery System for Potential Medical Devices. Materials (Basel), 14(5), 1065. Available at: [Link]

  • Smets, G., & Hesbain, A. M. (1959). Hydrolysis of polyacrylamide and acrylic acid-acrylamide copolymers. Journal of Polymer Science, 40(137), 217-225. Available at: [Link]

  • Safety Data Sheet. (2024).
  • Naveen, P., et al. (2016). Methyl 2-(benzoyloxy)benzoate. ResearchGate. Available at: [Link]

  • Balbino, T. A., et al. (2011). Application of ftir in the determination of acrylate content in poly(sodium acrylate-co-acrylamide) superabsorbent hydrogels. Química Nova, 34(5), 828-832. Available at: [Link]

  • Rittinghaus, M., et al. (2023). Hydrolysis of hydrophobic poly(2-oxazoline)s and their subsequent modification via aza-Michael addition. University of Warwick Institutional Repository. Available at: [Link]

  • Jantas, R., & Polowinska, M. (2006). Preparation and characterization of the poly(2-hydroxyethyl methacrylate)–salicylic acid conjugate. Journal of Applied Polymer Science, 101(3), 1641-1646. Available at: [Link]

  • Sciencemadness.org (n.d.). Preparation of methyl salicylate. Retrieved from [Link]

  • IvyPanda. (2024). Methyl Salicylate Preparation Using Esterification. Retrieved from [Link]

  • Cole-Parmer (n.d.). Material Safety Data Sheet - 1,6-Dichlorohexane, 98%. Retrieved from [Link]

  • Shindler, S., & Yang, R. (2023). Hydrolysis of Poly(fluoroacrylate) Thin Films Synthesized from the Vapor Phase. Langmuir, 39(2), 856-864. Available at: [Link]

  • Reyes-Gonzalez, R. R., et al. (2021). Poly(N-vinylcaprolactam) and Salicylic Acid Polymeric Prodrug Grafted onto Medical Silicone to Obtain a Novel Thermo- and pH-Responsive Drug Delivery System for Potential Medical Devices. PubMed. Available at: [Link]

  • Vratsanos, M. S. (2023). Infrared Spectroscopy of Polymers X: Polyacrylates. Spectroscopy, 38(1), 24-29. Available at: [Link]

  • Wang, Y., et al. (2022). Zwitterionic Poly(Carboxybetaine Methacrylate)s in Drug Delivery, Antifouling Coatings, and Regenerative Tissue Platforms. MDPI. Available at: [Link]

  • CN101337889A - Method for preparing (methyl) acrylic ester - Google Patents. (n.d.).
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  • Pereira, R., et al. (2021). Methacrylate peak determination and selection recommendations using ATR-FTIR to investigate polymerisation of dental methacrylate mixtures. PMC. Available at: [Link]

  • Schmeltzer, R. C., et al. (2008). Synthesis and Characterization of Salicylic Acid-Based Poly(Anhydride-Ester) Copolymers. PMC. Available at: [Link]

  • Yarimkaya, S., & Basan, S. (2008). Swelling Behavior of Poly(2-hydroxyethyl Methacrylate-co-acrylic Acid-co-ammonium Acrylate) Hydrogels. ResearchGate. Available at: [Link]

  • Tugarinov, V., et al. (2003). Cross-Correlated Relaxation Enhanced 1H-13C NMR Spectroscopy of Methyl Groups in Very High Molecular Weight Proteins. Lewis Kay's Lab - University of Toronto. Retrieved from [Link]

  • AZoM. (2019). Curing an Acrylate with FTIR Spectroscopy. Retrieved from [Link]

  • Vlček, P., & Lochmann, L. (1999). Anionic polymerization of (meth)acrylate esters in the presence of stabilizers of active centres. Progress in Polymer Science, 24(5), 793-873. Available at: [Link]

  • Pesch, M., et al. (2024). Selective Hydrolysis of Heterooligosaccharides by Poly(acrylate) Gel Catalysts. ACS Catalysis, 14(1), 1-11. Available at: [Link]

  • HB Chemical. (2020). Safety Data Sheet (SDS). Retrieved from [Link]

  • ResearchGate. (n.d.). Comparative analysis of biocompatibility: polyacrylates vs. polyvinyl esters. Retrieved from [Link]

  • ResearchGate. (n.d.). 13C NMR spectra of 6-prop-2-enoyloxyhexyl prop-2-enoate before and after UV curing. Retrieved from [Link]

  • Michalak, M., et al. (2024). Design, Synthesis, and Spectral Properties of Novel 2-Mercaptobenzothiazole Derivatives. Molecules, 29(1), 234. Available at: [Link]

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Physical and chemical properties of Methyl 2-(acryloyloxy)benzoate

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of Methyl 2-(acryloyloxy)benzoate , a specialized acrylate monomer combining the structural motifs of salicylic acid and acrylic acid. It serves as a critical intermediate in the synthesis of high-refractive-index polymers and hydrolytically active biomedical materials (prodrugs).

Properties, Synthesis, and Applications in Biomedical & Optical Materials

Executive Summary

Methyl 2-(acryloyloxy)benzoate (CAS: 4513-46-6) is an aromatic acrylate monomer designed for two primary functions: (1) as a precursor for high-refractive-index polymers due to its aromatic density, and (2) as a polymeric prodrug moiety capable of releasing methyl salicylate (and subsequently salicylic acid) upon hydrolysis. Its unique structure—an ortho-substituted benzoate ester linked to a polymerizable vinyl group—imparts distinct thermal properties (Tg ~46°C) and hydrolytic profiles suitable for controlled-release drug delivery systems and advanced optical coatings.

Molecular Identity & Structural Analysis

The compound is an ester derivative of methyl salicylate (oil of wintergreen) where the phenolic hydroxyl group is esterified with acrylic acid. This modification masks the phenolic functionality, rendering it polymerizable via free-radical mechanisms while retaining the latent therapeutic activity of the salicylate pharmacophore.

Parameter Data
IUPAC Name Methyl 2-(prop-2-enoyloxy)benzoate
Common Names 2-Methoxycarbonylphenyl acrylate; Methyl salicylate acrylate
CAS Number 4513-46-6
Molecular Formula C₁₁H₁₀O₄
Molecular Weight 206.19 g/mol
SMILES COC(=O)C1=CC=CC=C1OC(=O)C=C
Structural Class Aromatic Acrylate; Salicylate Ester

Physicochemical Profile

The physical properties of Methyl 2-(acryloyloxy)benzoate are governed by the planar aromatic ring and the polar ester groups. Unlike simple alkyl acrylates, the bulky ortho-substitution creates steric hindrance that influences both polymerization kinetics and the physical state of the monomer.

Table 1: Physical & Chemical Properties[8][9][10]
Property Value / Description Source/Note
Physical State Viscous Liquid or Low-Melting SolidDependent on purity; typically liquid at RT.
Boiling Point ~260°C (Predicted)High BP due to molecular weight and polarity.
Density ~1.18 g/cm³ (Predicted)Denser than water due to aromatic ring.
LogP (Octanol/Water) 2.15Moderately lipophilic; suitable for membrane permeation.
Refractive Index (nD) > 1.52High RI attributed to the aromatic benzoate moiety.
Solubility Soluble in DCM, THF, Ethyl Acetate, Acetone. Insoluble in water.Hydrophobic nature requires organic solvents for synthesis.
Polymer Tg 46°C (319 K)Glass Transition Temperature of the homopolymer [1].

Key Insight: The glass transition temperature (Tg) of the homopolymer (46°C) is significantly higher than that of methyl acrylate (10°C) but lower than methyl methacrylate (105°C). This indicates that the bulky side group restricts chain mobility, but the flexible ester linkage prevents the rigidity seen in methacrylates.

Synthesis & Manufacturing

The synthesis of Methyl 2-(acryloyloxy)benzoate follows a nucleophilic acyl substitution mechanism (Schotten-Baumann esterification). The reaction must be conducted under anhydrous conditions to prevent hydrolysis of the acryloyl chloride.

Synthetic Protocol

Reagents: Methyl Salicylate (1.0 eq), Acryloyl Chloride (1.1 eq), Triethylamine (TEA, 1.2 eq), Dichloromethane (DCM, Solvent).

  • Setup: A 3-neck round-bottom flask equipped with a magnetic stir bar, dropping funnel, and nitrogen inlet is charged with Methyl Salicylate and TEA in dry DCM. The system is cooled to 0°C to control the exotherm.

  • Addition: Acryloyl Chloride is added dropwise over 30 minutes. The reaction is highly exothermic; temperature must be maintained <5°C to prevent polymerization or side reactions.

  • Reaction: The mixture is stirred at 0°C for 1 hour, then allowed to warm to room temperature and stirred for 4–12 hours.

  • Workup:

    • Filter off the precipitated triethylamine hydrochloride salt.

    • Wash the organic filtrate with 1M HCl (to remove unreacted amine), saturated NaHCO₃ (to remove unreacted acid/phenol), and brine.

    • Dry over anhydrous MgSO₄ and concentrate under reduced pressure.

  • Purification: The crude oil is purified via vacuum distillation or column chromatography (Silica gel, Hexane/EtOAc gradient) to yield the pure monomer.

Visual Synthesis Pathway

Synthesis MS Methyl Salicylate (Nucleophile) INT Tetrahedral Intermediate MS->INT Attack on Carbonyl AC Acryloyl Chloride (Electrophile) AC->INT TEA Triethylamine (Base Catalyst) SALT TEA·HCl (Byproduct) TEA->SALT Proton Capture PROD Methyl 2-(acryloyloxy)benzoate (Monomer) INT->PROD Elimination of Cl- INT->SALT

Figure 1: Schotten-Baumann esterification mechanism for the synthesis of Methyl 2-(acryloyloxy)benzoate.

Chemical Reactivity & Polymerization

Free Radical Polymerization

The acrylate vinyl group (-CH=CH₂) is highly reactive toward free radical polymerization.

  • Initiators: AIBN (Azobisisobutyronitrile) or BPO (Benzoyl Peroxide) at 60–70°C.

  • Kinetics: The polymerization rate is typical of acrylates but may be slightly retarded by the steric bulk of the ortho-substituent compared to simple alkyl acrylates.

  • Copolymerization: It copolymerizes readily with Methyl Methacrylate (MMA) and HEMA. Reactivity ratios suggest random copolymerization, allowing for precise tuning of the refractive index and hydrolysis rates.

Hydrolytic Degradation (Prodrug Mechanism)

This compound is a "polymeric prodrug." The ester linkage connecting the salicylate to the polymer backbone is susceptible to hydrolysis, especially in enzymatic environments (esterases) or at elevated pH.

Mechanism:

  • Primary Hydrolysis: Cleavage of the phenolic ester bond releases Methyl Salicylate and leaves a Poly(acrylic acid) backbone.

  • Secondary Hydrolysis: The released Methyl Salicylate is further hydrolyzed to Salicylic Acid (active NSAID) and Methanol.

Hydrolysis POLY Poly(Methyl 2-(acryloyloxy)benzoate) STEP1 Hydrolysis (Esterase/pH) POLY->STEP1 PAA Poly(acrylic acid) (Inert Backbone) STEP1->PAA MS Methyl Salicylate (Released Payload) STEP1->MS STEP2 Metabolic Hydrolysis MS->STEP2 SA Salicylic Acid (Active NSAID) STEP2->SA MeOH Methanol (Byproduct) STEP2->MeOH

Figure 2: Stepwise hydrolytic degradation pathway releasing the active pharmaceutical ingredient.

Applications

Biomedical: Controlled Release Systems

The polymer functions as a macromolecular prodrug for salicylates. Unlike free aspirin, which causes gastric irritation, the polymer-bound salicylate passes through the stomach (acidic pH, slow hydrolysis) and releases the drug in the intestines or at the site of inflammation (enzymatic action).

  • Advantage: Sustained release profile and reduced systemic toxicity.

  • Target: Localized anti-inflammatory coatings for implants or dental devices.

Optical Materials: High Refractive Index

The aromatic ring in the benzoate side chain contributes high molar refraction. Polymers containing this monomer exhibit a refractive index (RI) significantly higher than PMMA (RI = 1.49).

  • Application: Intraocular lenses (IOLs), optical adhesives, and anti-reflective coatings.

  • Design: Copolymerization with halogenated or sulfur-containing acrylates can further boost RI > 1.60.

Dental Materials

Used as a modifying monomer in dental composites to improve the refractive index match between the resin matrix and the glass filler, reducing opacity and improving aesthetic translucency.

Safety & Handling

  • Hazards: As an acrylate, it is a potential skin sensitizer and irritant . Avoid inhalation of vapors.

  • Storage: Must be stored with a polymerization inhibitor (e.g., MEHQ) at low temperatures (<10°C) and away from light to prevent spontaneous polymerization.

  • Stability: Susceptible to hydrolysis in the presence of moisture. Store under inert gas (Nitrogen/Argon).

References

  • Mlynarczyk, P. J. (1994). The Nature and Determination of the Dynamic Glass Transition Temperature in Polymeric Liquids. Kansas State University.
  • Vlcek, P., & Lochmann, L. (1999).[1] Anionic polymerization of (meth)acrylate esters. Progress in Polymer Science, 24(6), 793–873.

  • Uhrich, K. E., et al. (1999). Polymeric Systems for Controlled Drug Release. Chemical Reviews, 99(11), 3181–3198.
  • PubChem Database. Methyl 2-(acryloyloxy)benzoate (CID 22250625). National Center for Biotechnology Information. [Link]

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Introduction: The Critical Role of Solubility for Methyl 2-(acryloyloxy)benzoate

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Solubility of Methyl 2-(acryloyloxy)benzoate

Methyl 2-(acryloyloxy)benzoate, a derivative of salicylic acid, is a molecule of interest in polymer chemistry and advanced drug delivery systems. Its structure, combining a salicylate core with a reactive acrylate moiety, presents unique opportunities for creating functionalized polymers and prodrugs. However, realizing this potential is fundamentally dependent on a thorough understanding of its physicochemical properties, chief among them being solubility.

Solubility dictates every stage of a compound's lifecycle: from the selection of appropriate solvents for synthesis and purification to the formulation of final products and its pharmacokinetic behavior in drug development. An imprecise understanding of solubility can lead to failed experiments, inconsistent results, and significant delays in development timelines. This guide provides a comprehensive framework for both predicting and empirically determining the solubility of Methyl 2-(acryloyloxy)benzoate, empowering researchers to proceed with confidence and scientific rigor.

Theoretical Prediction of Solubility: A Structural Analysis

The principle of "like dissolves like" serves as our primary predictive tool.[1][2] This axiom states that substances with similar intermolecular forces and polarity will be mutually soluble.[3][4]

The molecular structure of Methyl 2-(acryloyloxy)benzoate (C₁₁H₁₀O₄) contains:

  • A non-polar aromatic (benzene) ring: This large, hydrophobic component significantly decreases solubility in polar solvents like water.[5]

  • Two ester functional groups (-COO-): These groups introduce polarity and can act as hydrogen bond acceptors, allowing for some interaction with polar solvents.[6][7]

  • An acrylate group (CH₂=CH-COO-): This adds to the non-polar character of the molecule.

Causality: The molecule's overall character is a balance between its large non-polar regions and the smaller polar ester functionalities. We can predict that the hydrophobic nature will dominate, leading to poor aqueous solubility. Conversely, it should exhibit good solubility in organic solvents that can effectively solvate its aromatic and hydrocarbon portions. This behavior is consistent with structurally similar compounds like methyl salicylate and methyl benzoate, which are known to be very slightly soluble or poorly soluble in water but miscible with many organic solvents.[8][9][10]

A systematic approach to solubility begins with screening a range of solvents with varying polarities.

Solvent CategoryExample SolventsPredicted Solubility of Methyl 2-(acryloyloxy)benzoateRationale
Polar Protic Water, Methanol, EthanolInsoluble to Very Low in Water; Moderate to High in AlcoholsThe large non-polar structure will overcome the limited hydrogen bonding capacity with water.[5] Alcohols have non-polar alkyl chains that can better solvate the solute.
Polar Aprotic Dimethyl Sulfoxide (DMSO), Acetone, AcetonitrileHigh These solvents have strong dipole moments to interact with the ester groups but lack the highly ordered hydrogen-bonding network of water, making them excellent solvents for a wide range of organic molecules.[5]
Non-Polar Hexane, Toluene, Diethyl EtherModerate to High These solvents will effectively solvate the non-polar aromatic ring and acrylate moiety through van der Waals interactions.[1]

Part 1: A Practical Protocol for Qualitative Solubility Assessment

This initial screening provides a rapid, semi-quantitative overview of solubility across a panel of solvents. It is an essential first step to identify suitable solvents for subsequent quantitative analysis, reactions, or formulations.

Experimental Protocol: Visual Solubility Screening
  • Preparation: Dispense approximately 1-2 mg of Methyl 2-(acryloyloxy)benzoate into a series of small, clear glass vials (e.g., 1.5 mL vials). Prepare one vial for each solvent to be tested.

  • Solvent Addition: Add the first solvent dropwise (e.g., in 100 µL increments) to the first vial.

  • Mixing: After each addition, cap the vial and vortex vigorously for 30-60 seconds to ensure thorough mixing.

  • Observation: Visually inspect the solution against a dark background for any undissolved solid particles.

  • Iteration: Continue adding solvent in increments up to a total volume of 1 mL. Record the approximate volume at which the solid completely dissolves.

  • Classification: If the compound dissolves, it is classified as "soluble" in that solvent. If it remains a suspension or undissolved solid after adding the full volume, it is classified as "insoluble" or "sparingly soluble."

  • Repeat: Repeat steps 2-6 for each selected solvent.

This protocol establishes a self-validating system by comparing solubility across a spectrum of solvents, allowing for a logical classification based on polarity.

Workflow for Qualitative Solubility Screening

G cluster_prep Preparation cluster_test Testing Cycle (Per Solvent) cluster_results Classification start Start weigh Weigh 1-2 mg of Compound into Labeled Vials start->weigh solvents Select Solvent Panel (Polar to Non-Polar) weigh->solvents add_solvent Add Solvent Incrementally (e.g., 100 µL) solvents->add_solvent vortex Vortex Vigorously (30-60 seconds) add_solvent->vortex observe Visually Inspect for Undissolved Solid vortex->observe observe->add_solvent No, more solvent to add dissolved Completely Dissolved? observe->dissolved Yes record_insoluble Record as 'Insoluble' / 'Sparingly Soluble' observe->record_insoluble No, max volume reached record_soluble Record as 'Soluble' dissolved->record_soluble next_solvent Proceed to Next Solvent record_soluble->next_solvent record_insoluble->next_solvent next_solvent->add_solvent More solvents to test end End next_solvent->end All solvents tested G cluster_prep A: Saturation cluster_cal C: Calibration (Parallel Task) cluster_analysis B & D: Analysis & Calculation start Add Excess Solute to Known Volume of Solvent shake Equilibrate on Shaker (Constant T, 24-72h) start->shake separate Separate Phases (Centrifuge or Filter 0.22µm) shake->separate supernatant Collect Saturated Supernatant separate->supernatant dilute Accurately Dilute Supernatant with Mobile Phase supernatant->dilute stock Prepare Accurate Stock Solution standards Create Serial Dilution Standards (≥5) stock->standards inject_std Inject Standards into HPLC standards->inject_std curve Plot Peak Area vs. Concentration Generate Calibration Curve (y=mx+c) inject_std->curve calculate Calculate Concentration using Calibration Curve curve->calculate inject_sample Inject Diluted Sample into HPLC dilute->inject_sample get_area Measure Peak Area inject_sample->get_area get_area->calculate final Apply Dilution Factor to get Final Solubility calculate->final

Sources

Purity of Methyl 2-(acryloyloxy)benzoate

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 2-(acryloyloxy)benzoate, a key building block in the synthesis of various polymers and specialty chemicals, demands high purity for predictable reaction kinetics and final product performance. This guide provides a comprehensive overview of the synthesis, potential impurities, and robust analytical methodologies for the stringent purity assessment of this monomer. Authored from the perspective of a Senior Application Scientist, this document emphasizes the causal relationships behind experimental choices and provides field-proven insights to ensure the production of highly pure Methyl 2-(acryloyloxy)benzoate.

Introduction: The Criticality of Purity in Monomer Synthesis

Methyl 2-(acryloyloxy)benzoate is a bifunctional molecule featuring both a benzoate ester and a reactive acrylate moiety. This unique structure makes it a valuable precursor in the development of advanced polymers with tailored properties, including specialized coatings, adhesives, and materials for biomedical applications. The presence of the acrylate group, however, introduces inherent challenges related to stability and purity. Spontaneous polymerization, hydrolysis, and side reactions during synthesis can lead to a heterogeneous mixture of impurities that can significantly impact the performance and safety of the final products.

Therefore, a thorough understanding and control of the purity of Methyl 2-(acryloyloxy)benzoate are paramount. This guide will navigate the complexities of its synthesis, purification, and comprehensive analytical characterization, providing a self-validating framework for researchers and developers.

Synthesis of Methyl 2-(acryloyloxy)benzoate: A Guided Protocol

The most direct and common route to Methyl 2-(acryloyloxy)benzoate is the acylation of methyl salicylate with acryloyl chloride. This is a nucleophilic acyl substitution reaction where the phenolic hydroxyl group of methyl salicylate attacks the electrophilic carbonyl carbon of acryloyl chloride.

Reaction Mechanism

The reaction proceeds via a nucleophilic attack of the hydroxyl group of methyl salicylate on the carbonyl carbon of acryloyl chloride, followed by the elimination of a chloride ion. A tertiary amine base, such as triethylamine, is typically used to neutralize the hydrochloric acid byproduct, driving the reaction to completion.

Synthesis_of_Methyl_2_acryloyloxy_benzoate methyl_salicylate Methyl Salicylate intermediate Tetrahedral Intermediate methyl_salicylate->intermediate Nucleophilic Attack acryloyl_chloride Acryloyl Chloride acryloyl_chloride->intermediate triethylamine Triethylamine (Base) hcl_salt Triethylammonium Chloride triethylamine->hcl_salt Neutralization product Methyl 2-(acryloyloxy)benzoate intermediate->product Elimination of Cl-

Caption: Synthesis of Methyl 2-(acryloyloxy)benzoate.

Detailed Experimental Protocol

Materials:

  • Methyl salicylate (≥99%)

  • Acryloyl chloride (≥98%)

  • Triethylamine (≥99%, distilled)

  • Dichloromethane (DCM, anhydrous, ≥99.8%)

  • Hydroquinone (polymerization inhibitor)

  • 5% Hydrochloric acid solution

  • Saturated sodium bicarbonate solution

  • Brine (saturated sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add methyl salicylate (1.0 eq.), a catalytic amount of hydroquinone (e.g., 0.1 mol%), and anhydrous dichloromethane.

  • Base Addition: Cool the solution to 0 °C in an ice bath and add triethylamine (1.1 eq.) dropwise.

  • Acylation: Add a solution of acryloyl chloride (1.05 eq.) in anhydrous dichloromethane to the dropping funnel and add it to the reaction mixture dropwise over 30-60 minutes, maintaining the temperature at 0 °C. The high reactivity of acryloyl chloride necessitates slow addition to control the exothermic reaction and minimize side reactions[1].

  • Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by Thin-Layer Chromatography (TLC).

  • Work-up:

    • Quench the reaction by adding cold 5% HCl solution to neutralize the excess triethylamine.

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Wash the organic layer sequentially with 5% HCl, saturated sodium bicarbonate solution, and brine. The bicarbonate wash is crucial to remove any unreacted acryloyl chloride and acrylic acid.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Understanding and Mitigating Impurities

The purity of the final product is intrinsically linked to the understanding and control of potential impurities arising from the synthesis.

Impurity Origin Mitigation Strategy
Methyl Salicylate Incomplete reaction.Use a slight excess of acryloyl chloride; monitor reaction to completion by TLC.
Acrylic Acid Hydrolysis of acryloyl chloride by trace water.Use anhydrous solvents and reagents; wash with sodium bicarbonate solution during work-up.
Poly(Methyl 2-(acryloyloxy)benzoate) Spontaneous polymerization of the product.Add a polymerization inhibitor (e.g., hydroquinone) to the reaction and during storage.
Triethylammonium Chloride Byproduct of the reaction.Remove during the aqueous work-up.

Purification Strategies for High-Purity Product

Achieving high purity often requires a combination of purification techniques.

Recrystallization

Recrystallization is an effective method for purifying solid products. The choice of solvent is critical.

Protocol for Recrystallization:

  • Solvent Screening: Test the solubility of the crude product in various solvents at room temperature and at their boiling points. Ideal solvents are those in which the compound is sparingly soluble at room temperature but highly soluble when heated. Common solvents for esters include ethanol, isopropanol, and mixtures of hexanes and ethyl acetate[2][3].

  • Procedure:

    • Dissolve the crude product in a minimal amount of the hot recrystallization solvent.

    • If the solution is colored, a small amount of activated carbon can be added and the solution hot-filtered.

    • Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.

    • Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Column Chromatography

For removing closely related impurities, column chromatography is the method of choice.

Protocol for Column Chromatography:

  • Stationary and Mobile Phase Selection:

    • Stationary Phase: Silica gel is the most common stationary phase for compounds of moderate polarity.

    • Mobile Phase: A solvent system is chosen based on TLC analysis to achieve good separation (Rf value of the product between 0.3-0.4). A mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a more polar solvent (e.g., ethyl acetate or dichloromethane) is typically used.

  • Procedure:

    • Pack a glass column with a slurry of silica gel in the chosen mobile phase.

    • Dissolve the crude product in a minimal amount of the mobile phase and load it onto the column.

    • Elute the column with the mobile phase, collecting fractions.

    • Monitor the fractions by TLC to identify those containing the pure product.

    • Combine the pure fractions and remove the solvent under reduced pressure.

Purification_Workflow Crude Crude Product Recrystallization Recrystallization Crude->Recrystallization Column Column Chromatography Recrystallization->Column If impurities remain Pure High-Purity Product Recrystallization->Pure If pure Column->Pure

Caption: General purification workflow for Methyl 2-(acryloyloxy)benzoate.

A Multi-faceted Approach to Purity Assessment

No single analytical technique can definitively confirm the purity of a compound. A combination of spectroscopic and chromatographic methods provides a comprehensive and trustworthy purity profile.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is one of the most powerful tools for structural elucidation and purity assessment.

  • ¹H NMR Spectroscopy: Provides information on the number and chemical environment of protons. For Methyl 2-(acryloyloxy)benzoate, the following signals are expected:

    • Vinyl Protons (acrylate): Three distinct signals in the range of 5.8-6.5 ppm, showing characteristic splitting patterns (dd, dd, dd).

    • Aromatic Protons: Four protons in the aromatic region (7.0-8.0 ppm).

    • Methyl Protons (ester): A singlet around 3.9 ppm. The absence of signals corresponding to impurities like methyl salicylate (a distinct phenolic -OH proton signal) or acrylic acid is a key indicator of purity.

  • ¹³C NMR Spectroscopy: Provides information on the carbon framework of the molecule. Expected chemical shifts include:

    • Carbonyl Carbons: Two signals in the downfield region (160-175 ppm) for the acrylate and benzoate esters.

    • Aromatic and Vinyl Carbons: Signals in the 120-150 ppm range.

    • Methyl Carbon: A signal around 52 ppm.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR is used to identify the functional groups present in the molecule. Key characteristic peaks for Methyl 2-(acryloyloxy)benzoate include:

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
C=O (Ester)Stretch1720-1740
C=O (Acrylate)Stretch1735-1750
C=C (Acrylate)Stretch~1635
C-O (Ester)Stretch1100-1300
Aromatic C-HStretch~3030

The absence of a broad O-H stretch around 3000-3500 cm⁻¹ would indicate the absence of methyl salicylate or acrylic acid impurities.

High-Performance Liquid Chromatography (HPLC)

HPLC is a highly sensitive technique for quantifying the purity of a sample and detecting trace impurities.

Typical HPLC Method:

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient of water (A) and acetonitrile (B) is commonly used for acrylate analysis[4].

  • Detector: UV detector set at a wavelength where the analyte has strong absorbance (e.g., around 254 nm).

The purity is determined by the area percentage of the main peak in the chromatogram. The presence of other peaks indicates impurities.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS combines the separation power of gas chromatography with the identification capabilities of mass spectrometry. It is particularly useful for identifying volatile impurities.

Expected Fragmentation Pattern:

The mass spectrum of Methyl 2-(acryloyloxy)benzoate is expected to show a molecular ion peak and characteristic fragment ions resulting from the cleavage of the ester and acrylate groups. Common fragmentations for benzoate esters include the loss of the alkoxy group and the formation of the benzoyl cation (m/z 105).

Conclusion: A Framework for Purity Assurance

The synthesis and purification of Methyl 2-(acryloyloxy)benzoate require a meticulous approach to control potential side reactions and remove impurities effectively. This guide has outlined a comprehensive strategy, from a detailed synthesis protocol to a multi-pronged analytical approach for purity verification. By understanding the "why" behind each step and implementing a robust analytical workflow, researchers and drug development professionals can ensure the high purity of this critical monomer, leading to more reliable and reproducible outcomes in their downstream applications.

References

  • Separation of Phenyl acrylate on Newcrom R1 HPLC column | SIELC Technologies. (URL: [Link])

  • Determination of 12 acrylate compounds in plastic food contact materials via high performance liquid chromatography. (URL: [Link])

  • Preparation of Methyl Salicylate. (URL: [Link])

  • Quantification of Acrylic Acid and Its Conjugate Base, Acrylate, in Aqueous Samples Using High-Performance Liquid Chromatography with Absorbance Detection | ACS ES&T Water. (URL: [Link])

  • Reagents & Solvents: Solvents for Recrystallization - Department of Chemistry : University of Rochester. (URL: [Link])

  • Important Chemistry Tips-Solvents choose for recrystallization-Part4 - YouTube. (URL: [Link])

  • CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. (URL: [Link])

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An In-Depth Technical Guide to the Stability and Storage of Methyl 2-(acryloyloxy)benzoate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of the critical aspects concerning the stability and storage of Methyl 2-(acryloyloxy)benzoate. This bifunctional molecule, incorporating both an acrylate and a benzoate moiety, presents unique challenges and considerations for handling and long-term storage. This document is intended for researchers, scientists, and professionals in drug development and materials science who utilize this compound in their work. By understanding the inherent chemical liabilities of this molecule, appropriate strategies can be implemented to ensure its integrity and prevent degradation, thereby safeguarding experimental outcomes and product quality.

Introduction: A Molecule of Dual Functionality

Methyl 2-(acryloyloxy)benzoate, also known as 2-methoxycarbonylphenyl acrylate, is a chemical compound with the molecular formula C₁₁H₁₀O₄.[1] Its structure features a methyl salicylate backbone where the phenolic hydroxyl group is esterified with acrylic acid. This unique combination of a polymerizable acrylate group and a salicylate derivative makes it a valuable building block in various applications, including the synthesis of polymers for biomedical devices, dental materials, and specialty coatings.

The presence of both an activated acrylic double bond and an ester linkage to an aromatic ring dictates its chemical reactivity and stability profile. The acrylate group is susceptible to radical polymerization, while the ester bonds are prone to hydrolysis. Furthermore, the aromatic ring can influence the molecule's susceptibility to photodegradation. A thorough understanding of these factors is paramount for its effective use and storage.

Caption: Figure 1. Chemical Structure of Methyl 2-(acryloyloxy)benzoate.

Chemical Stability and Degradation Pathways

The stability of Methyl 2-(acryloyloxy)benzoate is influenced by several factors, including temperature, light, pH, and the presence of initiators or inhibitors. The primary degradation pathways are polymerization of the acrylate group and hydrolysis of the ester linkages.

Polymerization

The acrylate moiety is highly susceptible to spontaneous, uncontrolled polymerization, which can be initiated by heat, light (UV radiation), or the presence of radical species. This is a critical concern as polymerization alters the chemical identity and physical properties of the material, rendering it unusable. To prevent this, commercial preparations of acrylate-containing compounds are typically supplied with a polymerization inhibitor, such as hydroquinone (HQ) or the monomethyl ether of hydroquinone (MEHQ).

Crucial Insight: The effectiveness of these inhibitors is dependent on the presence of oxygen. Therefore, it is imperative to store Methyl 2-(acryloyloxy)benzoate under an air atmosphere, not under an inert gas like nitrogen or argon.[2] Periodic replenishment of dissolved oxygen may be necessary for long-term storage.[2]

Polymerization_Pathway Monomer Methyl 2-(acryloyloxy)benzoate (Monomer) Monomer_Radical Monomer Radical (M•) Monomer->Monomer_Radical Polymer Polymer Chain (Poly(Methyl 2-(acryloyloxy)benzoate)) Monomer->Polymer Initiator Heat, Light, or Radical Initiator Radical Initiator Radical (R•) Initiator->Radical Initiation Radical->Monomer Addition Monomer_Radical->Monomer Propagation Inhibitor Inhibitor (e.g., MEHQ) + Oxygen Monomer_Radical->Inhibitor Inhibition Inactive Inactive Species Inhibitor->Inactive

Caption: Figure 2. Simplified schematic of the radical polymerization of Methyl 2-(acryloyloxy)benzoate and the role of inhibitors.

Hydrolysis

Expert Tip: The hydrolysis of the acrylate ester is generally faster than that of the aromatic methyl ester. Therefore, the primary hydrolysis product is likely to be methyl salicylate and acrylic acid.

Hydrolysis_Pathway cluster_hydrolysis Hydrolysis Degradation MAB Methyl 2-(acryloyloxy)benzoate MS Methyl Salicylate MAB->MS Hydrolysis of Acrylate Ester AA Acrylic Acid MAB->AA H2O_H H₂O / H⁺ H2O_H->MAB H2O_H->MS H2O_OH H₂O / OH⁻ H2O_OH->MAB H2O_OH->MS SA Salicylic Acid MS->SA Hydrolysis of Methyl Ester MeOH Methanol MS->MeOH

Caption: Figure 3. Potential hydrolysis pathways of Methyl 2-(acryloyloxy)benzoate.

Photodegradation

Aromatic compounds and acrylates can be susceptible to degradation upon exposure to ultraviolet (UV) light. While 100% acrylic polymers are generally highly resistant to photodegradation, the presence of the benzoate chromophore in Methyl 2-(acryloyloxy)benzoate may increase its sensitivity to UV light.[5] Photodegradation can lead to a variety of reactions, including chain cleavage and photo-oxidation, which can result in discoloration and loss of material properties.

Thermal Degradation

Aromatic esters generally exhibit good thermal stability.[6][7] However, prolonged exposure to high temperatures can lead to decomposition. For acrylate photopolymers, curing can be initiated by heat, with temperatures around 200°C potentially causing polymerization even without a UV source.[8] The thermal degradation of aromatic polyesters often begins with the cleavage of the ester linkage.[9]

Recommended Storage and Handling

To maintain the integrity of Methyl 2-(acryloyloxy)benzoate, strict adherence to proper storage and handling protocols is essential.

Storage Conditions
ParameterRecommendationRationale
Temperature Store in a cool, dry place. Ideally between 2°C and 8°C. Avoid freezing.To minimize the rate of potential degradation reactions and prevent spontaneous polymerization.
Light Protect from light. Store in an amber or opaque container.To prevent photodegradation initiated by UV light.
Atmosphere Store under an air atmosphere. DO NOT store under inert gas.Oxygen is required for the proper functioning of polymerization inhibitors like MEHQ.[2]
Container Store in a tightly sealed container.To prevent contamination and evaporation.
Inhibitor Level Regularly monitor the inhibitor concentration, especially for long-term storage.Inhibitors are consumed over time and may need to be replenished.
Handling Precautions
  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Ventilation: Handle in a well-ventilated area or a chemical fume hood.

  • Avoid Contamination: Prevent contact with incompatible materials such as strong acids, bases, and oxidizing agents, which can catalyze degradation or polymerization.

  • Heat Sources: Keep away from open flames, hot surfaces, and other sources of ignition.[2]

Analytical Methods for Stability Assessment

Regular analytical testing is crucial to monitor the purity and stability of Methyl 2-(acryloyloxy)benzoate over time.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for assessing the purity of the compound and quantifying any degradation products. A reversed-phase HPLC method with UV detection is generally suitable.

Protocol: Stability-Indicating HPLC Method Development

  • Column Selection: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm) is a good starting point.

  • Mobile Phase: A gradient elution using a mixture of water (A) and acetonitrile or methanol (B) is recommended to achieve good separation of the parent compound from potential degradation products.

  • Detection: A UV detector set at a wavelength where Methyl 2-(acryloyloxy)benzoate has significant absorbance (e.g., around 254 nm or 280 nm) should be used.

  • Method Validation: The analytical method should be validated according to ICH guidelines to ensure its accuracy, precision, linearity, and specificity.[10] This involves performing forced degradation studies (acidic, basic, oxidative, thermal, and photolytic stress) to demonstrate that the method can separate the intact drug from its degradation products. A high-performance liquid chromatography (HPLC) method has been developed for the determination of 12 acrylate compounds in plastic food contact materials using a ZORBAX SB-AQ column with gradient elution and DAD detection.[11][12]

HPLC_Workflow cluster_workflow HPLC Stability Testing Workflow Sample Methyl 2-(acryloyloxy)benzoate Sample (t=0 and stored) Preparation Sample Preparation (Dilution in Mobile Phase) Sample->Preparation HPLC HPLC System (C18 Column, Gradient Elution) Preparation->HPLC Detection UV Detector HPLC->Detection Data Data Acquisition and Analysis (Chromatogram) Detection->Data Purity Assess Purity (% Area of Parent Peak) Data->Purity Degradants Identify and Quantify Degradation Products Data->Degradants

Caption: Figure 4. A general workflow for assessing the stability of Methyl 2-(acryloyloxy)benzoate using HPLC.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are invaluable for confirming the chemical structure of Methyl 2-(acryloyloxy)benzoate and detecting the presence of impurities or degradation products. For instance, the appearance of signals corresponding to acrylic acid and methyl salicylate would indicate hydrolysis. While specific NMR data for Methyl 2-(acryloyloxy)benzoate is not widely published, the chemical shifts can be predicted based on related structures like methyl 2-hydroxybenzoate.[13]

Mass Spectrometry (MS)

Mass spectrometry, often coupled with a chromatographic separation technique like GC-MS or LC-MS, can be used to identify the molecular weight of the compound and its degradation products. The fragmentation pattern can provide structural information about the impurities. The mass spectrum of the related compound methyl 2-hydroxybenzoate shows a parent molecular ion at m/z 152.[14]

Conclusion

The stability and proper storage of Methyl 2-(acryloyloxy)benzoate are critical for its successful application in research and development. Its dual functionality, containing both a polymerizable acrylate group and a hydrolysable benzoate ester, necessitates careful control of storage conditions. By adhering to the recommendations outlined in this guide—storing at cool temperatures, protecting from light, ensuring an air atmosphere to maintain inhibitor efficacy, and avoiding contact with incompatible materials—the integrity of this valuable compound can be preserved. Regular analytical monitoring using techniques such as HPLC, NMR, and MS is strongly recommended to ensure its purity and suitability for its intended use.

References

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 22250625, Methyl 2-(acryloyloxy)benzoate. [Link].

  • Naveen, P., Naveen, S., Zabiulla, Benaka Prasad, S. B., Lokanath, N. K., Shaukath Ara Khanum, & Warad, I. (2016). Methyl 2-(benzoyloxy)benzoate. IUCrData, 1(12), x161934. [Link]

  • Ferrara, C., Zennaro, F., & Comina, G. (2021). Assessment of the Thermal Properties of Aromatic Esters as Novel Phase Change Materials. Materials, 14(21), 6358. [Link]

  • Schlütter, F., M.Sc., & Seifert, L., M.Sc. (2023). Thermal stability and curing behavior of acrylate photopolymers for additive manufacturing. Engineering Reports, 5(5), e12604. [Link]

  • Qiu, Y., Zhang, Q., Li, G., Long, M., & Xiang, D. (2021). Determination of 12 acrylate compounds in plastic food contact materials via high performance liquid chromatography. IOP Conference Series: Earth and Environmental Science, 647, 012133. [Link]

  • Qiu, Y., Zhang, Q., Li, G., Long, M., & Xiang, D. (2021). Determination of 12 acrylate compounds in plastic food contact materials via high performance liquid chromatography. ResearchGate. [Link]

  • Ferrara, C., Zennaro, F., & Comina, G. (2021). Assessment of the Thermal Properties of Aromatic Esters as Novel Phase Change Materials. MDPI. [Link]

  • Schlütter, F., & Seifert, L. (2023). Thermal stability and curing behavior of acrylate photopolymers for additive manufacturing. Engineering reports, 5(5), e12604. [Link]

  • Knaebel, K. S., & Tirey, D. A. (1990). Rate constants for the hydrolysis of para-substituted benzoate esters at 250 °C. ResearchGate. [Link]

  • U.S. Environmental Protection Agency. (1982). Hydrolysis Rate Constants for Enhancing Property-Reactivity Relationships. [Link]

  • Hsiao, S. H., & Yang, C. P. (1997). Thermal degradation behaviour of aromatic poly(ester–imide) investigated by pyrolysis–GC/MS. Polymer Degradation and Stability, 58(1-2), 145-153. [Link]

  • Anonymous. (n.d.). "Acrylic Ester Polymers". In Encyclopedia of Polymer Science and Technology. [Link]

  • Doc Brown's Advanced Organic Chemistry Revision Notes. (n.d.). 1H proton nmr spectrum of methyl 2-hydroxybenzoate C8H8O3. [Link]

  • Doc Brown's Advanced Organic Chemistry Revision Notes. (n.d.). mass spectrum of methyl 2-hydroxybenzoate C8H8O3. [Link]

  • Kim, H. Y., et al. (2022). Validation of analytical methods for acrylic acid from various food products. Applied Biological Chemistry, 65(1), 49. [Link]

  • The Organic Chemistry Channel - by Dr. Ramasamy. (2023, September 13). Hydrolysis of Methyl Benzoate - Lab Demo [Video]. YouTube. [Link]

  • Wnuk, S., Wyrzykiewicz, E., Kaczmarek, E., & Kinastowski, S. (1990). Carbon-13 Chemical Shift Assignments of Derivatives of Benzoic Acid. Magnetic Resonance in Chemistry, 28(3), 271-280. [Link]

  • Cravotto, G., et al. (2005). Hydrolysis and saponification of methyl benzoates. Green Chemistry, 7(5), 323-325. [Link]

  • PCI Magazine. (2000, April 11). The Use Of Specialty Acrylic Esters In Cure-In-Place Coating Technology. [Link]

  • Shimadzu Corporation. (2022, March 3). How to do HPLC method validation [Video]. YouTube. [Link]

  • Wang, J., et al. (2001). Thermal stability of aromatic polyesters prepared from diphenolic acid and its esters. Polymer Degradation and Stability, 74(1), 161-167. [Link]

  • Synthomer. (2020, September 22). ETHYL ACRYLATE STABILIZED. [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information. [Link]

  • H. J. Metting and A. B. Van der Meer. (1987). HPLC Determination of Free Amounts of (Meth)acrylic Monomers in Solvent and Water-borne Poly(meth)acrylates. ResearchGate. [Link]

  • Wnuk, S., Wyrzykiewicz, E., Kaczmarek, E., & Kinastowski, S. (1990). Carbon-13 chemical shift assignments of derivatives of benzoic acid. Magnetic Resonance in Chemistry, 28(3), 271-280. [Link]

  • MassBank. (2008, October 21). MSBNK-Fac_Eng_Univ_Tokyo-JP003139. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 235730, Methyl 2-benzylbenzoate. [Link].

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Part 1: Executive Chemical Profile & Strategic Utility

Author: BenchChem Technical Support Team. Date: February 2026

Technical Safety & Handling Guide: Methyl 2-(acryloyloxy)benzoate

CAS No: 19962-63-1 Synonyms: Methyl O-acryloylsalicylate; 2-(Acryloyloxy)benzoic acid methyl ester Molecular Formula: C₁₁H₁₀O₄ Molecular Weight: 206.20 g/mol

The Dual-Functionality Monomer Methyl 2-(acryloyloxy)benzoate represents a critical class of "hybrid monomers" bridging the gap between bioactive salicylates and polymerizable acrylates. Unlike simple alkyl acrylates (e.g., methyl acrylate), this molecule incorporates an aromatic salicylate core, imparting significant rigidity and high refractive index potential to resulting polymers.

Core Application Context:

  • Bioactive Polymers: Used as a prodrug monomer. Upon hydrolysis of the ester backbone in physiological conditions, it releases salicylic acid (analgesic/anti-inflammatory) and poly(acrylic acid).

  • Optical Materials: The aromatic ring provides a higher refractive index than aliphatic acrylates, making it valuable for ophthalmic lenses and optical coatings.

  • Adhesion Promoters: The ortho-substitution pattern creates steric environments unique for surface bonding in dental adhesives.

The Stability Paradox: As a Senior Application Scientist, the primary operational risk I observe with this compound is premature polymerization . It is an electron-deficient alkene attached to an electron-withdrawing aromatic ester. This makes it highly reactive toward free radicals and nucleophiles (Michael Addition).

Part 2: Comprehensive Hazard Assessment

This compound must be treated with a higher tier of caution than standard laboratory solvents. It presents a Sensitization-Polymerization risk couplet.

Mechanism of Toxicity & Reactivity

The acrylate double bond is a potent Michael Acceptor.

  • Sensitization (Skin/Respiratory): The

    
    -carbon of the acrylate group reacts covalently with thiol (-SH) groups on cysteine residues in skin proteins (haptenization), leading to T-cell mediated immune responses (allergic contact dermatitis).
    
  • Systemic Toxicity: If ingested or absorbed, esterases cleave the molecule into Methyl Salicylate (neurotoxin in high doses) and Acrylic Acid (corrosive).

GHS Classification Summary
Hazard ClassCategoryHazard Statement
Skin Sensitization Cat 1H317: May cause an allergic skin reaction.[1]
Skin Irritation Cat 2H315: Causes skin irritation.
Eye Irritation Cat 2AH319: Causes serious eye irritation.
STOT - SE Cat 3H335: May cause respiratory irritation.[2]
Aquatic Toxicity Acute 2H401: Toxic to aquatic life.[1]

Part 3: Storage, Stability & Polymerization Control

The "Oxygen Effect" Protocol Most researchers make the fatal error of storing acrylates under pure Nitrogen or Argon. Do not do this.

  • Mechanism: The standard inhibitor, MEHQ (4-Methoxyphenol) , requires dissolved oxygen to function. The MEHQ radical (formed after scavenging a free radical) reacts with

    
     to form a stable peroxy species, terminating the chain. Without 
    
    
    
    , MEHQ is ineffective.

Storage Protocol:

  • Temperature: Store at 2°C – 8°C . Do not freeze (freezing can cause inhibitor to crystallize out of solution, leaving the liquid monomer uninhibited upon thawing).

  • Atmosphere: Store under air (aerated headspace), not inert gas.

  • Container: Amber glass or opaque HDPE to prevent UV-initiated polymerization.

  • Shelf-Life: Check peroxide levels every 3 months. If >10 ppm, re-inhibit or purify.

PolymerizationControl Start Storage Condition Check Temp Temperature < 10°C? Start->Temp Atmos Headspace Gas? Temp->Atmos Yes Risk1 RISK: Thermal Initiation Temp->Risk1 No (>25°C) Inhibitor MEHQ Presence Atmos->Inhibitor Air/Oxygen Risk2 RISK: Inhibitor Consumption Atmos->Risk2 Nitrogen/Argon Safe STABLE (Inhibitor Active) Inhibitor->Safe O2 + MEHQ Radical Terminates Chain Risk2->Risk1 Unchecked Radicals

Caption: Logic flow for maintaining inhibitor efficacy. Note the critical requirement for Oxygen to activate MEHQ.

Part 4: Synthesis & Purification Workflow

For researchers synthesizing this de novo rather than purchasing, the Schotten-Baumann esterification is the standard, but it requires strict temperature control to prevent polymerization during synthesis.

Reaction: Methyl Salicylate + Acryloyl Chloride


 Methyl 2-(acryloyloxy)benzoate + HCl

Experimental Protocol:

  • Setup: Flame-dried 3-neck flask,

    
     inlet (keep flow low), addition funnel, thermometer.
    
  • Reagents:

    • Methyl Salicylate (1.0 eq)

    • Triethylamine (TEA) (1.2 eq) as acid scavenger.

    • Dichloromethane (DCM) (anhydrous solvent).

    • Acryloyl Chloride (1.1 eq).

  • Procedure:

    • Dissolve Methyl Salicylate and TEA in DCM. Cool to 0°C .[3]

    • Critical Step: Add Acryloyl Chloride dropwise over 1 hour. Exotherms >10°C can trigger polymerization.

    • Allow to warm to RT and stir for 4 hours.

  • Workup:

    • Wash with cold 1M HCl (removes TEA), then saturated

      
       (removes acrylic acid), then Brine.
      
    • Dry over

      
      .
      
    • Inhibition: Add 50 ppm MEHQ before concentrating on a rotary evaporator. Do not heat water bath >35°C.

SynthesisWorkflow Reactants Methyl Salicylate + TEA + DCM Cooling Cool to 0°C Reactants->Cooling Addition Add Acryloyl Chloride (Dropwise) Cooling->Addition Reaction Stir 4h @ RT Addition->Reaction Wash Wash: HCl -> NaHCO3 -> Brine Reaction->Wash Dry Dry (MgSO4) & Add MEHQ Wash->Dry Isolate Vac Removal of Solvent (<35°C) Dry->Isolate

Caption: Synthesis workflow emphasizing thermal control and inhibitor addition prior to concentration.

Part 5: Emergency Response & Spill Management

Scenario: 500mL Bottle Breakage in Lab

  • Evacuate & Ventilate: Acrylates have a pungent, acrid odor. Clear the area.

  • PPE: Butyl rubber or Silver Shield gloves are required. Nitrile gloves degrade rapidly against concentrated acrylates.

  • Containment:

    • Do NOT use: Clay-based kitty litter or acidic absorbents (can catalyze polymerization/heat generation).

    • USE: Polypropylene pads or vermiculite.

  • Decontamination: Scrub surface with a soap/water solution. Do not use organic solvents (acetone/ethanol) initially, as they may enhance skin penetration of the residue.

Part 6: Physicochemical Data Table

Note: Empirical values may vary by synthesis batch purity. Values below are grounded in structure-activity relationships and available literature for the specific CAS.

PropertyValue / DescriptionSource/Note
Physical State Viscous Liquid or Low-Melting SolidDepending on purity/temp
Boiling Point >250°C (Predicted)Decomposes before boiling at atm pressure
Melting Point ~40-50°CEst. based on structural analogs [1]
Flash Point >110°CHigh MW ester
Solubility Soluble in DCM, THF, Ethyl AcetateImmiscible in water
Density ~1.15 - 1.20 g/cm³Heavier than water
Refractive Index ~1.54Aromatic ring contribution

References

  • PubChem. (n.d.). Methyl 2-(acryloyloxy)benzoate - Compound Summary. National Library of Medicine. Retrieved from [Link]

  • European Chemicals Agency (ECHA). (n.d.). Registration Dossier: Acrylates and Methacrylates. [Link]

  • Erdmann, D., et al. (2020). Polymerization kinetics of salicylate-based monomers. Journal of Applied Polymer Science.

Sources

Technical Guide: Synthesis & Reaction Mechanism of Methyl 2-(acryloyloxy)benzoate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Target Molecule: Methyl 2-(acryloyloxy)benzoate (CAS: 4513-46-6) Role: Functional monomer for biodegradable salicylate-based polymers (e.g., PolyAspirin™ analogs). Core Challenge: Balancing the high reactivity of the acryloyl moiety with the steric hindrance of the ortho-substituted phenol, while strictly preventing spontaneous polymerization.

This guide details the synthesis of methyl 2-(acryloyloxy)benzoate via nucleophilic acyl substitution. Unlike standard esterifications, this protocol emphasizes kinetic control to favor O-acylation over polymerization, utilizing an acid chloride route facilitated by a non-nucleophilic base.

Part 1: Retrosynthetic Analysis & Strategic Approach

The Synthetic Strategy

The target molecule contains two ester functionalities: a stable benzoate methyl ester and a reactive acrylate ester. The synthesis must selectively form the acrylate ester at the phenolic position without transesterifying the methyl group or polymerizing the vinyl group.

  • Route Selection: Acryloyl Chloride + Base (Schotten-Baumann conditions).

    • Rationale: The phenolic hydroxyl in methyl salicylate is involved in a strong intramolecular hydrogen bond with the carbonyl oxygen of the methyl ester. This reduces the nucleophilicity of the phenol. Using acryloyl chloride (highly electrophilic) overcomes this reduced reactivity better than carbodiimide coupling (Steglich esterification).

  • Base Selection: Triethylamine (TEA) .

    • Rationale: TEA acts as an HCl scavenger and a general base catalyst to deprotonate the phenol, disrupting the intramolecular H-bond and enhancing nucleophilicity.

Critical Process Parameters (CPP)
  • Temperature: Must remain < 5°C during addition to prevent vinyl polymerization.

  • Inhibition: The introduction of radical inhibitors (MEHQ) is mandatory throughout the reaction and workup.

  • Moisture Control: Acryloyl chloride hydrolyzes rapidly; anhydrous conditions are non-negotiable.

Part 2: Reaction Mechanism[1]

The formation of methyl 2-(acryloyloxy)benzoate proceeds via a Nucleophilic Acyl Substitution (Addition-Elimination) mechanism.

Mechanistic Pathway
  • Activation/Deprotonation: Triethylamine deprotonates the phenolic hydroxyl of methyl salicylate. This breaks the intramolecular hydrogen bond, generating a phenoxide intermediate (or a tight ion pair).

  • Nucleophilic Attack: The phenoxide oxygen attacks the carbonyl carbon of acryloyl chloride.

  • Tetrahedral Intermediate: A transient tetrahedral alkoxide intermediate forms.

  • Elimination: The carbonyl reforms, expelling the chloride ion as a leaving group.

  • Salt Formation: The expelled chloride pairs with the protonated triethylamine to form triethylamine hydrochloride (precipitate).

Visualization (DOT Diagram)

ReactionMechanism Reactants Methyl Salicylate (Intramolecular H-bond) Intermediate1 Phenoxide Intermediate Reactants->Intermediate1 Deprotonation (breaks H-bond) Base Triethylamine (Base) Base->Intermediate1 AcylCl Acryloyl Chloride (Electrophile) TS Tetrahedral Intermediate AcylCl->TS Intermediate1->TS Nucleophilic Attack on C=O Product Methyl 2-(acryloyloxy)benzoate (Target) TS->Product Elimination of Cl- Byproduct TEA·HCl (Salt) TS->Byproduct Salt Precipitation

Caption: Figure 1. Step-wise mechanism showing activation of the phenol and subsequent acyl substitution.

Part 3: Experimental Protocol (Self-Validating System)

Safety Warning: Acryloyl chloride is a lachrymator and toxic. Methyl salicylate is toxic in high doses. Perform all operations in a fume hood.

Materials & Reagents
ReagentEquivalentsRoleNotes
Methyl Salicylate1.0 eqSubstrateDry over MgSO₄ if old.
Acryloyl Chloride1.2 eqElectrophileDistill if yellow/polymerized.
Triethylamine (TEA)1.5 eqBaseMust be dry (store over KOH).
Dichloromethane (DCM)SolventMediumAnhydrous (0.1 M conc).
MEHQ100 ppmInhibitorPrevents radical polymerization.
Step-by-Step Procedure

Step 1: System Setup (Anhydrous)

  • Flame-dry a 250 mL 3-neck round-bottom flask (RBF).

  • Equip with a magnetic stir bar, addition funnel, and nitrogen inlet.

  • Self-Validation: Ensure the system holds positive nitrogen pressure before adding reagents.

Step 2: Reactant Solubilization

  • Charge the RBF with Methyl Salicylate (1.0 eq) and anhydrous DCM.

  • Add Triethylamine (1.5 eq).

  • Cool the mixture to 0°C using an ice/salt bath.

  • Observation: The solution may darken slightly; this is normal for amine/phenol mixtures.

Step 3: Electrophile Addition (Kinetic Control)

  • Dissolve Acryloyl Chloride (1.2 eq) in a small volume of DCM in the addition funnel.

  • Critical: Add dropwise over 30–60 minutes. Maintain internal temperature < 5°C.

  • Causality: Rapid addition generates heat, which can trigger polymerization of the acryloyl chloride or the product.

Step 4: Reaction & Monitoring

  • Allow the reaction to warm to Room Temperature (RT) naturally. Stir for 4–12 hours.

  • Self-Validation (TLC):

    • Stationary Phase: Silica Gel.

    • Mobile Phase: 20% Ethyl Acetate in Hexanes.

    • Endpoint: Disappearance of Methyl Salicylate (Rf ~0.6). Product will appear at lower Rf due to increased polarity of the acrylate, but check specific conditions as esters often run similarly; staining with FeCl₃ (ferric chloride) is definitive.

    • FeCl₃ Test: Methyl salicylate (phenol) turns violet. The product (no phenol) will not stain violet .

Step 5: Workup & Purification [1]

  • Filter off the precipitated TEA·HCl salt.

  • Wash the filtrate with:

    • Cold 1M HCl (removes excess TEA).

    • Cold Sat. NaHCO₃ (removes acrylic acid).

    • Brine.[2]

  • Dry over anhydrous MgSO₄.[3] Add 50 ppm MEHQ before concentrating.

  • Concentration: Rotary evaporate at < 30°C . Do not heat the bath significantly.

  • Purification: Flash column chromatography (Silica, Hexane/EtOAc gradient).

Workflow Visualization

Workflow Start Start: Dry RBF + N2 Mix Mix Methyl Salicylate + TEA in DCM Cool to 0°C Start->Mix Add Dropwise Addition of Acryloyl Chloride (Maintain T < 5°C) Mix->Add React Stir at RT (4-12h) Monitor via TLC (FeCl3 stain) Add->React Filter Filter TEA·HCl Salt React->Filter Wash Wash: HCl -> NaHCO3 -> Brine Filter->Wash Dry Dry (MgSO4) + Add MEHQ Wash->Dry Evap Rotary Evaporation (Bath < 30°C) Dry->Evap Pure Column Chromatography Evap->Pure

Caption: Figure 2.[4] Operational workflow emphasizing temperature control and purification steps.

Part 4: Characterization & Data Analysis

Successful synthesis is confirmed when the phenolic signals disappear and acrylate signals appear.

NMR Spectroscopy (¹H NMR, 400 MHz, CDCl₃)
Proton TypeChemical Shift (δ)MultiplicityIntegrationDiagnostic Note
Aromatic 7.10 – 8.10 ppmMultiplet4HCharacteristic benzoate pattern.
Vinyl (Acrylate) 6.60 ppmDoublet of Doublets1HTrans to carbonyl.
Vinyl (Acrylate) 6.35 ppmDoublet of Doublets1HCis to carbonyl.
Vinyl (Acrylate) 6.05 ppmDoublet of Doublets1HGeminal to carbonyl.
Methyl Ester 3.85 ppmSinglet3HRemains unchanged from starting material.
Phenolic OH ABSENT Singlet0HPrimary validation of conversion.
Infrared Spectroscopy (FT-IR)
  • 3200–3400 cm⁻¹: Signal must be absent (indicates consumption of Phenol).

  • 1740 cm⁻¹: Appearance of Acrylate C=O stretch.

  • 1720 cm⁻¹: Retention of Benzoate C=O stretch.

  • 1635 cm⁻¹: Appearance of C=C alkene stretch.

Part 5: Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Gelation/Solidification Unwanted polymerization.Ensure MEHQ is present. Keep temperature < 30°C during workup. Exclude light.
Low Yield Hydrolysis of Acryloyl Chloride.Ensure DCM and TEA are strictly anhydrous. Check N₂ line.[2][4][5]
Violet Spot on TLC Incomplete reaction.Increase reaction time or add 0.1 eq DMAP as a catalyst (Steglich-like boost).
Extra Vinyl Peaks Michael Addition byproduct.Avoid large excess of amine; ensure cold addition to prevent amine attacking the acrylate double bond.

References

  • PubChem. (n.d.).[4] Methyl 2-(acryloyloxy)benzoate.[4] National Library of Medicine. Retrieved from [Link]

  • Uhrich, K. E. (1999). Poly(anhydride-esters): Synthesis and Characterization. Chemical Reviews.
  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry.
  • Sigma-Aldrich.Product Specification: Methyl Salicylate & Acryloyl Chloride.

Sources

The Synthesis of Methyl 2-(acryloyloxy)benzoate: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth exploration of the chemical synthesis of Methyl 2-(acryloyloxy)benzoate, a versatile monomer with significant potential in polymer science and drug delivery systems. We will dissect the primary synthetic pathways, focusing on the critical precursors and the mechanistic underpinnings of their transformation. This document is intended for researchers, scientists, and professionals in drug development who seek a thorough understanding of the synthesis, from precursor selection to final product characterization.

Introduction: The Significance of Methyl 2-(acryloyloxy)benzoate

Methyl 2-(acryloyloxy)benzoate, also known as 2-methoxycarbonylphenyl acrylate, is an intriguing bifunctional molecule. It combines the structural features of salicylic acid, a well-known anti-inflammatory agent, with a reactive acrylate moiety. This unique combination opens avenues for its application in the development of novel polymers and resins. The acrylate group allows for polymerization, leading to materials with tailored properties for coatings, adhesives, and biomedical devices.[1] Furthermore, the potential for the controlled release of salicylic acid from a polymer backbone makes it a person of interest for drug delivery applications, particularly in the context of anti-biofilm coatings for medical devices.[2]

Core Synthetic Strategy: Acylation of Methyl Salicylate

The most direct and efficient route to Methyl 2-(acryloyloxy)benzoate involves the acylation of the phenolic hydroxyl group of methyl salicylate with acryloyl chloride. This reaction is a classic example of nucleophilic acyl substitution, where the oxygen of the hydroxyl group acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride.

Synthesis_Pathway cluster_precursors Key Precursors cluster_product Final Product Methyl Salicylate Methyl Salicylate Reaction Acylation Methyl Salicylate->Reaction Nucleophile Acryloyl Chloride Acryloyl Chloride Acryloyl Chloride->Reaction Electrophile Methyl 2-(acryloyloxy)benzoate Methyl 2-(acryloyloxy)benzoate Reaction->Methyl 2-(acryloyloxy)benzoate

Mechanistic Insights: The Role of the Base

The reaction is typically carried out in the presence of a non-nucleophilic base, such as triethylamine. The base plays a crucial dual role. Firstly, it deprotonates the phenolic hydroxyl group of methyl salicylate, increasing its nucleophilicity and facilitating the attack on the acryloyl chloride. Secondly, it neutralizes the hydrochloric acid (HCl) that is formed as a byproduct of the reaction, driving the equilibrium towards the product side. The choice of a non-nucleophilic base is critical to prevent it from competing with the methyl salicylate in reacting with the acryloyl chloride.

In-Depth Look at the Core Precursors

A thorough understanding of the precursors is paramount for a successful synthesis. This section details the properties and synthesis of the two key starting materials: Methyl Salicylate and Acryloyl Chloride.

Precursor 1: Methyl Salicylate (Methyl 2-hydroxybenzoate)

Methyl salicylate is a naturally occurring organic ester with a characteristic wintergreen scent. It is a colorless to pale yellow oily liquid.

PropertyValue
Molecular Formula C₈H₈O₃
Molar Mass 152.15 g/mol
Boiling Point 220-224 °C
Density 1.174 g/cm³
Solubility Sparingly soluble in water; soluble in organic solvents.

Synthesis of Methyl Salicylate:

Methyl salicylate is most commonly synthesized via the Fischer esterification of salicylic acid with methanol, using a strong acid catalyst such as sulfuric acid.[3] The reaction is reversible and is driven to completion by using an excess of methanol.

Methyl_Salicylate_Synthesis cluster_reactants Reactants Salicylic Acid Salicylic Acid Esterification Fischer Esterification (H₂SO₄ catalyst) Salicylic Acid->Esterification Methanol Methanol Methanol->Esterification Methyl Salicylate Methyl Salicylate Esterification->Methyl Salicylate

Experimental Protocol: Synthesis of Methyl Salicylate

Materials:

  • Salicylic Acid

  • Methanol (anhydrous)

  • Concentrated Sulfuric Acid

  • 5% Sodium Bicarbonate Solution

  • Anhydrous Magnesium Sulfate

  • Dichloromethane

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add salicylic acid and an excess of methanol.

  • Slowly add a catalytic amount of concentrated sulfuric acid to the stirring mixture.

  • Heat the reaction mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[3]

  • After cooling to room temperature, transfer the mixture to a separatory funnel.

  • Add dichloromethane to extract the product and wash the organic layer sequentially with water and 5% sodium bicarbonate solution until the effervescence ceases.

  • Wash the organic layer again with water and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain crude methyl salicylate.

  • Purify the crude product by vacuum distillation to yield pure methyl salicylate.

Precursor 2: Acryloyl Chloride

Acryloyl chloride is a highly reactive acyl chloride, appearing as a colorless to light yellow liquid with a pungent odor. Due to its reactivity and tendency to polymerize, it is often used immediately after preparation or stored with a polymerization inhibitor.

PropertyValue
Molecular Formula C₃H₃ClO
Molar Mass 90.51 g/mol
Boiling Point 75-77 °C
Density 1.114 g/cm³
Reactivity Reacts violently with water, alcohols, and bases.

Synthesis of Acryloyl Chloride:

Acryloyl chloride can be prepared by reacting acrylic acid with a variety of chlorinating agents. Common reagents include thionyl chloride (SOCl₂), oxalyl chloride ((COCl)₂), and benzoyl chloride.[4][5] The reaction with thionyl chloride is a common laboratory method.

Acryloyl_Chloride_Synthesis cluster_reagents Reagents Acrylic Acid Acrylic Acid Chlorination Chlorination Acrylic Acid->Chlorination Thionyl Chloride Thionyl Chloride Thionyl Chloride->Chlorination Acryloyl Chloride Acryloyl Chloride Chlorination->Acryloyl Chloride

Experimental Protocol: Synthesis of Acryloyl Chloride

Materials:

  • Acrylic Acid

  • Thionyl Chloride

  • A polymerization inhibitor (e.g., hydroquinone)

  • Anhydrous reaction setup

Procedure:

  • Set up a flame-dried round-bottom flask equipped with a reflux condenser, a dropping funnel, and a gas outlet connected to a trap for acidic gases (HCl and SO₂).

  • Add a small amount of a polymerization inhibitor to the flask.

  • Place acrylic acid in the dropping funnel and thionyl chloride in the reaction flask.

  • Slowly add the acrylic acid to the thionyl chloride with stirring. The reaction is exothermic and should be controlled by cooling in an ice bath if necessary.

  • After the addition is complete, gently heat the reaction mixture to reflux for 1-2 hours to drive the reaction to completion.

  • The resulting acryloyl chloride can be purified by fractional distillation. It is crucial to maintain a polymerization inhibitor in the distillation flask.

Core Directive: Synthesis of Methyl 2-(acryloyloxy)benzoate

The synthesis of the target molecule is achieved by reacting the two precursors, methyl salicylate and acryloyl chloride, in the presence of a base. The following protocol is adapted from a similar synthesis of methyl 2-(benzoyloxy)benzoate and is expected to yield the desired product with high efficiency.[6]

Experimental Protocol: Synthesis of Methyl 2-(acryloyloxy)benzoate

Materials:

  • Methyl Salicylate

  • Acryloyl Chloride

  • Triethylamine

  • Anhydrous Dichloromethane

  • 5% Hydrochloric Acid Solution

  • Saturated Sodium Bicarbonate Solution

  • Brine

  • Anhydrous Sodium Sulfate

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve methyl salicylate in anhydrous dichloromethane.

  • Cool the solution to 0 °C in an ice bath.

  • Add triethylamine to the solution and stir for 15-30 minutes.

  • Slowly add a solution of acryloyl chloride in anhydrous dichloromethane to the reaction mixture via the dropping funnel, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for several hours, or until TLC analysis indicates the consumption of the starting material.

  • Quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and wash the organic layer sequentially with 5% hydrochloric acid solution, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • The crude Methyl 2-(acryloyloxy)benzoate can be purified by column chromatography on silica gel.

Characterization and Validation

The identity and purity of the synthesized Methyl 2-(acryloyloxy)benzoate must be confirmed through various analytical techniques.

  • Thin-Layer Chromatography (TLC): To monitor the reaction progress and assess the purity of the final product.

  • Infrared (IR) Spectroscopy: To identify the characteristic functional groups. Key absorptions to look for include the ester carbonyl (C=O) stretch of the acrylate group (around 1730-1750 cm⁻¹) and the benzoate ester carbonyl (around 1720-1740 cm⁻¹), as well as the C=C stretch of the acrylate group (around 1630-1640 cm⁻¹). The disappearance of the broad O-H stretch from the starting methyl salicylate (around 3200-3600 cm⁻¹) is a key indicator of a successful reaction.[7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the molecular structure. The ¹H NMR spectrum should show characteristic signals for the vinyl protons of the acrylate group (typically between 5.8 and 6.5 ppm), the aromatic protons, and the methyl ester protons. The ¹³C NMR will confirm the presence of all carbon atoms in their expected chemical environments.

Conclusion

The synthesis of Methyl 2-(acryloyloxy)benzoate is a straightforward yet powerful method for creating a valuable monomer for polymer synthesis and potential biomedical applications. By carefully selecting and preparing the key precursors, methyl salicylate and acryloyl chloride, and by controlling the acylation reaction conditions, researchers can reliably produce this versatile compound. The protocols and insights provided in this guide are intended to serve as a solid foundation for further research and development in this exciting area of chemistry.

References

  • Drexel University. (n.d.). Salicylic acid-releasing polyurethane acrylate polymers as anti-biofilm urological catheter coatings. Retrieved from [Link]

  • European Patent Office. (n.d.). CN109096107B - Preparation method of 5-formyl-2-methoxy methyl benzoate. Google Patents.
  • Google Patents. (n.d.). CN113248373A - Preparation method of methyl benzoate compound.
  • Google Patents. (n.d.). KR20100088796A - New process for preparing (meth)acryloyl chloride.
  • Google Patents. (n.d.). US3290270A - Salicylic acid derivatives and polymers thereof.
  • Naveen, S., et al. (2016). Methyl 2-(benzoyloxy)benzoate.
  • O. D. (2010). The preparation of methyl benzoate and methyl salicylate on silica gel column. Academic Journals.
  • PubChem. (n.d.). Methyl 2-(acryloyloxy)benzoate. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 2-(hydroxymethyl)benzoate. Retrieved from [Link]

  • PubChem. (n.d.). Methyl Benzoate. Retrieved from [Link]

  • ResearchGate. (n.d.). Aromatic acylation reaction using methyl salicylate as a leaving group. Retrieved from [Link]

  • Stevens, C. V., et al. (2016). Safe, Selective, and High-Yielding Synthesis of Acryloyl Chloride in a Continuous-Flow System. ChemSusChem, 9(15), 1973-1979.
  • Vlček, P., & Lochmann, L. (1999). Anionic polymerization of (meth)acrylate esters in the presence of stabilizers of active centres. Progress in Polymer Science, 24(6), 793-873.
  • Al-Azzawi, A. M., & Al-Rubaie, A. Z. (2015). Homo- and copolymerization of 2-benzothiazoylacrylamide with α-methyl styrene and methyl acrylate: synthesis, characterization and reactivity. Polimery, 60(1), 10-15.
  • TZ Group. (2025, March 5). Butyl Acrylate uses: A key component in adhesives and coatings. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). Infrared spectrum of methyl 2-hydroxybenzoate. Retrieved from [Link]

  • SlideShare. (n.d.). Preparation of Methyl Salicylate. Retrieved from [Link]

  • Google Patents. (n.d.). KR20100088796A - New process for preparing (meth)acryloyl chloride.
  • Ortyl, J., et al. (2019). Novel Multifunctional Epoxy (Meth)
  • ResearchGate. (n.d.). Salicylic acid-releasing polyurethane acrylate polymers as anti-biofilm urological catheter coatings. Retrieved from [Link]

  • Zhejiang Ruico Advanced Materials Co., Ltd. (n.d.). What are the applications of acrylate? Retrieved from [Link]

  • MDPI. (2021). Hydrogels Based on Poly([2-(acryloxy)ethyl] Trimethylammonium Chloride)
  • Brainly. (2023, April 6). What spectral features allow you to differentiate the product from the starting material in the preparation of methyl benzoate? Retrieved from [Link]

  • MDPI. (2022). The Preparation of Acryloxyl Group Functionalized Siloxane Polymers and the Study of Their Ultra Violet Curing Properties. Polymers, 14(21), 4655.
  • PubMed. (2016). Safe, Selective, and High-Yielding Synthesis of Acryloyl Chloride in a Continuous-Flow System. Retrieved from [Link]

  • SlidePlayer. (n.d.). Preparation of Methyl Benzoate. Retrieved from [Link]

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Potential Applications of Methyl 2-(acryloyloxy)benzoate in Research

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Guide & Whitepaper Target Audience: Polymer Chemists, Biomaterials Scientists, and Drug Delivery Researchers

Executive Summary: The Salicylate-Acrylic Bridge

Methyl 2-(acryloyloxy)benzoate (CAS: 4513-46-6), also known as 2-methoxycarbonylphenyl acrylate, represents a strategic intersection between structural polymer chemistry and therapeutic pharmacology. Unlike standard acrylates used solely for mechanical scaffolding, this monomer functions as a polymerizable prodrug .

Its unique structure incorporates a salicylic acid moiety (a potent NSAID) directly into the polymer backbone via a hydrolytically labile phenolic ester linkage. This dual functionality allows for the creation of "smart" materials that provide mechanical support while actively releasing therapeutic agents upon degradation.

This guide details the synthesis, polymerization kinetics, and critical applications of Methyl 2-(acryloyloxy)benzoate, focusing on its role in dental tissue conditioners and amphiphilic drug delivery systems.

Chemical Identity & Structural Logic[1]

The molecule consists of a methyl salicylate core functionalized with an acryloyl group at the phenolic oxygen. This design is non-trivial; the phenolic ester linkage is significantly more reactive to hydrolysis than the aliphatic methyl ester, ensuring that the primary degradation product is the active drug (methyl salicylate) rather than an inactive byproduct.

PropertyValue
IUPAC Name Methyl 2-(prop-2-enoyloxy)benzoate
CAS Number 4513-46-6
Molecular Formula C₁₁H₁₀O₄
Molecular Weight 206.19 g/mol
Homopolymer Tg ~46°C (319 K)
Solubility Soluble in organic solvents (DCM, THF); Insoluble in water

Synthesis & Characterization

Synthesis Pathway

The synthesis follows a standard Schotten-Baumann esterification or an acid chloride reaction. The use of acryloyl chloride with methyl salicylate in the presence of a base (triethylamine or pyridine) is the most efficient route.

Synthesis MS Methyl Salicylate (C8H8O3) Inter Intermediate Complex MS->Inter AC Acryloyl Chloride (C3H3ClO) AC->Inter Base Base (Et3N) Base->Inter Catalyst/Scavenger Prod Methyl 2-(acryloyloxy)benzoate (Target Monomer) Inter->Prod Esterification (0-5°C -> RT) ByProd HCl (Salt) Inter->ByProd

Figure 1: Synthesis pathway via acyl chloride esterification. The base neutralizes the HCl byproduct to drive equilibrium.

Protocol: Monomer Synthesis

Objective: Synthesize high-purity Methyl 2-(acryloyloxy)benzoate.

  • Preparation: In a 500 mL 3-neck round-bottom flask, dissolve Methyl Salicylate (0.1 mol) and Triethylamine (0.12 mol) in anhydrous Dichloromethane (DCM, 200 mL).

  • Cooling: Submerge the flask in an ice bath to reach 0°C.

  • Addition: Add Acryloyl Chloride (0.11 mol) dropwise over 1 hour under nitrogen atmosphere. Note: Exothermic reaction; control rate to prevent polymerization.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12 hours.

  • Workup: Filter off the precipitated triethylamine hydrochloride salt. Wash the filtrate with 1M NaHCO₃ (3x), 1M HCl (1x), and Brine (1x).

  • Purification: Dry over MgSO₄, concentrate in vacuo. Purify via column chromatography (Hexane/Ethyl Acetate 9:1) or vacuum distillation (if stable).

  • Validation: Confirm structure via ¹H-NMR (Look for acrylate vinyl protons at 5.8–6.5 ppm).

Polymerization & Material Properties[3][4]

Methyl 2-(acryloyloxy)benzoate undergoes free-radical polymerization. The resulting homopolymer, Poly(methyl 2-(acryloyloxy)benzoate) , exhibits a Glass Transition Temperature (Tg) of approximately 46°C .

Implications of Tg
  • At Body Temperature (37°C): The polymer is in a glassy-to-leathery transition state (close to Tg).

  • Plasticization: In dental applications, the presence of residual monomer or plasticizers can lower the effective Tg below 37°C, creating a soft, rubbery material suitable for tissue contact.

Core Applications

Dental Tissue Conditioners (Bioactive Liners)

Context: Denture wearers often suffer from stomatitis (inflammation) due to mechanical irritation. Application: Incorporating Poly(methyl 2-(acryloyloxy)benzoate) into tissue conditioners creates a "medicated" liner.

  • Mechanism: The polymer matrix hydrolyzes slowly in the moist oral environment.

  • Release: Hydrolysis releases Methyl Salicylate (analgesic/anti-inflammatory) directly to the inflamed tissue.

  • Benefit: Provides dual therapy—mechanical cushioning (soft polymer) and pharmacological treatment (drug release).

Amphiphilic Block Copolymers for Drug Delivery

Context: Hydrophobic drugs require carriers to improve bioavailability. Application: This monomer is used as the hydrophobic block in amphiphilic copolymers (e.g., PEG-b-Poly(MAB)).

  • Self-Assembly: In water, these copolymers form micelles with a Poly(MAB) core and a PEG shell.

  • Drug Loading: The aromatic core can solubilize other hydrophobic drugs via π-π stacking.

  • Degradation: The core naturally degrades into salicylic acid derivatives, making the carrier itself a therapeutic agent (synergistic therapy).

DrugRelease Polymer Polymer Backbone -[CH2-CH]- SideChain Side Chain (Salicylate Ester) Polymer->SideChain Cleavage Hydrolysis Event SideChain->Cleavage Water H2O / Enzymes (Esterase) Water->Cleavage Product1 Poly(Acrylic Acid) Residue Cleavage->Product1 Backbone Remains Product2 Methyl Salicylate (Active Drug) Cleavage->Product2 Primary Release Product3 Salicylic Acid (Secondary Hydrolysis) Product2->Product3 Metabolism

Figure 2: Mechanism of hydrolytic drug release. The phenolic ester bond cleaves to release Methyl Salicylate.

Experimental Protocol: Hydrolysis & Release Assay

Objective: Quantify the release rate of Methyl Salicylate from the polymer film.

  • Film Preparation: Cast a 100 µm film of Poly(methyl 2-(acryloyloxy)benzoate) from a DCM solution onto a glass slide. Dry under vacuum.

  • Incubation: Place the film in 10 mL of Phosphate Buffered Saline (PBS, pH 7.4) at 37°C. (Optional: Add Esterase enzyme to simulate biological conditions).

  • Sampling: At defined intervals (1h, 4h, 24h, 48h), remove 1 mL of the buffer and replace with fresh PBS.

  • Analysis: Analyze the aliquot using UV-Vis Spectrophotometry (Absorbance peak of Methyl Salicylate at ~305 nm) or HPLC.

  • Calculation: Plot Cumulative Release (%) vs. Time. Expect a burst release followed by zero-order kinetics if surface erosion dominates.

References

  • PubChem. (n.d.).[1] Methyl 2-(acryloyloxy)benzoate (Compound).[1] National Library of Medicine. Retrieved from [Link]

  • Mlynarczyk, P. J. (2002). The Nature and Determination of the Dynamic Glass Transition Temperature in Polymeric Liquids. Kansas State University. (Source of Tg data). Retrieved from [Link]

  • Shuchushima, T., et al. (2011). Tissue conditioner for dental use. U.S. Patent No.[2] 7,906,565. Washington, DC: U.S. Patent and Trademark Office. Retrieved from

  • Wooley, K. L., et al. (2002). Particles comprising amphiphilic copolymers, having a crosslinked shell domain and an interior core domain.[2][3] U.S. Patent No.[2] 6,383,500.[2] Washington, DC: U.S. Patent and Trademark Office. Retrieved from

  • Uhrich, K. E., et al. (1999). Polymeric systems for controlled drug release.[4] Chemical Reviews, 99(11), 3181-3198. (Foundational context for salicylate-based polymers).

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Methodological & Application

A Comprehensive Guide to the Polymerization of Methyl 2-(acryloyloxy)benzoate: Protocols and Applications

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a detailed exploration of the synthesis of poly(methyl 2-(acryloyloxy)benzoate), a polymer with significant potential in drug delivery and advanced materials. This guide is intended for researchers, scientists, and professionals in drug development, offering in-depth protocols and the scientific rationale behind them. We will delve into various polymerization techniques, from conventional free-radical methods to more controlled, sophisticated approaches like Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization.

Introduction: The Significance of Poly(methyl 2-(acryloyloxy)benzoate)

Methyl 2-(acryloyloxy)benzoate is a vinyl monomer derived from salicylic acid, the precursor to the well-known nonsteroidal anti-inflammatory drug (NSAID), aspirin. The polymerization of this monomer yields poly(methyl 2-(acryloyloxy)benzoate), a polymer with a salicylate ester pendant group. This unique structure opens up possibilities for creating "smart" polymers that can release bioactive molecules under specific physiological conditions through hydrolysis of the ester linkage.[1][2] The ability to control the molecular weight, architecture, and functionality of this polymer is paramount to its successful application in fields such as targeted drug delivery, biocompatible coatings, and functional materials.[3][4]

This guide will provide detailed protocols for the synthesis of poly(methyl 2-(acryloyloxy)benzoate) using various polymerization methods. Each protocol is designed to be a self-validating system, with explanations for the choice of reagents and conditions to ensure reproducibility and success in the laboratory.

Monomer Information

Before proceeding to the polymerization protocols, it is essential to understand the properties of the monomer, methyl 2-(acryloyloxy)benzoate.

PropertyValue
IUPAC Name methyl 2-prop-2-enoyloxybenzoate
Molecular Formula C₁₁H₁₀O₄
Molecular Weight 206.19 g/mol
CAS Number 4513-46-6
Appearance Varies, typically a liquid or low-melting solid

Source: PubChem CID 22250625[5]

Conventional Free-Radical Polymerization

Free-radical polymerization is a widely used and relatively straightforward method for synthesizing polymers.[6] This technique is suitable for producing high molecular weight polymers, although it offers limited control over the polymer architecture and molecular weight distribution.

Protocol 1: Bulk Free-Radical Polymerization of Methyl 2-(acryloyloxy)benzoate

This protocol describes the polymerization of methyl 2-(acryloyloxy)benzoate in the absence of a solvent.

Materials:

  • Methyl 2-(acryloyloxy)benzoate (monomer)

  • Azobisisobutyronitrile (AIBN) (initiator)

  • Methanol (non-solvent for precipitation)

  • Schlenk flask or reaction tube with a magnetic stir bar

  • Nitrogen or Argon source

  • Oil bath

Procedure:

  • Monomer Purification: To remove inhibitors, pass the methyl 2-(acryloyloxy)benzoate monomer through a column of basic alumina.

  • Reaction Setup: Place the purified monomer (e.g., 5.0 g, 24.2 mmol) and AIBN (e.g., 0.040 g, 0.24 mmol, 1:100 initiator to monomer molar ratio) into a Schlenk flask equipped with a magnetic stir bar.

  • Inert Atmosphere: Seal the flask and subject it to three freeze-pump-thaw cycles to remove dissolved oxygen. Backfill with an inert gas (Nitrogen or Argon).

  • Polymerization: Immerse the flask in a preheated oil bath at 60-70 °C. The polymerization of acrylate monomers is typically carried out at this temperature range.[7]

  • Reaction Monitoring: The progress of the reaction can be monitored by observing the increase in viscosity of the reaction mixture.

  • Termination and Precipitation: After a predetermined time (e.g., 4-8 hours), or when the desired viscosity is reached, cool the reaction to room temperature. Dissolve the viscous polymer in a minimal amount of a suitable solvent (e.g., tetrahydrofuran or dichloromethane).

  • Purification: Precipitate the polymer by slowly adding the solution to a large excess of cold methanol with vigorous stirring.[8]

  • Isolation and Drying: Collect the precipitated polymer by filtration, wash with fresh methanol, and dry under vacuum at a moderate temperature (e.g., 40-50 °C) to a constant weight.

Expected Outcome: A white, solid polymer. The molecular weight will be high, and the polydispersity index (PDI) will be broad (typically > 1.5).

Controlled Radical Polymerization: Gaining Precision in Polymer Synthesis

Controlled radical polymerization (CRP) techniques, such as ATRP and RAFT, offer significant advantages over conventional free-radical methods by providing the ability to control molecular weight, PDI, and polymer architecture.

Atom Transfer Radical Polymerization (ATRP)

ATRP is a powerful CRP technique that utilizes a transition metal catalyst (typically copper-based) to establish a dynamic equilibrium between active and dormant polymer chains.[9] This allows for the synthesis of well-defined polymers with narrow molecular weight distributions.

This protocol provides a general procedure for the ATRP of methyl 2-(acryloyloxy)benzoate.

Materials:

  • Methyl 2-(acryloyloxy)benzoate (monomer, purified)

  • Ethyl α-bromoisobutyrate (EBiB) (initiator)

  • Copper(I) bromide (CuBr) (catalyst)

  • N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) (ligand)

  • Anisole or Dimethylformamide (DMF) (solvent)

  • Methanol (non-solvent for precipitation)

  • Syringes for liquid transfer under inert atmosphere

  • Schlenk flask with a magnetic stir bar

  • Nitrogen or Argon source

  • Oil bath

Procedure:

  • Reaction Setup: To a Schlenk flask containing a magnetic stir bar, add CuBr (e.g., 14.3 mg, 0.1 mmol). Seal the flask and purge with inert gas.

  • Addition of Reagents: In a separate, sealed flask under inert atmosphere, prepare a solution of methyl 2-(acryloyloxy)benzoate (e.g., 2.06 g, 10 mmol), EBiB (e.g., 19.5 mg, 0.1 mmol), PMDETA (e.g., 17.3 mg, 0.1 mmol), and anisole (e.g., 2 mL). The molar ratio of [Monomer]:[Initiator]:[Catalyst]:[Ligand] is typically 100:1:1:1.

  • Initiation: Transfer the solution to the Schlenk flask containing the CuBr catalyst via a cannula or a gas-tight syringe.

  • Polymerization: Immerse the flask in a preheated oil bath at a temperature typically ranging from 60-90 °C.[10]

  • Sampling: Periodically take samples from the reaction mixture using a degassed syringe to monitor monomer conversion (via ¹H NMR or GC) and molecular weight evolution (via GPC).

  • Termination: Once the desired conversion is reached, expose the reaction mixture to air to oxidize the copper catalyst and quench the polymerization.

  • Purification: Dilute the reaction mixture with a suitable solvent (e.g., THF) and pass it through a short column of neutral alumina to remove the copper catalyst.

  • Precipitation and Isolation: Precipitate the polymer in cold methanol, filter, and dry under vacuum.

Expected Outcome: A well-defined polymer with a predictable molecular weight based on the monomer-to-initiator ratio and a narrow PDI (typically < 1.3).

Reversible Addition-Fragmentation chain-Transfer (RAFT) Polymerization

RAFT polymerization is another versatile CRP technique that employs a chain transfer agent (CTA) to control the polymerization process.[11] This method is compatible with a wide range of monomers and functional groups.

This protocol outlines the RAFT polymerization of methyl 2-(acryloyloxy)benzoate.

Materials:

  • Methyl 2-(acryloyloxy)benzoate (monomer, purified)

  • 2-Cyano-2-propyl dithiobenzoate (CPDB) or similar dithiobenzoate (RAFT agent/CTA)

  • Azobisisobutyronitrile (AIBN) (initiator)

  • 1,4-Dioxane or Toluene (solvent)

  • Methanol (non-solvent for precipitation)

  • Schlenk flask with a magnetic stir bar

  • Nitrogen or Argon source

  • Oil bath

Procedure:

  • Reaction Setup: In a Schlenk flask, combine methyl 2-(acryloyloxy)benzoate (e.g., 2.06 g, 10 mmol), CPDB (e.g., 22.1 mg, 0.1 mmol), AIBN (e.g., 3.3 mg, 0.02 mmol), and 1,4-dioxane (e.g., 2 mL). A typical molar ratio of [Monomer]:[CTA]:[Initiator] is 100:1:0.2.

  • Inert Atmosphere: Subject the mixture to three freeze-pump-thaw cycles and backfill with an inert gas.

  • Polymerization: Place the flask in a preheated oil bath at 60-70 °C.

  • Monitoring: Track the monomer conversion over time by taking samples for analysis (¹H NMR or GC).

  • Termination: After the desired time or conversion, stop the reaction by cooling to room temperature and exposing it to air.

  • Purification and Isolation: Precipitate the polymer by adding the reaction mixture to an excess of cold methanol. Collect the polymer by filtration and dry it under vacuum.

Expected Outcome: A polymer with controlled molecular weight and a low PDI (typically < 1.2). The polymer chains will have dithiobenzoate end-groups, which can be utilized for further modifications or chain extensions.

Polymer Characterization

The synthesized poly(methyl 2-(acryloyloxy)benzoate) should be thoroughly characterized to determine its molecular weight, molecular weight distribution, and chemical structure.

TechniqueInformation Obtained
Gel Permeation Chromatography (GPC) Number-average molecular weight (Mn), weight-average molecular weight (Mw), and Polydispersity Index (PDI = Mw/Mn).
¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy Confirmation of the polymer structure and determination of monomer conversion.
Fourier-Transform Infrared (FTIR) Spectroscopy Identification of characteristic functional groups in the polymer.
Differential Scanning Calorimetry (DSC) Determination of the glass transition temperature (Tg).

Potential Applications and Future Directions

The primary allure of poly(methyl 2-(acryloyloxy)benzoate) lies in its potential for controlled drug release. The salicylate ester bond is susceptible to hydrolysis under physiological conditions, leading to the release of salicylic acid, a bioactive molecule.[1] The rate of this release can be tuned by altering the polymer's hydrophilicity, for example, by copolymerizing methyl 2-(acryloyloxy)benzoate with more hydrophilic monomers like acrylic acid.

Furthermore, the controlled polymerization techniques described herein allow for the synthesis of well-defined block copolymers, where one block can be poly(methyl 2-(acryloyloxy)benzoate) and the other can be a biocompatible and water-soluble polymer like poly(ethylene glycol) (PEG). Such amphiphilic block copolymers can self-assemble into micelles or nanoparticles in aqueous environments, providing a promising platform for targeted drug delivery systems.

Visualizations

Chemical Structures

cluster_monomer Methyl 2-(acryloyloxy)benzoate cluster_polymer Poly(methyl 2-(acryloyloxy)benzoate) Monomer Polymer Chemical structure of the repeating unit

Caption: Chemical structures of the monomer and the repeating unit of the polymer.

Polymerization Workflow

G Monomer Monomer Purification Setup Reaction Setup (Monomer, Initiator, Solvent) Monomer->Setup Degas Degassing (Freeze-Pump-Thaw) Setup->Degas Polymerization Polymerization (Heating under Inert Atmosphere) Degas->Polymerization Termination Termination & Cooling Polymerization->Termination Precipitation Precipitation in Non-solvent Termination->Precipitation Isolation Filtration & Drying Precipitation->Isolation Characterization Polymer Characterization (GPC, NMR, FTIR) Isolation->Characterization

Caption: General workflow for the polymerization of methyl 2-(acryloyloxy)benzoate.

References

  • Research India Publications. (n.d.). Free Radical Polymerization of Methyl and Ethyl Methacrylates by Green Methodology. Retrieved from [Link]

  • Asian Journal of Chemistry. (2012). Free Radical Polymerization of Methyl Methacrylate Using Anthracene Iodine Charge Transfer Complex as Novel Chain Transfer Agent. Vol. 24, No. 3, 1328-1332.
  • Vlcek, P., & Lochmann, L. (1999). Anionic polymerization of (meth)acrylate esters in the presence of stabilizers of active centres. Progress in Polymer Science, 24(6), 793–873.
  • MDPI. (n.d.). Miniemulsion RAFT Copolymerization of MMA with Acrylic Acid and Methacrylic Acid and Bioconjugation with BSA. Retrieved from [Link]

  • Google Patents. (n.d.). Process for the preparation of 2-(4-methylphenyl)-benzoic acid derivatives.
  • MDPI. (2019). ATRP of Methyl Acrylate by Continuous Feeding of Activators Giving Polymers with Predictable End-Group Fidelity. Retrieved from [Link]

  • Naveen, P., Naveen, S., Zabiulla, Benaka Prasad, S. B., Lokanath, N. K., Khanum, S. A., & Warad, I. (2016). Methyl 2-(benzoyloxy)benzoate.
  • Wiley Online Library. (2020). Synthesis of Polymers From Bio‐Based Methacrylates Comprising Aromatic or Aliphatic Structures Using NIR‐Mediated ATRP. Retrieved from [Link]

  • Asian Journal of Chemistry. (n.d.). Preparation of Poly Methyl Acrylate Membrane by Template Polymerization Method. Retrieved from [Link]

  • International Journal of Polymeric Materials and Polymeric Biomaterials. (2014).
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 22250625, Methyl 2-(acryloyloxy)benzoate. Retrieved from [Link].

  • ResearchGate. (n.d.). Schematic representation of alkaline hydrolysis of poly(methacrylic.... Retrieved from [Link]

  • ACS Publications. (2001). Controlled Radical Polymerization of (Meth)acrylates by ATRP with NiBr2(PPh3)
  • ResearchGate. (2015). A Review of the Properties and Applications of Poly (Methyl Methacrylate) (PMMA). Retrieved from [Link]

  • Royal Society of Chemistry. (2022). Upcycling polymethyl methacrylate to methacrylic acid. Reaction Chemistry & Engineering, 7(10), 2154-2162.
  • National Institutes of Health. (2019). Morphology and Emulsification of Poly(N-2-(methacryloyloxy) ethyl pyrrolidone). Retrieved from [Link]

  • YouTube. (2020, March 21). Synthesis of Methyl Benzoate Lab. Retrieved from [Link]

  • MDPI. (2020). Radical Polymerization of Alkyl 2-Cyanoacrylates. Retrieved from [Link]

  • University of Southern Mississippi. (n.d.). Experiment 10: Polymerization of methyl methacrylate (MMA) in bulk to form PMMA. Retrieved from [Link]

  • PolyPublie. (2023). Reactive extrusion recycling of polymethyl methacrylate to methyl methacrylate and methacrylic acid. Retrieved from [Link]

  • Aston Research Explorer. (n.d.). Studies in the anionic polymerization of methyl methacrylate. Retrieved from [Link]

  • SpringerLink. (2004). Synthesis and characterization of poly(4-oxyalkylenoxy benzoate)s of different chain length. Journal of Polymer Research, 11(3), 191-197.
  • ResearchGate. (2014). Hydrolysis kinetics of polymethyl methacrylate in near-critical water. Retrieved from [Link]

  • ResearchGate. (2017). RAFT Polymerization Kinetics of a-Methylbenzyl Methacryalte by Dilatometry. Retrieved from [Link]

  • Google Patents. (n.d.). US8871831B2 - Modification of surfaces with polymers.
  • Royal Society of Chemistry. (2021). b-poly(methyl methacrylate) via anionic polymerization with t-BuOK as the initiator at ambient temperature. Polymer Chemistry, 12(30), 4344-4351.
  • UNCW. (n.d.). RAFT POLYMERIZATION OF POLY(BUTYL ACRYLATE) HOMOPOLYMERS AND BLOCK COPOLYMERS: KINETICS AND PRESSURE-SENSITIVE ADHESIVE CHARACTE. Retrieved from [Link]

  • Google Patents. (n.d.). US3029228A - Hydrolyzed polymers of alkyl methacrylates and methods of producing them.
  • YouTube. (2023, September 5). Controlled Anionic Polymerization Mediated by Carbon Dioxide with Paige Jacky. Retrieved from [Link]

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Application Notes and Protocols: Methyl 2-(acryloyloxy)benzoate in Polymer Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Dr. Gemini, Senior Application Scientist

Abstract

This document provides a comprehensive technical guide on the utilization of Methyl 2-(acryloyloxy)benzoate, a versatile monomer derived from salicylic acid, in polymer chemistry. With its unique structure combining a polymerizable acrylate group and a therapeutically relevant salicylate moiety, this monomer is a compelling building block for advanced polymeric materials. These materials show significant promise in the fields of drug delivery, biomaterials, and advanced coatings. This guide offers detailed protocols for the synthesis of the monomer, its polymerization via free radical, Atom Transfer Radical Polymerization (ATRP), and Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization techniques. Furthermore, it outlines methods for polymer characterization and the formulation of polymer-based nanoparticles for controlled drug release applications, complete with protocols for in vitro release studies.

Introduction: The Significance of Salicylate-Containing Polymers

The incorporation of bioactive molecules directly into a polymer backbone represents a sophisticated approach to creating functional materials. Methyl 2-(acryloyloxy)benzoate stands out as a monomer of interest due to its potential to form polymers that can act as prodrugs, releasing salicylic acid upon hydrolysis of the ester linkage. Salicylic acid is a well-known nonsteroidal anti-inflammatory drug (NSAID) with analgesic, antipyretic, and anti-inflammatory properties. Polymers containing this moiety are therefore of great interest for applications such as localized drug delivery to treat inflammation, for creating anti-inflammatory coatings for medical devices, and for developing novel biomaterials with inherent therapeutic properties.

The controlled polymerization of Methyl 2-(acryloyloxy)benzoate allows for the synthesis of polymers with well-defined architectures, molecular weights, and low polydispersity. This control is crucial for tailoring the material's physical properties and, importantly, its drug release kinetics. This guide will walk you through the necessary steps, from monomer synthesis to the evaluation of the final polymer's performance in a drug delivery context.

Monomer Synthesis: Methyl 2-(acryloyloxy)benzoate

The synthesis of Methyl 2-(acryloyloxy)benzoate can be achieved through the esterification of methyl salicylate with acryloyl chloride. The following protocol is a proposed method based on standard esterification procedures.

Synthesis Protocol

Materials:

  • Methyl salicylate

  • Acryloyl chloride

  • Triethylamine (Et3N)

  • Anhydrous dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO4)

  • Round-bottom flask

  • Dropping funnel

  • Magnetic stirrer

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask under a nitrogen atmosphere, dissolve methyl salicylate (1.0 eq.) and triethylamine (1.2 eq.) in anhydrous dichloromethane. Cool the flask to 0 °C in an ice bath with stirring.

  • Addition of Acryloyl Chloride: Add acryloyl chloride (1.1 eq.), dissolved in a small amount of anhydrous DCM, dropwise to the stirred solution over 30 minutes using a dropping funnel. Maintain the temperature at 0 °C during the addition.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up:

    • Quench the reaction by slowly adding saturated aqueous NaHCO3 solution.

    • Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated aqueous NaHCO3 solution (2x), water (1x), and brine (1x).

    • Dry the organic layer over anhydrous MgSO4, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain pure Methyl 2-(acryloyloxy)benzoate.

  • Characterization: Confirm the structure of the purified product using ¹H NMR, ¹³C NMR, and FT-IR spectroscopy.

Polymerization Methodologies

The choice of polymerization technique is critical in determining the final properties of the poly(Methyl 2-(acryloyloxy)benzoate). This section details protocols for three common methods: free radical polymerization, ATRP, and RAFT.

Free Radical Polymerization

This method is straightforward but offers limited control over the polymer's molecular weight and dispersity.

Protocol:

  • Preparation: In a Schlenk flask, dissolve Methyl 2-(acryloyloxy)benzoate (e.g., 5 g) and a free radical initiator such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO) (e.g., 0.5-1 mol% relative to the monomer) in a suitable solvent (e.g., toluene or dimethylformamide).

  • Degassing: Subject the solution to three freeze-pump-thaw cycles to remove dissolved oxygen.

  • Polymerization: Place the flask in a preheated oil bath at a temperature appropriate for the chosen initiator (e.g., 60-80 °C for AIBN). Allow the polymerization to proceed for a set time (e.g., 6-24 hours).

  • Termination and Precipitation: Cool the reaction mixture to room temperature and precipitate the polymer by pouring the solution into a large excess of a non-solvent (e.g., cold methanol or hexane).

  • Purification: Collect the precipitated polymer by filtration, wash it with the non-solvent, and dry it under vacuum to a constant weight.

Atom Transfer Radical Polymerization (ATRP)

ATRP allows for the synthesis of well-defined polymers with controlled molecular weights and low polydispersity.

Protocol:

  • Catalyst/Ligand Complex Formation: In a Schlenk flask, add the copper(I) halide catalyst (e.g., Cu(I)Br) and the ligand (e.g., N,N,N',N'',N''-pentamethyldiethylenetriamine, PMDETA) in a suitable solvent (e.g., anisole or DMF). The typical molar ratio of monomer:initiator:catalyst:ligand can be varied, for example, 100:1:1:1.

  • Degassing: Deoxygenate the catalyst/ligand solution by bubbling with nitrogen for at least 30 minutes.

  • Addition of Monomer and Initiator: In a separate flask, dissolve Methyl 2-(acryloyloxy)benzoate and an alkyl halide initiator (e.g., ethyl α-bromoisobutyrate, EBiB) in the chosen solvent. Deoxygenate this solution by bubbling with nitrogen.

  • Initiation: Transfer the monomer/initiator solution to the catalyst/ligand solution via a cannula.

  • Polymerization: Place the reaction flask in a preheated oil bath at the desired temperature (e.g., 60-90 °C) and stir for the desired reaction time.

  • Termination and Purification: Terminate the polymerization by exposing the reaction mixture to air. Dilute the mixture with a suitable solvent (e.g., THF) and pass it through a short column of neutral alumina to remove the copper catalyst. Precipitate the polymer in a non-solvent, filter, and dry under vacuum.

Reversible Addition-Fragmentation chain-Transfer (RAFT) Polymerization

RAFT is another powerful controlled radical polymerization technique that offers excellent control over polymer architecture.[1]

Protocol:

  • Reaction Mixture Preparation: In a Schlenk flask, combine Methyl 2-(acryloyloxy)benzoate, a suitable RAFT agent (e.g., a dithiobenzoate or trithiocarbonate), a free radical initiator (e.g., AIBN), and a solvent (e.g., dioxane or DMF). The molar ratio of monomer:RAFT agent:initiator can be varied to target a specific molecular weight, for instance, 200:1:0.2.

  • Degassing: Deoxygenate the reaction mixture using three freeze-pump-thaw cycles.

  • Polymerization: Immerse the flask in a preheated oil bath at a temperature suitable for the initiator (e.g., 60-70 °C for AIBN) for a predetermined time.

  • Termination and Purification: Stop the reaction by cooling the flask in an ice bath and exposing the contents to air. Precipitate the polymer in a non-solvent, filter, and dry under vacuum.

Polymer Characterization

Thorough characterization of the synthesized polymer is essential to confirm its structure, molecular weight, and purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: Used to confirm the successful polymerization by observing the disappearance of the vinyl proton signals of the monomer and the appearance of the broad signals of the polymer backbone. It can also be used to determine the monomer conversion.[2]

  • ¹³C NMR: Provides detailed information about the polymer's microstructure (tacticity).[2]

Gel Permeation Chromatography (GPC)

GPC (also known as Size Exclusion Chromatography, SEC) is the primary technique for determining the molecular weight (Mn, Mw) and polydispersity index (PDI = Mw/Mn) of the polymer.[3] A narrow PDI (typically < 1.3) is indicative of a controlled polymerization process.[3]

Application in Drug Delivery: Salicylic Acid Release

The key feature of poly(Methyl 2-(acryloyloxy)benzoate) is its ability to release salicylic acid through hydrolysis of the ester bond.

Hydrolysis and Release Mechanism

The ester linkage between the salicylic acid moiety and the polymer backbone is susceptible to hydrolysis under physiological conditions (pH 7.4, 37 °C). The rate of hydrolysis, and thus the release of salicylic acid, will depend on several factors including the polymer's hydrophilicity, molecular weight, and the surrounding pH. The hydrolysis of aspirin and other salicylate esters is known to follow pseudo-first-order kinetics.[4][5]

Formulation of Polymer Nanoparticles

Nanoprecipitation is a common and straightforward method to formulate the polymer into nanoparticles for drug delivery applications.[6][7]

Protocol for Nanoprecipitation:

  • Polymer Solution: Dissolve a known amount of poly(Methyl 2-(acryloyloxy)benzoate) in a water-miscible organic solvent (e.g., acetone or THF).

  • Aqueous Phase: Prepare an aqueous solution, which may contain a surfactant (e.g., Pluronic F68 or PVA) to stabilize the nanoparticles.

  • Nanoprecipitation: Add the polymer solution dropwise to the vigorously stirring aqueous phase. The rapid solvent exchange will cause the polymer to precipitate into nanoparticles.

  • Solvent Removal: Remove the organic solvent under reduced pressure using a rotary evaporator.

  • Purification: The nanoparticle suspension can be purified by centrifugation or dialysis to remove any remaining free polymer or surfactant.

In Vitro Drug Release Study

This protocol outlines a method to quantify the release of salicylic acid from the polymer nanoparticles over time.

Protocol:

  • Sample Preparation: Disperse a known amount of the lyophilized polymer nanoparticles in a known volume of phosphate-buffered saline (PBS, pH 7.4).

  • Incubation: Place the suspension in a shaking incubator at 37 °C.

  • Sampling: At predetermined time intervals (e.g., 1, 2, 4, 8, 24, 48, 72 hours), withdraw a small aliquot of the release medium. To maintain a constant volume, replace the withdrawn volume with fresh PBS.

  • Analysis: Centrifuge the collected aliquots to pellet the nanoparticles. Analyze the supernatant for the concentration of released salicylic acid using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometry (after creating a calibration curve).[8]

  • Data Analysis: Plot the cumulative percentage of salicylic acid released as a function of time.

Biocompatibility Considerations

For any material intended for biomedical applications, assessing its biocompatibility is crucial. Poly(acrylates) generally exhibit good biocompatibility; however, specific testing for poly(Methyl 2-(acryloyloxy)benzoate) and its degradation products is necessary.[9] In vitro cytotoxicity assays, such as the MTT assay using relevant cell lines, should be performed to evaluate the material's safety.[10]

Data Presentation

Table 1: Exemplary Polymerization Conditions and Results

Polymerization MethodMonomer:Initiator:Catalyst/RAFT Agent RatioSolventTemperature (°C)Time (h)Mn ( g/mol ) (GPC)PDI (GPC)
Free Radical100:1 (AIBN)Toluene701225,0002.1
ATRP100:1:1 (EBiB:CuBr/PMDETA)Anisole80612,0001.15
RAFT200:1:0.2 (CPDB:AIBN)Dioxane65822,0001.10

Experimental Workflows and Diagrams

Monomer Synthesis Workflow

SynthesisWorkflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up & Purification methyl_salicylate Methyl Salicylate mixing Mix & Cool to 0°C methyl_salicylate->mixing acryloyl_chloride Acryloyl Chloride addition Dropwise Addition acryloyl_chloride->addition triethylamine Triethylamine triethylamine->mixing dcm DCM (Solvent) dcm->mixing mixing->addition stirring Stir at RT addition->stirring quench Quench (NaHCO3) stirring->quench extract Extraction quench->extract dry Dry (MgSO4) extract->dry evaporate Evaporation dry->evaporate purify Column Chromatography evaporate->purify product Methyl 2-(acryloyloxy)benzoate purify->product

Caption: Workflow for the synthesis of Methyl 2-(acryloyloxy)benzoate.

Controlled Polymerization and Application Pathway

PolymerizationApplication cluster_polymerization Controlled Radical Polymerization cluster_application Drug Delivery Application monomer Methyl 2-(acryloyloxy)benzoate atrp ATRP monomer->atrp raft RAFT monomer->raft polymer Well-defined Polymer atrp->polymer raft->polymer characterization Characterization (NMR, GPC) polymer->characterization nanoparticles Nanoparticle Formulation polymer->nanoparticles release_study In Vitro Release Study nanoparticles->release_study biocompatibility Biocompatibility Testing nanoparticles->biocompatibility outcome Controlled Salicylic Acid Release release_study->outcome

Caption: Pathway from monomer to drug delivery application.

References

  • Scribd. (n.d.). Esterification of Salicylic Acid. Retrieved from [Link]

  • Google Patents. (n.d.). WO2023182349A1 - Method for producing salicylic acid ester.
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  • Park, K. (n.d.). Development of a nanoprecipitation method intended for the entrapment of hydrophilic drugs into nanoparticles. Retrieved from [Link]

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Application Notes & Protocols: Methyl 2-(acryloyloxy)benzoate in Stimuli-Responsive Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Senior Application Scientist, Advanced Polymer Therapeutics

Executive Summary

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the application of Methyl 2-(acryloyloxy)benzoate in the design and formulation of advanced drug delivery systems. Methyl 2-(acryloyloxy)benzoate is a unique monomer that effectively acts as a polymerizable prodrug of salicylic acid, the primary active metabolite of aspirin.[1][2][3] By incorporating this monomer into polymer chains, it is possible to create sophisticated nanocarriers, such as nanoparticles and hydrogels, that can release their therapeutic payload in response to specific physiological triggers, most notably changes in pH.[4][5][6]

The core principle behind this technology is the hydrolytic cleavage of the ester bond linking the salicylate moiety to the polymer backbone. This process can be engineered to occur preferentially in specific environments, such as the acidic milieu of a tumor or an inflamed tissue, offering a pathway to targeted drug delivery with reduced systemic side effects. This guide details the fundamental rationale, synthesis protocols, formulation methodologies, and in vitro validation assays necessary to harness the potential of Methyl 2-(acryloyloxy)benzoate-based polymers.

Monomer Overview & Rationale for Use

Methyl 2-(acryloyloxy)benzoate is the key building block for creating salicylate-releasing polymers. Its structure integrates a polymerizable acrylate group with a therapeutically active salicylate precursor.

Chemical Properties of Methyl 2-(acryloyloxy)benzoate

PropertyValueSource
Molecular Formula C₁₁H₁₀O₄[7]
Molecular Weight 206.19 g/mol [7]
IUPAC Name methyl 2-prop-2-enoyloxybenzoate[7]
SMILES COC(=O)C1=CC=CC=C1OC(=O)C=C[7]
Appearance Varies; typically a liquid or low-melting solidN/A

Causality for Application in Drug Delivery:

The utility of this monomer is rooted in its chemical design. The acrylate functional group allows it to readily participate in polymerization reactions, forming a stable carbon-carbon backbone. The salicylate group is attached via an ester linkage. Ester bonds are susceptible to hydrolysis, a chemical reaction with water that breaks the bond. The rate of this hydrolysis is highly dependent on the local chemical environment. It can be significantly accelerated by:

  • pH Changes: Hydrolysis is catalyzed under both acidic and basic conditions, which are characteristic of various pathological tissues (e.g., tumors, sites of inflammation).[5][8]

  • Enzymatic Activity: Esterase enzymes, which are often upregulated in diseased tissues, can efficiently cleave the ester bond to release the active drug.[9][10][11]

This dual sensitivity allows for the creation of "smart" polymers that remain stable in general circulation (pH ~7.4) but release their therapeutic payload upon reaching a target site with a lower pH or higher enzymatic activity.

Synthesis and Formulation Protocols

This section provides step-by-step methodologies for the synthesis of the polymer and its formulation into nanoparticles.

Protocol 1: Free-Radical Polymerization of Methyl 2-(acryloyloxy)benzoate

Objective: To synthesize poly(Methyl 2-(acryloyloxy)benzoate) for subsequent use in nanoparticle formulation. Free-radical polymerization is chosen for its simplicity and effectiveness with acrylate monomers.

Materials:

  • Methyl 2-(acryloyloxy)benzoate (monomer)

  • Azobisisobutyronitrile (AIBN) (initiator)

  • Anhydrous 1,4-Dioxane or Tetrahydrofuran (THF) (solvent)

  • Methanol (non-solvent for precipitation)

  • Nitrogen gas supply

  • Schlenk flask and condenser

  • Magnetic stirrer and hot plate

  • Vacuum oven

Methodology:

  • Reactor Setup: Assemble a Schlenk flask equipped with a magnetic stir bar and a reflux condenser. Ensure all glassware is oven-dried to remove moisture.

  • Reagent Preparation: In the Schlenk flask, dissolve Methyl 2-(acryloyloxy)benzoate (e.g., 5.0 g, 24.2 mmol) and AIBN (e.g., 40 mg, 0.24 mmol, for a 100:1 monomer-to-initiator ratio) in anhydrous dioxane (25 mL).

    • Expert Insight: The monomer-to-initiator ratio is a critical parameter that controls the final molecular weight of the polymer. A higher ratio generally leads to a higher molecular weight.

  • Degassing: Seal the flask and subject the solution to three freeze-pump-thaw cycles to remove dissolved oxygen, which can inhibit the polymerization reaction. Alternatively, bubble dry nitrogen gas through the solution for 30-45 minutes.

  • Polymerization Reaction: Immerse the flask in a preheated oil bath at 70°C. Allow the reaction to proceed under a nitrogen atmosphere with vigorous stirring for 12-24 hours.[12][13]

  • Termination & Precipitation: Cool the reaction mixture to room temperature. Slowly pour the viscous polymer solution into a beaker containing a large excess of cold methanol (~400 mL) while stirring. The polymer will precipitate as a white solid.

    • Expert Insight: This precipitation step is crucial for purification. It separates the polymer from unreacted monomer and initiator fragments, which are soluble in methanol.

  • Purification: Allow the precipitate to settle. Decant the methanol and redissolve the polymer in a minimal amount of THF. Repeat the precipitation into cold methanol two more times to ensure high purity.

  • Drying: Collect the final polymer precipitate by filtration and dry it in a vacuum oven at 40°C overnight to remove all residual solvents.

  • Validation: Characterize the final product using ¹H NMR to confirm its chemical structure and Gel Permeation Chromatography (GPC) to determine its molecular weight and polydispersity index (PDI).

Protocol 2: Nanoparticle Formulation via Nanoprecipitation

Objective: To formulate the synthesized polymer into nanoparticles, a common morphology for intravenous drug delivery. Nanoprecipitation, or solvent displacement, is a rapid and straightforward method for producing polymeric nanoparticles.[14]

Materials:

  • Poly(Methyl 2-(acryloyloxy)benzoate) (synthesized in Protocol 1)

  • Acetone or Tetrahydrofuran (THF) (organic solvent)

  • Deionized water (non-solvent)

  • (Optional) Stabilizing surfactant, e.g., Pluronic® F-127 or Polyvinyl alcohol (PVA)

  • Magnetic stirrer

  • Glass vials

Methodology:

  • Polymer Solution Preparation: Prepare a stock solution of the polymer in a water-miscible organic solvent. For example, dissolve 50 mg of the polymer in 5 mL of acetone.

    • Expert Insight: The concentration of the polymer solution directly influences the final nanoparticle size. Higher concentrations typically lead to larger particles.

  • Aqueous Phase Preparation: In a separate glass vial, prepare the aqueous phase (20 mL of deionized water). If using a surfactant, dissolve it in the water at this stage (e.g., 0.1% w/v Pluronic® F-127).

    • Expert Insight: Surfactants are used to stabilize the nanoparticles and prevent their aggregation over time. The choice and concentration of the surfactant are critical for achieving long-term colloidal stability.

  • Nanoprecipitation: Place the aqueous phase on a magnetic stirrer set to a high speed (e.g., 600-800 RPM). Using a syringe or pipette, add the polymer solution dropwise into the vortex of the stirring aqueous phase. A milky-white suspension should form instantly as the polymer precipitates into nanoparticles.

  • Solvent Evaporation: Allow the suspension to stir at room temperature in a fume hood for 4-6 hours to ensure the complete evaporation of the organic solvent (acetone).

  • Purification (Optional): To remove any non-encapsulated material or excess surfactant, the nanoparticle suspension can be centrifuged and the pellet washed with deionized water. However, this may cause irreversible aggregation if the particles are not sufficiently stable. Dialysis against deionized water is a gentler alternative.

  • Validation: Characterize the nanoparticle suspension for size, size distribution (PDI), and zeta potential using Dynamic Light Scattering (DLS). Visualize the morphology and confirm the size using Transmission Electron Microscopy (TEM).[15]

Experimental Workflows and Mechanisms

Visualizing the workflow and the underlying mechanism is key to understanding the application.

Experimental Workflow Diagram

G cluster_synthesis Polymer Synthesis & Characterization cluster_formulation Nanoparticle Formulation & Characterization cluster_release In Vitro Validation Monomer Monomer (Methyl 2-(acryloyloxy)benzoate) Polymerization Protocol 1: Free-Radical Polymerization Monomer->Polymerization Polymer Purified Polymer Polymerization->Polymer Char1 Characterization (NMR, GPC) Polymer->Char1 NP_Form Protocol 2: Nanoprecipitation Polymer->NP_Form Char1->NP_Form Verified Polymer NP Nanoparticle Suspension NP_Form->NP Char2 Characterization (DLS, TEM) NP->Char2 Release_Study Protocol 3: pH-Triggered Release Study NP->Release_Study Char2->Release_Study Verified Nanoparticles Quant Quantification (HPLC / UV-Vis) Release_Study->Quant

Caption: Overall experimental workflow from monomer to in vitro validation.

Mechanism of pH-Responsive Drug Release

G cluster_phys Physiological pH (7.4) cluster_acid Acidic/Enzymatic Environment (e.g., pH < 6.5) NP1 Polymer Nanoparticle Stable Stable Ester Bonds (Minimal Hydrolysis) Trigger Trigger (Low pH, Esterases) NP1->Trigger NP2 Polymer Nanoparticle Hydrolysis Ester Bond Hydrolysis NP2->Hydrolysis Drug Released Salicylic Acid Hydrolysis->Drug Trigger->NP2

Caption: pH-triggered hydrolysis of ester bonds for drug release.

Protocol 3: In Vitro pH-Triggered Salicylic Acid Release Study

Objective: To quantify the release of salicylic acid from the nanoparticles under different pH conditions, simulating physiological vs. pathological environments.

Materials:

  • Nanoparticle suspension (from Protocol 2)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Acetate Buffer, pH 5.0

  • Dialysis tubing (with appropriate Molecular Weight Cut-Off, e.g., 3.5-5 kDa)

  • Incubator shaker set to 37°C

  • UV-Vis Spectrophotometer or High-Performance Liquid Chromatography (HPLC) system

Methodology:

  • Sample Preparation: Pipette a known volume and concentration of the nanoparticle suspension (e.g., 5 mL) into a dialysis bag. Securely clip both ends.

  • Release Setup: Place the dialysis bag into a larger container (e.g., a 50 mL conical tube) containing 40 mL of the release buffer (either pH 7.4 PBS or pH 5.0 acetate buffer). This creates "sink conditions," ensuring that the concentration of released drug outside the bag remains low, which is the driving force for release.

  • Incubation: Place the entire setup in an incubator shaker at 37°C with gentle agitation.

  • Sampling: At predetermined time points (e.g., 0, 1, 2, 4, 8, 12, 24, 48 hours), withdraw a 1 mL aliquot from the external buffer. Immediately replace it with 1 mL of fresh buffer to maintain the sink conditions.

  • Quantification: Analyze the collected aliquots to determine the concentration of released salicylic acid.

    • Using HPLC (Recommended): This provides high specificity and sensitivity. A C18 column is typically used with a mobile phase of acetonitrile and acidified water.

    • Using UV-Vis: Measure the absorbance at the characteristic λ_max for salicylic acid (~296-303 nm, depending on the buffer). A standard calibration curve must be generated first.

  • Data Analysis: Calculate the cumulative amount of salicylic acid released at each time point and plot it as a percentage of the total theoretical drug load versus time. Compare the release profiles at pH 7.4 and pH 5.0. A significantly faster and higher release at pH 5.0 validates the pH-responsive nature of the system.[16]

Biocompatibility and Safety Considerations

While acrylate-based polymers are widely used in biomedical applications, ensuring their biocompatibility is paramount.[17]

  • Residual Monomer: The primary source of cytotoxicity in polymer-based systems is often the presence of unreacted monomer.[18][19] The purification steps outlined in Protocol 1 are critical for minimizing this risk. It is highly recommended to quantify residual monomer levels in the final polymer product.

  • Polymer Degradation Products: The intended degradation product is salicylic acid, a well-characterized therapeutic agent. The other product is the polymer backbone itself. For many acrylate polymers, the backbone is considered non-biodegradable. Therefore, the molecular weight of the polymer should be kept below the renal filtration threshold (~30-50 kDa) to allow for its eventual clearance from the body.

  • Cytotoxicity Assays: Standard in vitro cytotoxicity assays (e.g., MTT, MTS, LDH) should be performed using relevant cell lines to confirm that the "empty" nanoparticles (without drug) are not toxic at the intended concentrations.[20]

Troubleshooting and Expert Insights

ProblemPotential Cause(s)Recommended Solution(s)
Low Polymerization Yield Presence of oxygen; impure monomer/solvent; incorrect temperature.Ensure thorough degassing; use freshly purified reagents; verify reaction temperature.
Broad PDI in GPC Poor control over polymerization; chain transfer events.Optimize initiator concentration; consider using a controlled polymerization technique like RAFT.[21][22]
Large/Aggregated Nanoparticles Polymer concentration too high; insufficient stirring; poor solvent/non-solvent choice.Decrease polymer concentration; increase stirring speed during precipitation; add a stabilizing surfactant to the aqueous phase.
No Difference in Release Profiles (pH 7.4 vs. 5.0) Ester bond is too stable; insufficient pH difference to catalyze hydrolysis.Copolymerize with a more hydrophilic monomer to increase water penetration into the nanoparticle core; test at a more acidic pH if relevant to the target application.
High Initial Burst Release Drug adsorbed to the nanoparticle surface; low molecular weight polymer fragments.Ensure thorough polymer purification; wash nanoparticles after formulation (e.g., via dialysis) to remove surface-adsorbed species.

References

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  • Ke, W., et al. (2011). Aqueous Dispersion Polymerization of 2-Methoxyethyl Acrylate for the Synthesis of Biocompatible Nanoparticles Using a Hydrophilic RAFT Polymer and a Redox Initiator. Macromolecules. Available at: [Link]

  • Alla, R. K., et al. (2013). Biocompatibility of polymethylmethacrylate resins used in dentistry. Journal of Biomedical Materials Research Part B: Applied Biomaterials. Available at: [Link]

  • Desai, S., et al. (2008). Chemoselective hydrolysis of methyl 2-acetoxybenzoate using free and entrapped esterase in K-carrageenan beads. Journal of Applied Polymer Science. Available at: [Link]

  • Bialik-Wąs, K., et al. (2013). Poly(acrylic acid-co-methyl methacrylate)/metronidazole systems: synthesis and complexation. Acta Biochimica Polonica. Available at: [Link]

  • Naru, Y., et al. (2021). Biocompatible poly(N-(ω-acryloyloxy-n-alkyl)-2-pyrrolidone)s with widely-tunable lower critical solution temperatures (LCSTs). RSC Publishing. Available at: [Link]

  • Naveen, P., et al. (2016). Methyl 2-(benzoyloxy)benzoate. ResearchGate. Available at: [Link]

  • Corrias, F., & Pando, D. (2023). Lipid Nanoparticles: Formulation, Production Methods and Characterization Protocols. MDPI. Available at: [Link]

  • Gilmer, J. F., et al. (2013). Aspirin Prodrugs. Cardiff University. Available at: [Link]

  • Pérez-Álvarez, L., et al. (2022). Poly(N-vinylcaprolactam) and Salicylic Acid Polymeric Prodrug Grafted onto Medical Silicone to Obtain a Novel Thermo- and pH-Responsive Drug Delivery System for Potential Medical Devices. MDPI. Available at: [Link]

  • Al-Musawi, S., et al. (2024). Recent Advances in Polymer-Coated Metal and Metal Oxide Nanoparticles: From Design to Promising Applications. MDPI. Available at: [Link]

  • Dadwal, A., et al. (2023). Nanoparticle Therapeutics in Clinical Perspective: Classification, Marketed Products, and Regulatory Landscape. Advanced NanoBiomed Research. Available at: [Link]

  • Navarrete-Vázquez, G., et al. (2009). Enzymatic hydrolysis of esters from 2-carboxy-6-methoxy-2,3-dihydrobenzofuran acid. Journal of the Mexican Chemical Society. Available at: [Link]

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  • Cotanda, P., et al. (2014). Novel pH-responsive nanovectors for controlled release of ionisable drugs. Journal of Materials Chemistry B. Available at: [Link]

  • Wang, Y., et al. (2024). Zwitterionic Poly(Carboxybetaine Methacrylate)s in Drug Delivery, Antifouling Coatings, and Regenerative Tissue Platforms. ResearchGate. Available at: [Link]

  • Ankersen, M., & Senning, A. (1989). Aspirin Prodrugs: Synthesis and Hydrolysis of 2-benzyloxy-2-methyl-4H-1,3-benzodioxin-4-ones. Acta Chemica Scandinavica. Available at: [Link]

  • Jasinski, J. P., et al. (2008). Crystal Structure of Methyl 2-(Benzyloxy)benzoate. Analytical Sciences: X-ray Structure Analysis Online. Available at: [Link]

  • Escuder, B., et al. (2006). Two-stage enzyme mediated drug release from LMWG hydrogels. ResearchGate. Available at: [Link]

  • Smith, T. J., et al. (2012). Salicylic acid-releasing polyurethane acrylate polymers as anti-biofilm urological catheter coatings. Journal of Biomedical Materials Research Part B: Applied Biomaterials. Available at: [Link]

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Application Note: Synthesis and Characterization of Copolymers Containing Methyl 2-(acryloyloxy)benzoate for Biomedical Applications

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the realm of biomedical materials, the development of functional polymers with tailored properties is of paramount importance. Copolymers incorporating salicylate moieties are gaining significant attention due to their potential therapeutic benefits, including anti-inflammatory properties and their utility in controlled drug delivery systems.[1][2] Methyl 2-(acryloyloxy)benzoate, a monomer derived from salicylic acid (the precursor to aspirin), presents an attractive building block for creating such functional copolymers. Its structure combines a polymerizable acrylate group with a salicylate derivative, opening avenues for novel materials in drug delivery, tissue engineering, and as coatings for medical devices.[1][3][4]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis and characterization of copolymers incorporating Methyl 2-(acryloyloxy)benzoate. We will detail a robust protocol for the synthesis of the monomer, followed by a step-by-step procedure for its copolymerization with a common comonomer, styrene, via free-radical polymerization. Furthermore, we will outline the essential characterization techniques to validate the successful synthesis and determine the properties of the resulting copolymer.

Part 1: Synthesis of Methyl 2-(acryloyloxy)benzoate Monomer

Scientific Rationale:

The synthesis of Methyl 2-(acryloyloxy)benzoate involves the esterification of methyl salicylate with acryloyl chloride. This reaction is a common and effective method for introducing an acrylate functionality onto a molecule containing a hydroxyl group. The use of a base, such as triethylamine, is crucial to neutralize the hydrochloric acid byproduct generated during the reaction, driving the equilibrium towards the product. Dichloromethane is an appropriate solvent due to its inert nature and ability to dissolve the reactants.

Experimental Protocol:

Materials:

  • Methyl salicylate

  • Acryloyl chloride

  • Triethylamine

  • Dichloromethane (anhydrous)

  • Sodium bicarbonate (5% aqueous solution)

  • Anhydrous magnesium sulfate

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Dropping funnel

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve methyl salicylate in anhydrous dichloromethane under a nitrogen atmosphere.

  • Cool the solution in an ice bath to 0-5 °C.

  • Slowly add triethylamine to the stirred solution.

  • In a separate dropping funnel, dilute acryloyl chloride with anhydrous dichloromethane.

  • Add the acryloyl chloride solution dropwise to the reaction mixture over a period of 30-60 minutes, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Once the reaction is complete, transfer the mixture to a separatory funnel.

  • Wash the organic layer sequentially with a 5% sodium bicarbonate solution and then with brine (saturated NaCl solution).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate using a rotary evaporator to obtain the crude Methyl 2-(acryloyloxy)benzoate monomer.

  • The crude product can be further purified by column chromatography if necessary.

Diagram of Monomer Synthesis Workflow:

Monomer_Synthesis cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification Setup Dissolve Methyl Salicylate in Dichloromethane Cooling Cool to 0-5 °C (Ice Bath) Setup->Cooling Base Add Triethylamine Cooling->Base Addition Dropwise Addition of Acryloyl Chloride Solution Base->Addition Stirring Stir at Room Temperature (2-4 hours) Addition->Stirring Wash Wash with NaHCO3 and Brine Stirring->Wash Dry Dry with MgSO4 Wash->Dry Evaporate Solvent Removal (Rotary Evaporator) Dry->Evaporate Purify Column Chromatography (if needed) Evaporate->Purify Product Methyl 2-(acryloyloxy)benzoate Purify->Product Copolymerization_Workflow cluster_prep Preparation cluster_poly Polymerization cluster_iso Isolation & Purification Monomers Dissolve Monomers (MAB & Styrene) and Initiator (AIBN) in Toluene Degas Degas via Freeze-Pump-Thaw Monomers->Degas React Heat under N2 (70-80 °C) Degas->React Precipitate Precipitate in Methanol React->Precipitate Filter Filter and Wash Precipitate->Filter Dry Dry under Vacuum Filter->Dry Copolymer Purified Copolymer Dry->Copolymer

Caption: General workflow for the free-radical copolymerization.

Part 3: Characterization of the Copolymer

Scientific Rationale:

Thorough characterization is essential to confirm the successful synthesis of the copolymer and to understand its molecular structure and properties. A combination of spectroscopic and chromatographic techniques provides a comprehensive analysis.

1. Fourier-Transform Infrared (FT-IR) Spectroscopy:

  • Purpose: To confirm the incorporation of both monomers into the copolymer chain.

  • Procedure: A small sample of the dried copolymer is analyzed.

  • Expected Peaks:

    • Disappearance of the C=C double bond absorption from the acrylate group of MAB (around 1635 cm⁻¹).

    • Presence of the ester carbonyl (C=O) stretching vibrations from both MAB and the methyl ester group (around 1730-1760 cm⁻¹).

    • Characteristic peaks for the aromatic ring of styrene (e.g., C-H stretching above 3000 cm⁻¹ and C=C stretching around 1600 and 1495 cm⁻¹). [5] 2. Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR and ¹³C NMR):

  • Purpose: To determine the copolymer composition and microstructure.

  • Procedure: The copolymer is dissolved in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) for analysis.

  • Expected Signals in ¹H NMR:

    • Signals corresponding to the aromatic protons of the styrene and salicylate units.

    • Signals for the methyl ester protons of the MAB unit.

    • Broad signals for the polymer backbone protons.

    • The ratio of the integrals of specific proton signals from each monomer unit can be used to calculate the copolymer composition. [2] 3. Gel Permeation Chromatography / Size-Exclusion Chromatography (GPC/SEC):

  • Purpose: To determine the number-average molecular weight (Mₙ), weight-average molecular weight (Mₙ), and the polydispersity index (PDI = Mₙ/Mₙ) of the copolymer.

  • Procedure: The copolymer is dissolved in a suitable solvent (e.g., THF) and injected into the GPC/SEC system.

  • Interpretation: A low PDI value (typically < 2.0 for free-radical polymerization) indicates a relatively narrow distribution of polymer chain lengths, suggesting a well-controlled polymerization process.

Table of Typical Characterization Data:

TechniqueParameterTypical Result for Poly(MAB-co-Styrene)
FT-IR Characteristic PeaksEster C=O (~1740 cm⁻¹), Aromatic C=C (~1600, 1495 cm⁻¹)
¹H NMR Copolymer CompositionDetermined by integration of aromatic and ester proton signals.
GPC/SEC Mₙ10,000 - 100,000 g/mol (tunable by reaction conditions)
GPC/SEC PDI1.5 - 2.5

Part 4: Mechanism of Free-Radical Copolymerization

The free-radical copolymerization of Methyl 2-(acryloyloxy)benzoate and styrene proceeds through the classic three stages: initiation, propagation, and termination.

  • Initiation: The AIBN initiator thermally decomposes to form two cyanoisopropyl radicals and a molecule of nitrogen gas. [6]These radicals then react with a monomer molecule (either MAB or styrene) to create an active monomer radical.

  • Propagation: The newly formed monomer radical adds to another monomer molecule, propagating the polymer chain. This process repeats, rapidly increasing the length of the polymer chain. The growing chain end can add to either MAB or styrene monomers.

  • Termination: The growth of the polymer chain is terminated when two growing radical chains react with each other, either by combination (forming a single longer chain) or by disproportionation (one chain abstracts a hydrogen from the other, resulting in two terminated chains).

Diagram of the Polymerization Mechanism:

Polymerization_Mechanism cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination Initiator AIBN Heat Heat (Δ) Initiator->Heat Radical 2 R• + N2 Heat->Radical Monomer Monomer (M) Radical->Monomer Active_Monomer R-M• Monomer->Active_Monomer Growing_Chain R-(M)n-M• New_Monomer Monomer (M) Growing_Chain->New_Monomer Longer_Chain R-(M)n+1-M• New_Monomer->Longer_Chain Two_Chains 2 R-(M)n-M• Dead_Polymer Dead Polymer Two_Chains->Dead_Polymer

Caption: The three main stages of free-radical polymerization.

Part 5: Applications and Future Directions

Copolymers containing salicylate moieties, such as those derived from Methyl 2-(acryloyloxy)benzoate, hold significant promise for a variety of biomedical applications.

  • Drug Delivery: The salicylate group can be hydrolyzed under physiological conditions to release salicylic acid, a non-steroidal anti-inflammatory drug (NSAID). This makes these copolymers attractive for creating drug delivery systems that can provide localized and sustained anti-inflammatory effects. [1][2]They can be formulated into nanoparticles, microparticles, or hydrogels for targeted delivery. [7][8]

  • Biomedical Coatings: These copolymers can be used as coatings for medical devices such as stents, catheters, and orthopedic implants. [3]The release of salicylic acid from the coating can help to reduce inflammation and prevent adverse reactions at the implant site.

  • Degradable Plastics: The incorporation of salicylate units can enhance the hydrolytic degradability of polymers like polylactic acid (PLA), making them more environmentally friendly. [9]This is particularly relevant for creating sustainable and biocompatible materials for single-use medical products and food packaging. [9] Future research in this area could focus on:

  • Synthesizing block copolymers with well-defined architectures to create self-assembling nanostructures for more sophisticated drug delivery vehicles.

  • Investigating the in vivo degradation profiles and biocompatibility of these copolymers in greater detail.

  • Exploring the copolymerization of Methyl 2-(acryloyloxy)benzoate with other functional monomers to create multifunctional materials with a wider range of therapeutic capabilities.

References

  • Sciencemadness. (n.d.). Preparation of methyl salicylate. Retrieved from [Link]

  • Academic Journals. (n.d.). The preparation of methyl benzoate and methyl salicylate on silica gel column. Retrieved from [Link]

  • Google Patents. (n.d.). Process for the preparation of 2-(meth)acryloyloxy benzoic acid esters.
  • Course Hero. (n.d.). Preparation of Methyl Salicylate. Retrieved from [Link]

  • MDPI. (2016). The Preparation of Acryloxyl Group Functionalized Siloxane Polymers and the Study of Their Ultra Violet Curing Properties. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 2-(acryloyloxy)benzoate. Retrieved from [Link]

  • James, J. K., et al. (2013). Biomedical Applications of Biodegradable Polymers. Polymer Reviews, 53(1), 71-101. Retrieved from [Link]

  • ResearchGate. (2016). How to identify FTIR peak that showed a copolymer poly(methyl methacrylate-co-styrene)? Retrieved from [Link]

  • PubMed. (2022). Updates on the Chemical and Enzymatic Treatments of Poly(styrene-co-divinylbenzene) and Poly(methyl methacrylate) Particles: A Bibliometric and An Experimental Approach. Retrieved from [Link]

  • Taylor & Francis Online. (2021). Biomedical applications of polymer and ceramic coatings: a review of recent developments. Retrieved from [Link]

  • MDPI. (2022). Hybridization of MMT/Lignocellulosic Fiber Reinforced Polymer Nanocomposites for Structural Applications: A Review. Retrieved from [Link]

  • IvyPanda. (2022). Methyl Salicylate Preparation Using Esterification. Retrieved from [Link]

  • MDPI. (2022). Functionalization of Poly(styrene-co-methyl methacrylate) Particles for Selective Removal of Bilirubin. Retrieved from [Link]

  • National Center for Biotechnology Information. (2021). Impact of Poly (Styrene–Acrylic Acid) Latex Nanoparticles on Colorectal and Cervical Cancer Cells. Retrieved from [Link]

  • MDPI. (2020). New Developments in Medical Applications of Hybrid Hydrogels Containing Natural Polymers. Retrieved from [Link]

  • YouTube. (2022). How Azobisisobutyronitrile (AIBN) Initiates Radical Formation. Retrieved from [Link]

  • ResearchGate. (2022). Polymerization and Applications of Poly(methyl methacrylate)–Graphene Oxide Nanocomposites: A Review. Retrieved from [Link]

  • Jabara, R., et al. (2008). Novel bioabsorbable salicylate-based polymer as a drug-eluting stent coating. Catheterization and Cardiovascular Interventions, 72(2), 185-192. Retrieved from [Link]

  • YouTube. (2016). The Fischer Esterification: Methyl Salicylate. Retrieved from [Link]

  • ResearchGate. (2018). Synthesis and characterization of P(MMA-AA) copolymers for targeted oral drug delivery. Retrieved from [Link]

  • Academia.edu. (n.d.). Preparation of Methyl Salicylate. Retrieved from [Link]

  • MDPI. (2023). Polystyrene–Poly(acrylic acid) Block Copolymers for Encapsulation of Butyrylcholinesterase into Injectable Nanoreactors. Retrieved from [Link]

Sources

NMR spectroscopy of Methyl 2-(acryloyloxy)benzoate

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Resolution NMR Characterization and Purity Assessment of Methyl 2-(acryloyloxy)benzoate

Strategic Overview

Methyl 2-(acryloyloxy)benzoate (CAS: 4513-46-6), often referred to as acrylated methyl salicylate, represents a critical class of functional monomers bridging aromatic chemistry and free-radical polymerization. Its dual functionality—an aromatic ester for UV stability/refractive index modification and an acrylate group for polymerization—makes it valuable in optical polymers, dental resins, and controlled-release drug delivery systems.

However, the synthesis (typically via acryloyl chloride and methyl salicylate) often yields specific impurities that compromise downstream polymerization kinetics. Common contaminants include unreacted methyl salicylate (inhibiting chain propagation) and acrylic acid (causing pH instability). Furthermore, premature polymerization during storage is a catastrophic failure mode.

This guide provides a definitive NMR protocol to:

  • Unequivocally assign structure distinguishing the acryloyl ester from the benzoate ester.

  • Quantify purity using qNMR principles.

  • Detect "silent" degradation such as hydrolysis or oligomerization.

Structural Analysis & Assignment Strategy

To interpret the spectrum accurately, we must deconstruct the molecule into three distinct magnetic environments.

  • Zone A: The Acrylate System (

    
    ): 
    This is an AMX spin system (or ABC at lower fields). It produces three distinct signals in the olefinic region (
    
    
    
    5.8 – 6.6 ppm). The coupling constants (
    
    
    ,
    
    
    ,
    
    
    ) are diagnostic of the acrylate moiety.
  • Zone B: The Aromatic Core (

    
    -disubstituted Benzene): 
    Unlike the starting material (methyl salicylate), the phenolic oxygen is acylated. This causes a downfield shift of the protons, particularly the H-3 proton (ortho to the oxygen), removing the shielding effect of the free phenol.
    
  • Zone C: The Methyl Ester (

    
    ): 
    A sharp singlet, typically 
    
    
    
    3.7 – 3.9 ppm. This serves as an excellent internal integration reference due to its isolation from other peaks.

Experimental Methodology

Sample Preparation
  • Solvent Selection: Deuterated Chloroform (

    
    , 99.8% D) is the standard. It provides excellent solubility and prevents exchangeable proton issues found in protic solvents.
    
    • Note: Neutralize the solvent with basic alumina if acid-sensitive hydrolysis is suspected, though this monomer is relatively stable.

  • Concentration: 10–15 mg of sample in 0.6 mL solvent. High concentrations (>30 mg) may induce viscosity broadening or concentration-dependent shifts in the aromatic region.

  • Tube: High-precision 5mm NMR tubes (Wilmad 507-PP or equivalent) to minimize shimming errors.

Instrument Parameters (Standard 1H)
  • Pulse Sequence: zg30 (30° pulse) is recommended to ensure accurate integration without excessive relaxation delays.

  • Spectral Width: 14 ppm (-2 to 12 ppm).

  • Scans (NS): 16 or 32 (Sufficient for >98% purity).

  • Relaxation Delay (

    
    ): 
    
    • Standard ID: 1.0 s.

    • Quantitative (qNMR):Must be

      
       s. 
      
    • Reasoning: Vinyl protons in acrylates often have long longitudinal relaxation times (

      
      ). Insufficient delay leads to under-integration of the polymerizable group, causing false purity calculations.
      
Workflow Diagram

NMR_Workflow Sample Sample Isolation (15 mg) Prep Solvent Prep (CDCl3 + TMS) Sample->Prep Dissolve Acq Acquisition (D1 > 10s for qNMR) Prep->Acq Shim & Lock Process Processing (Phase/Baseline) Acq->Process FT Analysis Integration & Assignment Process->Analysis Quantify

Figure 1: Optimized NMR workflow for acrylate monomer analysis. Note the critical relaxation delay step for quantitative accuracy.

Spectral Data & Assignments

The following table summarizes the expected chemical shifts for Methyl 2-(acryloyloxy)benzoate in


 (referenced to TMS at 0.00 ppm).
ComponentProton LabelMultiplicityChemical Shift (

ppm)
Coupling (

Hz)
Diagnostic Notes
Aromatic H-6 (Ortho to Ester)Doublet of Doublets (dd)7.95 – 8.05

,

Most deshielded aromatic proton.
Aromatic H-4, H-5Multiplet7.50 – 7.65-Overlapping region.
Aromatic H-3 (Ortho to Acrylate)Doublet (d)7.15 – 7.25

Shifted downfield vs. Methyl Salicylate (

6.9).
Vinyl

(Trans to CO)
Doublet of Doublets6.55 – 6.65

,

Critical for purity check.
Vinyl

(Cis to CO)
Doublet of Doublets6.25 – 6.35

,

Distinctive "middle" vinyl peak.
Vinyl

(Geminal)
Doublet of Doublets5.95 – 6.05

,

Most shielded vinyl proton.
Methyl

Singlet3.80 – 3.85-Integration Reference (3H).

Key Interpretation Logic:

  • The "Acrylate Check": You must see three distinct multiplets between 5.8 and 6.7 ppm. If these are missing, the acryloyl group has hydrolyzed or polymerized.

  • The "Phenol Check": Look for a signal at

    
     10.5 – 11.0 ppm.
    
    • Result: If present, this indicates unreacted Methyl Salicylate . The intramolecular hydrogen bond in methyl salicylate pushes the phenolic proton extremely downfield. Its absence confirms successful acrylation.

Troubleshooting & Impurity Profiling

Common failure modes in monomer synthesis and storage can be diagnosed immediately via NMR.

Hydrolysis (Degradation)
  • Mechanism: Moisture attacks the ester bond, releasing Acrylic Acid and Methyl Salicylate.

  • NMR Signatures:

    • Appearance of a broad singlet ~11.0 ppm (Phenol -OH).

    • New vinyl signals shifted slightly upfield (Acrylic acid vinyls appear at

      
       6.1, 6.2, 6.4).
      
Polymerization (Stability Failure)
  • Mechanism: Radical auto-polymerization due to heat or light.

  • NMR Signatures:

    • Line Broadening: Sharp vinyl peaks are replaced by a "hump" in the baseline under the aromatic and aliphatic regions.

    • Loss of Integration: The ratio of Vinyl H : Methyl H drops below 1:1.

Decision Logic for Quality Control

QC_Logic Start Analyze Spectrum Vinyls Vinyl Signals (5.8-6.6 ppm)? Start->Vinyls Phenol Peak at ~10.8 ppm? Vinyls->Phenol Yes (Sharp) Broad Broad Baseline? Vinyls->Broad No / Weak Result_Pass PASS: Pure Monomer Phenol->Result_Pass No Result_Hydro FAIL: Hydrolysis (Start Material) Phenol->Result_Hydro Yes Result_Poly FAIL: Polymerized Broad->Result_Poly Yes

Figure 2: Diagnostic logic tree for rapid quality assessment of Methyl 2-(acryloyloxy)benzoate.

Quantitative Protocol (qNMR)

To calculate the absolute purity (


) of the bulk material:
  • Internal Standard (IS): Add a known mass of 1,3,5-Trimethoxybenzene (TMB) or Dimethyl Sulfone (

    
    ) to the sample.
    
  • Acquisition: Set

    
     (to ensure full relaxation of both IS and analyte).
    
  • Calculation:

    
    
    
    • 
      : Integrated Area[1]
      
    • 
      : Number of protons (e.g., 3 for Methyl group, 1 for specific vinyl)
      
    • 
      : Molar Mass[2]
      
    • 
      : Mass weighed
      

Recommendation: Use the Methyl Ester singlet (


 3.8 ppm, 3H) for quantification as it is less prone to relaxation issues than the vinyl protons, provided no methyl salicylate impurity is present. If methyl salicylate is present, use the Vinyl 

(

6.3 ppm).

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 22250625, Methyl 2-(acryloyloxy)benzoate. Retrieved from [Link]

  • ResearchGate (2012). 1H NMR chemical shifts of acrylate derivatives. Retrieved from [Link]

  • Pressure Sensitive Tape Council (2021). Quantitative Comonomer Analysis of Polyacrylates via IR and NMR. Retrieved from [Link]

Sources

Application Note: Structural Elucidation of Methyl 2-(acryloyloxy)benzoate Derivatives via Single-Crystal XRD

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed as a comprehensive technical guide for the structural elucidation of Methyl 2-(acryloyloxy)benzoate and its functional derivatives. It synthesizes synthetic protocols, crystallographic methodologies, and structural analysis frameworks.[1]

Executive Summary

Methyl 2-(acryloyloxy)benzoate (MAB) represents a critical class of "dual-function" monomers. It combines the pharmacological scaffold of a salicylate (aspirin derivative) with a polymerizable acrylate moiety. Understanding its crystal structure is not merely an academic exercise; it is essential for predicting:

  • Solid-State Stability: Susceptibility to hydrolysis or spontaneous polymerization.

  • Polymerization Kinetics: The alignment of vinyl groups in the lattice determines if topochemical polymerization is feasible.

  • Bioavailability: For prodrug derivatives, the crystal packing influences dissolution rates.

This guide provides a validated workflow for synthesizing, crystallizing, and resolving the structure of MAB derivatives, with a focus on distinguishing subtle conformational isomers that drive material properties.

Experimental Workflow

The following diagram outlines the critical path from synthesis to structural refinement.

MAB_Workflow Synth Synthesis (Schotten-Baumann) Purify Purification (Column/Recrystallization) Synth->Purify Yield > 90% Grow Crystal Growth (Vapor Diffusion) Purify->Grow Purity > 99% Screen Microscopy Screening (Birefringence Check) Grow->Screen Size 0.1-0.3mm Screen->Grow Twinning/Amorphous Data XRD Data Collection (Mo/Cu Source, 100K) Screen->Data Single Crystal Solve Structure Solution (SHELXT / Olex2) Data->Solve R_int < 0.05 Refine Refinement (Anisotropic / H-Bonding) Solve->Refine R1 < 0.04

Figure 1: End-to-end workflow for structural determination of acrylate-functionalized salicylates.

Protocol 1: Synthesis & Purification

Objective: Obtain high-purity monomer suitable for crystallization. Impurities >1% often inhibit nucleation.

Reagents: Methyl salicylate (1.0 eq), Acryloyl chloride (1.2 eq), Triethylamine (TEA, 1.5 eq), Dichloromethane (DCM, anhydrous).

  • Reaction Setup: In a flame-dried 250 mL round-bottom flask, dissolve Methyl salicylate (15.2 g, 100 mmol) in 100 mL anhydrous DCM. Cool to 0°C under

    
     atmosphere.
    
  • Base Addition: Add TEA (15.2 g, 150 mmol) dropwise. The solution may turn slightly yellow.

  • Acylation: Add Acryloyl chloride (10.8 g, 120 mmol) dropwise over 30 minutes. Critical: Maintain temp < 5°C to prevent spontaneous polymerization of the acrylate.

  • Workup: Stir for 4 hours at RT. Wash with 1M HCl (2x), sat.

    
     (2x), and brine. Dry over 
    
    
    
    .
  • Purification:

    • Flash Column: Silica gel, Hexane:EtOAc (9:1).

    • Stabilization: If storing, add 100 ppm MEHQ (hydroquinone monomethyl ether) to prevent polymerization. For crystallization, use freshly columned material without inhibitor if possible.

Protocol 2: Crystal Growth (Vapor Diffusion)

Causality: Direct evaporation often yields oil for these esters due to high rotational freedom. Vapor diffusion slows the saturation rate, allowing molecules to order themselves.

ParameterSpecificationNotes
Method Vapor Diffusion (Sitting Drop)Preferred over evaporation for esters.
Solvent (Inner) Dichloromethane or AcetoneGood solubility for MAB.
Precipitant (Outer) n-Hexane or PentanePoor solubility; high volatility.
Concentration 10-15 mg/mLToo high = polycrystals; Too low = no nucleation.
Temperature 4°C (Refrigerator)Low temp reduces thermal motion, aiding ordering.

Step-by-Step:

  • Dissolve 20 mg of pure MAB in 1.5 mL of DCM in a small vial (inner vial).

  • Place the small vial (uncapped) inside a larger jar containing 10 mL of n-Hexane.

  • Seal the outer jar tightly.

  • Place at 4°C. Monitor daily.

  • Target: Colorless blocks or prisms (0.2 x 0.2 x 0.1 mm) appearing within 3-7 days.

Protocol 3: XRD Data Collection & Strategy

Trustworthiness: High-quality data requires minimizing thermal disorder, particularly for the flexible acrylate tail.

Instrument Configuration:

  • Source: Mo K

    
     (
    
    
    
    Å) is preferred for organic esters to minimize absorption, though Cu K
    
    
    is acceptable for small crystals.
  • Temperature: 100 K (Critical). Room temperature collection often results in high thermal ellipsoids for the terminal vinyl group (

    
    ), making bond length determination inaccurate.
    

Data Strategy:

  • Screening: Collect 20 frames to check diffraction quality. Look for sharp spots and absence of split reflections (twinning).

  • Strategy: Collect a full sphere (or at least unique hemisphere) to redundancy > 4.0.

  • Resolution: Aim for

    
     Å or better (
    
    
    
    for Mo).

Structural Analysis & Expected Features

When solving the structure (typically Space Group


 or 

), focus on these three critical structural motifs.
The "Aspirin" Torsion

The steric clash between the methyl ester (position 1) and the acryloxy group (position 2) forces the groups out of the benzene plane.

  • Metric to Measure: Torsion angle

    
     (C(carbonyl)-O-C(ring)-C(ring)).
    
  • Significance: In analogous structures (e.g., Methyl 2-(benzoyloxy)benzoate), this angle is often 60-90°, preventing planar conjugation. This twist defines the "thickness" of the molecule in the lattice.

The Acrylate Conformation

The acrylate group (


) can adopt two conformations relative to the C=O bond:
  • s-cis: The C=C double bond is syn to the C=O.

  • s-trans: The C=C double bond is anti to the C=O.

  • Expectation: The s-cis conformation is generally more stable in solid esters due to dipole minimization, but packing forces can override this.

Intermolecular Interactions (The "Glue")

Use the following logic map to classify the interactions holding the crystal together:

Interactions Start Analyze Packing Forces HBond Hydrogen Bonds (C-H...O) Start->HBond Look for H...O < 2.7 Å PiStack Pi-Pi Stacking (Centroid-Centroid) Start->PiStack Look for Ring Distance < 3.8 Å Vinyl Vinyl Alignment (C=C ... C=C) Start->Vinyl Polymer Potential? Weak Stabilizes Lattice HBond->Weak C(methyl)-H...O=C Offset Determines Density PiStack->Offset Parallel Displaced (Most Common) Topochem Solid-State Polymerization Possible Vinyl->Topochem Dist < 4.0 Å? Parallel?

Figure 2: Decision tree for analyzing intermolecular forces in salicylate derivatives.

Topochemical Analysis

For researchers in drug delivery or materials:

  • Measure the distance between the

    
    -carbons of vinyl groups in adjacent molecules.
    
  • Schmidt's Rule: If

    
     Å, the material may undergo UV-induced polymerization in the solid state. If 
    
    
    
    Å, the monomer is stable.

References & Validation Sources

  • General Protocol for Organic Esters:

    • Source: Jasinski, J. P., et al. (2008).[2] "Crystal Structure of Methyl 2-(Benzyloxy)benzoate." Analytical Sciences: X-ray Structure Analysis Online.

    • Relevance: Establishes the baseline

      
       packing for methyl 2-substituted benzoates.
      
  • Synthesis of Salicylate Acrylates:

    • Source: PubChem Compound Summary for Methyl 2-(acryloyloxy)benzoate (CID 22250625).

    • Relevance: Confirms chemical structure and identifiers for synthesis verification.

  • Packing Interactions in Salicylates:

    • Source: Naveen, S., et al. (2016).[3] "Methyl 2-(benzoyloxy)benzoate."[2][3] IUCrData.

    • Relevance: details the C-H...O and

      
       stacking interactions typical in this class of bulky salicylate esters.
      
  • Crystallography Standards:

    • Source: Sheldrick, G. M. (2015). "Crystal structure refinement with SHELXL." Acta Crystallographica Section C.

    • Relevance: The standard software protocol for refining these small molecules.

Sources

Application Notes and Protocols for the Characterization of Methyl 2-(acryloyloxy)benzoate Polymers

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Critical Need for Precise Polymer Characterization in Advanced Drug Delivery

Methyl 2-(acryloyloxy)benzoate, a monomer derived from salicylic acid, holds significant promise in the development of advanced drug delivery systems. Its polymerization leads to materials that can be designed to release therapeutic agents in a controlled manner. The structure of the polymer, particularly the presence of the salicylate moiety, suggests potential for applications where anti-inflammatory properties are desired alongside drug elution.

The efficacy and safety of such polymers in pharmaceutical applications are intrinsically linked to their physicochemical properties. A thorough and precise characterization of these polymers is therefore not merely a quality control step, but a fundamental aspect of rational drug delivery design. This guide provides a comprehensive overview of the key analytical techniques and detailed protocols for the characterization of poly(Methyl 2-(acryloyloxy)benzoate). We will delve into the "why" behind the "how," offering insights honed from extensive experience in polymer analysis to empower researchers in their development endeavors.

Unveiling the Molecular Blueprint: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled tool for elucidating the precise chemical structure of a polymer.[1][2] It provides information on the monomer incorporation, tacticity (the stereochemistry of the polymer backbone), and can be used to identify and quantify residual monomers or impurities.

The "Why": Causality Behind Experimental Choices

For poly(Methyl 2-(acryloyloxy)benzoate), both ¹H and ¹³C NMR are essential. ¹H NMR offers a rapid assessment of the polymer's formation and purity, while ¹³C NMR provides detailed insights into the polymer's microstructure.[1][3] The choice of solvent is critical; deuterated chloroform (CDCl₃) is often a good starting point, but other solvents like DMSO-d₆ may be necessary depending on the polymer's solubility.

Experimental Protocol: ¹H and ¹³C NMR Analysis

Objective: To confirm the polymerization of Methyl 2-(acryloyloxy)benzoate and to assess the purity and basic structural features of the resulting polymer.

Materials:

  • Poly(Methyl 2-(acryloyloxy)benzoate) sample

  • Deuterated solvent (e.g., CDCl₃, DMSO-d₆)

  • NMR tubes

  • NMR spectrometer (300 MHz or higher recommended for better resolution)

Procedure:

  • Sample Preparation: Dissolve 10-20 mg of the polymer sample in approximately 0.6-0.8 mL of the chosen deuterated solvent in a clean, dry NMR tube. Ensure complete dissolution; gentle warming or vortexing may be applied.

  • Instrument Setup:

    • Lock the spectrometer to the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity.

    • Acquire a ¹H NMR spectrum. Typical parameters include a 30-degree pulse angle and a relaxation delay of 1-2 seconds.

    • Acquire a ¹³C NMR spectrum. A larger number of scans will be required compared to ¹H NMR. Inverse-gated decoupling can be used for more accurate integration if quantitative analysis is needed.

  • Data Processing and Analysis:

    • Apply Fourier transformation to the acquired Free Induction Decays (FIDs).

    • Phase the spectra and perform baseline correction.

    • Calibrate the chemical shift scale using the residual solvent peak as a reference (e.g., CHCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

    • Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

    • Assign the peaks in both spectra to the corresponding protons and carbons in the polymer structure.

Expected Data and Interpretation

For poly(Methyl 2-(acryloyloxy)benzoate), the following spectral features are anticipated:

  • ¹H NMR:

    • Aromatic protons of the benzoate group will appear in the range of 7.0-8.0 ppm.

    • The methoxy protons (-OCH₃) will be a sharp singlet around 3.9 ppm.

    • The polymer backbone protons (-CH₂-CH-) will be broad signals in the range of 1.5-2.5 ppm. The disappearance of the sharp vinyl proton signals from the monomer (typically 5.8-6.5 ppm) confirms polymerization.

  • ¹³C NMR:

    • The carbonyl carbons (C=O) of the ester groups will appear in the range of 165-175 ppm.[4]

    • Aromatic carbons will be observed between 120-155 ppm.

    • The methoxy carbon (-OCH₃) will be around 52 ppm.

    • The polymer backbone carbons (-CH₂- and -CH-) will appear as broad signals in the range of 35-45 ppm.

Table 1: Anticipated NMR Chemical Shifts for Poly(Methyl 2-(acryloyloxy)benzoate)

Functional Group¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
Aromatic (C₆H₄)7.0 - 8.0120 - 155
Methoxy (-OCH₃)~3.9~52
Backbone (-CH₂-CH-)1.5 - 2.535 - 45
Carbonyl (C=O)-165 - 175

Note: These are estimated values and may vary depending on the solvent and the polymer's tacticity.

Fingerprinting the Polymer: Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and non-destructive technique that provides a chemical "fingerprint" of the polymer.[5] It is particularly useful for confirming the presence of key functional groups and for monitoring the polymerization process.

The "Why": Causality Behind Experimental Choices

The primary goal of using FTIR is to verify the successful incorporation of the monomer into the polymer chain. This is achieved by observing the disappearance of the characteristic C=C bond vibration of the acrylate monomer and the persistence of the ester and aromatic functionalities. Attenuated Total Reflectance (ATR) is often the preferred sampling method for polymers as it requires minimal sample preparation.

Experimental Protocol: FTIR-ATR Analysis

Objective: To confirm the chemical structure of poly(Methyl 2-(acryloyloxy)benzoate) by identifying its characteristic functional groups.

Materials:

  • Poly(Methyl 2-(acryloyloxy)benzoate) sample

  • FTIR spectrometer with an ATR accessory

  • Isopropanol for cleaning the ATR crystal

Procedure:

  • Background Spectrum: Record a background spectrum of the empty, clean ATR crystal.

  • Sample Application: Place a small amount of the polymer sample directly onto the ATR crystal, ensuring good contact.

  • Spectrum Acquisition: Acquire the sample spectrum. Typically, 16-32 scans at a resolution of 4 cm⁻¹ are sufficient.

  • Data Analysis:

    • Perform a background correction.

    • Identify and label the characteristic absorption bands.

Expected Data and Interpretation

The FTIR spectrum of poly(Methyl 2-(acryloyloxy)benzoate) is expected to show the following key absorption bands:

  • C=O stretching (ester): A strong, sharp peak around 1730-1750 cm⁻¹. This is often a doublet, corresponding to the two ester groups.

  • C=C stretching (aromatic): Peaks in the region of 1450-1600 cm⁻¹.

  • C-O stretching (ester): Strong bands in the 1100-1300 cm⁻¹ region.

  • C-H stretching (aromatic and aliphatic): Peaks just above and below 3000 cm⁻¹, respectively.

  • Disappearance of Monomer Peak: The characteristic C=C stretching vibration of the acrylate monomer at approximately 1637 cm⁻¹ should be absent or significantly diminished in the polymer spectrum, confirming successful polymerization.[6]

Table 2: Key FTIR Absorption Bands for Poly(Methyl 2-(acryloyloxy)benzoate)

Functional GroupWavenumber (cm⁻¹)
C=O stretch (ester)1730 - 1750
C=C stretch (aromatic)1450 - 1600
C-O stretch (ester)1100 - 1300
C-H stretch (aromatic/aliphatic)2850 - 3100

Sizing Up the Chains: Size-Exclusion Chromatography (SEC) / Gel Permeation Chromatography (GPC)

SEC, also known as GPC, is the cornerstone technique for determining the molecular weight and molecular weight distribution (polydispersity index, PDI) of polymers.[7] These parameters are critical as they directly influence the polymer's mechanical properties, degradation rate, and drug release profile.

The "Why": Causality Behind Experimental Choices

The choice of the mobile phase and the column set is paramount for achieving accurate SEC results. The mobile phase must be a good solvent for the polymer to ensure that separation is based on hydrodynamic volume and not on chemical interactions with the column packing. Tetrahydrofuran (THF) is a common choice for polyacrylates. Calibration with narrow molecular weight standards (e.g., polystyrene or poly(methyl methacrylate)) is necessary for obtaining relative molecular weights.

Experimental Protocol: SEC/GPC Analysis

Objective: To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn) of poly(Methyl 2-(acryloyloxy)benzoate).

Materials:

  • Poly(Methyl 2-(acryloyloxy)benzoate) sample

  • SEC/GPC grade solvent (e.g., THF)

  • Polymer standards for calibration (e.g., polystyrene)

  • SEC/GPC system with a refractive index (RI) detector

  • Syringe filters (0.2 or 0.45 µm)

Procedure:

  • Sample Preparation: Prepare a dilute solution of the polymer sample in the mobile phase (e.g., 1-2 mg/mL). Filter the solution through a syringe filter to remove any particulate matter.

  • Calibration: Prepare a series of solutions of narrow molecular weight standards and inject them into the SEC system to generate a calibration curve (log molecular weight vs. elution volume).

  • Sample Analysis: Inject the filtered polymer sample into the SEC system.

  • Data Analysis:

    • Integrate the chromatogram of the polymer sample.

    • Using the calibration curve, the software will calculate Mn, Mw, and PDI.

Expected Data and Interpretation

The output of an SEC/GPC experiment is a chromatogram showing the distribution of molecular weights in the sample. From this, the following parameters are derived:

  • Mn (Number-Average Molecular Weight): The total weight of all polymer molecules in a sample, divided by the total number of polymer molecules.

  • Mw (Weight-Average Molecular Weight): An average that is more sensitive to the presence of high molecular weight chains.

  • PDI (Polydispersity Index): A measure of the breadth of the molecular weight distribution. A PDI of 1.0 indicates a monodisperse polymer (all chains have the same length). For free-radical polymerization, a PDI in the range of 1.5-2.5 is typical.

Table 3: Typical SEC/GPC Parameters for Polyacrylate Analysis

ParameterValue
Mobile PhaseTetrahydrofuran (THF)
ColumnsPolystyrene-divinylbenzene (PS-DVB)
DetectorRefractive Index (RI)
CalibrationPolystyrene or PMMA standards

Probing Thermal Behavior: Thermal Analysis (TGA/DSC)

Thermal analysis techniques, specifically Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are crucial for understanding the thermal stability and phase transitions of polymers.[8] This information is vital for determining processing conditions and predicting the polymer's behavior at physiological temperatures.

The "Why": Causality Behind Experimental Choices

TGA is employed to determine the decomposition temperature of the polymer, which indicates its thermal stability. DSC is used to measure the glass transition temperature (Tg), a critical parameter that defines the transition from a rigid, glassy state to a more flexible, rubbery state. For a drug delivery system, the Tg should ideally be above the physiological temperature to ensure the stability of the device.

Experimental Protocol: TGA and DSC Analysis

Objective: To determine the thermal stability and glass transition temperature of poly(Methyl 2-(acryloyloxy)benzoate).

Materials:

  • Poly(Methyl 2-(acryloyloxy)benzoate) sample

  • TGA instrument

  • DSC instrument

  • Sample pans (aluminum or platinum)

  • Inert gas (e.g., nitrogen)

Procedure (TGA):

  • Place a small amount of the polymer sample (5-10 mg) into a TGA pan.

  • Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere.

  • Record the weight loss as a function of temperature.

  • The onset of decomposition is typically taken as the temperature at which 5% weight loss occurs.

Procedure (DSC):

  • Place a small amount of the polymer sample (5-10 mg) into a DSC pan and seal it.

  • Heat the sample to a temperature above its expected Tg to erase its thermal history.

  • Cool the sample at a controlled rate.

  • Reheat the sample at a controlled rate (e.g., 10 °C/min). The Tg is observed as a step change in the heat flow curve during the second heating scan.

Expected Data and Interpretation
  • TGA: The TGA thermogram will show a plot of weight percent versus temperature. A sharp drop in weight indicates the decomposition of the polymer. The temperature at which this occurs is a measure of its thermal stability.

  • DSC: The DSC thermogram will show a plot of heat flow versus temperature. The glass transition is observed as an endothermic shift in the baseline. The midpoint of this transition is reported as the Tg.

For poly(Methyl 2-(acryloyloxy)benzoate), the bulky aromatic side group is expected to result in a relatively high Tg compared to simple polyacrylates like poly(methyl acrylate). The thermal decomposition is likely to occur in a single step, involving the degradation of the polymer backbone and the ester side chains.

Visualizing the Workflow

A logical workflow is essential for the comprehensive characterization of a novel polymer.

Caption: A typical workflow for the comprehensive characterization of a new polymer.

Conclusion: A Foundation for Rational Design

The analytical techniques and protocols outlined in this guide provide a robust framework for the comprehensive characterization of poly(Methyl 2-(acryloyloxy)benzoate). By systematically applying these methods, researchers can gain a deep understanding of their polymer's structure, molecular weight, and thermal properties. This knowledge is not merely academic; it is the essential foundation upon which to build safe, effective, and reliable drug delivery systems. A well-characterized polymer is the first and most critical step towards translating a promising material from the laboratory to a potentially life-changing therapeutic application.

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Application Notes and Protocols: Methyl 2-(acryloyloxy)benzoate in Self-Curing Composites

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Novel Monomer for Enhanced Biocompatibility and Performance in Self-Curing Composites

The field of self-curing composites, particularly for dental and orthopedic applications, is in continuous pursuit of materials that offer superior mechanical properties, biocompatibility, and ease of use. Methyl 2-(acryloyloxy)benzoate, a derivative of salicylic acid, has emerged as a promising monomer in the formulation of these advanced materials. Its unique structure combines a polymerizable acrylate group with a salicylate moiety, offering the potential for both structural integrity and therapeutic benefits.

This document provides a comprehensive guide to the utilization of Methyl 2-(acryloyloxy)benzoate in the development of self-curing composites. We will delve into its synthesis, physicochemical properties, and its role within the composite matrix. Detailed protocols for the formulation of a two-paste self-curing system, along with methodologies for evaluating its mechanical performance and biocompatibility, are presented to provide researchers with a robust framework for their investigations.

Physicochemical Properties of Methyl 2-(acryloyloxy)benzoate

A thorough understanding of the physicochemical properties of Methyl 2-(acryloyloxy)benzoate is crucial for its effective incorporation into composite formulations.

PropertyValueSource
IUPAC Name methyl 2-prop-2-enoyloxybenzoateN/A
Molecular Formula C₁₁H₁₀O₄[1]
Molecular Weight 206.19 g/mol [1]
Appearance Colorless liquid (predicted)N/A
Boiling Point ~300 °C (predicted)N/A
Solubility Poorly soluble in water, miscible with organic solvents[2]

Synthesis of Methyl 2-(acryloyloxy)benzoate

The synthesis of Methyl 2-(acryloyloxy)benzoate can be achieved through the esterification of methyl salicylate with acryloyl chloride. This reaction is a standard method for creating acrylate esters.

Reaction Scheme:

Synthesis cluster_reactants Reactants cluster_products Products MS Methyl Salicylate Reaction Esterification MS->Reaction AC Acryloyl Chloride AC->Reaction TEA Triethylamine (Base) TEA->Reaction Solvent Dichloromethane (Solvent) Solvent->Reaction Product Methyl 2-(acryloyloxy)benzoate Byproduct Triethylammonium chloride Reaction->Product Reaction->Byproduct

Caption: Synthesis of Methyl 2-(acryloyloxy)benzoate.

Protocol for Synthesis:
  • Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet, dissolve methyl salicylate (1 equivalent) and triethylamine (1.1 equivalents) in anhydrous dichloromethane.

  • Reaction: Cool the solution to 0°C in an ice bath. Add acryloyl chloride (1.1 equivalents) dropwise from the dropping funnel over 30 minutes, ensuring the temperature remains below 5°C.

  • Stirring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

  • Work-up: Quench the reaction by adding saturated aqueous sodium bicarbonate solution. Separate the organic layer and wash it sequentially with 1 M HCl, water, and brine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure Methyl 2-(acryloyloxy)benzoate.

The Role of Methyl 2-(acryloyloxy)benzoate in Self-Curing Composites

In self-curing composites, Methyl 2-(acryloyloxy)benzoate can serve multiple functions:

  • Co-monomer: It participates in the free-radical polymerization reaction, becoming an integral part of the cross-linked polymer network.

  • Bioactive Component: The salicylate moiety has the potential to be released slowly over time through hydrolysis of the ester bond. Salicylic acid is a well-known non-steroidal anti-inflammatory drug (NSAID) with analgesic and anti-inflammatory properties, which could be beneficial in reducing post-operative sensitivity and inflammation in dental applications.[3][4]

  • Modifier of Mechanical Properties: The incorporation of this aromatic monomer can influence the mechanical properties of the final composite, such as its flexural strength and hardness.

Formulation of a Two-Paste Self-Curing Composite

Self-curing composites are typically supplied as a two-paste system: a base paste and a catalyst (or accelerator) paste. Polymerization is initiated upon mixing the two pastes.

Components of the Two-Paste System:
ComponentBase PasteCatalyst PasteFunction
Monomer Matrix Bis-GMA, TEGDMA, Methyl 2-(acryloyloxy)benzoateBis-GMA, TEGDMA, Methyl 2-(acryloyloxy)benzoateForms the polymer network
Initiator Benzoyl Peroxide (BPO)-Initiates free-radical polymerization
Accelerator -Tertiary Amine (e.g., N,N-dimethyl-p-toluidine)Accelerates the decomposition of BPO
Filler Silanized Barium Glass, Fumed SilicaSilanized Barium Glass, Fumed SilicaProvides strength, radiopacity, and handling properties
Inhibitor Butylated Hydroxytoluene (BHT)Butylated Hydroxytoluene (BHT)Prevents premature polymerization
Mechanism of Self-Curing (Redox Polymerization):

The self-curing process is a classic example of redox-initiated free-radical polymerization.[5] The reaction between the benzoyl peroxide (oxidizing agent) in the base paste and the tertiary amine (reducing agent) in the catalyst paste generates free radicals, which then initiate the polymerization of the acrylate monomers.

Redox_Initiation cluster_initiation Initiation cluster_propagation Propagation BPO Benzoyl Peroxide (BPO) Reaction Redox Reaction BPO->Reaction Oxidant Amine Tertiary Amine Amine->Reaction Reductant Monomers Acrylate Monomers (Bis-GMA, TEGDMA, MAB) Polymer Cross-linked Polymer Network Monomers->Polymer Chain Growth Radicals Free Radicals Reaction->Radicals Generates Radicals->Monomers Initiates Polymerization

Caption: Redox initiation of polymerization.

Protocol for Composite Formulation:
  • Paste A (Base Paste) Preparation:

    • In a planetary mixer, combine the monomer matrix (e.g., 60% Bis-GMA, 35% TEGDMA, 5% Methyl 2-(acryloyloxy)benzoate by weight).

    • Add benzoyl peroxide (BPO) at a concentration of 0.5-1.0% of the total monomer weight and butylated hydroxytoluene (BHT) at 0.01-0.05%.

    • Gradually add the silanized filler particles (e.g., 70-80% of the total paste weight) while mixing until a homogenous, paste-like consistency is achieved.

  • Paste B (Catalyst Paste) Preparation:

    • In a separate planetary mixer, prepare the same monomer and filler composition as Paste A.

    • Add the tertiary amine accelerator (e.g., N,N-dimethyl-p-toluidine) at a concentration of 0.5-1.0% of the total monomer weight and BHT at 0.01-0.05%.

    • Mix until a homogenous paste is formed.

  • Packaging: Package the two pastes in separate, light-proof syringes or containers to prevent premature reaction.

Performance Evaluation Protocols

A thorough evaluation of the mechanical properties and biocompatibility of the formulated composite is essential to determine its suitability for clinical applications.

Mechanical Testing:

Flexural strength is a critical parameter that indicates the material's ability to withstand bending forces, which is crucial in load-bearing dental restorations.[6][7]

Flexural_Strength_Test Start Start Mix Mix Base and Catalyst Pastes (1:1 ratio) Start->Mix Mold Fill Rectangular Mold (25x2x2 mm) Mix->Mold Cure Allow to Self-Cure (e.g., 10 min) Mold->Cure Store Store in Water at 37°C for 24h Cure->Store Test Three-Point Bending Test on Universal Testing Machine Store->Test Calculate Calculate Flexural Strength Test->Calculate End End Calculate->End

Caption: Workflow for Flexural Strength Testing.

Protocol:

  • Specimen Preparation: Mix equal amounts of the base and catalyst pastes and immediately place the mixture into a rectangular mold with dimensions of 25 mm x 2 mm x 2 mm.[8]

  • Curing: Allow the specimens to self-cure at room temperature for the time specified by the formulation (e.g., 10 minutes).

  • Storage: After demolding, store the specimens in distilled water at 37°C for 24 hours.

  • Testing: Perform a three-point bending test using a universal testing machine at a crosshead speed of 0.5 mm/min.

  • Calculation: Calculate the flexural strength (σ) in megapascals (MPa) using the formula: σ = 3FL / 2bh², where F is the maximum load, L is the span length, b is the width, and h is the thickness of the specimen.

Composite FormulationFlexural Strength (MPa)Compressive Strength (MPa)
Control (without MAB) 110 ± 15250 ± 20
Experimental (with 5% MAB) 125 ± 12265 ± 18

Note: This data is illustrative and represents expected outcomes. Actual results will vary based on the specific formulation and testing conditions.

Biocompatibility Testing:

Cytotoxicity testing is a fundamental first step in assessing the biocompatibility of a new dental material.[9][10][11]

Cytotoxicity_Test Start Start Prepare Prepare Cured Composite Samples Start->Prepare Extract Prepare Extracts of the Composite in Cell Culture Medium (24h at 37°C) Prepare->Extract Culture Culture Fibroblast Cells (e.g., L929) Extract->Culture Expose Expose Cells to Different Concentrations of the Extract Culture->Expose Incubate Incubate for 24-72 hours Expose->Incubate Assess Assess Cell Viability (e.g., MTT Assay) Incubate->Assess Analyze Analyze Data and Determine Cytotoxicity Assess->Analyze End End Analyze->End

Caption: Workflow for In Vitro Cytotoxicity Testing.

Protocol:

  • Extract Preparation: Prepare extracts of the cured composite material in a cell culture medium (e.g., MEM) according to the surface area to volume ratio specified in ISO 10993-12. The extraction is typically carried out at 37°C for 24 hours.

  • Cell Culture: Culture a suitable cell line, such as L929 mouse fibroblasts, in a 96-well plate until they reach sub-confluency.

  • Exposure: Replace the culture medium with various concentrations of the prepared extract. Include positive (e.g., cytotoxic material) and negative (e.g., non-toxic material) controls.

  • Incubation: Incubate the cells with the extracts for a specified period (e.g., 24 hours).

  • Viability Assay: Assess cell viability using a quantitative method such as the MTT assay, which measures the metabolic activity of the cells.

  • Evaluation: A reduction in cell viability of more than 30% is generally considered a cytotoxic effect.

Conclusion and Future Directions

Methyl 2-(acryloyloxy)benzoate presents a compelling option for the formulation of next-generation self-curing composites. Its dual functionality as a polymerizable monomer and a potential source of anti-inflammatory salicylate offers a unique advantage in the development of bioactive dental and orthopedic materials. The protocols outlined in this document provide a solid foundation for researchers to explore the full potential of this promising molecule. Future research should focus on optimizing the concentration of Methyl 2-(acryloyloxy)benzoate to balance mechanical properties and bioactive effects, as well as conducting long-term in vivo studies to validate its clinical efficacy and safety.

References

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Application Note: Functional Cross-linking of Methyl 2-(acryloyloxy)benzoate for Bioactive Polymer Networks

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a comprehensive technical guide for the utilization of Methyl 2-(acryloyloxy)benzoate (CAS: 4513-46-6) in the synthesis of bioactive, cross-linked polymer networks.

Abstract

Methyl 2-(acryloyloxy)benzoate (MAB) is a specialized functional monomer acting as a "polymerizable prodrug." Structurally composed of an acrylate group esterified to the phenolic oxygen of methyl salicylate, MAB allows for the covalent incorporation of salicylate moieties into polymer backbones. This guide details the protocols for copolymerizing MAB with cross-linkers (e.g., EGDMA, PEGDA) to form hydrolytically active hydrogels and coatings. These networks are designed to release salicylic acid—a potent anti-inflammatory and anti-biofilm agent—via controlled hydrolysis, making them critical for drug-eluting medical device applications.

Chemical Identity & Mechanism of Action

Molecule Profile
  • IUPAC Name: Methyl 2-(prop-2-enoyloxy)benzoate[1]

  • Common Name: O-Acryloyl Methyl Salicylate

  • CAS Number: 4513-46-6[1]

  • Function: Monofunctional monomer; Prodrug precursor.

  • Solubility: Soluble in organic solvents (DCM, THF, DMSO); limited solubility in water.

Reaction Mechanism

MAB participates in Free Radical Polymerization (FRP) via its acrylate vinyl group. Since MAB is monofunctional, it cannot form a cross-linked network alone. It requires a bifunctional cross-linker.

The "Smart" Release Mechanism:

  • Polymerization: The acrylate group polymerizes to form a stable carbon-carbon backbone.

  • Activation: Upon exposure to physiological conditions (pH 7.4, esterases), the labile ester bond connecting the salicylate to the polymer backbone undergoes hydrolysis.

  • Release: This cleavage releases Salicylic Acid (or Methyl Salicylate depending on the specific hydrolysis site) into the local environment, while the poly(acrylic acid) backbone remains.[2]

Mechanistic Diagram

MAB_Mechanism Monomer Methyl 2-(acryloyloxy)benzoate (Monomer) Polymer Cross-linked Network (Drug Conjugated) Monomer->Polymer  Free Radical  Copolymerization Crosslinker Cross-linker (e.g., EGDMA) Crosslinker->Polymer  Free Radical  Copolymerization Initiator Radical Initiator (AIBN/Irgacure) Initiator->Polymer  Free Radical  Copolymerization Hydrolysis Physiological Hydrolysis (pH 7.4 / Enzymes) Polymer->Hydrolysis  Immersion Release Released Payload: Salicylic Acid Hydrolysis->Release  Cleavage Backbone Residual Polymer Backbone Hydrolysis->Backbone

Figure 1: Reaction pathway from monomer precursors to drug-eluting network.

Experimental Protocols

Protocol A: Photo-Initiated Cross-linking (Thin Films/Coatings)

Best for: Coating medical devices (catheters, stents) to prevent biofilm formation.

Reagents:

  • Monomer: Methyl 2-(acryloyloxy)benzoate (MAB)

  • Co-Monomer: 2-Hydroxyethyl methacrylate (HEMA) (increases hydrophilicity)

  • Cross-linker: Poly(ethylene glycol) diacrylate (PEGDA, Mn ~575)

  • Photo-initiator: Irgacure 2959 (1-4 wt%)

  • Solvent: Ethanol/DMSO (90:10 v/v)

Step-by-Step Procedure:

  • Pre-Polymer Formulation:

    • In an amber glass vial, dissolve MAB (20 wt%) and HEMA (75 wt%) in the solvent.

    • Add PEGDA (5 wt%) to establish the cross-linked network.

    • Add Irgacure 2959 (1 wt% relative to total monomer mass).

    • Critical: Sonicate for 5 mins to ensure complete dissolution.

  • Substrate Preparation:

    • Clean glass or polymer substrates with isopropanol and plasma treat (Oxygen plasma, 2 mins) to enhance adhesion.

  • Deposition:

    • Spin-coat the formulation onto the substrate (1500 rpm, 30s) or use dip-coating (withdrawal speed 2 mm/s).

  • Curing (Cross-linking):

    • Place samples under a UV flood lamp (365 nm, intensity ~10 mW/cm²).

    • Cure Time: 5–10 minutes under nitrogen purge.

    • Note: Oxygen inhibits radical polymerization. A nitrogen environment is essential for surface tack-free curing.

  • Post-Process:

    • Wash the films in ethanol for 1 hour to remove unreacted monomer.

    • Vacuum dry at room temperature.

Protocol B: Thermal Bulk Polymerization (Drug-Eluting Discs)

Best for: Creating defined geometries for release kinetics studies.

Reagents:

  • Monomer: MAB

  • Cross-linker: Ethylene Glycol Dimethacrylate (EGDMA)[3][4]

  • Initiator: Azobisisobutyronitrile (AIBN)[5][6]

  • Porogen (Optional): Toluene (to create macropores for faster release)

Step-by-Step Procedure:

  • Monomer Mix: Combine MAB and EGDMA in a molar ratio of 90:10 (adjust cross-linker ratio to tune release rate; higher cross-linking = slower release).

  • Initiation: Dissolve AIBN (1 wt%) into the monomer mix.

  • Degassing: Bubble dry nitrogen through the mixture for 10 minutes to remove dissolved oxygen.

  • Molding: Inject the mixture into a glass mold or between silanized glass slides separated by a Teflon spacer (1 mm thickness).

  • Thermal Cure:

    • Stage 1: 60°C for 4 hours (Propagation).

    • Stage 2: 80°C for 2 hours (Completion).

  • Purification: Demold discs and Soxhlet extract with methanol for 12 hours to remove residuals.

Characterization & Validation

Quantitative Analysis Table

Use the following metrics to validate the success of the cross-linking reaction.

TestMethodTarget Outcome
Gel Content Gravimetric (Sol-Gel)> 85% (Indicates successful network formation)
Conversion FTIR SpectroscopyDisappearance of C=C peak at 1638 cm⁻¹
Drug Load Theoretical Calc.Dependent on MAB feed ratio (typically 10-30 wt%)
Swelling Ratio Gravimetric (

)
1.5 – 3.0 (in PBS pH 7.4)
Drug Release Assay (Validation)

To verify the "prodrug" function:

  • Incubate a known mass of cross-linked polymer in PBS (pH 7.4) at 37°C.

  • Aliquot supernatant at defined intervals (1h, 24h, 3d, 7d).

  • Analyze via UV-Vis Spectrophotometry at 296 nm (characteristic peak for Salicylic Acid).

  • Expectation: A burst release in the first 24h (surface hydrolysis) followed by zero-order release (bulk erosion/hydrolysis).

Experimental Workflow Diagram

Workflow Start Start: Monomer Prep Mix Mix MAB + Crosslinker + Initiator Start->Mix Degas Degas (N2 Purge) 10 mins Mix->Degas Cure Cure (UV or Thermal) Degas->Cure Wash Solvent Wash (Remove unreacted species) Cure->Wash Analyze Characterization (FTIR, Release Study) Wash->Analyze

Figure 2: Step-by-step experimental workflow for synthesizing MAB-based networks.

References

  • Polymerization Mechanism & Kinetics

    • Matyjaszewski, K., & Davis, T. P. (Eds.).[4][7] (2003). Handbook of Radical Polymerization. Wiley-Interscience. Link

  • Salicylate-based Polymers for Biofilm Inhibition

    • Nowakowska, M., et al. (2012). Salicylic acid-releasing polyurethane acrylate polymers as anti-biofilm urological catheter coatings. Acta Biomaterialia. Link

  • Prodrug Monomer Synthesis

    • Uhrich, K. E., et al. (1999). Synthesis and characterization of degradable poly(anhydride-esters) containing salicylic acid. Macromolecules. Link

  • General Acrylate Cross-linking Protocols

    • Odian, G. (2004). Principles of Polymerization. 4th Edition. Wiley. Link

Sources

Formulation of Bioactive Dental Resins with Methyl 2-(acryloyloxy)benzoate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the formulation, processing, and characterization of dental resin composites incorporating Methyl 2-(acryloyloxy)benzoate (MAB) . MAB (CAS: 4513-46-6) serves as a functional aromatic monomer designed to impart bioactive properties—specifically the sustained release of methyl salicylate (an analgesic and anti-inflammatory agent)—while maintaining the structural integrity of the polymer network.

Unlike inert fillers, MAB is a polymerizable "prodrug" monomer. Its acrylate moiety covalently bonds into the methacrylate matrix (BisGMA/TEGDMA), while its labile ester linkage allows for the hydrolytic release of the therapeutic payload in the oral environment. This guide is intended for researchers developing therapeutic restorative materials and bioactive adhesives.

Chemical Rationale & Mechanism[1]

The Molecule: Methyl 2-(acryloyloxy)benzoate

MAB is synthesized via the esterification of methyl salicylate (Wintergreen oil) with acryloyl chloride. Its dual functionality is critical for dental applications:

  • Acrylate Group: Enables radical polymerization with standard dental monomers (BisGMA, UDMA, TEGDMA).

  • Salicylate Moiety: Provides high refractive index (due to the aromatic ring) for aesthetic matching and serves as the bioactive payload.

Mechanism of Action

The incorporation of MAB creates a polymer network that is susceptible to surface erosion or bulk hydrolysis, depending on the water sorption of the matrix.

Figure 1: Polymerization and Hydrolysis Mechanism

MAB_Mechanism MAB MAB Monomer (Liquid) Polymer Crosslinked Polymer Network (Solid Restoration) MAB->Polymer Light Curing (470nm) Matrix Base Resin (BisGMA/TEGDMA) Matrix->Polymer Hydrolysis Oral Environment (H2O / Esterases / pH Cycles) Polymer->Hydrolysis Sorption Release Released Bioactive: Methyl Salicylate Hydrolysis->Release Cleavage of Phenolic Ester Backbone Polymer Backbone (Polyacrylic Acid derivative) Hydrolysis->Backbone Residual Matrix

Caption: Schematic of MAB integration into the resin matrix and subsequent hydrolytic release of methyl salicylate.

Pre-Formulation Requirements

Materials Checklist
ComponentFunctionSpecification
MAB Functional Monomer>98% Purity, Stabilized with MEHQ
BisGMA Base MonomerBisphenol A-glycidyl methacrylate
TEGDMA Diluent MonomerTriethylene glycol dimethacrylate
Camphorquinone (CQ) Photoinitiator97% Purity
EDMAB Co-initiatorEthyl 4-(dimethylamino)benzoate
Silanized Silica Inorganic Filler0.7

m avg particle size (Optional for composites)
Monomer Purification (Critical Step)

Commercial MAB often contains high levels of inhibitors (hydroquinone) to prevent spontaneous polymerization. For precise kinetic studies, remove inhibitors:

  • Pass liquid MAB through a basic alumina column .

  • Collect the eluent in an amber vial.

  • Storage: Store at 4°C. Use within 48 hours of purification.

Formulation Protocol

This protocol describes the preparation of a Model Resin System with varying MAB concentrations (0%, 5%, 10% wt).

Step 1: Base Resin Preparation

Prepare the control matrix (Resin M) to ensure consistent viscosity.

  • Ratio: 70 wt% BisGMA : 30 wt% TEGDMA.

  • Procedure:

    • Heat BisGMA to 45°C to lower viscosity.

    • Add TEGDMA and mix using a magnetic stirrer (200 rpm) for 1 hour.

    • Verify homogeneity (clear, single phase).

Step 2: Incorporation of MAB

Prepare three experimental groups in amber glass vials to protect from ambient light.

Table 1: Formulation Ratios (wt%)

Component Control (Group A) Low Load (Group B) High Load (Group C)
Base Resin (M) 99.0 94.0 89.0
MAB 0.0 5.0 10.0
CQ (Initiator) 0.5 0.5 0.5

| EDMAB (Amine) | 0.5 | 0.5 | 0.5 |[1]

Step 3: Mixing and Degassing
  • Add MAB: Pipette the calculated mass of MAB into the base resin.

  • Add Initiators: Add CQ and EDMAB last.

  • Sonication: Sonicate the vials for 10 minutes at room temperature to dissolve initiators. Warning: Monitor temperature; do not exceed 40°C to avoid premature gelling.

  • Degassing: Place open vials in a vacuum desiccator (100 mbar) for 15 minutes to remove air bubbles introduced during mixing. This is crucial for mechanical testing validity.

Curing and Characterization Workflow

Figure 2: Experimental Workflow for Validation

Workflow Mix Formulated Resin (Amber Vial) Mold Teflon Mold Filling (2mm x 2mm x 25mm) Mix->Mold Cure Photo-Polymerization (LED: 1000 mW/cm², 40s) Mold->Cure Test1 FTIR Analysis (Degree of Conversion) Cure->Test1 Immediate Test2 HPLC / UV-Vis (Drug Release Kinetics) Cure->Test2 Immersion in PBS (37°C) Test3 ISO 4049 (Flexural Strength) Cure->Test3 24h Water Storage

Caption: Step-by-step workflow from liquid resin to validated solid composite.

Photopolymerization
  • Equipment: LED Curing Unit (e.g., Bluephase, >1000 mW/cm²).

  • Wavelength: 430–480 nm (matches CQ absorption).

  • Technique: Place Mylar strips over the mold to prevent oxygen inhibition (which leaves a sticky uncured layer). Cure for 40 seconds on both top and bottom surfaces.

Validation Method 1: Degree of Conversion (DC)

MAB is a mono-acrylate, which may reduce crosslink density compared to dimethacrylates.

  • Instrument: FTIR-ATR.

  • Peak Tracking: Monitor the decrease of the aliphatic C=C peak at 1638 cm⁻¹ . Use the aromatic C=C peak at 1608 cm⁻¹ as an internal standard (stable).

  • Formula:

    
    
    
  • Target: DC should exceed 55% for clinical viability.

Validation Method 2: In Vitro Release Kinetics
  • Medium: Phosphate Buffered Saline (PBS) or Artificial Saliva (pH 7.0) at 37°C.

  • Sampling: 1h, 24h, 3d, 7d, 14d.

  • Detection: UV-Vis Spectrophotometry at 306 nm (characteristic peak for methyl salicylate) or HPLC (C18 column, Methanol:Water mobile phase).

  • Expectation: Look for a "burst release" in the first 24h (surface hydrolysis) followed by a plateau.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Degree of Conversion (<50%) MAB concentration too high (mono-functional dilution).Increase TEGDMA ratio or reduce MAB to <7.5 wt%. Increase curing time to 60s.
Phase Separation MAB insolubility in BisGMA.MAB is hydrophobic. Ensure TEGDMA is present as a solvent.[2] Warm the mixture to 37°C during mixing.
High Opacity Refractive index mismatch.MAB is aromatic (high RI). Match filler RI to the resin mix (~1.50–1.55).[1]
No Drug Release Polymer network too tight.The network may be too hydrophobic. Add a hydrophilic monomer (e.g., HEMA) at 2-5% to facilitate water uptake and hydrolysis.

References

  • Moszner, N., et al. (2010). "Monomers for adhesive polymers, 13. Synthesis and radical polymerization of hydrolytically stable crosslinking monomers." Macromolecular Materials and Engineering. (Context: General synthesis of functional dental monomers).

  • Uhrich, K. E., et al. (2016).[3] "Salicylic acid-based poly(anhydride-esters) for drug delivery." Journal of Bioactive and Compatible Polymers. (Context: Mechanism of salicylate release from polymer backbones).

  • PubChem. (2023). "Methyl 2-(acryloyloxy)benzoate - Compound Summary." National Library of Medicine.[4] (Context: Physical properties and CAS verification).

  • Ferracane, J. L. (2006). "Hygroscopic and hydrolytic effects in dental polymer networks." Dental Materials.[5][6][7][8][9] (Context: Water sorption and hydrolysis protocols).

  • Imazato, S. (2009). "Bio-active restorative materials with antibacterial effects: new dimension of innovation in restorative dentistry." Dental Materials Journal. (Context: Testing standards for bioactive resins).

Sources

Application Notes & Protocols: A Guide to Biocompatibility Evaluation of Polymers from Methyl 2-(acryloyloxy)benzoate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on conducting biocompatibility studies for polymers derived from Methyl 2-(acryloyloxy)benzoate, also known as poly(2-methoxycarbonylphenyl acrylate). These polymers, which feature a salicylate moiety, hold significant promise for applications in drug delivery and as coatings for medical devices.[1][2][3] This guide emphasizes a risk-management approach grounded in the ISO 10993 standards, detailing the causality behind experimental choices and providing robust, self-validating protocols for key in vitro and in vivo assays.

Introduction: The Imperative of Biocompatibility for Salicylate-Based Polymers

Polymers synthesized from Methyl 2-(acryloyloxy)benzoate are a unique class of acrylate-based biomaterials. The presence of the salicylate group, a well-known non-steroidal anti-inflammatory drug (NSAID) precursor, makes these polymers particularly attractive for applications where controlled drug release and modulation of the inflammatory response are desired.[4] However, before any biomaterial can be considered for clinical application, its biocompatibility must be rigorously established.

Biocompatibility is defined as the ability of a material to perform its intended function without eliciting any undesirable local or systemic effects in the host.[5][6] It is not a single, static property but rather a collection of material and host responses that must be evaluated within a structured risk management framework. The International Organization for Standardization (ISO) 10993 series, particularly ISO 10993-1, provides the globally recognized framework for this biological evaluation process.[5][7][8] This guide is structured to walk you through this process, from initial planning to the execution of critical biocompatibility assays.

Part 1: The Biocompatibility Evaluation Framework: A Risk-Based Approach

The cornerstone of modern biocompatibility assessment is the risk management process outlined in ISO 10993-1.[7][9] This process dictates that the selection of biocompatibility tests should not be a one-size-fits-all checklist. Instead, it must be a reasoned, scientific assessment based on the specific nature of the material and its intended clinical application.

The key factors to consider for a poly(Methyl 2-(acryloyloxy)benzoate) device are:

  • Nature of Body Contact: Will it contact skin, mucosal membranes, blood, or be implanted in tissue?

  • Duration of Contact:

    • Limited: ≤ 24 hours

    • Prolonged: > 24 hours to 30 days

    • Permanent: > 30 days

These factors determine the biological endpoints that must be evaluated. For a novel polymer like this, a foundational set of tests, often referred to as the "Big Three," is typically required: in vitro cytotoxicity, sensitization, and irritation. For any application involving blood contact or implantation, further tests like hemocompatibility and sub-chronic toxicity are necessary.[5]

The following diagram illustrates the logical workflow for determining the necessary biocompatibility evaluation.

G cluster_0 Phase 1: Planning & Risk Assessment (ISO 10993-1) cluster_1 Phase 2: Testing cluster_2 Phase 3: Evaluation A Characterize Polymer & Intended Use B Categorize Device: Nature & Duration of Contact A->B C Identify Potential Biological Risks (e.g., leachables, degradation products) B->C D Select Biological Endpoints for Evaluation (e.g., Cytotoxicity, Hemolysis) C->D E In Vitro Screening (Cytotoxicity, Hemolysis) D->E F In Vivo Studies (Implantation, Systemic Toxicity) D->F G Genotoxicity, Carcinogenicity (If required by risk assessment) D->G H Analyze Data from all Tests E->H F->H G->H I Conduct Final Biological Safety Assessment H->I

Caption: Biocompatibility Evaluation Workflow based on ISO 10993-1.

Part 2: Essential In Vitro Biocompatibility Protocols

In vitro tests are fundamental to the initial screening of biomaterials. They provide rapid, sensitive, and cost-effective methods to evaluate biological responses at the cellular level, thereby reducing the need for extensive animal testing in the early stages of development.[9]

Protocol 1: Quantitative In Vitro Cytotoxicity Assessment (ISO 10993-5)

Causality & Scientific Rationale: The cytotoxicity assay is the most fundamental biocompatibility test.[10][11] Its purpose is to determine if a material contains or releases substances in sufficient quantities to cause cell death or damage.[10][12] For a polymer like poly(Methyl 2-(acryloyloxy)benzoate), this is critical for detecting unreacted monomers, oligomers, or degradation byproducts that could be harmful to cells. We will use the elution method, where an extract of the polymer is prepared and added to a cell culture, as this simulates the potential for leachable substances to migrate from the device to the physiological environment.[13] The MTT assay is chosen for quantification as it provides an objective measure of cell viability by assessing mitochondrial metabolic activity.[14][15]

Experimental Workflow Diagram:

G cluster_0 Sample Preparation (ISO 10993-12) cluster_1 Cell Culture & Exposure cluster_2 MTT Assay & Analysis (ISO 10993-5) cluster_3 Data Interpretation A Prepare Polymer Sample (e.g., film, powder) B Prepare Extract: Incubate polymer in serum-supplemented cell culture medium (e.g., 37°C, 24h) A->B E Replace medium with Polymer Extract, Positive Control (e.g., Organotin-stabilized PVC), & Negative Control (e.g., HDPE) B->E C Seed L-929 Fibroblasts in 96-well plate D Incubate until ~80% confluent C->D D->E F Incubate for 24h E->F G Add MTT Reagent F->G H Incubate (2-4h) to allow formazan crystal formation G->H I Solubilize formazan crystals H->I J Read Absorbance (e.g., 570 nm) I->J K Calculate % Cell Viability relative to Negative Control J->K

Caption: Workflow for the In Vitro Cytotoxicity Elution Test (MTT Assay).

Detailed Step-by-Step Protocol:

  • Preparation of Polymer Extract (as per ISO 10993-12):

    • Prepare the poly(Methyl 2-(acryloyloxy)benzoate) test article. A surface area-to-volume ratio of 3 cm²/mL is common.

    • Use complete cell culture medium (e.g., MEM with 10% fetal bovine serum) as the extraction vehicle.

    • Incubate the polymer in the medium at 37°C for 24 hours with gentle agitation.

    • Concurrently, prepare extracts from a negative control (e.g., high-density polyethylene, HDPE) and a positive control (e.g., organotin-stabilized PVC).

    • After incubation, centrifuge the extracts to remove any particulate matter. The supernatant is the final extract.

  • Cell Culture and Exposure:

    • Seed L-929 mouse fibroblast cells (a standard cell line for this assay[16]) into a 96-well flat-bottom plate at a density that will yield approximately 80% confluency after 24 hours.

    • After 24 hours, aspirate the seeding medium.

    • Add 100 µL of the polymer extract, negative control extract, positive control extract, and fresh medium (blank control) to replicate wells (n=3 to 6).

  • MTT Assay for Viability:

    • Incubate the plate at 37°C in a 5% CO₂ incubator for 24 hours.

    • Aspirate the extract-containing medium and add 100 µL of fresh medium containing 0.5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well.

    • Incubate for 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

    • Aspirate the MTT solution and add 100 µL of a solubilizing agent (e.g., isopropanol or DMSO) to each well to dissolve the formazan crystals.

    • Read the absorbance of the plate on a microplate reader at a wavelength of 570 nm.

Data Interpretation and Acceptance Criteria:

Calculate the percent viability for the polymer extract relative to the negative control.

  • % Viability = (Absorbance of Test Sample / Absorbance of Negative Control) x 100

% Cell Viability Cytotoxicity Grade Interpretation
> 70%0-1Non-cytotoxic
50% - 70%2Mildly cytotoxic
< 50%3-4Moderately to Severely cytotoxic

A material is considered non-cytotoxic if the cell viability is greater than 70%.[14]

Protocol 2: Hemocompatibility - In Vitro Hemolysis Assay (ISO 10993-4)

Causality & Scientific Rationale: For any device intended to contact blood, even transiently, an assessment of its hemolytic potential is mandatory.[17][18] Hemolysis is the damage or rupture of red blood cells (erythrocytes), leading to the release of hemoglobin into the plasma.[19] This can be caused by material surface chemistry, leachable toxins, or mechanical stress.[19] High levels of free hemoglobin in the blood can lead to significant adverse events, including kidney failure.[20] This protocol describes a direct contact method to provide a quantitative measure of a material's hemolytic activity.

Detailed Step-by-Step Protocol:

  • Preparation of Materials and Blood:

    • Use fresh human or rabbit blood collected with an anticoagulant (e.g., citrate or heparin).

    • Dilute the blood with phosphate-buffered saline (PBS) to achieve a standardized hemoglobin concentration.

    • Prepare the poly(Methyl 2-(acryloyloxy)benzoate) test article with a defined surface area.

    • Prepare a positive control (e.g., distilled water, which causes 100% hemolysis) and a negative control (e.g., PBS).

  • Direct Contact Incubation:

    • Place the test material in a tube. Add a defined volume of diluted blood.

    • Prepare tubes with only diluted blood and PBS (negative control) and tubes with diluted blood and distilled water (positive control).

    • Incubate all tubes at 37°C for 3 hours with gentle mixing.[21]

  • Analysis:

    • After incubation, centrifuge all tubes to pellet the intact red blood cells.

    • Carefully collect the supernatant from each tube.

    • Measure the absorbance of the free hemoglobin in the supernatant using a spectrophotometer at a suitable wavelength (e.g., 540 nm).

Data Interpretation and Acceptance Criteria:

Calculate the percent hemolysis for the polymer sample.

  • % Hemolysis = [(AbsTest - AbsNeg) / (AbsPos - AbsNeg)] x 100

    • Where AbsTest, AbsNeg, and AbsPos are the absorbances of the test sample, negative control, and positive control, respectively.

% Hemolysis Hemolytic Index Interpretation
0 - 2%Non-hemolyticMaterial is considered safe for blood contact.
2 - 5%Slightly hemolyticMaterial may be acceptable depending on the application.
> 5%HemolyticMaterial is generally considered unsafe for blood contact.

According to ASTM F756-17 (a standard often referenced by ISO 10993-4), materials with a hemolytic index of 2% or less are typically considered non-hemolytic.[21]

Part 3: Preliminary In Vivo Biocompatibility Protocol

Following successful in vitro screening, in vivo studies are required to evaluate the material's interaction with a complex biological system.

Protocol 3: Implantation with Histopathology (ISO 10993-6)

Causality & Scientific Rationale: The implantation test is designed to assess the local pathological effects on living tissue after implantation of the biomaterial.[22] This is a crucial step for any device intended for implantation or prolonged tissue contact. The body's response to a foreign material—including inflammation, fibrous capsule formation, and tissue degradation—can only be fully evaluated in a living organism. A rodent model provides a reliable and reproducible method for this initial in vivo screening.[22]

Detailed Step-by-Step Protocol:

  • Material Preparation and Sterilization:

    • Prepare samples of poly(Methyl 2-(acryloyloxy)benzoate) in a form suitable for implantation (e.g., small discs or rods).

    • Prepare identical samples of a negative control material (e.g., USP-grade polyethylene).

    • Sterilize all implant materials using a method that does not alter the polymer's properties (e.g., ethylene oxide or gamma irradiation, validated for the specific material).

  • Surgical Implantation:

    • Use a suitable animal model, such as adult Sprague-Dawley rats.

    • Under general anesthesia and aseptic surgical conditions, make small incisions and create subcutaneous or intramuscular pockets.

    • Place one polymer sample and one control sample in separate pockets in each animal.

  • Post-Operative Observation and Termination:

    • Monitor the animals for signs of illness or abnormal reactions at the implant sites.

    • Schedule termination at specific time points to evaluate both acute and sub-chronic responses (e.g., 7 days and 28 days).[22]

  • Histopathological Analysis:

    • At termination, euthanize the animals and carefully excise the implant sites, including the implant and surrounding tissue.

    • Fix the tissues in 10% neutral buffered formalin.

    • Process the tissues, embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E).

    • A qualified pathologist should perform a semi-quantitative microscopic evaluation of the tissue response, scoring for inflammation, presence of inflammatory cells (neutrophils, lymphocytes, macrophages), neovascularization, fibrosis, and tissue necrosis. The response to the test polymer is compared directly to the negative control material.

Data Interpretation:

The tissue response to the poly(Methyl 2-(acryloyloxy)benzoate) is compared to the response elicited by the negative control material. A material is generally considered biocompatible if the local tissue response is not significantly greater than that of the control material and resolves over time in a manner consistent with a normal foreign body response.

References

  • ISO 10993 Biological Evaluation of Medical Devices. TÜV SÜD. [Link]

  • Biocompatibility of polymer-based biomaterials and medical devices – regulations, in vitro screening and risk-management. RSC Publishing. [Link]

  • EN ISO 10993-1:2020 Biological Evaluation Medical Devices Risk. iTeh Standards. [Link]

  • Understanding Biocompatibility 10993: An In-Depth Tutorial for Medical Device Developers. Medium. [Link]

  • Biocompatibility testing of polymers: in vivo implantation studies. PubMed. [Link]

  • ISO 10993: Standards for the biologic evaluation of medical devices. Rimsys. [Link]

  • Medical Device Biocompatibility Testing and ISO 10993 Compliance. NAMSA. [Link]

  • Biocompatibility testing of polymers: in vitro studies with in vivo correlation. PubMed. [Link]

  • Biocompatibility of polymer-based biomaterials and medical devices – Regulations, In Vitro Screening and Risk-Management | Request PDF. ResearchGate. [Link]

  • ISO 10993-5:2009(E) - Biological evaluation of medical devices — Part 5: Tests for in vitro cytotoxicity. ISO. [Link]

  • Toxic or not toxic? The specifications of the standard ISO 10993-5 are not explicit enough to yield comparable results in the cytotoxicity assessment of an identical medical device. Frontiers in Bioengineering and Biotechnology. [Link]

  • Mechanical Properties and Biocompatibility of 3D Printing Acrylic Material with Bioactive Components. MDPI. [Link]

  • ISO 10993-5 Cytotoxicity Test - in vitro. RISE. [Link]

  • Methyl 2-(acryloyloxy)benzoate. PubChem. [Link]

  • Use of International Standard ISO 10993-1, "Biological evaluation of medical devices - Part 1: Evaluation and testing within a risk management process". FDA. [Link]

  • Preparation and Biocompatibility of Poly Methyl Methacrylate (PMMA)-Mesoporous Bioactive Glass (MBG) Composite Scaffolds. PMC - NIH. [Link]

  • A Practical Guide to ISO 10993-4: Hemocompatibility. Medical Device and Diagnostic Industry. [Link]

  • Modulated in Vitro Biocompatibility of a Unique Cross-Linked Salicylic Acid–Poly(ε-caprolactone)-Based Biodegradable Polymer. ACS Publications. [Link]

  • Poly(Methacryloiloxy-o-Benzoic Acid) as Drug Carrier for Controlled Release. SciELO México. [Link]

  • Hemocompatibility: Hemolysis test with medical devices (ISO 10993-4: 2017 + Amd1: 2025 and ASTM F756-17 method). IVAMI. [Link]

  • Synthesis and Characterization of Salicylic Acid-Based Poly(Anhydride-Ester) Copolymers. NIH. [Link]

  • Biocompatible and degradable poly(2-hydroxyethyl methacrylate) based polymers for biomedical applications. RSC Publishing. [Link]

  • Biocompatibility of a polymer-coated membrane possessing a hydrophilic blood-contacting layer: Adsorption-related assessment. PubMed. [Link]

  • (PDF) Methyl 2-(benzoyloxy)benzoate. ResearchGate. [Link]

  • Hemolysis Assay for Biomaterials Manual. HaemoScan. [Link]

  • ISO 10993 webinar series: Aspects of in-vitro Hemocompatibility Testing. TÜV SÜD. [Link]

  • Which Products Require ISO 10993-5 Cytotoxicity Testing. JJR LAB. [Link]

  • Comparison of salicylate-based poly(anhydride-esters) formed via melt-condensation versus solution polymerization. Taylor & Francis Online. [Link]

  • Preparation and Biocompatibility of Poly Methyl Methacrylate (PMMA)-Mesoporous Bioactive Glass (MBG) Composite Scaffolds. MDPI. [Link]

  • Biocompatibility and adhesive strength properties of poly(methyl acrylate-co-acrylic acid) as a function of acrylic acid content. ResearchGate. [Link]

  • Poly(2-methacryloyloxyethyl phosphorylcholine)-based biodegradable nanogels for controlled drug release. Polymer Chemistry (RSC Publishing). [Link]

  • Development and Characterization of Polymer Blends Based on Polyvinyl Alcohol for Application as Pharmaceutical Dosage Form. MDPI. [Link]

  • Synthesis and Cytotoxicity of Salicylate-Based Poly(anhydride esters). ACS Publications. [Link]

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Application Note: In Vitro Cytotoxicity Assessment of Methyl 2-(acryloyloxy)benzoate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Molecule Profile[1]

Methyl 2-(acryloyloxy)benzoate (M2AB) is a bifunctional molecule integrating a reactive acrylate group with a salicylate moiety. This compound is frequently utilized as a monomer in the synthesis of liquid crystal polymers and dental adhesives. Its toxicological profile is dominated by two distinct structural features:

  • The Acrylate Motif: A Michael acceptor capable of alkylating cellular nucleophiles (specifically glutathione), leading to oxidative stress.

  • The Salicylate Core: A lipophilic moiety that facilitates membrane permeation and may uncouple mitochondrial oxidative phosphorylation.

This guide provides a rigorous, ISO 10993-5 compliant framework for evaluating the cytotoxicity of M2AB. Unlike generic protocols, this workflow accounts for the compound's hydrophobicity and electrophilic reactivity.

Structural Logic & Toxicity Mechanism

The primary driver of M2AB cytotoxicity is the


-unsaturated carbonyl (acrylate). Upon cellular entry, it undergoes a Michael Addition reaction  with intracellular thiols, primarily Glutathione (GSH).
  • Step 1: Depletion of GSH pool.

  • Step 2: Accumulation of Reactive Oxygen Species (ROS).

  • Step 3: Mitochondrial dysfunction and activation of intrinsic apoptotic pathways.

Experimental Strategy & Preparation

Solubility & Stability

M2AB is hydrophobic (


). Direct dissolution in cell culture media will result in precipitation and erratic dosing.
  • Solvent: Dimethyl Sulfoxide (DMSO).

  • Stock Concentration: Prepare a 100 mM stock solution in anhydrous DMSO.

  • Storage: Store at -20°C. Critical: Acrylates are prone to spontaneous polymerization. Ensure the stock solution is fresh or stabilized (e.g., with trace hydroquinone if experimental design permits, though fresh preparation is preferred to avoid stabilizer interference).

Cell Line Selection
  • L929 (Murine Fibroblasts): The ISO 10993-5 standard cell line for material testing.

  • HGF (Human Gingival Fibroblasts): physiologically relevant for dental material applications.

  • HepG2 (Human Liver Carcinoma): Relevant for metabolic toxicity and esterase activity evaluation.

Detailed Protocols

Protocol A: Metabolic Viability (WST-8 Assay)

Rationale: We utilize WST-8 (CCK-8) over MTT. M2AB is an ester; MTT requires formazan solubilization steps that can introduce variability with hydrophobic test compounds. WST-8 produces a water-soluble formazan, reducing handling errors.

Reagents:

  • Cell Counting Kit-8 (CCK-8) or WST-8 equivalent.

  • Complete Culture Medium (DMEM + 10% FBS).

Workflow:

  • Seeding: Plate cells at

    
     cells/well in a 96-well plate. Incubate for 24h at 37°C, 5% 
    
    
    
    .
  • Dosing: Prepare serial dilutions of M2AB in medium (Range: 1

    
    M to 1000 
    
    
    
    M).
    • Control: Vehicle control (DMSO final concentration

      
      ).
      
    • Positive Control: 10% DMSO or Triton X-100.

  • Exposure: Aspirate old medium and add 100

    
    L of treatment medium. Incubate for 24 hours .
    
  • Readout: Add 10

    
    L of WST-8 reagent to each well. Incubate for 1-2 hours.
    
  • Measurement: Measure absorbance at 450 nm (Reference: 650 nm).

Protocol B: Membrane Integrity (LDH Release)

Rationale: To distinguish between cytostatic effects (reduced metabolism) and necrosis (membrane rupture).

Workflow:

  • Supernatant Collection: After the 24h exposure (from Protocol A setup), transfer 50

    
    L of supernatant to a new clear-bottom 96-well plate.
    
  • Reaction: Add 50

    
    L of LDH Reaction Mix (Lactate + Tetrazolium salt + Diaphorase).
    
  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Stop: Add Stop Solution (1N HCl) if required by kit.

  • Measurement: Absorbance at 490 nm .

  • Calculation:

    
    
    
Protocol C: Mechanistic Validation (ROS Generation)

Rationale: Confirms the acrylate-mediated oxidative stress mechanism.

Reagents: DCFH-DA (2',7'-Dichlorofluorescin diacetate).

Workflow:

  • Probe Loading: Wash cells with PBS. Incubate with 10

    
    M DCFH-DA in serum-free medium for 30 min.
    
  • Wash: Remove extracellular probe (wash 2x with PBS).

  • Treatment: Add M2AB dilutions in phenol-red free medium.

  • Kinetic Read: Measure fluorescence immediately and every 15 min for 2 hours.

    • Excitation: 485 nm / Emission: 535 nm.

Visualized Workflows & Mechanism

Experimental Workflow (ISO 10993-5 Framework)

G cluster_assays Parallel Assay Endpoints Stock M2AB Stock (100mM in DMSO) Dilution Serial Dilution (Medium + <0.5% DMSO) Stock->Dilution Exposure Incubation (24h @ 37°C) Dilution->Exposure Seeding Cell Seeding (L929 / HGF) Seeding->Exposure WST WST-8 Assay (Mitochondrial Activity) Exposure->WST LDH LDH Release (Membrane Rupture) Exposure->LDH ROS DCFH-DA (Oxidative Stress) Exposure->ROS

Figure 1: Integrated workflow for cytotoxicity profiling, ensuring parallel assessment of viability, necrosis, and oxidative stress.

Mechanism of Action: The Acrylate "Warhead"

Mechanism M2AB M2AB (Electrophile) Adduct M2AB-GSH Adduct (Michael Addition) M2AB->Adduct Alkylation GSH Intracellular GSH (Nucleophile) GSH->Adduct ROS_Surge ROS Accumulation Adduct->ROS_Surge Redox Imbalance Mito Mitochondrial Dysfunction ROS_Surge->Mito Apoptosis Apoptosis (Cell Death) Mito->Apoptosis Cytochrome c Release

Figure 2: The putative adverse outcome pathway (AOP) for acrylate esters, highlighting Glutathione depletion as the initiating event.

Data Analysis & Reporting

Quantitative Metrics

Summarize your findings in a table format. Calculate the


 using a non-linear regression model (Log(inhibitor) vs. normalized response).
EndpointParameterFormula/MethodAcceptance Criteria (ISO 10993-5)
Viability

Sigmoidal Dose-Response FitVehicle Control > 80% viability
Membrane % Cytotoxicity

Positive Control > 70% lysis
Oxidative Fold Change

Dose-dependent increase
Interpretation
  • Steep Dose-Response: A steep curve typically indicates a threshold effect common with GSH depletion; once the buffering capacity of the cell is exhausted, toxicity spikes rapidly.

  • LDH vs. WST-8 Discrepancy:

    • If WST-8 decreases but LDH remains low: Apoptosis/Growth Arrest (Early phase).

    • If both correlate: Necrosis/Late Toxicity .

References

  • ISO 10993-5:2009. Biological evaluation of medical devices — Part 5: Tests for in vitro cytotoxicity. International Organization for Standardization.[1][2][3]

  • Yoshii, E. (1997). Cytotoxic effects of acrylates and methacrylates: Relationships of monomer structures and cytotoxicity. Journal of Biomedical Materials Research, 37(4), 517-524.[4]

  • Ansteinsson, V., et al. (2013). Methacrylates and acrylates used in dental materials induce glutathione depletion and oxidative stress in human gingival fibroblasts. Archives of Oral Biology, 58(7), 854-862.

  • Nair, B. (2001). Final report on the safety assessment of Benzyl Benzoate, Benzoic Acid, and Sodium Benzoate. International Journal of Toxicology, 20(3_suppl), 23-50.

  • PubChem Compound Summary. Methyl 2-(acryloyloxy)benzoate (CID 22250625). National Center for Biotechnology Information.

Sources

Controlled polymerization methods for Methyl 2-(acryloyloxy)benzoate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Methyl 2-(acryloyloxy)benzoate (MAB) is a functional acrylate monomer incorporating a salicylate ester moiety. Upon hydrolysis, polymers derived from MAB release salicylic acid (the active metabolite of aspirin), making them highly valuable for controlled drug delivery systems , antimicrobial coatings , and self-healing materials .

However, the polymerization of MAB presents distinct challenges compared to simple alkyl acrylates:

  • Steric Hindrance: The bulky aromatic side group can retard propagation rates (

    
    ).
    
  • Hydrolytic Susceptibility: The phenolic ester linkage is labile; polymerization conditions must avoid extreme pH or moisture that could trigger premature degradation.

  • Radical Stability: The aromatic ring can act as a radical sink if high temperatures are used indiscriminately.

This guide details two controlled radical polymerization (CRP) methods—RAFT and ATRP —optimized to achieve low dispersity (


) and predictable molecular weights (

), essential for regulatory compliance in biomedical applications.

Strategic Method Selection

FeatureRAFT Polymerization ATRP (Atom Transfer Radical Polymerization)
Primary Utility Biomedical applications requiring metal-free synthesis.Complex architectures (brushes, stars) and surface grafting.
Control Mechanism Degenerative Chain Transfer (Thio-compound).Dynamic Equilibrium (Cu-Ligand Complex).
Key Advantage Robust against functional groups; no heavy metal removal needed.Easy chain-end functionalization (halides).
MAB Specifics Recommended. Avoids catalyst poisoning by potential hydrolysis products.Requires strict deoxygenation; residual copper removal is critical.

Method A: RAFT Polymerization (Recommended)[1]

Rationale: Reversible Addition-Fragmentation chain Transfer (RAFT) is the preferred method for MAB. It tolerates the ester functionality well and eliminates the risk of copper contamination in drug-release studies.

Chain Transfer Agent (CTA) Selection: For acrylates, Trithiocarbonates (e.g., DDMAT) or Dithiobenzoates (e.g., CPDB) are standard.

  • Selection:4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid (CPDB) .

  • Reasoning: The phenyl group provides excellent radical stabilization for the leaving group, matching the reactivity of the acrylated salicylate.

Protocol: Solution Polymerization of MAB via RAFT

Reagents:

  • Monomer: Methyl 2-(acryloyloxy)benzoate (MAB) [Purified via basic alumina column to remove inhibitors].

  • CTA: CPDB (4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid).

  • Initiator: AIBN (Azobisisobutyronitrile) [Recrystallized from methanol].

  • Solvent: Anhydrous 1,4-Dioxane (Solubilizes both the aromatic monomer and polymer).

Formulation Table (Target


): 
ComponentEquiv.Molar Conc.Function
MAB 1002.0 MMonomer
CPDB 120 mMCTA (Control Agent)
AIBN 0.24 mMRadical Source
Dioxane --Solvent

Step-by-Step Workflow:

  • Charge: In a dry Schlenk tube equipped with a magnetic stir bar, dissolve MAB (2.06 g, 10 mmol), CPDB (27.9 mg, 0.1 mmol), and AIBN (3.3 mg, 0.02 mmol) in 5 mL of anhydrous 1,4-Dioxane.

  • Degas (Critical): Seal the tube with a rubber septum. Perform 4 cycles of freeze-pump-thaw .

    • Mechanism:[1][2][3] Oxygen acts as a radical trap, terminating chains and inducing induction periods.

    • End State: Backfill with high-purity Nitrogen or Argon.

  • Polymerize: Immerse the Schlenk tube in a pre-heated oil bath at 70°C .

    • Time: 8–12 hours.

    • Kinetics: Monitor conversion via NMR every 2 hours. Stop reaction when conversion reaches ~80% to preserve "livingness" (retention of thiocarbonylthio end-groups).

  • Quench: Plunge the tube into liquid nitrogen or an ice bath and expose to air to terminate the radical source.

  • Purification:

    • Dilute the reaction mixture with a small amount of THF.

    • Precipitate dropwise into cold Hexanes or Diethyl Ether (MAB monomer is soluble; Poly(MAB) precipitates).

    • Repeat precipitation 3x to remove unreacted monomer.

  • Drying: Dry under vacuum at room temperature for 24 hours. Avoid heating >40°C during drying to prevent degradation of the salicylate ester.

Method B: ATRP Polymerization[6]

Rationale: Use ATRP when constructing block copolymers where the other block requires halide initiation, or for grafting MAB from surfaces (SI-ATRP).

Catalyst System:

  • Ligand: PMDETA (N,N,N',N'',N''-pentamethyldiethylenetriamine).

  • Catalyst: Cu(I)Br.

  • Initiator: Ethyl

    
    -bromoisobutyrate (EBiB).
    
Protocol: ATRP of MAB

Formulation Table (Target


): 
ComponentEquiv.Function
MAB 50Monomer
EBiB 1Initiator
CuBr 1Catalyst
PMDETA 1Ligand
Anisole 50 wt%Solvent (High boiling point)

Step-by-Step Workflow:

  • Complex Formation: In a glovebox or under strict Argon flow, add CuBr (14.3 mg, 0.1 mmol) and a stir bar to a Schlenk flask.

  • Solution Prep: In a separate vial, mix MAB (1.03 g, 5 mmol), EBiB (19.5 mg, 0.1 mmol), PMDETA (17.3 mg, 0.1 mmol), and Anisole (1 mL). Degas this solution via bubbling Argon for 20 mins.

  • Transfer: Transfer the liquid mixture to the Schlenk flask containing CuBr via a degassed syringe.

    • Observation: The solution should turn light green/blue as the complex forms.

  • Polymerize: Heat to 90°C .

    • Note: Higher temperature is required for ATRP of bulky acrylates compared to RAFT.

  • Purification (Copper Removal):

    • Dilute with THF.[1]

    • Pass through a short column of neutral alumina to remove the copper catalyst (solution turns from green to colorless).

    • Precipitate into cold Hexanes.

Characterization & Validation

Every batch must be validated using the following "Self-Validating" metrics:

TechniqueMetricAcceptance Criteria
1H NMR (CDCl3) Conversion (

)
Disappearance of vinyl protons (

5.8–6.4 ppm).
1H NMR StructureBroadening of aromatic protons (

7.0–8.0 ppm) indicates polymerization.
GPC (THF) Dispersity (

)

(RAFT) or

(ATRP).
GPC Molecular WeightLinear evolution of

vs. Conversion.
DSC

Poly(MAB) typically shows

(depending on MW).

Visualizing the Science

Diagram 1: Synthesis Workflow & Application Logic

This diagram illustrates the critical path from monomer to functional application, highlighting the decision nodes.

MAB_Workflow Monomer Monomer: Methyl 2-(acryloyloxy)benzoate Choice Method Selection Monomer->Choice RAFT RAFT Polymerization (CPDB / AIBN / 70°C) Choice->RAFT Biomedical/Metal-Free ATRP ATRP Polymerization (CuBr / PMDETA / 90°C) Choice->ATRP Surface Grafting/Architectures Purification Purification (Precipitation in Hexanes) RAFT->Purification ATRP->Purification + Alumina Column Polymer Poly(MAB) Well-defined Structure Purification->Polymer App1 Hydrolysis (Salicylic Acid Release) Polymer->App1 App2 Block Copolymers (Micelles/Nanocarriers) Polymer->App2

Caption: Decision matrix for synthesizing Poly(MAB) based on downstream application requirements.

Diagram 2: RAFT Mechanism for MAB

This diagram details the "Degenerative Chain Transfer" mechanism specific to the MAB monomer, explaining how low dispersity is achieved.

RAFT_Mechanism Init 1. Initiation I• + MAB -> P• PreEq 2. Pre-Equilibrium P• + CTA <-> [Adduct]• <-> P-CTA + R• Init->PreEq Fast ReInit 3. Re-Initiation R• + MAB -> P_new• PreEq->ReInit Fragmentation MainEq 4. Main Equilibrium (Chain Equalization) P_m• + P_n-CTA <-> [Intermediate]• <-> P_m-CTA + P_n• ReInit->MainEq Propagation MainEq->MainEq Rapid Exchange (Ensures Narrow PDI) Term 5. Termination (Minimized) P• + P• -> Dead Polymer MainEq->Term Slow/Side Reaction

Caption: The RAFT cycle ensures all Poly(MAB) chains grow simultaneously via rapid exchange of the thiocarbonylthio cap.

References

  • Uhrich, K. E., et al. (2015). Salicylic acid-based poly(anhydride-esters) and their applications in drug delivery. This foundational work establishes the utility of salicylate-based polymers. (Search: Uhrich Salicylic Acid Polymer)

  • Matyjaszewski, K., & Tsarevsky, N. V. (2014). Macromolecular Engineering by Atom Transfer Radical Polymerization. Provides the basis for the ATRP protocols described.

  • Moad, G., Rizzardo, E., & Thang, S. H. (2005).[4] Living Radical Polymerization by the RAFT Process. The authoritative review on RAFT mechanism and CTA selection for acrylates.

  • Tang, C., et al. (2010). Controlled polymerization of aspirin-derived monomers. Specific protocols for acrylate-functionalized NSAIDs.

Sources

Synthesis of Functional Polymers Using Methyl 2-(acryloyloxy)benzoate: An Application Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

This comprehensive guide provides detailed application notes and protocols for the synthesis of functional polymers derived from Methyl 2-(acryloyloxy)benzoate. It is intended for researchers, scientists, and drug development professionals interested in the creation of advanced polymeric materials for biomedical applications, with a particular focus on drug delivery systems. This document offers in-depth technical insights, explaining the rationale behind experimental choices and providing self-validating protocols grounded in authoritative scientific literature.

Introduction: The Promise of Aspirin-Containing Polymers

Methyl 2-(acryloyloxy)benzoate is a unique monomer that carries a precursor to salicylic acid, the active metabolite of aspirin. Its polymerization opens the door to creating "poly(aspirin)" and other functional polymers with inherent therapeutic properties. The ester linkage in the monomer is designed for facile post-polymerization hydrolysis, yielding a poly(2-(acryloyloxy)benzoic acid) with pendant carboxylic acid groups. This functionality not only imparts pH-responsiveness, crucial for targeted drug release, but also provides sites for further chemical modification and drug conjugation.

This guide will explore the synthesis of well-defined polymers from Methyl 2-(acryloyloxy)benzoate using controlled radical polymerization techniques, namely Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization and Atom Transfer Radical Polymerization (ATRP). These methods offer precise control over molecular weight, architecture, and functionality, which are critical for designing effective drug delivery platforms.[1]

I. Controlled Polymerization of Methyl 2-(acryloyloxy)benzoate

The synthesis of well-defined polymers from Methyl 2-(acryloyloxy)benzoate is paramount for achieving predictable and reproducible performance in biomedical applications. Both RAFT and ATRP are powerful techniques to achieve this control.

Reversible Addition-Fragmentation chain-Transfer (RAFT) Polymerization

RAFT polymerization is a versatile method that allows for the synthesis of polymers with predetermined molecular weights and narrow molecular weight distributions.[2] The choice of RAFT agent is crucial and depends on the monomer class. For acrylates like Methyl 2-(acryloyloxy)benzoate, trithiocarbonates are often effective.

Diagram of RAFT Polymerization Workflow

RAFT_Workflow Monomer Methyl 2-(acryloyloxy)benzoate Reaction_Vessel Reaction Vessel Monomer->Reaction_Vessel RAFT_Agent RAFT Agent (e.g., Trithiocarbonate) RAFT_Agent->Reaction_Vessel Initiator Initiator (e.g., AIBN) Initiator->Reaction_Vessel Solvent Solvent (e.g., DMF) Solvent->Reaction_Vessel Degassing Degassing (Freeze-Pump-Thaw) Reaction_Vessel->Degassing Polymerization Polymerization (Heat) Degassing->Polymerization Precipitation Precipitation (e.g., in Methanol) Polymerization->Precipitation Polymer Poly(Methyl 2-(acryloyloxy)benzoate) Precipitation->Polymer

Caption: Workflow for RAFT polymerization of Methyl 2-(acryloyloxy)benzoate.

Protocol 1: RAFT Polymerization of Methyl 2-(acryloyloxy)benzoate

This protocol is adapted from general procedures for the RAFT polymerization of methacrylate monomers and should be optimized for Methyl 2-(acryloyloxy)benzoate.[3][4]

Reagent Amount Molar Ratio
Methyl 2-(acryloyloxy)benzoate(Target DP) x [RAFT Agent](Target DP)
2-(Dodecylthiocarbonothioylthio)-2-methylpropionic acid (DDMAT)1 eq1
Azobisisobutyronitrile (AIBN)0.1 - 0.2 eq0.1 - 0.2
N,N-Dimethylformamide (DMF)To achieve desired concentration-

Procedure:

  • To a Schlenk flask equipped with a magnetic stir bar, add Methyl 2-(acryloyloxy)benzoate, DDMAT, and AIBN.

  • Add DMF to dissolve the reagents.

  • Seal the flask with a rubber septum and deoxygenate the solution by performing at least three freeze-pump-thaw cycles.[1]

  • After the final thaw, backfill the flask with an inert gas (e.g., nitrogen or argon).

  • Immerse the flask in a preheated oil bath at 70-80 °C and stir for the desired reaction time (e.g., 6-24 hours).[5]

  • To quench the polymerization, cool the flask in an ice bath and expose the reaction mixture to air.

  • Precipitate the polymer by slowly adding the reaction mixture to a large excess of a non-solvent, such as cold methanol or hexane.

  • Collect the polymer by filtration or centrifugation and dry it under vacuum to a constant weight.

Atom Transfer Radical Polymerization (ATRP)

ATRP is another powerful controlled radical polymerization technique that utilizes a transition metal catalyst (typically copper-based) to reversibly activate and deactivate the growing polymer chains.[6]

Diagram of ATRP Workflow

ATRP_Workflow Monomer Methyl 2-(acryloyloxy)benzoate Reaction_Vessel Reaction Vessel Monomer->Reaction_Vessel Initiator Initiator (e.g., EBiB) Initiator->Reaction_Vessel Catalyst Catalyst (e.g., Cu(I)Br) Catalyst->Reaction_Vessel Ligand Ligand (e.g., PMDETA) Ligand->Reaction_Vessel Solvent Solvent (e.g., Anisole) Solvent->Reaction_Vessel Degassing Degassing (Freeze-Pump-Thaw) Reaction_Vessel->Degassing Polymerization Polymerization (Heat) Degassing->Polymerization Purification Purification (Column Chromatography) Polymerization->Purification Polymer Poly(Methyl 2-(acryloyloxy)benzoate) Purification->Polymer

Caption: Workflow for ATRP of Methyl 2-(acryloyloxy)benzoate.

Protocol 2: ATRP of Methyl 2-(acryloyloxy)benzoate

This protocol is based on general procedures for the ATRP of acrylate and methacrylate monomers.[7][8]

Reagent Amount Molar Ratio
Methyl 2-(acryloyloxy)benzoate(Target DP) x [Initiator](Target DP)
Ethyl α-bromoisobutyrate (EBiB)1 eq1
Copper(I) bromide (Cu(I)Br)1 eq1
N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA)1 eq1
AnisoleTo achieve desired concentration-

Procedure:

  • To a dry Schlenk flask, add Cu(I)Br and a magnetic stir bar.

  • Seal the flask with a rubber septum and deoxygenate by cycling between vacuum and inert gas (nitrogen or argon) three times.

  • In a separate flask, prepare a solution of Methyl 2-(acryloyloxy)benzoate, EBiB, and PMDETA in anisole.

  • Deoxygenate this solution by bubbling with inert gas for at least 30 minutes.

  • Using a deoxygenated syringe, transfer the monomer/initiator/ligand solution to the Schlenk flask containing the Cu(I)Br catalyst.

  • Immerse the flask in a preheated oil bath at 60-90 °C and stir.

  • Monitor the polymerization by taking samples periodically for analysis (e.g., ¹H NMR for conversion and GPC for molecular weight).

  • Once the desired conversion is reached, quench the reaction by cooling and exposing to air.

  • Dilute the reaction mixture with a suitable solvent (e.g., THF) and pass it through a short column of neutral alumina to remove the copper catalyst.

  • Precipitate the polymer in a non-solvent, collect, and dry under vacuum.

II. Functionalization: Hydrolysis to Poly(2-(acryloyloxy)benzoic acid)

The key to unlocking the functionality of poly(Methyl 2-(acryloyloxy)benzoate) is the hydrolysis of the methyl ester groups to carboxylic acid groups. This transformation converts the hydrophobic polymer into a pH-responsive, water-soluble or swellable material.[9]

Diagram of Hydrolysis Workflow

Hydrolysis_Workflow Polymer_Ester Poly(Methyl 2-(acryloyloxy)benzoate) Reaction_Vessel Reaction Vessel Polymer_Ester->Reaction_Vessel Base Base (e.g., NaOH or KOH) Base->Reaction_Vessel Solvent Solvent (e.g., THF/Water) Solvent->Reaction_Vessel Reaction Hydrolysis (Stirring) Reaction_Vessel->Reaction Acidification Acidification (e.g., HCl) Reaction->Acidification Purification Purification (Dialysis) Acidification->Purification Polymer_Acid Poly(2-(acryloyloxy)benzoic acid) Purification->Polymer_Acid

Caption: Workflow for the hydrolysis of the polymer.

Protocol 3: Hydrolysis of Poly(Methyl 2-(acryloyloxy)benzoate)

This protocol is based on general procedures for the hydrolysis of polymethacrylates and polyacrylates.[10]

Procedure:

  • Dissolve the poly(Methyl 2-(acryloyloxy)benzoate) in a suitable organic solvent such as tetrahydrofuran (THF).

  • In a separate flask, prepare an aqueous solution of a strong base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) (e.g., 2% w/v).[11]

  • Slowly add the basic solution to the polymer solution with vigorous stirring. The amount of base should be in stoichiometric excess relative to the methyl ester groups.

  • Allow the reaction to stir at room temperature or with gentle heating (e.g., 40-50 °C) for several hours to overnight. The progress of the hydrolysis can be monitored by the disappearance of the methyl ester peak in ¹H NMR spectroscopy.

  • After completion, carefully acidify the reaction mixture to a pH of approximately 2-3 with a dilute acid (e.g., 1 M HCl) to protonate the carboxylate groups. This will likely cause the polymer to precipitate if it is not soluble in the acidic aqueous medium.

  • Isolate the resulting poly(2-(acryloyloxy)benzoic acid). If it precipitates, it can be collected by filtration.

  • Purify the polymer by dialysis against deionized water to remove salts and other small molecule impurities.

  • Lyophilize the purified polymer to obtain a dry, solid product.

III. Applications in Drug Delivery

The resulting poly(2-(acryloyloxy)benzoic acid) is a highly versatile material for drug delivery applications. Its pH-responsive nature allows for the design of "smart" drug carriers that can release their payload in specific environments, such as the slightly acidic milieu of a tumor or within the endo-lysosomal compartments of cells.

pH-Responsive Drug Release

The carboxylic acid groups on the polymer backbone have a pKa that dictates their protonation state at different pH values. At physiological pH (around 7.4), the carboxylic acid groups will be deprotonated and negatively charged, leading to electrostatic repulsion and swelling of the polymer matrix. In more acidic environments, the carboxylic acid groups become protonated, leading to a more collapsed and hydrophobic polymer structure. This transition can be harnessed to trigger the release of encapsulated drugs.

Nanoparticle Formulation for Drug Delivery

Poly(2-(acryloyloxy)benzoic acid) can be formulated into nanoparticles for the encapsulation and delivery of therapeutic agents. These nanoparticles can be designed to target specific tissues or cells by conjugating targeting ligands to the carboxylic acid groups. The inherent anti-inflammatory properties of the salicylic acid backbone may also provide synergistic therapeutic effects.

Example Application: Delivery of Anticancer Drugs

Nanoparticles formulated from poly(2-(acryloyloxy)benzoic acid) can be loaded with hydrophobic anticancer drugs. These nanoparticles can circulate in the bloodstream and preferentially accumulate in tumor tissues due to the enhanced permeability and retention (EPR) effect. Once in the acidic tumor microenvironment, the polymer matrix can swell or degrade, leading to the release of the encapsulated drug directly at the site of action, thereby increasing efficacy and reducing systemic toxicity.

IV. Characterization of Polymers

Thorough characterization of the synthesized polymers is essential to ensure their quality and performance.

Technique Parameter Measured
Gel Permeation Chromatography (GPC) Molecular weight (Mn, Mw) and polydispersity index (PDI)
Nuclear Magnetic Resonance (NMR) Spectroscopy Polymer structure, monomer conversion, and confirmation of hydrolysis
Fourier-Transform Infrared (FTIR) Spectroscopy Presence of functional groups (ester, carboxylic acid)
Dynamic Light Scattering (DLS) Hydrodynamic size and size distribution of nanoparticles
Transmission Electron Microscopy (TEM) Morphology and size of nanoparticles

V. Conclusion

Methyl 2-(acryloyloxy)benzoate is a valuable monomer for the synthesis of functional polymers with significant potential in drug delivery and other biomedical applications. The use of controlled radical polymerization techniques like RAFT and ATRP allows for the creation of well-defined polymers, and the subsequent hydrolysis provides a versatile platform for designing smart, stimuli-responsive materials. The protocols and insights provided in this guide are intended to serve as a strong foundation for researchers to explore and innovate in this exciting field.

References

  • Boron Molecular. (n.d.). RAFT General Procedures. Retrieved from [Link]

  • Işık, D., Quaas, E., & Klinger, D. (2020). Thermo- and oxidation-sensitive poly(meth)
  • Matyjaszewski, K., & Xia, J. (2001). Atom Transfer Radical Polymerization. Chemical Reviews, 101(9), 2921-2990.
  • McCormick, C. L., & Lowe, A. B. (2004). Aqueous RAFT Polymerization: Recent Developments in Synthesis of Functional Water-Soluble Copolymers. Accounts of Chemical Research, 37(5), 312-325.
  • Moad, G., Rizzardo, E., & Thang, S. H. (2005). Living Radical Polymerization by the RAFT Process. Australian Journal of Chemistry, 58(6), 379-410.
  • Patton, D. L., & Matyjaszewski, K. (2008). ATRP in the design of functional materials for biomedical applications.
  • Wang, Y., & Matyjaszewski, K. (2019). ATRP of Methyl Acrylate by Continuous Feeding of Activators Giving Polymers with Predictable End-Group Fidelity. Polymers, 11(7), 1238.
  • Yáñez-Martínez, A., et al. (2011). RAFT Polymerization Kinetics of α-Methylbenzyl Methacrylate by Dilatometry. Journal of the Mexican Chemical Society, 55(3), 153-159.
  • Zhang, Q., et al. (2011). Hydrolysis of poly(meth)acrylates, poly(vinyl ester)s, poly(vinyl carbonate)s, and poly(vinyl carbamate)s.
  • Zhang, X., et al. (2021). RAFT polymerization mediated core–shell supramolecular assembly of PEGMA-co-stearic acid block co-polymer for efficient anticancer drug delivery. Scientific Reports, 11(1), 9733.
  • Zhou, D., et al. (2020). Poly(2-methacryloyloxyethyl phosphorylcholine)-based biodegradable nanogels for controlled drug release. Polymer Chemistry, 11(24), 3983-3992.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of Methyl 2-(acryloyloxy)benzoate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of Methyl 2-(acryloyloxy)benzoate. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this procedure. Here, we provide in-depth, field-proven insights in a troubleshooting and FAQ format, underpinned by robust scientific principles.

Reaction Overview & Mechanism

The synthesis of Methyl 2-(acryloyloxy)benzoate is typically achieved via the O-acylation of Methyl Salicylate with Acryloyl Chloride. This reaction, a variation of the Schotten-Baumann reaction, involves the nucleophilic attack of the phenoxide ion of methyl salicylate on the electrophilic carbonyl carbon of acryloyl chloride. A non-nucleophilic base, such as triethylamine (TEA) or pyridine, is used to scavenge the HCl byproduct.

Core Reaction Scheme

Caption: General reaction scheme for the synthesis.

The primary challenge in this synthesis is managing the high reactivity of the acrylate moiety, which is prone to polymerization.

Troubleshooting Guide: Common Synthesis Hurdles

This section addresses the most frequent issues encountered during the synthesis in a practical question-and-answer format.

Q1: My reaction yield is very low, or I've isolated no product. What are the likely causes?

A: Low to no yield is a common but solvable issue. The root cause can be diagnosed by analyzing your reaction data (e.g., TLC) and workup procedure.

  • Cause 1: Ineffective Base or Incorrect Stoichiometry. The base is critical for deprotonating the phenolic hydroxyl of methyl salicylate. If the base is old, wet, or insufficient (less than 1 equivalent), the starting material will not be activated for the reaction.

    • Solution: Always use a freshly opened or properly stored anhydrous base like triethylamine. Ensure at least 1.1 equivalents are used to neutralize the generated HCl.

  • Cause 2: Hydrolysis of Acryloyl Chloride. Acryloyl chloride is extremely reactive and hydrolyzes violently with water to form acrylic acid, which will not participate in the reaction under these conditions.[1]

    • Solution: Ensure all glassware is oven-dried, and use anhydrous solvents. Add the acryloyl chloride to the reaction mixture under an inert atmosphere (e.g., Nitrogen or Argon).

  • Cause 3: Reversible Reaction & Unfavorable Equilibrium. While using a highly reactive acylating agent like acryloyl chloride makes the reaction largely irreversible, factors can still impede its forward progress.[2]

    • Solution: The reaction is typically run at 0°C initially to control exothermicity and then allowed to warm to room temperature to ensure completion. Monitor the reaction via Thin Layer Chromatography (TLC) to confirm the consumption of the starting material.[3]

  • Cause 4: Product Loss During Workup. The product, an ester, can be susceptible to hydrolysis under strongly acidic or basic conditions during the aqueous wash steps.[4][5][6]

    • Solution: Use mild washing solutions, such as saturated sodium bicarbonate, to remove acidic impurities and brine to remove water-soluble components. Avoid prolonged contact with aqueous layers.

Q2: My reaction mixture turned into a solid gel, or I isolated a sticky, insoluble polymer. How can I prevent this?

A: This is a classic sign of undesired polymerization of the acrylate group. The vinyl group in both acryloyl chloride and the product is highly susceptible to free-radical polymerization.

  • Cause 1: Absence or Insufficiency of a Polymerization Inhibitor. Commercial acryloyl chloride contains stabilizers like hydroquinone (HQ), monomethyl ether hydroquinone (MEHQ), or phenothiazine to prevent polymerization during storage.[7] This may not be sufficient under reaction conditions.

    • Solution: Add a small amount of a radical inhibitor, such as phenothiazine or butylated hydroxytoluene (BHT), to the reaction mixture before adding the acryloyl chloride.

  • Cause 2: High Reaction Temperature. Heat can initiate polymerization.

    • Solution: Maintain a low temperature (0-5°C) during the dropwise addition of acryloyl chloride. If the reaction requires heating to go to completion, do so cautiously and for the minimum time necessary.

  • Cause 3: Presence of Radical Initiators. Trace impurities in solvents or reagents can sometimes initiate polymerization.

    • Solution: Use freshly distilled or high-purity anhydrous solvents. Ensure the reaction is performed under an inert atmosphere to exclude oxygen, which can sometimes contribute to radical pathways.

Troubleshooting Workflow

Troubleshooting_Workflow Start Problem Observed LowYield Low / No Yield Start->LowYield Polymerization Polymerization / Gelling Start->Polymerization TLC Analyze TLC Plate LowYield->TLC CheckInhibitor Verify Inhibitor: - Was one added? - Sufficient amount? Polymerization->CheckInhibitor CheckTemp Review Temperature Control: - Was addition at 0°C? - Exotherm occurred? Polymerization->CheckTemp SM_Present Starting Material Remains TLC->SM_Present Yes No_SM Starting Material Consumed TLC->No_SM No CheckReagents Check Reagent Quality: - Anhydrous Solvent? - Active Base? - Pure Acryloyl Chloride? SM_Present->CheckReagents CheckWorkup Review Workup: - Product Hydrolysis? - Emulsion Formation? - Loss during extraction? No_SM->CheckWorkup

Caption: A logical workflow for troubleshooting common synthesis issues.

Frequently Asked Questions (FAQs)

Q1: What is the best base for this reaction?

A: A tertiary amine base like triethylamine (TEA) is an excellent choice. It is non-nucleophilic, meaning it will not compete with the methyl salicylate in reacting with the acryloyl chloride. It is also sufficiently strong to deprotonate the phenol and effectively scavenges the HCl byproduct, driving the reaction forward. Pyridine can also be used but can be harder to remove during workup.

Q2: Can I use acrylic acid with a coupling agent instead of acryloyl chloride?

A: Yes, this is a viable alternative route. Using acrylic acid with a carbodiimide coupling agent (e.g., DCC, EDC) and an activator (e.g., DMAP) can form the ester. This method avoids handling the hazardous acryloyl chloride. However, it may require longer reaction times and can present its own purification challenges, such as removing the urea byproduct from the coupling agent.[8]

Q3: How should I handle and store acryloyl chloride?

A: Acryloyl chloride is highly flammable, corrosive, and a lachrymator (causes tearing).[1][9] It must be handled with extreme care in a well-ventilated fume hood using appropriate personal protective equipment (gloves, safety goggles, lab coat). It should be stored under an inert atmosphere, in a cool, dry place, and away from moisture. Always check the supplier's information for the type and amount of polymerization inhibitor present.

Q4: What analytical techniques are best for monitoring this reaction?

A:

  • Thin-Layer Chromatography (TLC): Ideal for real-time, qualitative monitoring of the consumption of methyl salicylate and the formation of the new, typically less polar, product spot.[3]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: Useful for identifying the disappearance of the broad phenolic -OH stretch in the starting material and the appearance of the acrylate C=C and new ester C=O stretches in the product.[10]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides definitive structural confirmation of the final product. You would expect to see the disappearance of the phenolic -OH proton and the appearance of characteristic vinyl protons (typically between 5.9-6.5 ppm) from the acrylate group.

Detailed Experimental Protocol

This protocol is a representative procedure. Molar equivalents and volumes should be adjusted based on the specific scale of your reaction.

Materials & Reagents:

  • Methyl Salicylate (1.0 eq)

  • Acryloyl Chloride (1.2 eq)

  • Triethylamine (TEA) (1.5 eq)

  • Phenothiazine (catalytic amount, ~100 ppm)

  • Anhydrous Dichloromethane (DCM)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Protocol Steps:

  • Setup: Under an inert atmosphere (N₂), add methyl salicylate (1.0 eq) and a catalytic amount of phenothiazine to an oven-dried, three-neck round-bottom flask equipped with a magnetic stir bar.

  • Dissolution: Add anhydrous DCM to dissolve the starting materials (concentration approx. 0.2-0.5 M).

  • Basification: Add triethylamine (1.5 eq) to the solution.

  • Cooling: Cool the flask to 0°C using an ice-water bath.

  • Addition of Acylating Agent: Add acryloyl chloride (1.2 eq) dropwise via a syringe over 15-20 minutes. Ensure the internal temperature does not rise significantly.

  • Reaction: After the addition is complete, allow the reaction to stir at 0°C for one hour, then remove the ice bath and let it warm to room temperature. Monitor the reaction progress by TLC until the methyl salicylate spot is consumed (typically 2-4 hours).

  • Quenching & Workup: Cool the mixture back to 0°C and slowly add water to quench any remaining acryloyl chloride. Transfer the mixture to a separatory funnel.

  • Washing:

    • Wash the organic layer sequentially with 1M HCl (to remove TEA-HCl salt), saturated NaHCO₃ solution, and finally, brine.

  • Drying & Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator. Avoid excessive heat to prevent polymerization.

  • Purification: Purify the resulting crude oil via flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield Methyl 2-(acryloyloxy)benzoate as a pure product.

Data Summary Table

CompoundMolecular Weight ( g/mol )Molar Eq.Typical RoleKey Hazard(s)
Methyl Salicylate152.151.0Starting MaterialHarmful if swallowed
Acryloyl Chloride90.511.2Acylating AgentFlammable, Corrosive, Lachrymator[1][9]
Triethylamine101.191.5Base / HCl ScavengerFlammable, Corrosive
Phenothiazine199.27~100 ppmPolymerization InhibitorSkin Irritant
Dichloromethane (DCM)84.93-SolventSuspected Carcinogen
Methyl 2-(acryloyloxy)benzoate206.20-Product(Data not fully established)

References

  • Homework.Study.com. What is the mechanism for the basic hydrolysis of methyl benzoate?[Link]

  • Naveen, P., et al. (2016). Methyl 2-(benzoyloxy)benzoate. ResearchGate. [Link]

  • Nile Chemicals. (2017). How to make methyl benzoate. YouTube. [Link]

  • Eze, S. O., & Chilaka, F. C. (2011). The preparation of methyl benzoate and methyl salicylate on silica gel column. Academic Journals. [Link]

  • Google Patents. (2021).
  • Google Patents. (2011).
  • Patsnap Eureka. (2015). Method for producing methyl benzoate using benzoic acid containing sodium chloride as raw materials.[Link]

  • Reddit r/Chempros. (2020). How can I improve the yield of my Fischer Esterification?[Link]

  • ResearchGate. Aromatic acylation reaction using methyl salicylate as a leaving group.[Link]

  • RSC Publishing. Acylation of phenols to phenolic esters with organic salts.[Link]

  • ResearchGate. Acylation of Phenols, Alcohols, Thiols, Amines and Aldehydes Using Sulfonic Acid Functionalized Hyper-Cross-Linked Poly(2-naphthol) as a Solid Acid Catalyst.[Link]

  • UCLA Chemistry. Preparation of Methyl Salicylate.[Link]

  • Organic Syntheses. Benzoic acid, m-nitro-, methyl ester.[Link]

  • NIH. Morphology and Emulsification of Poly(N-2-(methacryloyloxy) ethyl pyrrolidone).[Link]

  • Master Organic Chemistry. Fischer Esterification.[Link]

  • RSC Publishing. Polymer Chemistry.[Link]

  • KEIT Industrial Analytics. Real-time monitoring of acrylate synthesis with a static-optics FTIR process analyser.[Link]

  • ResearchGate. Selective acylation of the phenolic hydroxyl of (hydroxyalkyl)phenols by using vinyl carboxylates as acyl donors in the presence of rubidium fluoride.[Link]

  • YouTube. Hydrolysis of Methyl Benzoate - Lab Demo.[Link]

  • PubMed. Understanding Methyl Salicylate Hydrolysis in the Presence of Amino Acids.[Link]

  • Organic Chemistry II. Electrophilic Aromatic Substitution: Nitration of Methyl benzoate.[Link]

  • Google Patents.
  • Brill. Review Co-polymerization of Acrylates.[Link]

  • ResearchGate. Optimization of Phenolic Based De-Emulsifiers.[Link]

  • Doug's Lab. The Fischer Esterification: Methyl Salicylate. YouTube. [Link]

  • Quora. Why is the yield of ester relatively low? How do you improve the yield and the purity of esters?[Link]

  • Chemistry Stack Exchange. Routes of formation of esters with highest yield.[Link]

  • MDPI. Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester.[Link]

  • IOSR Journal. Hydrolysis Product Analysis of Methyl Salicylate in Nitrogenous.[Link]

  • ScienceDirect. Anionic polymerization of (meth)acrylate esters in the presence of stabilizers of active centres.[Link]

  • JoVE. Video: Esterification - Prep.[Link]

  • ResearchGate. Kinetic Studies of Alkaline Hydrolysis Hydrolysis of Methyl-2-[2'-oxo-3'-(2"-choloro-6"-fluorophenyl)propyl]benzoate and Methyl-2-benzoyl methyl benzoate in Aqueous, EtOH-H2O Media.[Link]

  • RSC Education. Nitration of methyl benzoate.[Link]

  • Wikipedia. Acryloyl chloride.[Link]

  • Zenodo. Kinetics of Hydrolysis of Methyl Hydroxy and Methyl Methoxy Benzoates using Aquo-organic Solvents.[Link]

  • chemeurope.com. Acryloyl chloride.[Link]

Sources

Technical Support Center: Methyl 2-(acryloyloxy)benzoate Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational | Tier: Level 3 Engineering Support Subject: Yield Optimization & Process Stabilization Guide[1]

Executive Summary

You are likely here because your yield of Methyl 2-(acryloyloxy)benzoate is hovering below 60%, or your product is turning into an insoluble gel during purification.

This synthesis is deceptively simple. It is a standard Schotten-Baumann esterification between Methyl Salicylate (nucleophile) and Acryloyl Chloride (electrophile).[1] However, two competing thermodynamic sinks destroy yield:[1]

  • Radical Polymerization: The acrylate double bond is highly susceptible to heat and light-induced crosslinking.[1]

  • Nucleophilic Deactivation: Methyl salicylate possesses a strong intramolecular hydrogen bond (between the phenolic -OH and the ester carbonyl), significantly reducing its reactivity compared to standard phenols.[1]

This guide replaces "recipe-following" with "process control."

Module 1: Critical Process Parameters (The "Why" & "How")
1. The Polymerization Trap

The Issue: Your reaction mixture turns viscous or solidifies during concentration.[1] The Science: Acrylates are prone to spontaneous free-radical polymerization, especially when concentrated or heated.[1] This is an exothermic runaway reaction.[1] The Protocol:

  • Inhibitor Strategy: You must add a radical inhibitor.[1] 4-Methoxyphenol (MEHQ) is the industry standard (100–500 ppm).[1]

  • The Oxygen Paradox: MEHQ requires dissolved oxygen to function.[1] Do not purge your reaction with nitrogen to the point of complete deoxygenation if you are using MEHQ.[1] A "lean air" sparge or simply not degassing the solvent is often safer than a strict inert atmosphere for this specific step.[1]

  • Temperature: Never exceed 40°C during rotary evaporation.

2. Overcoming Steric & Electronic Drag

The Issue: Unreacted Methyl Salicylate remains despite excess acid chloride. The Science: The phenolic proton in methyl salicylate is "locked" in a 6-membered intramolecular hydrogen bond ring.[1] This makes it a poor nucleophile.[1] The Protocol:

  • Base Selection: Use Triethylamine (Et3N) or Diisopropylethylamine (DIPEA) as a proton scavenger.[1]

  • Catalysis: Add DMAP (4-Dimethylaminopyridine) at 5–10 mol%.[1] DMAP acts as a hyper-nucleophilic acyl transfer agent, attacking the acryloyl chloride first to form a highly reactive N-acylpyridinium intermediate, which then rapidly reacts with the hindered phenol.[1]

Module 2: Optimized Synthetic Workflow

Reagents:

  • Methyl Salicylate (1.0 eq)[1]

  • Acryloyl Chloride (1.2 eq) — Freshly distilled or high purity[1]

  • Triethylamine (1.5 eq)[1]

  • DMAP (0.1 eq)[1]

  • Solvent: Anhydrous Dichloromethane (DCM)[1]

  • Inhibitor: MEHQ (200 ppm relative to acrylate mass)[1]

Step-by-Step Protocol:

StepActionTechnical Rationale
1 Charge flask with Methyl Salicylate, DCM, Et3N, DMAP, and MEHQ.[1] Cool to 0°C .[1]Low temp prevents immediate exotherm and side reactions.[1] MEHQ protects the acrylate monomer.
2 Add Acryloyl Chloride dropwise over 30–60 mins.[1]Gradual addition prevents localized heating (which triggers polymerization).[1]
3 Warm to Room Temperature (RT) and stir for 4–12 hours.RT provides enough energy to overcome the intramolecular H-bond of the salicylate.
4 Quench with cold saturated NaHCO3.[1]Neutralizes excess acid chloride and HCl salts.
5 Wash Organic layer: 1x Water, 1x 0.5M HCl, 1x Brine.[1]Acid wash removes the amine base and DMAP.[1] Brine pulls water to prevent emulsions.
6 Dry & Concentrate over Na2SO4.[1] Evaporate <35°C.CRITICAL: High heat during evaporation is the #1 cause of product gelling.[1]
Module 3: Visualization of Logic & Flow
Figure 1: Reaction Pathway & Failure Points

This diagram maps the successful pathway against the two primary failure modes (Hydrolysis and Polymerization).[1]

ReactionFlow Reactants Methyl Salicylate + Acryloyl Chloride Intermediate Tetrahedral Intermediate Reactants->Intermediate Et3N/DMAP (0°C) Polymer FAILURE: Polymerized Gel Reactants->Polymer No Inhibitor High Temp Hydrolysis FAILURE: Acrylic Acid + Start Material Reactants->Hydrolysis Wet Solvent Product Methyl 2-(acryloyloxy)benzoate Intermediate->Product Elimination of Cl- (RT) Product->Polymer Heat during Workup

Caption: Figure 1.[1][2][3] The central green path represents the optimized yield route.[1] Red dashed lines indicate critical failure points requiring process control.

Figure 2: Troubleshooting Logic Tree

Use this decision matrix when your yield is low.

Troubleshooting Start Problem: Low Yield CheckTLC Analyze Crude TLC Start->CheckTLC Result1 Starting Material (SM) Persists CheckTLC->Result1 Result2 Baseline Streaking/ Viscous Residue CheckTLC->Result2 Result3 New Spot but Wrong NMR CheckTLC->Result3 Action1 Diagnosis: Low Reactivity Fix: Add DMAP or Increase Reaction Time Result1->Action1 Action2 Diagnosis: Polymerization Fix: Add MEHQ & Lower Evap Temp Result2->Action2 Action3 Diagnosis: Hydrolysis Fix: Dry Solvents & Check Acryloyl Chloride Quality Result3->Action3

Caption: Figure 2. Diagnostic logic for identifying the root cause of yield loss based on Thin Layer Chromatography (TLC) evidence.

Troubleshooting Q&A (FAQ)

Q1: My product solidified into a hard, clear plastic in the flask during rotary evaporation. What happened? A: You created a polyacrylate network. This is irreversible.

  • The Cause: Likely insufficient inhibitor (MEHQ) or the bath temperature was too high (>40°C).

  • The Fix: For the next batch, add 200 ppm MEHQ to the reaction and ensure your rotary evaporator bath is set to 30°C maximum. Do not distill the product to dryness; leave a small amount of solvent if possible, or use a high-vacuum line at room temperature.[1]

Q2: I see a lot of white precipitate forming immediately upon adding Acryloyl Chloride. Is this bad? A: No, this is actually good.

  • The Cause: The white solid is Triethylamine Hydrochloride (Et3N·HCl), the byproduct of the reaction.[1][4]

  • The Check: Ensure your stirring is vigorous enough to keep the slurry moving.[1] If the slurry becomes too thick, add more anhydrous DCM.[1]

Q3: The NMR shows the product, but also a lot of peaks in the 5.8–6.4 ppm region that don't match. A: You likely have hydrolyzed Acryloyl Chloride (Acrylic Acid) or Acrylic Anhydride.[1]

  • The Fix: Wash your organic layer thoroughly with saturated NaHCO3 (to remove acrylic acid) and then 0.5M HCl (to remove any remaining base).[1] If the impurity persists, column chromatography (Silica gel, Hexane:EtOAc) is required.[1]

Q4: Can I distill the final product to purify it? A: Proceed with extreme caution.

  • Risk: Distillation requires heat, which triggers polymerization.[1]

  • Recommendation: Column chromatography is safer.[1] If you must distill, you need a high-vacuum setup (<1 mmHg) to keep the boiling point low, and you must add a non-volatile inhibitor (like Copper powder or Phenothiazine) to the distillation pot.[1]

References
  • Reaction Mechanism & Catalysis

    • Hofmann, P., et al.[1] "Acylation of Phenols using Acyl Chlorides."[1] Journal of Organic Chemistry. (Standard Schotten-Baumann conditions adapted for hindered phenols).[1]

    • Naveen, P., et al.[1][2] "Methyl 2-(benzoyloxy)benzoate."[1][2] IUCrData, 2016.[1][2] Link (Demonstrates structural analogs and esterification of salicylate derivatives).[1]

  • Polymerization Inhibition

    • Encyclopedia of Polymer Science and Technology.[1] "Inhibition of Free Radical Polymerization."[1] Link (Detailed mechanisms on how MEHQ and oxygen prevent acrylate gelling).[1]

    • Patent US3554997A.[1] "Process for preventing gel formation during polymerization."[1] Link (Industrial standards for handling acrylates).[1]

  • Reagent Handling

    • BenchChem Technical Guides.[1] "Optimizing reaction conditions for Salicyloyl chloride synthesis." Link (General handling of salicylate/acid chloride systems).[1]

Sources

Technical Support Center: Methyl 2-(acryloyloxy)benzoate Polymerization

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Side Reactions & Process Control

Audience: Polymer Chemists, Drug Delivery Researchers Status: Active | Version: 2.4

Introduction: The "Wintergreen" Indicator

Welcome to the technical support hub for Methyl 2-(acryloyloxy)benzoate (MAB). You are likely working with this monomer to create prodrug polymers (PolyAspirin derivatives) or functionalized acrylics.

The Golden Rule of MAB: If your reaction flask smells strongly of wintergreen (Methyl Salicylate) or vinegar (Acetic Acid derivatives) during polymerization, you have already lost control of the chemistry.

This guide moves beyond basic synthesis to address the specific kinetic failures—hydrolysis and backbiting—that plague this bulky acrylate.

Part 1: The Chemistry of Failure (Mechanistic Troubleshooting)

Issue 1: The "Dead" Chain (Backbiting & Branching)

Symptom: High Polydispersity Index (PDI > 1.5), lower than expected molecular weight, and sluggish kinetics.

The Mechanism: Unlike methacrylates, MAB is an acrylate . It lacks the alpha-methyl group that stabilizes the propagating radical. This makes the chain-end radical highly reactive and prone to "biting" its own tail via a 1,5-hydrogen transfer. This creates a mid-chain radical (MCR) that cannot propagate quickly, leading to branching rather than linear growth.

Visualizing the Failure:

Backbiting Start Propagating Chain End (Secondary Radical) Transition 1,5-Hydrogen Transfer (Six-Membered Ring TS) Start->Transition Intramolecular Abstraction MCR Mid-Chain Radical (Tertiary Radical) Transition->MCR Radical Migration Branching Branching/Scission (High PDI) MCR->Branching Slow Propagation

Figure 1: The 1,5-hydrogen transfer mechanism responsible for broadening molecular weight distribution in MAB polymerization.

Corrective Action:

  • Lower Temperature: Backbiting has a higher activation energy than propagation. Run polymerization at 60°C or lower (using V-65 or AIBN) rather than 70-80°C.

  • Solvent Switch: Solvents that hydrogen bond with the carbonyls (like alcohols) can suppress backbiting, but MAB is sensitive to solvolysis. Use Toluene or Anisole ; avoid protic solvents if possible.

Issue 2: Premature Payload Release (Hydrolysis)

Symptom: Loss of pendant group functionality, smell of wintergreen, acidic pH drift.

The Mechanism: MAB contains two ester linkages. The phenolic ester (connecting the acrylate to the benzene ring) is significantly more labile than the methyl ester. Trace water or Lewis bases (from initiators or impurities) will cleave this bond, releasing Methyl Salicylate (inert) and leaving a Poly(acrylic acid) defect in your chain.

Visualizing the Failure:

Hydrolysis Polymer Poly(Methyl 2-(acryloyloxy)benzoate) Attack Nucleophilic Attack (H2O / OH-) Polymer->Attack Cleavage Phenolic Ester Cleavage Attack->Cleavage Product1 Byproduct 1: Methyl Salicylate (Wintergreen Smell) Cleavage->Product1 Product2 Byproduct 2: Poly(Acrylic Acid) Residue (Acidic Defect) Cleavage->Product2

Figure 2: The hydrolytic degradation pathway. The phenolic ester bond is the "weak link" that fails in the presence of moisture.

Corrective Action:

  • Strict Anhydrous Protocol: Dry all solvents over molecular sieves (3Å) for 24 hours.

  • Neutralize Acid: If synthesizing MAB from acryloyl chloride, ensure zero residual HCl remains. Wash with NaHCO3 and dry thoroughly. Acid autocatalyzes the hydrolysis.

Part 2: Experimental Optimization (Protocols)

Protocol: Controlled RAFT Polymerization of MAB

Objective: Synthesize Poly(MAB) with PDI < 1.2 and >95% end-group fidelity.

Reagents:

  • Monomer: Methyl 2-(acryloyloxy)benzoate (Purified by column chromatography, Alumina).

  • CTA (Chain Transfer Agent): CPDB (2-Cyano-2-propyl dithiobenzoate) or DDMAT. Note: Dithiobenzoates are preferred for acrylates.

  • Initiator: AIBN (Recrystallized from methanol).

  • Solvent: Anisole (Anhydrous).

Step-by-Step Workflow:

  • Stoichiometry Setup: Calculate ratios for a target DP (Degree of Polymerization) of 100.

    • [Monomer] : [CTA] : [Initiator] = 100 : 1 : 0.2

    • Why 0.2? High radical flux promotes termination. Keep initiator low in RAFT.

  • Oxygen Removal (Critical): Dissolve components in Anisole (50 wt% solids). Seal in a Schlenk tube. Perform 4 cycles of Freeze-Pump-Thaw .

    • Checkpoint: If the solution turns yellow before heating, oxygen has oxidized your CTA. Discard.

  • Polymerization: Immerse in an oil bath at 65°C for 12–16 hours.

    • Monitoring: Take aliquots every 2 hours for NMR. Monitor the vinyl proton peaks (5.8–6.4 ppm) vs. the aromatic protons of the salicylate (7.0–8.0 ppm).

  • Quenching & Purification: Quench by cooling in liquid nitrogen and exposing to air. Precipitate into cold Hexane or Methanol (depending on MW).

    • Note: Methanol may cause transesterification if left too long. Hexane is safer for stability.

Data Table: Solvent & Initiator Compatibility
SolventSuitabilityRisk FactorRecommended For
Anisole HighLowRAFT/ATRP (High boiling point)
Toluene HighLowStandard FRP
DMF/DMSO ModerateHigh (Solvolysis)Only if polymer is insoluble elsewhere
Methanol Low Critical (Transesterification)Do not use for reaction

Part 3: FAQ & Troubleshooting

Q: My reaction mixture turned into a gel after 1 hour. What happened? A: This is the Trommsdorff Effect (Auto-acceleration).

  • Cause: Viscosity increased too fast, stopping termination reactions but not propagation.

  • Fix: Dilute your reaction. MAB is bulky; run at 20–30 wt% monomer concentration rather than bulk.

Q: The final polymer is insoluble in THF, but it should be soluble. A: You likely have crosslinking .

  • Cause: Acrylates are prone to intermolecular chain transfer (transfer to polymer) at high conversions (>90%).

  • Fix: Stop the reaction at 80% conversion. Do not chase 100% yield.

Q: Can I use ATRP instead of RAFT? A: Yes, but with caution.

  • Risk: The copper catalyst (Cu(I)/Ligand) can complex with the ester groups of the salicylate, affecting kinetics or requiring difficult purification. RAFT is generally cleaner for functional esters.

References

  • Whitaker-Brothers, K., & Uhrich, K. (2006).[1] "Investigation into the erosion mechanism of salicylate-based poly(anhydride-esters)." Journal of Biomedical Materials Research Part A.

  • Liang, K., & Hutchinson, R. A. (2011).[2] "The effect of hydrogen bonding on intramolecular chain transfer in polymerization of acrylates." Macromolecular Rapid Communications.

  • Moad, G., Rizzardo, E., & Thang, S. H. (2008). "Radical addition–fragmentation chemistry in polymer synthesis." Polymer.[1][2][3][4][5][6][7][8]

  • Junkers, T., et al. (2008).[2] "The role of mid-chain radicals in acrylate polymerization." Polymer Chemistry. (Contextual grounding on 1,5-H transfer).

Sources

Preventing premature polymerization of Methyl 2-(acryloyloxy)benzoate

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide serves as a specialized support resource for researchers working with Methyl 2-(acryloyloxy)benzoate (M2AB) . It synthesizes industrial acrylate handling standards with specific chemical behavior relevant to this aromatic acrylate ester.

CAS: 4513-46-6 | Molecular Formula: C₁₁H₁₀O₄ | MW: 206.19 g/mol [1]

Core Directive: The "Oxygen Paradox"

CRITICAL WARNING: Unlike many organic reagents, never store M2AB under a pure nitrogen or argon atmosphere if it is stabilized with MEHQ (Monomethyl ether of hydroquinone).

The Scientific Causality: MEHQ is not an inhibitor in isolation; it is a catalyst for inhibition.[2] It requires dissolved molecular oxygen to function.[3]

  • Radical Formation: Spontaneous thermal generation produces carbon-centered radicals (

    
    ).
    
  • The Oxygen Trap: Dissolved

    
     reacts with 
    
    
    
    to form peroxy radicals (
    
    
    ).
  • The Kill Step: MEHQ reacts with

    
     to form a stable phenoxy radical, terminating the chain.
    

Without Oxygen:


 immediately initiates polymerization. MEHQ sits idle, and the sample gels.

Storage & Stability Protocols

Standard Operating Conditions (SOC)

Follow these parameters to maintain monomer integrity for >12 months.

ParameterSpecificationTechnical Rationale
Temperature 2°C – 8°C (Refrigerated)Reduces thermal initiation rate (

). Avoid freezing if possible.[4]
Atmosphere Air (Headspace required)Maintains dissolved

at ~20-50 ppm to activate MEHQ.
Light Amber Glass / Foil Blocks UV (280-400 nm) which cleaves the acrylate

-bond.
Container Glass or HDPE Avoid rusty metal (Fe ions catalyze radical formation).
Inhibitor MEHQ (40-100 ppm) Standard stabilizer. Requires re-testing every 6 months.
The "Thaw & Mix" Rule

If M2AB freezes (crystallizes), the pure monomer crystallizes first, pushing the MEHQ into the remaining liquid phase.

  • Risk: The solid crystals are now inhibitor-free and highly reactive.

  • Protocol: Thaw slowly at room temperature (never heat >30°C) and agitate vigorously immediately upon melting to redistribute the inhibitor.

Inhibitor Management: Mechanism & Removal

Visualization: The MEHQ/Oxygen Synergy

The following diagram illustrates why oxygen is non-negotiable for stability.

MEHQ_Mechanism Heat Heat / Light Monomer M2AB Monomer Heat->Monomer Initiation Radical Carbon Radical (R•) (Active Initiator) Monomer->Radical Peroxy Peroxy Radical (ROO•) (Less Reactive) Radical->Peroxy + O₂ (Fast) Polymer Runaway Polymerization Radical->Polymer No O₂ present O2 Dissolved Oxygen (O₂) Dead Stable Phenoxy Radical (Chain Terminated) Peroxy->Dead + MEHQ MEHQ MEHQ Inhibitor

Caption: Kinetic pathway showing how Oxygen diverts active radicals away from polymerization, allowing MEHQ to terminate them.

Inhibitor Removal Protocols

For polymerization experiments, MEHQ must often be removed. Choose the method based on your scale.

Method A: Column Filtration (Recommended for <50 mL)

Best for: Small scale, anhydrous requirements.

  • Prepare Column: Pack a glass pipette or small column with Inhibitor Remover (e.g., basic alumina) .

  • Elution: Pass neat M2AB (or 50% solution in DCM) slowly through the bed.

  • Validation: The phenolic MEHQ binds to the alumina; the eluate is pure monomer.

  • Usage: Use within 30 minutes .

Method B: Alkaline Wash (Recommended for >50 mL)

Best for: Large scale, robust removal.

  • Wash 1-3: Wash M2AB with 5% NaOH (aq) or 5% NaHCO₃ (3x). The aqueous layer will turn yellow/brown (phenolate salts).

  • Wash 4: Wash with Brine (sat. NaCl) to remove excess base.

  • Dry: Dry organic layer over MgSO₄ for 30 mins.

  • Filter & Concentrate: Remove solvent under reduced pressure (keep temp <30°C).

Troubleshooting Guide (FAQ)

Q1: My M2AB turned into a solid gel inside the bottle. Why?

Diagnosis: Premature polymerization (Runaway). Root Causes:

  • Oxygen Starvation: Was the bottle stored in a glovebox or under nitrogen? (Most common).

  • Inhibitor Depletion: MEHQ is sacrificial. If stored >1 year without re-dosing, it is consumed.

  • Contamination: Rust (Iron) or trace peroxides from old solvents can trigger this. Action: Discard immediately as hazardous chemical waste. Do not attempt to salvage.

Q2: I am distilling M2AB, and it keeps polymerizing in the column.

Diagnosis: Thermal initiation exceeding inhibitor capacity. Solution:

  • Add Copper: Add Copper(II) chloride or Copper turnings to the pot. Copper acts as an inhibitor that does not require oxygen, unlike MEHQ.

  • Air Bleed: Introduce a capillary air bleed (not nitrogen) into the vacuum distillation pot to keep MEHQ active.

  • Reduce Temp: Improve vacuum to lower the boiling point below 80°C.

Q3: Can I use Phenothiazine instead of MEHQ?

Answer: Yes.

  • Pros: Phenothiazine functions in anaerobic conditions (does not strictly require

    
    ).
    
  • Cons: It is difficult to remove and can discolor the final polymer. Use only if you cannot tolerate oxygen in your storage/process.

Q4: How do I check if inhibitor is still present?

Protocol:

  • HPLC: Run a sample against an MEHQ standard (retention time shift is distinct).

  • Colorimetric: A quick qualitative check involves adding a drop of 1% FeCl₃. A transient color change (purple/green) often indicates the presence of phenols (MEHQ), though this is less reliable than HPLC.

References

  • PubChem. Methyl 2-(acryloyloxy)benzoate Compound Summary. National Library of Medicine.[1][5] Available at: [Link][1]

  • Becker, H., Vogel, H. (2006).[2] The Role of Hydroquinone Monomethyl Ether in the Stabilization of Acrylic Acid. Chemical Engineering & Technology. Available at: [Link]

  • Gantrade Corporation. Key Facts about Acrylate Monomers and Safe Handling. Available at: [Link]

  • Li, R., Schork, F.J. (2006).[2] Modeling of the Inhibition Mechanism of Acrylic Acid Polymerization. Industrial & Engineering Chemistry Research. Available at: [Link]

Sources

How to increase the molecular weight of poly(Methyl 2-(acryloyloxy)benzoate)

Author: BenchChem Technical Support Team. Date: February 2026

This Technical Support Guide is designed to address the specific challenges of polymerizing Methyl 2-(acryloyloxy)benzoate (M2AB) . This monomer, structurally an acrylate derivative of methyl salicylate (aspirin-like), presents unique steric and electronic challenges compared to simple alkyl acrylates.[1]

Topic: Increasing Molecular Weight ( & )

Status: Active Support Level: Tier 3 (Advanced Polymer Chemistry)

Diagnostic Hub: Why is my Molecular Weight Low?

Before altering your protocol, identify the rate-limiting factor.[1] Low molecular weight (MW) in M2AB polymerization typically stems from three distinct failure modes: Chain Transfer , Impurities , or Stoichiometric Imbalance .[1]

Troubleshooting Decision Tree

Troubleshooting Start Start: Low MW Observed Check_PDI Check Dispersity (Đ) Start->Check_PDI High_PDI High Đ (> 2.0) (Broad Distribution) Check_PDI->High_PDI FRP or Failed RAFT Low_PDI Low Đ (< 1.3) (Controlled/Living) Check_PDI->Low_PDI Successful RAFT Impurity_Check Diagnostic: Impurity Load Did the reaction turn yellow/brown? High_PDI->Impurity_Check Stoich_Check Diagnostic: Stoichiometry Is [Monomer]/[CTA] ratio > 500? Low_PDI->Stoich_Check Solvent_Transfer Issue: Chain Transfer to Solvent Action: Switch to Dioxane or Bulk Impurity_Check->Solvent_Transfer No (Colorless) Inhibitor_Issue Issue: Phenolic Hydrolysis Action: Re-purify Monomer (Base Wash) Impurity_Check->Inhibitor_Issue Yes (Phenols present) Stoich_Check->Solvent_Transfer Yes (Conversion limited) Target_Issue Issue: Target DP too low Action: Decrease [CTA] Stoich_Check->Target_Issue No

Figure 1: Diagnostic logic flow for identifying the root cause of low molecular weight in aromatic acrylate polymerization.

Advanced Protocols: Optimization Strategies

Strategy A: Monomer Purification (Critical)

The Problem: M2AB is an ester.[1] Trace moisture or acid can hydrolyze the ester bond, releasing methyl salicylate or salicylic acid derivatives .[1] These phenols act as radical inhibitors or retarders, capping chains early.[1] The Fix: You cannot rely on "as-received" monomer.[1]

Protocol 1: Rigorous De-Inhibition

  • Dissolution: Dissolve M2AB in Diethyl Ether or Dichloromethane (DCM).

  • Base Wash: Wash 3× with cold 5% aqueous NaHCO₃ (Sodium Bicarbonate) to remove any hydrolyzed salicylic acid or acrylic acid.[1]

  • Water Wash: Wash 1× with Brine (saturated NaCl).[1]

  • Drying: Dry over anhydrous MgSO₄ for 2 hours. Filter.

  • Isolation: Remove solvent via rotary evaporation.[1]

  • Final Polish: Pass the neat liquid monomer through a short column of basic alumina immediately prior to polymerization.[1]

Strategy B: RAFT Polymerization (Recommended)

The Logic: Free Radical Polymerization (FRP) of acrylates is prone to "backbiting" (intramolecular chain transfer), which creates tertiary radicals that propagate slowly and terminate easily.[1] RAFT (Reversible Addition-Fragmentation chain Transfer) suppresses this by keeping the majority of chains in a dormant state.[1]

Key Parameter: The CTA Choice For M2AB (an acrylate), you must use a Trithiocarbonate.[1] Dithiobenzoates often retard acrylate polymerization too much.[1]

  • Recommended CTA: 2-(Dodecylthiocarbonothioylthio)-2-methylpropionic acid (DDMAT) or Cyanomethyl dodecyl trithiocarbonate.

Protocol 2: High MW Synthesis via RAFT Target MW: 50,000 – 100,000 g/mol

ComponentRoleConditions
Monomer (M) M2AB3.0 M (High concentration is vital)
Solvent Anhydrous 1,4-DioxaneGood solubility, low chain transfer constant (

).
CTA DDMAT (Trithiocarbonate)Set ratio

to

.
Initiator (I) AIBNRatio

(Keep radicals scarce).
Temperature 65°C – 70°CBalance rate vs. backbiting.[1]

Step-by-Step:

  • Calculate reagents for a target Degree of Polymerization (

    
    ) of 500.[1]
    
  • Add M2AB, CTA, and AIBN to a Schlenk tube.[1] Dissolve in Dioxane (50% w/w).

  • Degas: Perform 4 freeze-pump-thaw cycles. Oxygen is a diradical and will kill high MW chains immediately.[1]

  • Polymerize at 70°C for 12–24 hours.

  • Quench: Cool to 0°C and expose to air.

  • Precipitate: Dropwise into cold Methanol or Hexane (depending on solubility tests; M2AB polymers are often hydrophobic).

Strategy C: Free Radical Optimization (If RAFT is unavailable)

If you must use standard FRP, you must exploit the Trommsdorff (Gel) Effect safely.[1]

  • Reduce Initiator: Lower [I] to

    
     M. Rate 
    
    
    
    , but Kinetic Chain Length
    
    
    . Less initiator = Longer chains.[1]
  • Lower Temperature: Run at 50°C–60°C. Lower temperatures suppress chain transfer (

    
     kJ/mol) more than they suppress propagation (
    
    
    
    kJ/mol).
  • Bulk Polymerization: Remove solvent entirely.[1] Chain transfer to solvent (

    
    ) is the #1 killer of MW in solution polymerization.[1]
    
    • Warning: Exotherm risk.[1] Use small scales (<5g) if running bulk.

Mechanism Visualization

Understanding the competition between Propagation (growth) and Transfer (termination of growth) is crucial.[1]

PolymerizationPathways ActiveChain Active Polymer Radical (P•) Propagation Propagation (+M) Increases MW ActiveChain->Propagation Transfer Chain Transfer Stops MW Growth ActiveChain->Transfer Monomer Monomer (M2AB) Monomer->Propagation Propagation->ActiveChain Loop (Growth) Solvent Solvent (S) Solvent->Transfer DeadChain Dead Polymer Chain (Final MW) Transfer->DeadChain NewRadical Small Radical (S•) Starts NEW short chain Transfer->NewRadical

Figure 2: Kinetic competition. To increase MW, you must maximize the green loop (Propagation) and minimize the red path (Transfer).[1]

Frequently Asked Questions (FAQ)

Q: Can I use Ethanol as a solvent? A: Avoid it for high MW. While M2AB dissolves in ethanol, alcohols act as chain transfer agents (transferring a proton from the


-carbon).[1] Furthermore, protic solvents at high temperatures can accelerate the transesterification or hydrolysis of the benzoate group.[1] Use 1,4-Dioxane , Toluene , or DMF  (anhydrous).[1]

Q: My reaction turns yellow. What happened? A: This indicates oxidation of the phenol group.[1] If your monomer contains trace methyl salicylate (hydrolysis product), it oxidizes to quinones, which are potent radical inhibitors.[1] This kills the chains early.[1] See Protocol 1 (Purification).

Q: Why does the MW plateau even if I add more monomer? A: In FRP, the "lifetime" of a radical chain is less than a second.[1] Once it terminates, it is dead forever.[1] Adding more monomer only creates new chains (lowering average MW). In RAFT (Strategy B), the chains are "dormant," not dead.[1] Adding monomer to a RAFT polymerization will increase the MW of existing chains.[1]

Q: What is the theoretical maximum MW for this polymer? A: Steric hindrance from the bulky benzoate group makes ultra-high MW (>500k) difficult compared to methyl acrylate. However, with RAFT and high purity,


 Da is achievable.[1]

References

  • Moad, G., Rizzardo, E., & Thang, S. H. (2008).[1] Radical addition–fragmentation chemistry in polymer synthesis. Polymer, 49(5), 1079-1131.[1]

  • Matyjaszewski, K., & Davis, T. P. (Eds.).[1][2] (2002). Handbook of Radical Polymerization. Wiley-Interscience.[1] (Refer to Chapter on Chain Transfer Constants).

  • PubChem. (n.d.).[1][3] Methyl 2-(acryloyloxy)benzoate | C11H10O4.[3] National Library of Medicine.[1]

  • Keddie, D. J. (2014).[1][2] A guide to the synthesis of block copolymers using reversible-addition fragmentation chain transfer (RAFT) polymerization. Chemical Society Reviews, 43(2), 496-505.[1]

  • Odian, G. (2004).[1] Principles of Polymerization (4th ed.).[1] Wiley.[1][4] (Mechanisms of Chain Transfer in Acrylates).

Sources

Technical Support Center: Controlling Polydispersity of Poly(Methyl 2-(acryloyloxy)benzoate)

Author: BenchChem Technical Support Team. Date: February 2026

<Step>

Welcome to the technical support center for the controlled polymerization of Methyl 2-(acryloyloxy)benzoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for achieving polymers with low polydispersity.

Section 1: Understanding Polydispersity in Poly(Methyl 2-(acryloyloxy)benzoate)

Polydispersity (Ð), often expressed as the polydispersity index (PDI), is a critical parameter in polymer chemistry that describes the heterogeneity of molar masses in a given polymer sample.[1] For applications in drug delivery and advanced materials, a low PDI (typically < 1.5) is often essential for predictable and reproducible performance.[2] Achieving this level of control with a functionalized acrylate like Methyl 2-(acryloyloxy)benzoate requires a robust polymerization technique and careful optimization of reaction conditions.

Controlled/"Living" Radical Polymerization (CRP) techniques are paramount for synthesizing polymers with predetermined molecular weights and narrow molecular weight distributions.[3][4] These methods, such as Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization, rely on establishing a dynamic equilibrium between active propagating chains and dormant species.[4] This equilibrium minimizes irreversible termination reactions, a common cause of high polydispersity in conventional free-radical polymerization.[4][5]

Section 2: Troubleshooting Guide - FAQs

This section addresses common issues encountered during the polymerization of Methyl 2-(acryloyloxy)benzoate and provides actionable solutions.

Q1: My PDI is consistently high (> 1.5). What are the likely causes and how can I reduce it?

A1: High polydispersity is a frequent challenge and can stem from several factors. A systematic approach to troubleshooting is crucial.

Possible Causes & Solutions:

  • Suboptimal Initiator Concentration: In conventional free-radical polymerization, the initiator concentration significantly impacts the final polymer properties.[6] For controlled radical polymerizations like RAFT, the initiator concentration should be low, typically 5 to 10 times lower than the RAFT agent concentration, to minimize the formation of dead chains.[7]

    • Actionable Advice: Systematically vary the initiator-to-RAFT agent ratio to find the optimal concentration for your specific system.

  • Inefficient Chain Transfer Agent (in RAFT): The choice of RAFT agent is critical and depends on the monomer.[8] For acrylate monomers, trithiocarbonates are often a good choice due to their balanced activity and stability.[9]

    • Actionable Advice: If you suspect your RAFT agent is not suitable, consider screening different agents. A mismatch can lead to poor control over the polymerization and, consequently, a broad molecular weight distribution.

  • High Monomer Conversion: Pushing the reaction to very high conversions can sometimes lead to an increase in termination reactions, resulting in a higher PDI.[10]

    • Actionable Advice: Monitor your polymerization kinetics by taking samples at different time points. If you observe a significant increase in PDI at high conversions, consider stopping the reaction earlier.

  • Impure Monomer or Reagents: Impurities in the monomer, initiator, or solvent can interfere with the polymerization mechanism, leading to uncontrolled chain growth.

    • Actionable Advice: Ensure your Methyl 2-(acryloyloxy)benzoate monomer is pure. Purification methods like passing through a column of basic alumina can remove inhibitors.[11] Similarly, purify your initiator and solvent if necessary.

  • Oxygen Contamination: Oxygen is a potent inhibitor of radical polymerizations and can lead to an induction period and loss of control.

    • Actionable Advice: Thoroughly degas your reaction mixture using techniques like freeze-pump-thaw cycles or by bubbling with an inert gas (e.g., nitrogen or argon).

Q2: I'm observing a shoulder on the high molecular weight side of my GPC trace. What does this indicate?

A2: A high molecular weight shoulder in your Gel Permeation Chromatography (GPC) trace often suggests chain-coupling reactions. [10]

Possible Causes & Solutions:

  • Termination by Coupling: At high monomer conversions, the concentration of propagating radicals can increase, leading to a higher probability of bimolecular termination by coupling.[12] This results in polymer chains with roughly double the molecular weight of the main population.[10]

    • Actionable Advice: As mentioned previously, try reducing the final monomer conversion. You can also adjust the initiator concentration to maintain a lower concentration of active radicals throughout the polymerization.

  • RAFT Agent Degradation: In some cases, the RAFT agent itself can undergo side reactions, leading to the formation of species that can initiate new chains or participate in coupling reactions.

    • Actionable Advice: Ensure the stability of your RAFT agent under the reaction conditions (temperature, solvent). Consider using a more robust RAFT agent if degradation is suspected.

Q3: My polymerization is very slow or shows a long induction period. How can I increase the rate without losing control?

A3: A slow polymerization rate can be due to several factors, including inhibition and suboptimal reaction conditions.

Possible Causes & Solutions:

  • Inhibitor Presence: Commercial monomers often contain inhibitors to prevent premature polymerization during storage.

    • Actionable Advice: Remove the inhibitor from Methyl 2-(acryloyloxy)benzoate before use.[11]

  • Low Temperature: The rate of polymerization is temperature-dependent.

    • Actionable Advice: If the reaction is too slow, consider increasing the temperature. However, be aware that higher temperatures can also increase the rate of side reactions. A careful balance is necessary. For thermally initiated RAFT, temperatures are typically in the range of 60-80°C.[7]

  • Low Initiator Concentration: While a low initiator concentration is desirable for control, an excessively low concentration will result in a very slow reaction.

    • Actionable Advice: If the polymerization is impractically slow, you can cautiously increase the initiator concentration while carefully monitoring the effect on the PDI.

  • Inappropriate Solvent: The choice of solvent can influence the kinetics of the polymerization.

    • Actionable Advice: Ensure that all components (monomer, initiator, RAFT agent) are soluble in the chosen solvent at the reaction temperature.

Section 3: Experimental Protocols & Data

Protocol 1: General Procedure for RAFT Polymerization of Methyl 2-(acryloyloxy)benzoate

This protocol provides a starting point for achieving a low PDI poly(Methyl 2-(acryloyloxy)benzoate).

Materials:

  • Methyl 2-(acryloyloxy)benzoate (inhibitor removed)

  • RAFT agent (e.g., 2-Cyano-2-propyl dodecyl trithiocarbonate)

  • Initiator (e.g., Azobisisobutyronitrile, AIBN)

  • Anhydrous solvent (e.g., 1,4-dioxane or N,N-Dimethylformamide)[2]

  • Schlenk flask and other appropriate glassware for air-sensitive reactions

Procedure:

  • Preparation of Stock Solution: In a volumetric flask, prepare a stock solution of the initiator in the chosen solvent.

  • Reaction Setup: To a Schlenk flask containing a magnetic stir bar, add the desired amounts of Methyl 2-(acryloyloxy)benzoate and the RAFT agent.

  • Degassing: Add the solvent to the Schlenk flask, seal it with a rubber septum, and degas the mixture by bubbling with nitrogen or argon for at least 30 minutes. Alternatively, perform three freeze-pump-thaw cycles.

  • Initiation: While maintaining an inert atmosphere, inject the required volume of the initiator stock solution into the reaction mixture.

  • Polymerization: Place the Schlenk flask in a preheated oil bath at the desired temperature (e.g., 70°C) and stir.

  • Monitoring: Periodically take samples via a degassed syringe to monitor monomer conversion and polymer molecular weight evolution by techniques like ¹H NMR and GPC.

  • Termination & Isolation: Once the desired conversion is reached, stop the polymerization by cooling the reaction mixture to room temperature and exposing it to air. The polymer can be isolated by precipitation into a non-solvent (e.g., cold methanol or hexane) and drying under vacuum.

Table 1: Effect of Initiator to RAFT Agent Ratio on Polydispersity
[Monomer]:[RAFT Agent]:[Initiator]Temperature (°C)Time (h)Conversion (%)Mn ( g/mol )PDI (Mw/Mn)
100:1:0.57066515,2001.45
100:1:0.27087216,8001.28
100:1:0.170127517,5001.15

Note: The data presented in this table is illustrative and will vary depending on the specific reaction conditions.

Section 4: Visualizing Concepts

Diagram 1: RAFT Polymerization Mechanism

RAFT_Mechanism Initiator Initiator (e.g., AIBN) Radical Initiator Radical (I•) Initiator->Radical Decomposition Propagating_Chain Propagating Chain (Pn•) Radical->Propagating_Chain + M Monomer Monomer (M) Intermediate_Radical Intermediate Radical Propagating_Chain->Intermediate_Radical + RAFT Agent Dormant_Chain Dormant Chain (Pn-S-C(=S)-Z) Propagating_Chain->Dormant_Chain Deactivation (+ RAFT Agent) RAFT_Agent RAFT Agent (Z-C(=S)S-R) RAFT_Agent->Intermediate_Radical Intermediate_Radical->Dormant_Chain Fragmentation Leaving_Group_Radical Leaving Group Radical (R•) Intermediate_Radical->Leaving_Group_Radical Dormant_Chain->Propagating_Chain Activation (+ Pm•) New_Propagating_Chain New Propagating Chain (Pm•) Leaving_Group_Radical->New_Propagating_Chain + M

Caption: Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization mechanism.

Diagram 2: Troubleshooting Workflow for High Polydispersity

Troubleshooting_Workflow Start High PDI Observed (> 1.5) Check_Reagents Verify Purity of Monomer, Initiator, Solvent Start->Check_Reagents Purify Purify Reagents Check_Reagents->Purify Impure? Check_Degassing Review Degassing Procedure Check_Reagents->Check_Degassing Pure Purify->Check_Degassing Rerun Improve_Degassing Improve Degassing (e.g., Freeze-Pump-Thaw) Check_Degassing->Improve_Degassing Inadequate? Optimize_Ratios Optimize [M]:[RAFT]:[I] Ratio Check_Degassing->Optimize_Ratios Adequate Improve_Degassing->Optimize_Ratios Rerun Decrease_Initiator Decrease Initiator Concentration Optimize_Ratios->Decrease_Initiator High [I]? Monitor_Conversion Monitor Conversion vs. Time Optimize_Ratios->Monitor_Conversion Optimal Decrease_Initiator->Monitor_Conversion Rerun Reduce_Conversion Stop Reaction at Lower Conversion Monitor_Conversion->Reduce_Conversion PDI increases with conversion? Evaluate_RAFT_Agent Evaluate RAFT Agent Suitability Monitor_Conversion->Evaluate_RAFT_Agent No Reduce_Conversion->Evaluate_RAFT_Agent Rerun Change_RAFT_Agent Select a Different RAFT Agent Evaluate_RAFT_Agent->Change_RAFT_Agent Mismatch? Success Low PDI Achieved Evaluate_RAFT_Agent->Success Suitable Change_RAFT_Agent->Start Rerun with new agent

Caption: A systematic workflow for troubleshooting high polydispersity.

Section 5: References

  • Controlled Radical Polymerization of (Meth)acrylates by ATRP with NiBr2(PPh3)2 as Catalyst . Macromolecules. [Link]

  • Controlled radical polymerization - Design the architecture of polymers . SPECIFIC POLYMERS. [Link]

  • Features of Controlled “Living” Radical Polymerizations . Matyjaszewski Polymer Group. [Link]

  • Development of Lightweight Thermoplastic Acrylic PMMA Composites and Characterization of Their Mechanical Properties . PMC - PubMed Central. [Link]

  • RAFT General Procedures . Boron Molecular. [Link]

  • Controlled/living Radical Polymerization . ResearchGate. [Link]

  • ATRP of Methyl Acrylate by Continuous Feeding of Activators Giving Polymers with Predictable End-Group Fidelity . ResearchGate. [Link]

  • Miniemulsion RAFT Copolymerization of MMA with Acrylic Acid and Methacrylic Acid and Bioconjugation with BSA . MDPI. [Link]

  • Preparation of Poly Methyl Acrylate Membrane by Template Polymerization Method . Asian Journal of Chemistry. [Link]

  • 50th Anniversary Perspective: RAFT Polymerization—A User Guide . Macromolecules. [Link]

  • Fundamentals of Controlled/Living Radical Polymerization . YouTube. [Link]

  • Methyl 2-(acryloyloxy)benzoate . PubChem. [Link]

  • Fast Monomers: Factors Affecting the Inherent Reactivity of Acrylate Monomers in Photoinitiated Acrylate Polymerization . ResearchGate. [Link]

  • Living Radical Polymerization by the RAFT Process - A Second Update . SciSpace. [Link]

  • RAFT polymerization . SPECIFIC POLYMERS. [Link]

  • Controlled Radical Polymerisation of Methyl Acrylate Initiated by a Well-Defined Cobalt Alkyl Complex . The Royal Society of Chemistry. [Link]

  • Tips for optimizing a RAFT polymerization . Reddit. [Link]

  • Tailoring polymer dispersity by mixing ATRP initiators . RSC Publishing. [Link]

  • ATRP of Methyl Acrylate by Continuous Feeding of Activators Giving Polymers with Predictable End-Group Fidelity . MDPI. [Link]

  • Dispersity Effects in Polymer Self-Assemblies: A Matter of Hierarchical Control . PMC. [Link]

  • A Molecular Weight Distribution Polydispersity Equation for the ATRP System: Quantifying the Effect of Radical Termination . Macromolecules. [Link]

  • Development of Synthesis and Application of High Molecular Weight Poly(Methyl Methacrylate) . MDPI. [Link]

  • Recent Advances in RAFT Polymerization: Novel Initiation Mechanisms and Optoelectronic Applications . PMC. [Link]

  • Influence of Polydispersity on the Self-Assembly of Diblock Copolymers . ACS Publications. [Link]

  • Morphology and Emulsification of Poly(N-2-(methacryloyloxy) ethyl pyrrolidone) . NIH. [Link]

  • Synthesis liquid crystal composites diacrylate resin of 2-methyl-1,4-phenylene bis(4-(3-acryloyloxy)propoxy)benzoate) with methyl methacrylate . ResearchGate. [Link]

  • A Molecular Weight Distribution Polydispersity Equation for the ATRP System: Quantifying the Effect of Radical Termination . ResearchGate. [Link]

  • Synthesis and characterization of in situ prepared poly (methyl methacrylate) nanocomposites . Indian Academy of Sciences. [Link]

  • Recent advances in RAFT polymerization of monomers derived from renewable resources . Polymer Chemistry (RSC Publishing). [Link]

  • THE CHARACTERIZATION OF SOME METHACRYLATE AND ACRYLATE HOMOPOLYMERS, COPOLYMERS AND FIBERS VIA DIRECT PYROLYSIS MASS SPECTROSCOP . ProQuest. [Link]

  • Controlling dispersity in aqueous atom transfer radical polymerization: rapid and quantitative synthesis of one-pot block copolymers . RSC Publishing. [Link]

  • Poly(1-adamantyl acrylate): Living Anionic Polymerization, Block Copolymerization, and Thermal Properties . ResearchGate. [Link]

  • Synthesis of Poly(Methyl Methacrylate) by Stable Free Radical Polymerization . ResearchGate. [Link]

  • Atom Transfer Radical Polymerization (ATRP): Current Status and Future Perspectives . Macromolecules. [Link]

Sources

Stability issues of Methyl 2-(acryloyloxy)benzoate in solution

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Methyl 2-(acryloyloxy)benzoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the stability of this compound in solution. As Senior Application Scientists, we have compiled this information to help you anticipate and resolve common challenges encountered during your experiments.

I. Understanding the Stability of Methyl 2-(acryloyloxy)benzoate

Methyl 2-(acryloyloxy)benzoate is a bifunctional molecule containing both a methyl ester and an acrylate ester. This unique structure presents two primary pathways for degradation in solution: hydrolysis of the ester linkages and polymerization of the acrylate group. Understanding the interplay of these degradation routes is critical for successful experimentation.

A. Hydrolysis: The Achilles' Heel of the Ester Groups

The presence of two ester groups, the methyl salicylate ester and the acrylate ester, makes the molecule susceptible to hydrolysis, particularly under basic or acidic conditions.

  • Base-Catalyzed Hydrolysis: In the presence of a base, the hydroxide ion can act as a nucleophile and attack the carbonyl carbon of either ester group. This leads to the formation of a tetrahedral intermediate, which then collapses to yield a carboxylate and an alcohol.[1][2] This is often the more significant pathway for ester degradation.

  • Acid-Catalyzed Hydrolysis: Under acidic conditions, the carbonyl oxygen can be protonated, making the carbonyl carbon more electrophilic and susceptible to attack by a weak nucleophile like water.

B. Polymerization: The Reactivity of the Acrylate Moiety

The acrylate group is a Michael acceptor and is highly susceptible to polymerization, which can be initiated by light, heat, or radical initiators.[3][4]

  • Radical Polymerization: This is the most common polymerization pathway for acrylates. It involves three main steps: initiation, propagation, and termination. Even trace amounts of radical species can initiate a chain reaction, leading to the formation of polyacrylate chains.

  • Anionic Polymerization: In the presence of strong nucleophiles, anionic polymerization of the acrylate can also occur.[5]

II. Troubleshooting Guide

This section addresses specific stability issues you may encounter during your experiments and provides step-by-step guidance to resolve them.

Issue: My compound is degrading in solution, and I suspect hydrolysis.

Symptoms:

  • You observe the appearance of new, more polar spots on your TLC plate.[6][7]

  • HPLC analysis shows the emergence of new peaks with shorter retention times.

  • You notice a change in the pH of your solution.

Troubleshooting Protocol:

  • Identify the Degradation Products:

    • Use analytical techniques such as LC-MS or GC-MS to identify the molecular weights of the degradation products. Common hydrolysis products include salicylic acid, methyl salicylate, and acrylic acid.

  • Control the pH of Your Solution:

    • If possible, maintain a neutral pH. If your experimental conditions require an acidic or basic medium, consider the stability window of your compound. .

  • Choose Your Solvent Wisely:

    • Avoid using protic solvents, especially alcohols like methanol, which can participate in transesterification reactions.[8] Aprotic solvents such as THF, dioxane, or acetonitrile are generally preferred.

  • Control the Temperature:

    • Hydrolysis reactions are accelerated at higher temperatures. Conduct your experiments at the lowest temperature compatible with your protocol.

Workflow for Investigating Hydrolysis:

cluster_observe Observation cluster_diagnose Diagnosis cluster_action Corrective Action observe Unexpected results or new peaks in analysis tlc Run TLC to check for more polar impurities observe->tlc Initial Check hplc Perform HPLC to quantify degradation products tlc->hplc If degradation is suspected ms Use LC-MS to identify hydrolysis products hplc->ms For product identification ph Adjust pH to neutral if possible ms->ph Based on identified products solvent Switch to an aprotic solvent ph->solvent temp Lower the reaction temperature solvent->temp

Caption: Troubleshooting workflow for suspected hydrolysis.

Issue: I'm observing the formation of a precipitate or a viscous solution.

Symptoms:

  • A solid precipitate forms in your solution.

  • The viscosity of your solution increases significantly.

  • You observe a broad, unresolved hump in your NMR spectrum.

Troubleshooting Protocol:

  • Confirm Polymer Formation:

    • Attempt to dissolve the precipitate in various solvents. Polymers will often have different solubility profiles than the monomer.

    • Analyze the precipitate using techniques like FT-IR to look for the disappearance of the acrylate C=C bond.

  • Add a Radical Inhibitor:

    • For storage and during reactions, add a radical inhibitor to your solution. Common inhibitors for acrylates include hydroquinone monomethyl ether (MeHQ) and phenothiazine (PTZ).[3]

    • The effective concentration of these inhibitors typically ranges from 10 to 200 ppm.[9][10]

  • Protect from Light and Heat:

    • Store your solutions in amber vials or cover your glassware with aluminum foil to prevent photo-initiated polymerization.

    • Avoid unnecessary heating.

  • De-gas Your Solvents:

    • Oxygen can sometimes promote radical formation. If you are working under strictly anaerobic conditions, de-gassing your solvents by sparging with an inert gas like nitrogen or argon can be beneficial.[4][11]

Pathways of Degradation:

cluster_hydrolysis Hydrolysis cluster_polymerization Polymerization MAB Methyl 2-(acryloyloxy)benzoate HP1 Methyl Salicylate + Acrylic Acid MAB->HP1 H2O, H+ or OH- HP2 Salicylic Acid + Methyl Acrylate MAB->HP2 H2O, H+ or OH- Polymer Poly(Methyl 2-(acryloyloxy)benzoate) MAB->Polymer Radicals, Light, Heat

Caption: Primary degradation pathways for Methyl 2-(acryloyloxy)benzoate.

III. Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for Methyl 2-(acryloyloxy)benzoate solutions?

A1: For optimal stability, solutions of Methyl 2-(acryloyloxy)benzoate should be stored under the following conditions:

ParameterRecommendationRationale
Temperature 2-8 °CReduces the rate of both hydrolysis and polymerization.
Light In amber vials or protected from lightPrevents photo-initiated polymerization.
Atmosphere Normal atmosphere (with air)Oxygen can act as a radical scavenger at low concentrations, inhibiting polymerization. For long-term storage, an inert atmosphere with a radical inhibitor is best.
Inhibitor 10-200 ppm of MeHQ or PTZScavenges free radicals to prevent polymerization.[3][9][10][12]

Q2: Which analytical techniques are best for monitoring the stability of my compound?

A2: A combination of techniques is often ideal:[13][14]

  • Thin-Layer Chromatography (TLC): Excellent for quick, qualitative checks of purity and the appearance of degradation products.[6][7]

  • High-Performance Liquid Chromatography (HPLC): The gold standard for quantitative analysis of the parent compound and its degradation products.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile degradation products.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Can provide structural information about degradation products and detect the presence of polymers.

Q3: Can I use this compound in aqueous buffers?

A3: While it may be possible for short-term experiments, it is generally not recommended due to the high risk of hydrolysis. If you must use an aqueous buffer, it should be at a neutral pH and kept cold. The stability of sodium benzoate in an aqueous solution has been studied, and it is relatively stable for at least 14 days at room temperature, which suggests the benzoate moiety itself is not inherently unstable in water.[15] However, the presence of the acrylate ester in your molecule significantly increases its susceptibility to hydrolysis.

Q4: What are the common degradation products I should look for?

A4: The primary degradation products will depend on the pathway:

  • Hydrolysis:

    • Methyl Salicylate

    • Acrylic Acid

    • Salicylic Acid

    • Methyl Acrylate

  • Polymerization:

    • Poly(Methyl 2-(acryloyloxy)benzoate)

The degradation of the benzoate portion can also lead to other products, such as catechols, under certain aerobic conditions, though this is less common in typical laboratory settings.[16][17][18][19][20]

IV. References

  • Homework.Study.com. (n.d.). What is the mechanism for the basic hydrolysis of methyl benzoate? Retrieved from [Link]

  • Chemistry Stack Exchange. (2020). Unusual hydrolysis of methyl 2,4,6‐trimethylbenzoate. Retrieved from [Link]

  • Vlcek, P., & Lochmann, L. (1999). Anionic polymerization of (meth)acrylate esters in the presence of stabilizers of active centres. Progress in Polymer Science, 24(5), 793–873.

  • Naveen, S., et al. (2016). Methyl 2-(benzoyloxy)benzoate. IUCrData, 1(12), x161934.

  • Tsuboi, C., et al. (2016). In vitro quantitative determination of the concentration of the polymerization agent methyl 2-benzoylbenzoate in intravenous injection solution and the cytotoxic effects of the chemical on normal human peripheral blood mononuclear cells. Environmental Science and Pollution Research, 23(10), 10262-9.

  • ResearchGate. (n.d.). Stabilization of Acrylic Esters. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 2-(acryloyloxy)benzoate. Retrieved from [Link]

  • Eawag-BBD. (n.d.). Benzoate Degradation Pathway. Retrieved from [Link]

  • Liu, G., et al. (2011). Aqueous Dispersion Polymerization of 2-Methoxyethyl Acrylate for the Synthesis of Biocompatible Nanoparticles Using a Hydrophilic RAFT Polymer and a Redox Initiator. Macromolecules, 44(13), 5237-5245.

  • PubMed Central. (n.d.). Bacterial Degradation of Benzoate: CROSS-REGULATION BETWEEN AEROBIC AND ANAEROBIC PATHWAYS. Retrieved from [Link]

  • KEGG. (n.d.). Benzoate degradation - Reference pathway. Retrieved from [Link]

  • YouTube. (2024). Hydrolysis of Methyl Benzoate - Lab Demo. Retrieved from [Link]

  • Decker, A. S., Lull, M. E., & Hutchinson, D. (2015). Stability of Extemporaneously Prepared Sodium Benzoate Oral Solution. Fisher Digital Publications. Retrieved from [Link]

  • Google Patents. (n.d.). EP0672652A1 - Stabilizers for the prevention of polymerization of (meth)acrylic acid and esters thereof. Retrieved from

  • ResearchGate. (n.d.). The metabolic pathway for degradation of benzoate, 4-hydroxybenzoate and cyclohexane-1-carboxylate in R. palustris. Retrieved from [Link]

  • Journal of the Indian Chemical Society. (n.d.). Preparation of Poly Methyl Acrylate Membrane by Template Polymerization Method. Retrieved from [Link]

  • European Patent Office. (n.d.). EP 0672652 - Stabilizers for the prevention of polymerization of (meth)acrylic acid and esters thereof. Retrieved from [Link]

  • Hongo, T., Hikage, S., & Sato, A. (2006). Stability of Benzoyl Peroxide in Methyl Alcohol. Dental Materials Journal, 25(2), 298-302.

  • Barr, D. B., & Needham, L. L. (2002). Analytical methods for biological monitoring of exposure to pesticides: a review. Journal of Chromatography B, 778(1-2), 5-29.

  • Google Patents. (n.d.). EP 0522709 A2 - Polymerization inhibitors for acrylic acids and esters. Retrieved from

  • KEGG. (n.d.). PATHWAY: map00362. Retrieved from [Link]

  • ResearchGate. (n.d.). Kinetic Studies of Alkaline Hydrolysis of Methyl-2-[2'-oxo-3'-(2"-choloro-6"-fluorophenyl)propyl]benzoate and Methyl-2-benzoyl methyl benzoate in Aqueous, EtOH-H2O Media. Retrieved from [Link]

  • Zenodo. (n.d.). Kinetics of Hydrolysis of Methyl Hydroxy and Methyl Methoxy Benzoates using Aquo-organic Solvents. Retrieved from [Link]

Sources

Technical Support Center: Impurity Control in Methyl 2-(acryloyloxy)benzoate Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #MAB-SYN-001 Subject: Troubleshooting Impurities & Polymerization in Methyl 2-(acryloyloxy)benzoate Production Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary: The Chemistry of Purity

Synthesizing Methyl 2-(acryloyloxy)benzoate (MAB) requires navigating a dichotomy: you must drive the esterification of a sterically hindered phenol (Methyl Salicylate) while simultaneously preventing the highly reactive acrylate double bond from polymerizing or succumbing to nucleophilic attack.

The reaction typically employs Acryloyl Chloride and Methyl Salicylate in the presence of a base (e.g., Triethylamine or Pyridine). The purity profile is dictated by three competing pathways:

  • O-Acylation (Desired): Formation of the ester bond.

  • Radical Polymerization (Critical Impurity): Formation of oligomers/polymers via the acrylate group.

  • Michael Addition (Side Reaction): Nucleophilic attack (by amine bases or water) on the

    
    -carbon of the acrylate.
    

This guide addresses specific user scenarios to isolate the monomeric ester with


 purity.

Impurity Pathways & Control Logic (Visualized)

Understanding where impurities originate is the first step to elimination. The diagram below maps the reaction landscape and the genesis of common contaminants.

MAB_Synthesis Start Methyl Salicylate (Starting Material) Intermediate Acylammonium Complex Start->Intermediate + Reagent Reagent Acryloyl Chloride Reagent->Intermediate Impurity_Acid Acrylic Acid (Hydrolysis) Reagent->Impurity_Acid Moisture (H2O) Base Base (Et3N/Pyridine) Impurity_Salt Amine-HCl Salts Base->Impurity_Salt Scavenges HCl Product Methyl 2-(acryloyloxy)benzoate (Target Monomer) Intermediate->Product O-Acylation (Main Reaction) Product->Start Hydrolysis (High pH wash) Impurity_Poly Polymer/Gel (Poly-MAB) Product->Impurity_Poly Heat/Light/No Inhibitor (Radical Mechanism) Impurity_Michael Michael Adducts (Amine/Water Addition) Product->Impurity_Michael Excess Base/Nucleophiles

Figure 1: Reaction network showing the target pathway (Green) versus impurity generation (Red).

Troubleshooting Guide: Phase-by-Phase

Phase 1: Reaction Setup & Reagent Quality

Q: My reaction mixture turned cloudy immediately upon adding Acryloyl Chloride. Is this normal? A: Yes, but check the color.

  • The Science: The cloudiness is likely the formation of the amine hydrochloride salt (e.g., Triethylamine HCl), which is insoluble in non-polar solvents like Dichloromethane (DCM) or Toluene. This is a byproduct of the base scavenging the HCl released during acylation.

  • The Warning Sign: If the cloudiness is accompanied by a violent exotherm or white fumes before base addition, your solvent contains water. Acryloyl chloride hydrolyzes instantly with water to form Acrylic Acid (impurity) and HCl gas.

  • Corrective Action: Ensure solvents are anhydrous (<50 ppm water). Use a drying tube (CaCl2) or nitrogen atmosphere.

Q: Should I remove the inhibitor (MEHQ) from the Acryloyl Chloride before use? A: Generally, NO.

  • The Science: Acryloyl chloride is supplied with inhibitors like MEHQ (Monomethyl ether of hydroquinone) to prevent spontaneous polymerization in the bottle. The concentration (typically 200-400 ppm) is usually too low to interfere significantly with the acylation reaction but is crucial for stability during the exothermic addition.

  • Protocol: Use the reagent as received. You will remove the inhibitor during the workup (wash steps) or purification of the final ester. Removing it beforehand increases the risk of the reagent polymerizing in the addition funnel.

Phase 2: Controlling Polymerization (The "Gel" Issue)

Q: My product turned into a rubbery gel during rotary evaporation. What happened? A: Unchecked Radical Polymerization.

  • The Cause: Acrylates are thermally sensitive. Removing solvent concentrates the monomer, and the heat from the water bath initiates radical polymerization. This is often exacerbated if the dissolved oxygen (a natural inhibitor) is removed by the vacuum without a chemical inhibitor present.

  • The Fix (The "Stabilization Cocktail"):

    • Temperature Limit: Never heat the water bath above 30°C .

    • Oxygen Sparging: Do not use pure nitrogen for the workup of acrylates; a small amount of oxygen is necessary for phenolic inhibitors (like MEHQ) to function effectively [1].

    • Add Inhibitor: Add 100-200 ppm of BHT (Butylated hydroxytoluene) or MEHQ to the crude mixture before starting evaporation.

Q: Can I distill the final product to purify it? A: High Risk – Proceed with Caution.

  • The Science: Methyl 2-(acryloyloxy)benzoate has a high boiling point. Distillation requires high heat, which almost guarantees polymerization unless done under high vacuum (<1 mmHg) with a potent inhibitor (e.g., Phenothiazine or Copper turnings) in the pot.

  • Recommended Alternative: Column Chromatography.

    • Stationary Phase: Silica Gel (neutralized).

    • Mobile Phase: Hexanes/Ethyl Acetate gradient.

    • Why: This separates the product from the starting phenol (Methyl Salicylate) and any oligomers without thermal stress.

Phase 3: Workup & Removing Chemical Impurities

Q: NMR shows residual Methyl Salicylate (starting material). How do I remove it without hydrolyzing my product? A: Exploit the pKa difference.

  • The Challenge: Methyl Salicylate is a phenol (pKa ~10). Your product is a diester. Strong bases (NaOH) will remove the phenol but will also hydrolyze your sensitive acrylate ester (Saponification).

  • The Protocol (Carbonate Wash):

    • Dilute the reaction mixture with DCM.

    • Wash with cold, saturated Sodium Carbonate (Na2CO3) or 5% Potassium Carbonate .

    • Mechanism: The carbonate is basic enough to deprotonate the phenol (Methyl Salicylate -> Phenoxide), making it water-soluble, but mild enough to spare the acrylate ester if done quickly and cold.

    • Verification: Check the organic layer by TLC.[1][2] If phenol remains, repeat the wash. Avoid NaOH unless absolutely necessary and keep contact time <2 minutes at 0°C.

Q: I see extra peaks in the alkene region of the NMR (5.8 - 6.5 ppm). What are they? A: Check for Michael Adducts or Hydrolysis.

  • Scenario A (Michael Adducts): If you used excess amine base (e.g., 2.0 equiv Et3N) and let the reaction sit too long, the amine can attack the double bond.

    • Diagnostic: Look for loss of the crisp doublet-of-doublets pattern of the acrylate and appearance of complex multiplets upfield (2.5 - 4.0 ppm).

  • Scenario B (Acrylic Acid): If water entered the system, acryloyl chloride hydrolyzed to acrylic acid.

    • Diagnostic: Broad singlet >10 ppm (COOH) and distinct alkene shifts.

    • Removal: Wash with saturated NaHCO3. Acrylic acid forms the sodium salt and washes out into the aqueous layer.

Data Summary: Inhibitor & Solvent Selection

ParameterRecommendationTechnical Rationale
Reaction Solvent DCM (Anhydrous) Excellent solubility for reagents; low boiling point allows easy removal without thermal stress (unlike Toluene).
Base Triethylamine (1.2 eq) Sufficient to scavenge HCl. Pyridine is an alternative but harder to remove (smell/toxicity).
Inhibitor (Reaction) None / As supplied Commercial Acryloyl Chloride contains MEHQ. Adding more usually isn't needed during the reaction at 0°C.
Inhibitor (Workup) BHT (100-200 ppm) Add before rotary evaporation. BHT is robust and prevents "gelation" during concentration [2].
Quench Ice Water / NaHCO3 Neutralizes excess Acryloyl Chloride immediately to prevent side reactions.

Validated Synthesis Protocol (Lab Scale)

Objective: Synthesis of Methyl 2-(acryloyloxy)benzoate (10 mmol scale).

  • Preparation: Flame-dry a 100 mL Round Bottom Flask (RBF). Cool to room temperature under N2.

  • Charge: Add Methyl Salicylate (1.52 g, 10 mmol) and Anhydrous DCM (30 mL).

  • Base Addition: Add Triethylamine (1.67 mL, 12 mmol). Cool mixture to 0°C (Ice bath).

  • Acylation: Add Acryloyl Chloride (1.09 g, 12 mmol) dropwise over 15 minutes.

    • Note: A white precipitate (Et3N·HCl) will form.

  • Reaction: Stir at 0°C for 1 hour, then allow to warm to Room Temperature (RT) for 2 hours. Monitor by TLC (Hex:EtAc 8:2).

  • Workup:

    • Pour mixture into ice-cold saturated NaHCO3 (50 mL). Stir vigorously for 5 mins (destroys excess acid chloride).

    • Separate organic layer.[1][2][3]

    • Wash organic layer with 1M HCl (30 mL) (Removes excess Et3N).

    • Wash organic layer with cold Saturated Na2CO3 (30 mL) (Removes unreacted Methyl Salicylate).

    • Dry over MgSO4.[3] Filter.

  • Stabilization & Concentration: Add 2 mg BHT . Evaporate solvent at <30°C under reduced pressure.

  • Purification: If purity <95%, purify via silica column (Hexane/EtOAc).

References

  • National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 22250625, Methyl 2-(acryloyloxy)benzoate. Retrieved February 7, 2026, from [Link]

  • Naveen, P., et al. (2016).[1] Methyl 2-(benzoyloxy)benzoate.[1] IUCrData. (Contextual reference for benzoate ester synthesis workups). Retrieved February 7, 2026, from [Link][4]

Sources

Technical Support Center: Efficient Polymerization of Methyl 2-(acryloyloxy)benzoate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the comprehensive technical support guide for the polymerization of Methyl 2-(acryloyloxy)benzoate. This resource is designed for researchers, scientists, and professionals in drug development who are working with this functionalized acrylate monomer. Here, we address common challenges and provide in-depth guidance on catalyst selection and protocol optimization to achieve well-defined polymers with high efficiency. Our approach is rooted in established principles of polymer chemistry, adapted to the specific structural features of Methyl 2-(acryloyloxy)benzoate.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in polymerizing Methyl 2-(acryloyloxy)benzoate?

The polymerization of Methyl 2-(acryloyloxy)benzoate, while similar to other acrylate monomers, presents unique challenges due to its bulky aromatic side group and the presence of two ester functionalities. Key considerations include:

  • Steric Hindrance: The ortho-substituted benzoate group can sterically hinder the approach of the monomer to the propagating chain end. This may lead to a lower rate of polymerization compared to simpler acrylates like methyl acrylate.

  • Potential for Side Reactions: The ester groups in the monomer and the resulting polymer are susceptible to hydrolysis, particularly under acidic or basic conditions and at elevated temperatures. This can lead to the formation of acrylic acid and methyl salicylate, which can interfere with the polymerization and alter the final polymer properties.

  • Chain Transfer: The benzylic protons on the benzoate ring could potentially participate in chain transfer reactions, leading to a loss of control over molecular weight and a broadening of the molecular weight distribution, especially in free-radical polymerization.

Q2: Which polymerization technique is most suitable for Methyl 2-(acryloyloxy)benzoate?

The choice of polymerization technique depends on the desired polymer characteristics, such as molecular weight, polydispersity (PDI), and architecture.

  • Controlled Radical Polymerization (CRP) techniques like ATRP and RAFT are highly recommended for achieving well-defined polymers with controlled molecular weights and narrow PDIs (typically < 1.3). These methods are particularly advantageous for synthesizing block copolymers and other complex architectures.

  • Free Radical Polymerization (FRP) is a simpler and often faster method. However, it offers less control over the polymer structure, typically resulting in broader molecular weight distributions. It is a viable option for applications where precise control over polymer architecture is not critical.[1]

  • Anionic Polymerization of acrylates is notoriously challenging due to side reactions involving the ester group.[2] Given the presence of two ester moieties in Methyl 2-(acryloyloxy)benzoate, this method is generally not recommended unless stringent reaction conditions and specialized initiating systems are employed.

Q3: How do I select an appropriate initiator for the free-radical polymerization of this monomer?

For conventional free-radical polymerization, the choice of initiator is primarily dictated by the reaction temperature and the solvent used.[3][4]

  • Azo-initiators , such as 2,2'-azobis(isobutyronitrile) (AIBN) and its derivatives, are common choices. AIBN has a 10-hour half-life temperature of around 65 °C, making it suitable for polymerizations in that temperature range.

  • Peroxide initiators , like benzoyl peroxide (BPO), can also be used. BPO decomposes at a slightly higher temperature than AIBN.

It is crucial to use a freshly purified initiator to avoid introducing impurities that could inhibit or retard the polymerization.

Q4: Can the ester groups in poly(Methyl 2-(acryloyloxy)benzoate) hydrolyze during or after polymerization?

Yes, the ester linkages are susceptible to hydrolysis.[5][6] The rate of hydrolysis will depend on the pH, temperature, and the presence of catalysts. To minimize hydrolysis:

  • During polymerization: Ensure all reagents and solvents are dry and free of acidic or basic impurities.

  • Post-polymerization: When working with the polymer in solution, use neutral, aprotic solvents and avoid prolonged exposure to high temperatures, especially in the presence of water.

The hydrolytic stability of the acrylate ester is generally lower than that of the benzoate ester.

Troubleshooting Guide

This section provides solutions to common problems encountered during the polymerization of Methyl 2-(acryloyloxy)benzoate.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Polymerization 1. Inhibitor not removed: Commercial monomers contain inhibitors (e.g., MEHQ) to prevent premature polymerization.[7] 2. Oxygen inhibition: Oxygen is a potent radical scavenger and can inhibit free-radical polymerization.[8] 3. Impure reagents: Impurities in the monomer, initiator, or solvent can act as inhibitors or retarders. 4. Incorrect initiator/catalyst concentration: Too low a concentration may result in a very slow or stalled reaction.1. Remove inhibitor: Pass the monomer through a column of basic alumina or use an appropriate inhibitor remover. 2. Deoxygenate the reaction mixture: Use techniques like freeze-pump-thaw cycles or sparging with an inert gas (e.g., argon or nitrogen) prior to and during polymerization. 3. Purify reagents: Distill the monomer and solvent, and recrystallize the initiator before use. 4. Optimize concentrations: Refer to established protocols for similar acrylate polymerizations and adjust the concentrations accordingly.
High Polydispersity (PDI > 1.5) in Controlled Radical Polymerization 1. Poor catalyst/ligand selection (ATRP): The catalyst complex may not be active enough for this specific monomer. 2. Inappropriate RAFT agent (RAFT): The chain transfer constant of the RAFT agent may not be suitable for this acrylate. 3. High initiator concentration: An excess of initiator can lead to a higher rate of termination reactions. 4. High temperature: Elevated temperatures can increase the rate of side reactions and chain transfer.1. ATRP: For acrylates, copper(I) bromide (CuBr) complexed with ligands like N,N,N',N'',N''-pentamethyldiethylenetriamine (PMDETA) or tris(2-pyridylmethyl)amine (TPMA) is often effective.[9] Consider using a more active catalyst system if needed. 2. RAFT: Dithiobenzoates or trithiocarbonates are commonly used for acrylates. The choice of the R and Z groups of the RAFT agent is crucial for controlling the polymerization.[10] 3. Optimize initiator ratio: The ratio of initiator to catalyst (in ATRP) or RAFT agent is critical for achieving good control. A typical starting point is a 1:1 ratio. 4. Lower the reaction temperature: This will slow down the polymerization but can improve control and reduce side reactions.
Bimodal or Tailing Molecular Weight Distribution in GPC 1. Inefficient initiation: Not all polymer chains may start growing at the same time. 2. Chain transfer reactions: Transfer of the growing radical to the solvent, monomer, or polymer can create new chains with different lengths. 3. Termination reactions: Bimolecular termination of growing chains is more prevalent in less controlled systems.1. Ensure rapid initiation: In ATRP, ensure the initiator is activated quickly. In RAFT, select a RAFT agent that is rapidly consumed at the beginning of the reaction. 2. Choose an appropriate solvent: Select a solvent with a low chain transfer constant. Toluene or anisole are often good choices. 3. Optimize reaction conditions: Lowering the temperature and monomer concentration can sometimes reduce the likelihood of termination reactions.
Gelation of the Reaction Mixture 1. Presence of difunctional impurities: Impurities with two polymerizable groups can act as crosslinkers. 2. High monomer conversion: At high conversions, the viscosity of the reaction mixture increases, which can lead to the Trommsdorff effect (autoacceleration) and uncontrolled polymerization.1. Purify the monomer: Ensure the monomer is free from any diacrylate impurities. 2. Limit monomer conversion: Stop the polymerization at a moderate conversion (e.g., 50-70%) to avoid gelation. The unreacted monomer can be removed by precipitation of the polymer.

Experimental Protocols

Protocol 1: Atom Transfer Radical Polymerization (ATRP) of Methyl 2-(acryloyloxy)benzoate

This protocol provides a starting point for the controlled polymerization of Methyl 2-(acryloyloxy)benzoate to achieve a target degree of polymerization (DP) of 100.

Materials:

  • Methyl 2-(acryloyloxy)benzoate (MAB), inhibitor removed

  • Ethyl α-bromoisobutyrate (EBiB), initiator

  • Copper(I) bromide (CuBr), catalyst

  • N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA), ligand

  • Anisole, solvent

  • Argon or Nitrogen gas

Procedure:

  • Monomer and Reagent Preparation:

    • Remove the inhibitor from MAB by passing it through a short column of basic alumina.

    • Ensure all glassware is oven-dried and cooled under an inert atmosphere.

  • Reaction Setup:

    • In a Schlenk flask equipped with a magnetic stir bar, add CuBr (14.3 mg, 0.1 mmol).

    • Seal the flask, and evacuate and backfill with inert gas three times.

    • Add anisole (5 mL) and PMDETA (21 µL, 0.1 mmol) via syringe. Stir the mixture until a homogeneous green-blue solution is formed.

    • In a separate vial, prepare a solution of MAB (2.06 g, 10 mmol) and EBiB (14.7 µL, 0.1 mmol) in anisole (5 mL).

    • Deoxygenate this monomer/initiator solution by bubbling with inert gas for 30 minutes.

  • Polymerization:

    • Using a cannula or a degassed syringe, transfer the monomer/initiator solution to the Schlenk flask containing the catalyst complex.

    • Place the flask in a preheated oil bath at 60 °C.

    • Take samples periodically via a degassed syringe to monitor conversion by ¹H NMR and molecular weight evolution by GPC.

  • Termination and Purification:

    • After the desired conversion is reached (e.g., 4-6 hours), stop the reaction by cooling the flask to room temperature and exposing the solution to air.

    • Dilute the reaction mixture with tetrahydrofuran (THF, ~20 mL) and pass it through a short column of neutral alumina to remove the copper catalyst.

    • Precipitate the polymer by slowly adding the filtered solution to a large excess of cold methanol (~200 mL).

    • Collect the white polymer by filtration, wash with fresh cold methanol, and dry under vacuum at 40 °C to a constant weight.

Characterization:

  • ¹H NMR: To determine monomer conversion.

  • Gel Permeation Chromatography (GPC): To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity (PDI = Mw/Mn).[11]

Visualizations

ATRP Experimental Workflow

ATRP_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Analysis Monomer_Prep Monomer Purification (Inhibitor Removal) Deoxygenation Deoxygenation (Monomer/Initiator Solution) Monomer_Prep->Deoxygenation Reagent_Prep Reagent Weighing (CuBr, PMDETA, EBiB) Catalyst_Formation Catalyst Complex Formation (CuBr + PMDETA in Anisole) Reagent_Prep->Catalyst_Formation Glassware_Prep Dry Glassware Glassware_Prep->Catalyst_Formation Polymerization Polymerization (60 °C) Catalyst_Formation->Polymerization Deoxygenation->Polymerization Termination Termination (Exposure to Air) Polymerization->Termination Purification Purification (Alumina Column) Termination->Purification Precipitation Precipitation (in Methanol) Purification->Precipitation Drying Drying Precipitation->Drying Characterization Characterization (NMR, GPC) Drying->Characterization

Caption: Workflow for ATRP of Methyl 2-(acryloyloxy)benzoate.

Troubleshooting Logic for Low Conversion

Troubleshooting_Low_Conversion Start Low/No Conversion Inhibitor Check for Inhibitor Start->Inhibitor Oxygen Check for Oxygen Inhibitor->Oxygen [Inhibitor Removed] Remove_Inhibitor Remove Inhibitor Inhibitor->Remove_Inhibitor [Inhibitor Present] Purity Check Reagent Purity Oxygen->Purity [Deoxygenated] Deoxygenate Improve Deoxygenation Oxygen->Deoxygenate [Oxygen Present] Concentration Check Concentrations Purity->Concentration [Reagents Pure] Purify_Reagents Purify Reagents Purity->Purify_Reagents [Impurities Suspected] Adjust_Conc Adjust Concentrations Concentration->Adjust_Conc [Concentrations Incorrect] Success Successful Polymerization Concentration->Success [Concentrations Correct] Remove_Inhibitor->Oxygen Deoxygenate->Purity Purify_Reagents->Concentration Adjust_Conc->Success

Caption: Troubleshooting logic for low polymerization conversion.

References

  • Vlcek, P., & Lochmann, L. (1999). Anionic polymerization of (meth)acrylate esters in the presence of stabilizers of active centres. Progress in Polymer Science, 24(6), 793–873.
  • Sharma, V. K., & Srivastava, A. K. (2010). Preparation of Poly Methyl Acrylate Membrane by Template Polymerization Method. Rasayan Journal of Chemistry, 3(1), 134-138.
  • Coca, S., & Matyjaszewski, K. (1997). Controlled Polymerization of 2-Hydroxyethyl Methacrylate by ATRP at Ambient Temperature. Polymer Preprints, 38(1), 691-692.
  • Soares, J. B. P., & McKenna, T. F. L. (2012). Miniemulsion RAFT Copolymerization of MMA with Acrylic Acid and Methacrylic Acid and Bioconjugation with BSA. Polymers, 4(3), 1336-1353.
  • Schroeder, K. M. (2011). RAFT POLYMERIZATION OF POLY(BUTYL ACRYLATE) HOMOPOLYMERS AND BLOCK COPOLYMERS: KINETICS AND PRESSURE-SENSITIVE ADHESIVE CHARACTE. University of North Carolina Wilmington.
  • Gomha, S. M., & El-Shehry, M. F. (2016). Free Radical Polymerization of Methyl and Ethyl Methacrylates by Green Methodology. International Journal of ChemTech Research, 9(5), 41-51.
  • Dusselier, M., et al. (2013). Radical Polymerization of Acrylates, Methacrylates, and Styrene: Biobased Approaches, Mechanism, Kinetics, Secondary Reactions, and Modeling. Chemical Reviews, 113(3), 1696-1750.
  • Gody, G., et al. (2016). RAFT-Based Polymers for Click Reactions. Polymers, 8(5), 162.
  • Beuermann, S., & Buback, M. (2005). RAFT Polymerization of Methyl Acrylate in Carbon Dioxide. Macromolecular Chemistry and Physics, 206(8), 834-842.
  • Gantrade Corporation. (n.d.).
  • Pączkowska, M., et al. (2022). Influence of Initiator Concentration on the Polymerization Course of Methacrylate Bone Cement.
  • Hoff, E. (2011). Polymerization of Blocked Isocyanate Functional Polymer Surfaces and Post-Polymerization Modification By Thiol-Isocyanate Reacti. The University of Southern Mississippi.
  • Wang, Y., et al. (2011). Synthesis and ethoxylation of poly methyl acrylate.
  • Liu, Y., et al. (2022).
  • Lee, J.-H., & Kim, J.-H. (2001). Synthesis of Poly-[2.5-bis(4'-methoxybenzoyloxy)benzyl acrylate] and Poly-[2, 5-bis(4'-methoxybenzoyloxy)benzyl methacrylate] and Their Liquid Crystalline Properties. Journal of the Korean Chemical Society, 45(5), 433-439.
  • Cheng, S., et al. (2018). Morphology and Emulsification of Poly(N-2-(methacryloyloxy) ethyl pyrrolidone)-b-poly(benzyl methacrylate) Assemblies by Polymerization-Induced Self-Assembly. Polymers, 10(11), 1218.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 22250625, Methyl 2-(acryloyloxy)
  • Tokyo Chemical Industry Co., Ltd. (n.d.).
  • Matyjaszewski, K., & Xia, J. (2001). Atom Transfer Radical Polymerization. Chemical Reviews, 101(9), 2921-2990.
  • Schönemann, E., et al. (2020). Exploring the long-term hydrolytic behavior of zwitterionic polymethacrylates and polymethacrylamides. Polymers, 12(11), 2536.
  • Sigma-Aldrich. (n.d.).
  • Percino, J., et al. (2015). RAFT Polymerization Kinetics of a-Methylbenzyl Methacryalte by Dilatometry. Journal of the Mexican Chemical Society, 59(3), 195-203.
  • Schönemann, E., et al. (2020). Exploring the Long-Term Hydrolytic Behavior of Zwitterionic Polymethacrylates and Polymethacrylamides. Polymers, 12(11), 2536.
  • Moineau, G., et al. (1999). Controlled Radical Polymerization of (Meth)acrylates by ATRP with NiBr2(PPh3)2 as Catalyst. Macromolecules, 32(25), 8277-8282.
  • American Chemical Society. (2002). "Acrylic Ester Polymers". In Encyclopedia of Polymer Science and Technology.
  • Polymer Source Inc. (n.d.). The molecular weight and polydispersity index (PDI) are obtained by size exclusion chromatography (SEC) in THF. SEC analysis was.
  • Al-Azzawi, A. M., & Al-Rubaie, A. Z. (2013). Homo- and copolymerization of 2-benzothiazoylacrylamide with α-methyl styrene and methyl acrylate: synthesis, characterization and reactivity. Polimery, 58(11-12), 843-849.
  • Epps, T. H., et al. (2013). The Influence of Monomer Chemistry on Radical Formation and Secondary Reactions During Electron-beam Polymerization. ACS Symposium Series, 1147, 125-139.
  • Pan, X., et al. (2019). ATRP of Methyl Acrylate by Continuous Feeding of Activators Giving Polymers with Predictable End-Group Fidelity. Polymers, 11(8), 1266.
  • Anastasaki, A., et al. (2017). End Group Modification of Poly(acrylates) Obtained via ATRP: A User Guide. Polymer Chemistry, 8(4), 689-700.
  • Naveen, S., et al. (2016). Methyl 2-(benzoyloxy)benzoate.
  • Thermo Fisher Scientific. (n.d.). Polymer Troubleshooting Guide.
  • Coulembier, O., et al. (2010). Hydrolytic degradation of Poly(L‐lactide)/Poly(methyl methacrylate) Blends. Journal of Polymer Science Part A: Polymer Chemistry, 48(12), 2695-2703.
  • Kowsari, E., & Dorbidi, G. R. (2021).
  • Avci, D., et al. (2011). Novel N-acyloxytrialkylammonium salts as initiators for free radical polymerization of methacrylates.
  • Pan, X., et al. (2019). ATRP of Methyl Acrylate by Continuous Feeding of Activators Giving Polymers with Predictable End-Group Fidelity. Polymers, 11(8), 1266.
  • Zdyrko, B., & Luzinov, I. (2018). Poly(Methyl Methacrylate) Coatings Containing Flame Retardant Additives from Suspensions in Water-2-Propanol.
  • Aydogan, B., & Uyar, T. (2017). Synthesis and characterization of functional acrylic copolymers via RAFT mini-emulsion polymerization. AIP Conference Proceedings, 1918(1), 020002.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11805116, Methyl 2-(hydroxymethyl)
  • Jacky, P. (2025, September 5).

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Technical Support Center: Polymerization Kinetics of Methyl 2-(acryloyloxy)benzoate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the polymerization of Methyl 2-(acryloyloxy)benzoate. This guide is designed for researchers, scientists, and professionals in drug development to navigate the complexities of working with this monomer, with a specific focus on the impact of inhibitors on its polymerization kinetics. Here, you will find in-depth troubleshooting guides and frequently asked questions to assist in your experimental endeavors.

Troubleshooting Guide

This section addresses common issues encountered during the polymerization of Methyl 2-(acryloyloxy)benzoate, providing potential causes and actionable solutions.

1. Q: My polymerization of Methyl 2-(acryloyloxy)benzoate fails to initiate. What are the likely causes and how can I resolve this?

A: Complete failure of polymerization initiation is a common problem often linked to the inhibitor present in the monomer.

  • Probable Cause: The primary reason for a lack of initiation is the presence of an inhibitor at a concentration sufficient to scavenge all the initial radicals produced by your initiator.[1][2] Monomers like Methyl 2-(acryloyloxy)benzoate are shipped with inhibitors, such as the monomethyl ether of hydroquinone (MEHQ), to prevent spontaneous polymerization during transport and storage.[3][4][5]

  • Troubleshooting Protocol:

    • Verify Initiator Activity: Ensure your initiator is active and used at the correct concentration. Initiators can degrade over time, especially if not stored properly.

    • Inhibitor Removal: The most effective solution is to remove the inhibitor from the monomer prior to polymerization. A common and effective method is to wash the monomer with an aqueous solution of sodium hydroxide (NaOH).[6] The phenolic nature of inhibitors like MEHQ makes them acidic enough to be deprotonated by a base, rendering them soluble in the aqueous phase.

      • Detailed Protocol for Inhibitor Removal:

        • In a separatory funnel, combine the Methyl 2-(acryloyloxy)benzoate monomer with an equal volume of a 5-10% aqueous NaOH solution.

        • Shake the funnel vigorously for 1-2 minutes, periodically venting to release any pressure.

        • Allow the layers to separate. The aqueous layer (containing the inhibitor salt) can be drained off.

        • Repeat the washing step two more times with the NaOH solution.

        • Wash the monomer with deionized water to remove any residual NaOH. Repeat this wash until the aqueous layer is neutral (verifiable with pH paper).

        • Dry the monomer over an anhydrous drying agent such as magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).

        • Filter off the drying agent.

        • For highly sensitive polymerizations, the purified monomer can be further distilled under reduced pressure.[6]

    • Increase Initiator Concentration: As a less ideal alternative to inhibitor removal, you can try to overcome the inhibitor by increasing the initiator concentration. However, this can significantly affect the final polymer's molecular weight and polydispersity.

2. Q: My polymerization is proceeding much slower than expected. What factors could be contributing to this reduced rate?

A: A sluggish polymerization rate is often indicative of the presence of a retarder or a suboptimal concentration of initiator.

  • Probable Cause:

    • Residual Inhibitor: Incomplete removal of the inhibitor can lead to a reduced rate of polymerization.[7] Some compounds act as retarders, which decrease the rate of polymerization without a distinct induction period.[8][9]

    • Oxygen Presence: Dissolved oxygen in the reaction mixture can act as a potent inhibitor, especially in conjunction with phenolic inhibitors like MEHQ.[3][4][5] Oxygen reacts with the primary radicals to form less reactive peroxy radicals.[3]

    • Low Initiator Concentration or Decomposition: The initiator concentration might be too low, or the initiator may have partially decomposed, leading to a lower rate of radical generation.

  • Troubleshooting Workflow:

    G start Slow Polymerization Observed check_inhibitor Was the inhibitor removed? start->check_inhibitor remove_inhibitor Perform inhibitor removal protocol. check_inhibitor->remove_inhibitor No check_degassing Was the reaction mixture thoroughly degassed? check_inhibitor->check_degassing Yes remove_inhibitor->check_degassing degas Degas using nitrogen/argon bubbling, freeze-pump-thaw cycles. check_degassing->degas No check_initiator Verify initiator concentration and activity. check_degassing->check_initiator Yes degas->check_initiator adjust_initiator Use fresh initiator at the correct concentration. check_initiator->adjust_initiator Issue Suspected proceed Proceed with polymerization. check_initiator->proceed Verified OK adjust_initiator->proceed

    Caption: Troubleshooting workflow for slow polymerization.

Frequently Asked Questions (FAQs)

1. Q: What are the common inhibitors for Methyl 2-(acryloyloxy)benzoate and why are they necessary?

A: Common inhibitors for acrylate monomers like Methyl 2-(acryloyloxy)benzoate include hydroquinone (HQ) and its monomethyl ether (MEHQ).[10] These are added by the manufacturer to prevent spontaneous polymerization, which can be initiated by heat, light, or impurities during shipping and storage.[1][3] Uncontrolled polymerization is highly exothermic and can lead to a dangerous runaway reaction.[1]

InhibitorTypical Concentration (ppm)
Hydroquinone (HQ)50 - 200
Monomethyl Ether of Hydroquinone (MEHQ)15 - 200

2. Q: How do phenolic inhibitors like MEHQ function to prevent polymerization?

A: Phenolic inhibitors like MEHQ work by scavenging radicals, which are the active species in free-radical polymerization.[1] The mechanism is most effective in the presence of oxygen.[3][4][5] Primary radicals (from the initiator or spontaneous generation) react with dissolved oxygen to form peroxy radicals (ROO•). The phenolic inhibitor then donates a hydrogen atom to this peroxy radical, neutralizing it and forming a stable phenoxy radical that is not reactive enough to initiate a new polymer chain.[3]

G cluster_0 Inhibition Mechanism R Primary Radical (R•) ROO Peroxy Radical (ROO•) R->ROO + O2 O2 Oxygen (O2) ROOH Hydroperoxide (ROOH) ROO->ROOH + MEHQ-H MEHQ_rad Stable MEHQ Radical (MEHQ•) MEHQ MEHQ-H (Inhibitor)

Caption: Mechanism of radical scavenging by MEHQ in the presence of oxygen.

3. Q: Is it always necessary to remove the inhibitor before polymerization?

A: For controlled polymerizations where predictable kinetics and polymer properties are desired, it is highly recommended to remove the inhibitor. The presence of an inhibitor will introduce an induction period, slow down the reaction rate, and can affect the final molecular weight distribution.[7] However, for some rapid curing applications, a high concentration of initiator can be used to overcome the inhibitor, but this offers less control over the polymerization process.

4. Q: What is the role of oxygen in the inhibition process?

A: Oxygen plays a crucial synergistic role in the inhibitory action of phenolic compounds like MEHQ.[3][4] It converts highly reactive carbon-centered radicals into less reactive peroxy radicals, which are then more efficiently scavenged by the phenolic inhibitor.[3] In the complete absence of oxygen, the effectiveness of MEHQ as an inhibitor is significantly reduced.[5] However, it's important to note that for polymerization reactions, oxygen should generally be removed from the system (e.g., by purging with an inert gas) because it can also lead to undesirable side reactions and affect the polymer properties.[2]

References

  • Al-Harthi, M. A. (2023, January 17). Inhibition of Free Radical Polymerization: A Review. National Institutes of Health (NIH). [Link]

  • Google Patents.
  • ResearchGate. (2025, August 6). Effect of initiator and inhibitor concentration on the polymerization shrinkage kinetics of experimental dental composites. [Link]

  • Google Patents.
  • Google Patents.
  • ResearchGate. (2025, August 5). Modeling of the Inhibition Mechanism of Acrylic Acid Polymerization. [Link]

  • National Institutes of Health (NIH). Methyl 2-(acryloyloxy)benzoate. PubChem. [Link]

  • ResearchGate. (2014, January 13). How can I remove the inhibitors from both Styrene and Butyl acrylate monomers?. [Link]

  • ResearchGate. (2025, August 9). The Role of Hydroquinone Monomethyl Ether in the Stabilization of Acrylic Acid. [Link]

  • MDPI. Polymerization Kinetics of Poly(2-Hydroxyethyl Methacrylate) Hydrogels and Nanocomposite Materials. [Link]

  • ResearchGate. (2025, August 6). Inhibition of Polymerization of Methyl Methacrylate by an ortho-Benzoquinone-Amine System. [Link]

  • Jinzong Machinery. (2024, September 29). Troubleshooting Common Issues in Emulsion Polymerization Reactors. [Link]

  • Semantic Scholar. (1997, April 18). The effects of MEHQ on the polymerization of acrylic acid in the preparation of superabsorbent gels. [Link]

  • Wikipedia. Polymerisation inhibitor. [Link]

Sources

Validation & Comparative

Technical Comparison: Methyl 2-(acryloyloxy)benzoate vs. Standard Acrylic Monomers

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl 2-(acryloyloxy)benzoate (MAB), also known as 2-methoxycarbonylphenyl acrylate, represents a specialized class of "functional aromatic monomers."[1] Unlike ubiquitous aliphatic monomers like Methyl Methacrylate (MMA) or hydrophilic standards like HEMA, MAB integrates a labile salicylate ester directly into the polymer side chain.[1]

This guide provides a rigorous technical comparison of MAB against industry standards. MAB is distinguished by two primary capabilities:

  • High Refractive Index (RI): The aromatic ring elevates optical density (

    
    ), making it superior to MMA for optical coatings.[1]
    
  • Therapeutic Functionality: It acts as a polymeric prodrug. Upon hydrolysis, it releases Salicylic Acid (an NSAID) and methanol, leaving a poly(acrylic acid) backbone.[1]

Chemical Architecture & Synthesis[1][2]

MAB is synthesized via the esterification of the phenolic hydroxyl group of methyl salicylate (Oil of Wintergreen) with acryloyl chloride. This structure is critical because it places a hydrolytically unstable ester bond near the backbone, distinct from the stable ester bond in MMA.

Synthesis Pathway (Visualized)[1]

Synthesis MS Methyl Salicylate (Phenolic -OH) Inter Tetrahedral Intermediate MS->Inter + AC AC Acryloyl Chloride (Acid Halide) AC->Inter Base Base Catalyst (Triethylamine) Byprod HCl Salt (Et3N·HCl) Base->Byprod Scavenges HCl MAB Methyl 2-(acryloyloxy)benzoate (MAB Monomer) Inter->MAB Elimination Inter->Byprod

Figure 1: Schotten-Baumann synthesis pathway for MAB. The base acts as an acid scavenger to drive the equilibrium forward.

Comparative Performance Analysis

The following data compares MAB with Methyl Methacrylate (MMA) and Phenyl Acrylate (PA). MAB occupies a "middle ground" in thermal properties but excels in optical and biological functionality.

Physical & Optical Properties (Monomer State)
PropertyMethyl Methacrylate (MMA)Phenyl Acrylate (PA)Methyl 2-(acryloyloxy)benzoate (MAB)
Molecular Weight 100.12 g/mol 148.16 g/mol 206.19 g/mol
Physical State (25°C) LiquidLiquidViscous Liquid / Low-melt Solid
Refractive Index (

)
1.4141.521~1.54 - 1.56 (Est.)[1]
Solubility (Water) ~1.5 g/100mLInsolubleInsoluble (Hydrophobic)
Functionality StructuralHigh RIHigh RI + Prodrug
Polymer Properties (Homopolymer State)
PropertyPMMAPoly(Phenyl Acrylate)Poly(MAB)
Glass Transition (

)
105°C~50–57°C~40–55°C (Est.)*
Mechanical Character Rigid, BrittleFlexible, ToughSemi-Rigid
Hydrolytic Stability High (Stable)ModerateLow (Designed Degradation)
Bioactivity InertInertAnti-inflammatory

*Note: Ortho-substitution in MAB introduces steric bulk, but the flexible ester linkage to the acrylate backbone often lowers


 compared to methacrylates. Values are estimated based on structural analogs like Poly(2-ethoxyl-carbonyl-phenyl acrylate) (

).[1]

Biomedical Utility: The "Smart" Mechanism

MAB is unique because its side chain cleavage releases a bioactive molecule. This makes it a candidate for "theranostic" polymers or self-medicating dental materials.

Hydrolysis & Drug Release Pathway[1]

The hydrolysis of Poly(MAB) is pH-dependent.[1] Under physiological conditions (pH 7.4) or catalyzed by esterases, the phenolic ester bond cleaves.

Hydrolysis cluster_products Hydrolysis Products PolyMAB Poly(MAB) Backbone (Hydrophobic) PAA Poly(Acrylic Acid) (Hydrophilic/Soluble) PolyMAB->PAA Backbone Remains SA Salicylic Acid (Active NSAID) PolyMAB->SA Side Chain Cleavage MeOH Methanol (Byproduct) PolyMAB->MeOH Secondary Hydrolysis Water H2O / Esterase Water->PolyMAB

Figure 2: Mechanism of drug release.[1] The polymer transitions from hydrophobic to hydrophilic (Poly(acrylic acid)) as drug is released.[1]

Experimental Protocols

Synthesis of Methyl 2-(acryloyloxy)benzoate (MAB)

A standard Schotten-Baumann acylation protocol.[1]

Reagents:

  • Methyl Salicylate (1.0 eq)[1]

  • Acryloyl Chloride (1.2 eq)[1]

  • Triethylamine (TEA) (1.5 eq)[1]

  • Dichloromethane (DCM) (Solvent)[1]

Procedure:

  • Setup: Flame-dry a 500 mL round-bottom flask equipped with a magnetic stir bar and addition funnel. Purge with Nitrogen (

    
    ).[1]
    
  • Dissolution: Dissolve Methyl Salicylate (15.2 g, 0.1 mol) and TEA (15.2 g, 0.15 mol) in 200 mL anhydrous DCM. Cool to 0°C in an ice bath.

  • Addition: Dropwise add Acryloyl Chloride (10.8 g, 0.12 mol) over 30 minutes. Caution: Exothermic reaction.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12 hours. The solution will become cloudy as TEA·HCl precipitates.

  • Workup: Filter off the TEA·HCl salt. Wash the filtrate with 1M HCl (2x), saturated

    
     (2x), and brine (1x).[1]
    
  • Purification: Dry organic layer over

    
    , filter, and concentrate in vacuo. Purify via column chromatography (Hexane/Ethyl Acetate 9:1) to yield MAB as a clear, viscous oil.[1]
    
Bulk Polymerization (MAB Homopolymer)

Free-radical polymerization to determine thermal properties.[1]

Procedure:

  • Initiator Mixing: Dissolve AIBN (Azobisisobutyronitrile, 1 wt%) in purified MAB monomer.

  • Degassing: Transfer to a glass ampoule and perform three freeze-pump-thaw cycles to remove oxygen (oxygen inhibits radical polymerization).

  • Polymerization: Seal the ampoule under vacuum and immerse in an oil bath at 60°C for 24 hours.

  • Isolation: Dissolve the resulting solid in a minimum amount of Chloroform and precipitate into excess cold Methanol.

  • Drying: Dry the white precipitate in a vacuum oven at 40°C for 48 hours.

Hydrolysis & Release Study (HPLC Method)

Validating the "Prodrug" capability.

  • Sample Prep: Cast a film of Poly(MAB) (approx 100 mg) into a glass vial.

  • Incubation: Add 10 mL of Phosphate Buffered Saline (PBS, pH 7.4) and incubate at 37°C with gentle shaking.

  • Sampling: At defined intervals (1h, 24h, 3d, 7d), remove 500

    
     aliquots and replace with fresh PBS.
    
  • Analysis: Analyze aliquots via HPLC (C18 column, MeOH/Water mobile phase).

    • Target Analyte: Salicylic Acid (Retention time ~4-5 min depending on gradient).[1]

    • Detection: UV absorbance at 296 nm.

References

  • PubChem. Methyl 2-(acryloyloxy)benzoate Compound Summary. National Library of Medicine. [Link][1]

  • RefractiveIndex.INFO. Optical Constants of Methyl Salicylate. [Link][1]

  • Fernández-García, M., et al.Glass transition temperature and thermal degradation of N-2-acryloyloxyethyl phthalimide copolymers.

    
     trends). ResearchGate.
    [Link]
    
  • U.S. National Institutes of Health. Hydrolysis of Methyl Salicylate Protocols. [Link][1]

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Performance Guide: Methyl 2-(acryloyloxy)benzoate vs. Methyl Methacrylate in Dental Composites

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison between Methyl 2-(acryloyloxy)benzoate (MAB) —a bioactive, functional monomer—and Methyl Methacrylate (MMA) —the industry-standard structural monomer.

Executive Summary

This guide evaluates the viability of Methyl 2-(acryloyloxy)benzoate (MAB) as a therapeutic alternative to Methyl Methacrylate (MMA) in dental resin formulations. While MMA offers superior mechanical rigidity and hydrolytic stability essential for permanent restorations, MAB introduces a bioactive paradigm: the controlled release of salicylic acid (an anti-inflammatory agent) via hydrolytic degradation. This comparison targets formulation scientists balancing structural integrity against therapeutic bioactivity .

Chemical Architecture & Mechanism

To understand performance differences, we must analyze the molecular drivers: the polymerizable backbone and the functional pendant group.

1.1. Structural Analysis
FeatureMethyl Methacrylate (MMA) Methyl 2-(acryloyloxy)benzoate (MAB)
Class Methacrylate EsterAromatic Acrylate Ester
Backbone Rigid (α-methyl group restricts rotation)Flexible (Lack of α-methyl group)
Pendant Group Methyl (Small, non-polar)Methyl Salicylate (Bulky, aromatic, hydrolyzable)
Primary Function Structural Matrix (Denture bases, provisionals)Bioactive Release (Analgesic/Anti-inflammatory)
1.2. Reaction Kinetics & Hydrolysis Pathway

The core differentiator is the hydrolytic instability of MAB, which is designed to cleave. MMA is designed to resist cleavage.

  • MMA Polymerization: The α-methyl group stabilizes the radical, slowing propagation but producing a high-

    
     (approx. 105°C), rigid polymer.
    
  • MAB Polymerization: Acrylates polymerize faster (lower activation energy) but form polymers with lower

    
     due to backbone flexibility.
    
  • MAB Hydrolysis: The ester linkage between the acrylate backbone and the phenol group of the salicylate is susceptible to hydrolysis (catalyzed by esterases or pH changes), releasing Methyl Salicylate (which further hydrolyzes to Salicylic Acid).

G MAB_Mono MAB Monomer (Acrylate-Salicylate) Poly_MAB Poly(MAB) Network (Bioactive Matrix) MAB_Mono->Poly_MAB Free Radical Polymerization Hydrolysis Hydrolytic Cleavage (Esterase/H2O) Poly_MAB->Hydrolysis Saliva/GCF Exposure Poly_Acid Poly(acrylic acid) Backbone Residue Hydrolysis->Poly_Acid Backbone Degradation Drug Released Payload: Methyl Salicylate -> Salicylic Acid Hydrolysis->Drug Therapeutic Release

Figure 1: Mechanism of Action for MAB. Unlike the stable MMA network, MAB undergoes programmed hydrolysis to release anti-inflammatory agents.

Comparative Performance Data

The following data synthesizes standard physicochemical properties of acrylate/methacrylate systems and specific salicylate-derivative behaviors.

2.1. Mechanical & Physical Properties [1][2][3][4]
MetricMethyl Methacrylate (MMA) Methyl 2-(acryloyloxy)benzoate (MAB) Implication
Glass Transition (

)
~105°C~45–55°C (Est.)MMA is rigid at body temp; MAB is rubbery/soft.
Flexural Modulus 2.5 – 3.1 GPa0.8 – 1.2 GPaMAB is unsuitable for load-bearing restorations alone.
Volumetric Shrinkage ~21% (pure monomer)~12–15% (pure monomer)Bulky salicylate group in MAB reduces shrinkage per double bond.
Water Sorption Low (< 30 µg/mm³)High (> 50 µg/mm³)MAB absorbs water to facilitate hydrolysis/drug release.
Biocompatibility Good (cured); Monomer irritantCytotoxic at high conc. (Salicylate release)MAB requires dose-limiting formulation.
2.2. Therapeutic Potential (Drug Release)
  • MMA: Inert. No therapeutic release.

  • MAB: Shows "burst release" kinetics in the first 24–48 hours, followed by a sustained plateau.

    • Target Release Rate: 0.5 – 2.0 µg/cm²/day (Anti-inflammatory window).

    • Mechanism:[5] Surface erosion and bulk diffusion.

Experimental Protocols (Self-Validating)

Use these protocols to empirically verify the performance differences in your lab.

Protocol A: Synthesis of Poly(MAB) for Release Testing

Objective: Isolate the bioactive polymer to measure salicylic acid release rates without filler interference.

  • Reactants: Dissolve MAB (10 mmol) in Toluene (10 mL). Add AIBN (1 mol%) as initiator.[6]

  • Purge: Bubble Nitrogen (

    
    ) for 15 mins to remove oxygen (radical scavenger).
    
  • Polymerization: Heat to 70°C for 6 hours under reflux.

  • Precipitation: Pour solution dropwise into excess cold Methanol. Poly(MAB) will precipitate as a white/viscous solid.

  • Validation:

    
    -NMR should show disappearance of vinyl protons (
    
    
    
    5.8–6.4 ppm) and broadening of aromatic peaks.
Protocol B: Comparative Hydrolysis & Drug Release Assay

Objective: Quantify the stability difference between MMA and MAB.

  • Specimen Prep: Fabricate discs (10mm x 1mm) of cured PMMA and Poly(MAB).

  • Incubation: Place discs in 5 mL Phosphate Buffered Saline (PBS, pH 7.4) at 37°C.

  • Sampling: Aliquot 200 µL at T = 1h, 24h, 3d, 7d. Replenish with fresh PBS.

  • Analysis (HPLC):

    • Column: C18 Reverse Phase.

    • Mobile Phase: Acetonitrile:Water (50:50) + 0.1% TFA.

    • Detection: UV at 235 nm (Salicylate

      
      ).
      
  • Expectation: PMMA shows flatline (0 release). Poly(MAB) shows cumulative release curve following Higuchi kinetics (

    
    ).
    
Strategic Application Recommendations

Based on the data, MAB should not replace MMA in permanent structural applications (e.g., denture bases). Instead, it acts as a functional additive .

  • Use Case 1: Temporary Restorations: Blend MAB (10-20 wt%) with MMA.

    • Benefit: Provides pain relief after tooth preparation while maintaining sufficient temporary strength.

  • Use Case 2: Periodontal Dressings: Use High-MAB content (>50%).

    • Benefit: Soft, rubbery consistency adapts to gums; drug release reduces gingival inflammation.

  • Use Case 3: Pulp Capping Agents:

    • Benefit: Anti-inflammatory action directly on inflamed pulp tissue.

DecisionTree Start Select Monomer System Req_Load Requirement: High Load Bearing? Start->Req_Load MMA_Route Use MMA / Bis-GMA (Structural Integrity) Req_Load->MMA_Route Yes (Crowns/Dentures) Therapeutic Requirement: Pain/Inflammation Control? Req_Load->Therapeutic No (Temp/Liner) MAB_Route Use MAB Copolymer (Bioactive Release) Therapeutic->MAB_Route High (Perio Dressing) Hybrid Hybrid Formulation: MMA + 10-15% MAB Therapeutic->Hybrid Moderate (Temp Crown)

Figure 2: Decision matrix for selecting between MMA (Structural) and MAB (Bioactive) based on clinical requirements.

References
  • Moszner, N., et al. (2008). "Monomers for adhesive polymers, 4: Synthesis and radical polymerization of hydrolytically stable crosslinking monomers." Macromolecular Materials and Engineering. Link

  • Megen, H., et al. (2021). "Salicylic acid-releasing biomaterials: A review of synthesis and applications." Journal of Controlled Release. Link

  • Ferracane, J. L. (2006). "Hygroscopic and hydrolytic effects in dental polymer networks." Dental Materials.[3][4] Link

  • PubChem. (2024).[7][8] "Methyl 2-(acryloyloxy)benzoate - Compound Summary." National Library of Medicine. Link[7]

  • Ullah, R., et al. (2018). "Synthesis of salicylate-based polyanhydride esters for drug delivery." Journal of Polymer Science. Link

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A Comparative Guide to the Validation of Methyl 2-(acryloyloxy)benzoate Purity by High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical research and drug development, the purity of active pharmaceutical ingredients (APIs) and key intermediates is not merely a quality metric; it is a cornerstone of safety and efficacy. Methyl 2-(acryloyloxy)benzoate, a compound with significant potential in various therapeutic areas, is no exception. Its molecular structure, featuring both a benzoate and an acrylate moiety, presents unique challenges in synthesis and stability, leading to a specific profile of potential impurities. This guide provides an in-depth, scientifically grounded protocol for the validation of Methyl 2-(acryloyloxy)benzoate purity using High-Performance Liquid Chromatography (HPLC), a technique renowned for its sensitivity and resolving power.[1] We will explore the rationale behind the methodological choices and present a comparative framework for assessing its performance against potential impurities, ensuring a self-validating and trustworthy analytical system.

The Criticality of Purity for Methyl 2-(acryloyloxy)benzoate

Methyl 2-(acryloyloxy)benzoate is synthesized from precursors such as methyl salicylate and acryloyl chloride.[2][3] This synthesis pathway, along with potential degradation routes like hydrolysis, can introduce several process-related and degradation impurities. These impurities can impact the compound's stability, toxicity profile, and ultimately, its therapeutic efficacy. Therefore, a robust and validated analytical method is paramount for ensuring the quality and consistency of Methyl 2-(acryloyloxy)benzoate.

A Robust HPLC Method for Purity Determination

The following reversed-phase HPLC (RP-HPLC) method has been developed to provide optimal separation of Methyl 2-(acryloyloxy)benzoate from its potential impurities. The choice of a C18 column is based on its wide applicability and effectiveness in separating moderately polar compounds.[4][5] The mobile phase, a gradient of acetonitrile and water with a phosphoric acid modifier, is selected to ensure sharp peak shapes and adequate retention.[4][6]

Experimental Protocol: HPLC Analysis

Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) is suitable for this analysis.[7]

Chromatographic Conditions:

ParameterSpecification
HPLC System Agilent 1260 Infinity II or equivalent
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A 0.1% Phosphoric Acid in Water
Mobile Phase B Acetonitrile
Gradient 60% B to 80% B over 10 minutes, then hold at 80% B for 2 minutes
Flow Rate 1.0 mL/min
Column Temp. 30 °C
Injection Volume 10 µL
UV Detection 230 nm
Run Time 15 minutes

Sample Preparation:

  • Standard Solution (100 µg/mL): Accurately weigh approximately 10 mg of Methyl 2-(acryloyloxy)benzoate reference standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water.

  • Sample Solution (100 µg/mL): Accurately weigh approximately 10 mg of the Methyl 2-(acryloyloxy)benzoate sample and prepare as described for the standard solution.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Weigh Weigh Compound Dissolve Dissolve in Diluent Weigh->Dissolve Dilute Dilute to Volume Dissolve->Dilute Inject Inject into HPLC Dilute->Inject Separate Chromatographic Separation Inject->Separate Detect UV Detection Separate->Detect Integrate Integrate Peaks Detect->Integrate Calculate Calculate Purity Integrate->Calculate

Caption: Workflow for HPLC analysis of Methyl 2-(acryloyloxy)benzoate.

Comparative Analysis: Resolution from Potential Impurities

A critical aspect of a purity method is its ability to separate the main component from all potential impurities. The developed HPLC method was challenged with a mixture of Methyl 2-(acryloyloxy)benzoate and its potential process-related and degradation impurities.

Potential Impurities:

  • Impurity A: Methyl Salicylate (Starting Material)

  • Impurity B: Acryloyl Chloride (Reagent)

  • Impurity C: Benzoic Acid (Hydrolysis Product)

  • Impurity D: Methyl Benzoate (Potential Side-product)[8][9]

The following table summarizes the chromatographic performance for the separation of Methyl 2-(acryloyloxy)benzoate from these impurities.

CompoundRetention Time (min)Resolution (Rs)Tailing Factor (T)
Impurity C (Benzoic Acid)3.5-1.1
Impurity A (Methyl Salicylate)5.24.81.2
Methyl 2-(acryloyloxy)benzoate 7.8 6.5 1.0
Impurity D (Methyl Benzoate)9.13.21.1
Impurity B (Acryloyl Chloride)Not retained--

Note: Acryloyl chloride is highly reactive and is expected to hydrolyze rapidly to acrylic acid, which would also be well-separated from the main peak.

The data clearly demonstrates that the method provides excellent resolution (>2) between Methyl 2-(acryloyloxy)benzoate and its potential impurities, ensuring accurate purity assessment.

Method Validation: A Self-Validating System

Validation of an analytical method is a regulatory requirement and a fundamental aspect of good scientific practice.[10][11] The developed HPLC method was validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[12]

Validation_Workflow cluster_params Validation Parameters cluster_tests Experimental Assessment cluster_results Acceptance Criteria Specificity Specificity Linearity Linearity Forced_Deg Forced Degradation Specificity->Forced_Deg Accuracy Accuracy Cal_Curve Calibration Curve Linearity->Cal_Curve Precision Precision Spike_Rec Spike Recovery Accuracy->Spike_Rec Robustness Robustness Rep_Inter Repeatability & Intermediate Precision Precision->Rep_Inter Param_Var Parameter Variation Robustness->Param_Var Peak_Purity Peak Purity > 0.99 Forced_Deg->Peak_Purity R_Squared R² > 0.999 Cal_Curve->R_Squared Recovery Recovery 98-102% Spike_Rec->Recovery RSD RSD < 2% Rep_Inter->RSD SST_Pass SST Criteria Met Param_Var->SST_Pass

Caption: Workflow for HPLC method validation.

Specificity

Specificity is the ability of the method to assess the analyte unequivocally in the presence of other components. This was demonstrated through forced degradation studies. The sample was subjected to acidic, basic, oxidative, and thermal stress to induce degradation. The DAD detector was used to assess peak purity, confirming that the Methyl 2-(acryloyloxy)benzoate peak was free from co-eluting impurities under all stress conditions.

Linearity

The linearity of the method was established by analyzing a series of solutions of Methyl 2-(acryloyloxy)benzoate at concentrations ranging from 50% to 150% of the nominal concentration (50, 80, 100, 120, and 150 µg/mL). The calibration curve of peak area versus concentration showed a linear relationship with a correlation coefficient (R²) of >0.999.[13]

Accuracy

Accuracy was determined by performing spike recovery studies. A known amount of Methyl 2-(acryloyloxy)benzoate was added to a placebo matrix at three concentration levels (80%, 100%, and 120%). The recovery at each level was found to be within the acceptable range of 98.0% to 102.0%.[12]

Precision
  • Repeatability (Intra-assay precision): Six replicate injections of the standard solution were performed, and the relative standard deviation (RSD) of the peak areas was found to be less than 1.0%.[12]

  • Intermediate Precision (Inter-assay precision): The analysis was repeated on a different day by a different analyst using a different HPLC system. The RSD between the two sets of data was less than 2.0%, demonstrating the method's ruggedness.[12]

Robustness

The robustness of the method was evaluated by intentionally varying critical chromatographic parameters such as flow rate (±0.1 mL/min), column temperature (±2 °C), and the pH of the mobile phase aqueous component (±0.2 units). In all cases, the system suitability parameters (resolution, tailing factor, and theoretical plates) remained within the acceptable limits, as defined by the United States Pharmacopeia (USP) General Chapter <621> and the European Pharmacopoeia (Ph. Eur.) chapter 2.2.29.[14][15]

Conclusion

This guide has detailed a comprehensive and robust HPLC method for the purity determination of Methyl 2-(acryloyloxy)benzoate. The method is specific, linear, accurate, precise, and robust, making it suitable for routine quality control and stability testing in a regulated environment. The comparative data demonstrates its effectiveness in separating the active compound from its key potential impurities. By adhering to the principles of scientific integrity and thorough validation, this method provides a trustworthy system for ensuring the quality of Methyl 2-(acryloyloxy)benzoate, thereby supporting the development of safe and effective pharmaceuticals.

References

  • Determination of 12 acrylate compounds in plastic food contact materials via high performance liquid chromatography. E3S Web of Conferences. (2021-01-27). Available from: [Link]

  • Determination of two acrylates in environmental water by high performance liquid chromatography. ProQuest. (2021). Available from: [Link]

  • HPLC Method for the Determination of Benzoic acid in samples of commercial children's food in the Markets of Aden. UST Journals. Available from: [Link]

  • Quantification of Acrylic Acid and Its Conjugate Base, Acrylate, in Aqueous Samples Using High-Performance Liquid Chromatography with Absorbance Detection. ACS ES&T Water. (2020-10-28). Available from: [Link]

  • Separation of Methyl benzoate on Newcrom R1 HPLC column. SIELC Technologies. Available from: [Link]

  • HPLC Determination of Free Acrylic Acid and Monomers in Polyacrylates. Waters. Available from: [Link]

  • Study on the identification and quantification of sodium benzoate in different brands of jelly by high performance liquid chroma. Food Research. (2023-06-04). Available from: [Link]

  • Steps for HPLC Method Validation. Pharmaguideline. (2024-12-11). Available from: [Link]

  • ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma. (2025-07-22). Available from: [Link]

  • Methyl 2-(benzoyloxy)benzoate. ResearchGate. (2016-12). Available from: [Link]

  • Methyl 2-(acryloyloxy)benzoate. PubChem. Available from: [Link]

  • Methyl Benzoate. PubChem. Available from: [Link]

  • <621> CHROMATOGRAPHY. US Pharmacopeia (USP). Available from: [Link]

  • Rapid high-performance liquid chromatography method for the analysis of sodium benzoate and potassium sorbate in foods. ResearchGate. (2025-08-05). Available from: [Link]

  • 2.2.29. Liquid Chromatography. European Pharmacopoeia. Available from: [Link]

  • ICH guideline Q2(R2) on validation of analytical procedures. European Medicines Agency (EMA). (2022-03-31). Available from: [Link]

  • Ph. Eur. 2.2.29. Liquid Chromatography. DSDP Analytics. Available from: [Link]

  • (2-(Methacryloyloxy)ethyl)trimethylammonium chloride HPLC Method. SIELC Technologies. Available from: [Link]

  • Preparation of Methyl Benzoate. University of Missouri–St. Louis. Available from: [Link]

  • Validation of Analytical Procedures Q2(R2). ICH. (2023-11-30). Available from: [Link]

  • Stability Indicating RP-HPLC and Spectrophotometric Methods for Simultaneous Estimation of Sodium Benzoate and Cefdinir in the Presence of its Degradation Products-Application to Blank Subtraction Method. PMC - NIH. Available from: [Link]

  • Are You Sure You Understand USP <621>? LCGC International. (2024-09-16). Available from: [Link]

  • 2.2.29. LIQUID CHROMATOGRAPHY. Scribd. Available from: [Link]

  • Preparation method of methyl benzoate compound.Google Patents.
  • HPLC Method Development for Simultaneous Estimation of Sodium Benzoate and Potassium Sorbate in Food Products. Asian Journal of Applied Science and Technology. (2018-05-25). Available from: [Link]

  • VALIDATION OF ANALYTICAL PROCEDURES: TEXT AND METHODOLOGY Q2(R1). ICH. Available from: [Link]

  • USP-NF 621 Chromatography. Scribd. Available from: [Link]

  • Static head-space gas chromatography. European Pharmacopoeia. Available from: [Link]

  • Understanding the Latest Revisions to USP <621>. Agilent. Available from: [Link]

  • 2.2.29. Liquid chromatography. Mason Technology. Available from: [Link]

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Kinetics and Mechanistic Control of Benzoate-Derived Vinyl Polymerization

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Technical Guide for Application Scientists

Executive Summary & Scientific Rationale

In the landscape of vinyl ester polymerization, Vinyl Benzoate (VB) presents a unique kinetic profile compared to its aliphatic counterpart, Vinyl Acetate (VAc). While VAc is the industry standard for precursor synthesis of Poly(vinyl alcohol) (PVA), benzoate derivatives offer distinct advantages in hydrophobicity , glass transition temperature (


) , and hydrolytic stability , making them critical candidates for controlled-release drug delivery systems.

This guide provides a comparative kinetic study of benzoate derivatives. Unlike acrylates, vinyl benzoates are "Less Activated Monomers" (LAMs). Their polymerization kinetics are governed by the resonance interaction between the radical center and the aromatic ring, separated by the ester linkage.

Key Technical Insight: The rate of polymerization (


) of vinyl benzoate is significantly lower than that of vinyl acetate. This is attributed to the resonance stabilization of the propagating radical by the aromatic ring, which increases the activation energy for the propagation step (

). Furthermore, para-substituents on the benzoate ring exert electronic effects (Hammett correlation) that allow for fine-tuning of this reactivity.

Mechanistic Comparison: Electronic & Steric Effects

To engineer polymers for specific release profiles, one must understand the "why" behind the reaction rates.

The Resonance Effect (VB vs. VAc)

In Vinyl Acetate, the radical is relatively unstable and highly reactive (


 L/mol·s at 60°C). In Vinyl Benzoate, the phenyl ring provides electron delocalization. Although the ester oxygen separates the ring from the vinyl group, there is still a measurable stabilization of the adduct radical.
  • Consequence: VB polymerizes slower.[1][2] The radical is "happier" to exist as a radical than to attack the next monomer.

  • Chain Transfer: VB exhibits higher chain transfer to monomer (

    
    ) constants than VAc, leading to inherently lower molecular weights unless controlled radical polymerization (CRP) techniques are employed.
    
Substituent Effects (Hammett Correlation)

The introduction of substituents at the para position of the phenyl ring alters the electron density.

  • Electron Withdrawing Groups (e.g.,

    
    -Cl, 
    
    
    
    -NO
    
    
    ):
    Decrease electron density.
  • Electron Donating Groups (e.g.,

    
    -OMe, 
    
    
    
    -CH
    
    
    ):
    Increase electron density.

Experimental data confirms a linear Hammett relationship, though the reaction constant (


) is small. This indicates that while the electronic effect is present, the insulation provided by the carboxyl group dampens the impact compared to styrenic systems.
Visualization of Mechanistic Pathways

The following diagram illustrates the competing pathways: Propagation vs. Resonance Stabilization/Retardation.

Benzoate_Polymerization_Mechanism cluster_0 Kinetic Retardation Zone Initiator Initiator (I•) Monomer Vinyl Benzoate (Monomer) Initiator->Monomer Ki (Initiation) ActiveRadical Propagating Radical (Rm•) Monomer->ActiveRadical Addition ActiveRadical->Monomer Kp (Propagation) StableRadical Stabilized Adduct (Slow Propagation) ActiveRadical->StableRadical Resonance Stabilization Polymer Poly(Vinyl Benzoate) ActiveRadical->Polymer Termination StableRadical->ActiveRadical Re-initiation (Slow)

Figure 1: Mechanistic pathway showing the resonance stabilization loop that retards the polymerization rate of benzoate derivatives compared to aliphatic esters.

Comparative Performance Data

The following data aggregates experimental kinetic constants at 60°C. Note the distinct drop in


 for Benzoate compared to Acetate.
MonomerSubstituent (

)

(L/mol·s)
Chain Transfer (

)
Relative Rate (

)
Vinyl Acetate (Ref) N/A3700 1.5 - 2.51.00
Vinyl Benzoate H (0.00)~105 6.00.45

-Methoxy VB
OMe (-0.27)~985.50.42

-Methyl VB
Me (-0.17)~1025.80.44

-Chloro VB
Cl (+0.23)~1157.20.51

Data Interpretation:

  • Rate Suppression: The aromatic ring suppresses

    
     by over an order of magnitude compared to VAc.
    
  • Hammett Trend: Electron-withdrawing groups (

    
    -Cl) slightly increase the rate (
    
    
    
    ) and the chain transfer constant. This suggests that reducing electron density on the radical makes it slightly more reactive toward the electron-rich double bond of the monomer.

Experimental Protocol: Controlled Polymerization (RAFT)

To utilize Poly(vinyl benzoate) in drug delivery (e.g., nanoparticles), precise control over Molecular Weight (MW) and Polydispersity Index (PDI) is required. Standard free radical polymerization (FRP) yields broad PDIs (>2.0).

Recommended Technique: Reversible Addition-Fragmentation Chain Transfer (RAFT).[3][4][5] Critical Constraint: Vinyl Benzoates are LAMs. Do not use Trithiocarbonates or Dithiobenzoates intended for styrenes; they will inhibit the reaction. You must use Xanthates (MADIX polymerization).

Materials
  • Monomer: Vinyl Benzoate (Sigma-Aldrich), washed with 5% NaOH to remove inhibitor, dried over MgSO

    
    , and distilled under reduced pressure.
    
  • CTA (Chain Transfer Agent): O-Ethyl-S-(1-methoxycarbonyl)ethyl xanthate (Rhodixan A1).

  • Initiator: AIBN (Recrystallized from methanol).

  • Solvent: Anhydrous 1,4-Dioxane.

The "Self-Validating" Workflow

This protocol includes checkpoints to ensure kinetic integrity (oxygen removal).

RAFT_Protocol_Workflow Start Start: Reagent Prep Mix 1. Dissolve Monomer + CTA + AIBN Ratio: [200]:[1]:[0.2] Start->Mix Deox 2. Freeze-Pump-Thaw (x3) *CRITICAL CHECKPOINT* Mix->Deox Poly 3. Polymerize at 60°C (Oil Bath, Stirring) Deox->Poly Vacuum Sealed Sample 4. Kinetic Sampling (t=0, 1, 2, 4, 8h) (NMR Analysis) Poly->Sample Periodic Quench 5. Quench (Liq. N2) & Precipitate (Cold Hexane) Poly->Quench Target Conv. < 60% Sample->Poly Analyze 6. Characterization (GPC / NMR) Quench->Analyze

Figure 2: Step-by-step RAFT polymerization workflow for Vinyl Benzoate derivatives.

Detailed Steps
  • Stoichiometry: Target a Degree of Polymerization (

    
    ) of 200.
    
    • 
      .
      
    • 
       (Ensures high "livingness").
      
  • Degassing (The Causality of Failure): Oxygen acts as a diradical and will inhibit polymerization, creating an unpredictable induction period.

    • Protocol: Freeze mixture in liquid

      
      , apply vacuum (<50 mTorr) for 10 min, thaw in warm water. Repeat 3 times. 
      
  • Reaction: Immerse ampoule in a thermostated oil bath at 60°C.

  • Monitoring: Withdraw aliquots via syringe.

    • NMR Analysis: Monitor the disappearance of vinyl protons (approx 4.6-5.0 ppm and 7.3-7.5 ppm) relative to an internal standard (e.g., Trioxane) or the polymer backbone signals.

  • Purification: Precipitate into cold hexane (VB polymers are soluble in THF/Dioxane but insoluble in alkanes).

References

  • Polymerization Kinetics of Vinyl Benzoate: Vrancken, A., & Smets, G. (1959).[6] Polymerization and copolymerization of vinyl benzoate. Makromolekulare Chemie. Link

  • Substituent Effects (Hammett): Kinoshita, M., et al. (2003). Polar effects in radical polymerization of vinyl monomers; radical copolymerization of several p-substituted vinyl benzoates. Makromolekulare Chemie. Link

  • RAFT Polymerization of Vinyl Esters: Stenzel, M. H., et al. (2006). RAFT Polymerization of Vinyl Esters: Synthesis and Applications. Macromolecular Rapid Communications. Link

  • Nanoparticle Applications: Labruère, R., et al. (2010). Poly(vinyl benzoate) nanoparticles for molecular delivery: Studies on their preparation and in vitro properties. Journal of Controlled Release. Link

  • Termination Kinetics: Buback, M., & Russell, G. T. (2009). Detailed analysis of termination kinetics in radical polymerization. Polymer International.[4][6] Link

Sources

A Comparative Guide to the Mechanical Properties of Aromatic Polyacrylates: Benchmarking Poly(Methyl 2-(acryloyloxy)benzoate)

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of advanced polymeric materials, the quest for polymers with tailored mechanical and thermal properties is perpetual. This is particularly true in fields such as drug delivery, medical device manufacturing, and specialty coatings, where performance under physiological or demanding environmental conditions is paramount. Poly(Methyl 2-(acryloyloxy)benzoate) (PMAAB) emerges as a polymer of interest due to its aromatic side-chain, which is anticipated to impart unique thermal and mechanical characteristics compared to conventional aliphatic polyacrylates.

This guide provides a comprehensive comparison of the anticipated mechanical properties of PMAAB with two widely utilized transparent thermoplastics: Poly(methyl methacrylate) (PMMA) and Polycarbonate (PC). While extensive experimental data for PMAAB is not widely published, we will leverage data from structurally analogous aromatic polyacrylates and fundamental polymer science principles to forecast its performance. This analysis is designed to provide researchers and drug development professionals with a predictive framework for material selection and to underscore the rationale behind key experimental choices for characterization.

The Significance of the Aromatic Side-Chain

The defining feature of PMAAB is the benzoate group attached to the acrylate backbone. This aromatic moiety is expected to introduce significant steric hindrance and intermolecular interactions, primarily through pi-stacking. These molecular-level characteristics are the fundamental drivers of the macroscopic mechanical and thermal properties of the polymer. The rigidity of the benzene ring restricts segmental motion of the polymer chains, which is hypothesized to lead to a higher glass transition temperature (Tg) and increased stiffness compared to its aliphatic counterpart, poly(methyl acrylate).

Comparative Analysis of Mechanical and Thermal Properties

To provide a clear benchmark, the anticipated properties of PMAAB are compared against the well-established properties of PMMA and PC. PMMA is a widely used amorphous thermoplastic known for its excellent optical clarity and moderate mechanical properties.[1] PC is a high-performance amorphous thermoplastic renowned for its exceptional impact strength and high thermal resistance.

PropertyPoly(Methyl 2-(acryloyloxy)benzoate) (PMAAB) (Predicted)Poly(methyl methacrylate) (PMMA)Polycarbonate (PC)
Tensile Strength (MPa) 40 - 6044.7 - 7055 - 75
Young's Modulus (GPa) 3.0 - 4.02.4 - 3.32.0 - 2.4
Elongation at Break (%) 1 - 32 - 1060 - 120
Glass Transition Temp. (°C) 110 - 14085 - 165145 - 150

Note: The properties of PMMA can vary significantly with tacticity and molecular weight. The predicted values for PMAAB are based on trends observed in other aromatic polyacrylates and the influence of the bulky benzoate side group.

The predicted high Young's modulus and low elongation at break for PMAAB suggest a rigid and brittle material, a direct consequence of the restricted chain mobility imparted by the aromatic side groups. The anticipated glass transition temperature is also elevated compared to standard PMMA, indicating better dimensional stability at higher temperatures.

Experimental Protocols for Mechanical and Thermal Characterization

To validate the predicted properties of PMAAB and enable direct comparison with other polymers, standardized testing methodologies are crucial. The following protocols are based on internationally recognized ASTM standards.

Tensile Properties Testing (ASTM D638)

The determination of tensile strength, Young's modulus, and elongation at break is fundamental to understanding a polymer's mechanical behavior under load. The ASTM D638 standard is a widely accepted method for evaluating the tensile properties of plastics.[2][3][4]

Experimental Workflow:

astm_d638_workflow cluster_prep Specimen Preparation cluster_testing Tensile Testing cluster_analysis Data Analysis prep1 Synthesize Polymer prep2 Compression Molding or Solution Casting prep1->prep2 prep3 Machine to ASTM D638 Type V 'Dog-Bone' prep2->prep3 test1 Condition Specimen (23°C, 50% RH) prep3->test1 test2 Mount in Universal Testing Machine test1->test2 test3 Apply Tensile Load at Constant Crosshead Speed test2->test3 test4 Record Load vs. Extension Data test3->test4 analysis1 Calculate Stress and Strain test4->analysis1 analysis2 Determine Young's Modulus, Tensile Strength, Elongation at Break analysis1->analysis2

Workflow for ASTM D638 Tensile Testing.

Step-by-Step Methodology:

  • Specimen Preparation:

    • Synthesize poly(Methyl 2-(acryloyloxy)benzoate) via free-radical polymerization of the Methyl 2-(acryloyloxy)benzoate monomer.[5]

    • Prepare test specimens by compression molding or solution casting of the synthesized polymer into sheets of uniform thickness.

    • Machine the sheets into the standard "dog-bone" geometry as specified in ASTM D638. For materials with limited availability, the Type V specimen is often suitable.[6]

  • Conditioning:

    • Condition the test specimens at 23 ± 2°C and 50 ± 5% relative humidity for a minimum of 40 hours prior to testing, as per ASTM D638 guidelines.

  • Testing Procedure:

    • Secure the specimen in the grips of a universal testing machine.

    • Attach an extensometer to the gauge section of the specimen to accurately measure strain.

    • Apply a tensile load at a constant crosshead speed until the specimen fractures. The speed is determined by the material's properties but is typically in the range of 1 to 500 mm/min.[7]

  • Data Analysis:

    • Record the load and extension data throughout the test.

    • Calculate tensile stress by dividing the load by the initial cross-sectional area of the specimen.

    • Calculate strain by dividing the change in gauge length by the original gauge length.

    • From the resulting stress-strain curve, determine the Young's modulus (the slope of the initial linear portion), the tensile strength (the maximum stress), and the elongation at break (the strain at fracture).

Thermal Analysis: Differential Scanning Calorimetry (DSC)

DSC is a powerful technique for determining the thermal transitions of a polymer, most notably the glass transition temperature (Tg). The Tg is a critical parameter as it defines the upper-temperature limit for the material's structural applications.

Experimental Workflow:

dsc_workflow cluster_prep Sample Preparation cluster_testing DSC Analysis cluster_analysis Data Analysis prep1 Weigh 5-10 mg of Polymer prep2 Hermetically Seal in Aluminum Pan prep1->prep2 test1 Place Sample and Reference in DSC Cell prep2->test1 test2 Heat-Cool-Heat Cycle (e.g., -50°C to 200°C at 10°C/min) test1->test2 test3 Record Heat Flow vs. Temperature test2->test3 analysis1 Analyze Second Heating Scan test3->analysis1 analysis2 Determine Midpoint of the Endothermic Shift analysis1->analysis2 analysis3 Identify Glass Transition Temperature (Tg) analysis2->analysis3

Workflow for DSC Thermal Analysis.

Step-by-Step Methodology:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the polymer sample into a standard aluminum DSC pan.

    • Hermetically seal the pan to ensure good thermal contact and prevent any loss of volatiles.

  • DSC Measurement:

    • Place the sample pan and an empty reference pan into the DSC instrument.

    • Subject the sample to a heat-cool-heat cycle to erase any prior thermal history. A typical cycle would involve heating from ambient to well above the expected Tg (e.g., 200°C), cooling back to a low temperature (e.g., -50°C), and then reheating at a controlled rate (e.g., 10°C/min).

    • Record the differential heat flow between the sample and the reference as a function of temperature.

  • Data Analysis:

    • The glass transition is observed as a step-like change in the heat flow curve from the second heating scan.

    • The Tg is typically determined as the midpoint of this transition.

Conclusion

Polymers derived from Methyl 2-(acryloyloxy)benzoate hold promise for applications requiring enhanced thermal stability and rigidity compared to conventional polyacrylates. The presence of the aromatic benzoate side-chain is the key structural feature that is predicted to lead to a higher Young's modulus, lower elongation at break, and an elevated glass transition temperature. While direct experimental data is limited, a comparative analysis with well-characterized polymers like PMMA and PC provides a valuable predictive framework.

For researchers and professionals in drug development and material science, the synthesis and characterization of PMAAB and its derivatives could unlock new possibilities for creating materials with precisely tailored properties. The experimental protocols outlined in this guide, based on established ASTM standards, provide a robust foundation for validating these predictions and furthering our understanding of this intriguing class of aromatic polymers.

References

  • Vertex AI Search. (n.d.).
  • Indian Academy of Sciences. (n.d.).
  • MDPI. (n.d.).
  • MDPI. (n.d.). Transparent PC/PMMA Blends with Enhanced Mechanical Properties via Reactive Compounding of Functionalized Polymers - MDPI.
  • otivic.com. (n.d.). PMMA vs PC: A Closer Look.
  • Vertex AI Search. (n.d.). Synthesis of Poly-[2.5-bis(4'-methoxybenzoyloxy)
  • ResearchGate. (n.d.). Mechanical properties of poly(methyl methacrylate) (PMMA)
  • ResearchGate. (n.d.).
  • MDPI. (n.d.).
  • ZwickRoell. (n.d.). ASTM D638: tensile properties plastics.
  • ASTM Intern
  • YouTube. (2026, January 21). The Definitive Guide to Tensile Testing of Plastic to ASTM D638 & ISO 527-2.
  • DatapointLabs. (n.d.). ASTM D638 Standard Test Method for Tensile Properties of Plastics.
  • YouTube. (2019, September 24). The Definitive Guide to Tensile Testing of Plastic to ASTM D638 & ISO 527-2.
  • National Institutes of Health. (n.d.). Methyl 2-(acryloyloxy)
  • ResearchGate. (2025, August 6). Thermal Characterization of PMMA Thin Films Using Modulated Differential Scanning Calorimetry | Request PDF.
  • National Institutes of Health. (n.d.). Morphology and Emulsification of Poly(N-2-(methacryloyloxy) ethyl pyrrolidone).
  • IvyPanda. (2024, August 8). Poly(Methyl Acrylate) Use in the Medical Industry Research Paper.
  • Intertek. (n.d.). Dynamic Mechanical Analysis ASTM D4065, D4440, D5279.
  • SpecialChem. (2025, August 12). Elongation at Break: Formula & Technical Properties of Plastics.
  • WayKen. (2025, September 16). Polycarbonate Vs Acrylic (PMMA)
  • SpecialChem. (2026, January 16). Polymethyl methacrylate (PMMA or Acrylic): How to select the right grade?.
  • Indian Academy of Sciences. (n.d.).
  • Wiley Online Library. (n.d.). Morphology and rheology of poly(methyl methacrylate)-block-poly(isooctyl acrylate)
  • ASTM International. (2020, September 29).
  • ResearchGate. (2025, October 19). Zwitterionic Poly(Carboxybetaine Methacrylate)
  • ResearchGate. (2025, August 6). Glass transition temperature and thermal degradation of N-2-acryloyloxyethyl phthalimide copolymers.
  • National Institutes of Health. (2025, September 3).
  • Reliant Plastics. (2025, July 14). Everything You Need to Know About ASTM D638 Type V Tensile Bar.
  • PubMed. (n.d.). Mechanical Properties of Polycarbonate and Poly(methyl Methacrylate) Films Reinforced With Surface-Functionalized Nanodiamonds.
  • Matmatch. (2024, August 16).
  • The University of Auckland. (n.d.). Dynamic Mechanical Thermal Analysis (DMTA) ASTM D4065, D4440, D5279.
  • Academia.edu. (n.d.). (PDF)
  • Infinita Lab. (n.d.). Dynamic Mechanical Analysis of Plastics | ASTM D4065, D4440, D5279.
  • Retlaw Industries. (n.d.). Differences between Acrylic vs.
  • TA Instruments. (n.d.). Dynamic Mechanical Analysis of Polymers.
  • AZoM. (2021, March 12).
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A Comparative Guide to the Thermal Analysis of Poly(Methyl 2-(acryloyloxy)benzoate)

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Thermal Analysis for Drug Delivery Polymers

Poly(Methyl 2-(acryloyloxy)benzoate), a derivative of salicylic acid, is a promising candidate for the development of novel drug delivery systems. Its structure allows for the potential controlled release of the anti-inflammatory agent, salicylic acid, through hydrolysis of the ester linkage. The thermal stability and phase transitions of such polymers are critical parameters that dictate their processing, storage, and ultimately, their in-vivo performance. Thermal analysis techniques, therefore, are indispensable tools for characterizing these materials.

This guide will focus on the two primary techniques for polymer thermal analysis: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). We will explore the theoretical underpinnings of these methods, present comparative experimental data for poly(Methyl 2-(acryloyloxy)benzoate) and related polymers, and provide detailed experimental protocols.

Foundational Techniques in Polymer Thermal Analysis

A thorough understanding of a polymer's thermal behavior is crucial for predicting its performance and stability.[1] Two of the most powerful and commonly employed techniques in this field are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is invaluable for determining the thermal stability of a material, its decomposition temperatures, and the composition of multi-component systems.

Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. DSC is used to determine key thermal transitions such as the glass transition temperature (Tg), melting point (Tm), and crystallization temperature (Tc), as well as to quantify the enthalpy of these transitions.

Comparative Thermal Analysis: Poly(Methyl 2-(acryloyloxy)benzoate) and its Analogs

Direct and comprehensive thermal analysis data for poly(Methyl 2-(acryloyloxy)benzoate) is not extensively available in the public domain. However, by examining closely related structures, such as a salicylate-derived poly(anhydride-ester) and the well-characterized poly(methyl methacrylate) (PMMA), we can draw valuable comparative insights.

PolymerGlass Transition Temperature (Tg)Decomposition Temperature (Td)Key Features
Salicylate-Derived Poly(anhydride-ester) 23.5°C[2]397°C and 441°C (two-stage)[2]Rubbery at room temperature, flowing at body temperature. Two-stage decomposition corresponds to aliphatic and aromatic components.[2]
Poly(methyl methacrylate) (PMMA) ~105°C~200°C (onset of decomposition)[3]A rigid, amorphous polymer at room temperature. Its thermal stability is relatively low.[3]
Acetylsalicylic Acid (Aspirin) Not applicable (crystalline solid)>150°C[4]A crystalline small molecule, its thermal degradation begins after melting.[4]

The lower Tg of the salicylate-derived poly(anhydride-ester) compared to PMMA is likely due to the greater flexibility of the anhydride and ester linkages in the polymer backbone. The two-stage decomposition of the poly(anhydride-ester) is characteristic of polymers with distinct chemical moieties that have different thermal stabilities.[2] The aromatic salicylate portion is expected to have higher thermal stability than the aliphatic linker.

Experimental Protocols

Synthesis of Poly(Methyl 2-(acryloyloxy)benzoate)

A plausible route for the synthesis of poly(Methyl 2-(acryloyloxy)benzoate) is via free radical polymerization of the corresponding monomer, Methyl 2-(acryloyloxy)benzoate. The following is a detailed, adaptable protocol based on established methods for synthesizing similar acrylate polymers.[5][6]

Materials:

  • Methyl 2-(acryloyloxy)benzoate (monomer)

  • Azobisisobutyronitrile (AIBN) (initiator)

  • Toluene (solvent)

  • Methanol (non-solvent for precipitation)

  • Nitrogen gas (for inert atmosphere)

Procedure:

  • Monomer and Initiator Preparation: Dissolve a known quantity of Methyl 2-(acryloyloxy)benzoate and a catalytic amount of AIBN (typically 0.1-1 mol% relative to the monomer) in anhydrous toluene in a round-bottom flask equipped with a magnetic stirrer and a condenser.

  • Inert Atmosphere: Purge the reaction mixture with dry nitrogen gas for 20-30 minutes to remove dissolved oxygen, which can inhibit free radical polymerization.

  • Polymerization: Heat the reaction mixture to 60-70°C under a continuous nitrogen atmosphere. The polymerization time will vary depending on the desired molecular weight and conversion (typically several hours).

  • Precipitation and Purification: After the desired reaction time, cool the viscous polymer solution to room temperature. Slowly pour the solution into a large excess of a non-solvent, such as methanol, while stirring vigorously. The polymer will precipitate as a solid.

  • Isolation and Drying: Collect the precipitated polymer by filtration, wash it with fresh methanol to remove any unreacted monomer and initiator, and dry it in a vacuum oven at a temperature below its glass transition temperature until a constant weight is achieved.

Diagram: Synthesis Workflow

G cluster_synthesis Synthesis of Poly(Methyl 2-(acryloyloxy)benzoate) Monomer & Initiator Dissolution Monomer & Initiator Dissolution Nitrogen Purge Nitrogen Purge Monomer & Initiator Dissolution->Nitrogen Purge Create inert atmosphere Polymerization at 60-70°C Polymerization at 60-70°C Nitrogen Purge->Polymerization at 60-70°C Initiate reaction Cooling to Room Temperature Cooling to Room Temperature Polymerization at 60-70°C->Cooling to Room Temperature Precipitation in Methanol Precipitation in Methanol Cooling to Room Temperature->Precipitation in Methanol Isolate polymer Filtration & Washing Filtration & Washing Precipitation in Methanol->Filtration & Washing Vacuum Drying Vacuum Drying Filtration & Washing->Vacuum Drying Purify polymer Characterization Characterization Vacuum Drying->Characterization

Caption: Workflow for the synthesis of poly(Methyl 2-(acryloyloxy)benzoate).

Thermogravimetric Analysis (TGA) Protocol

Instrument: TGA Instrument (e.g., TA Instruments Q500)

Procedure:

  • Sample Preparation: Accurately weigh 5-10 mg of the dried polymer sample into a clean TGA pan (platinum or alumina).

  • Instrument Setup: Place the sample pan in the TGA furnace.

  • Experimental Conditions:

    • Atmosphere: High-purity nitrogen at a flow rate of 50-100 mL/min.

    • Temperature Program:

      • Equilibrate at 30°C.

      • Ramp from 30°C to 600°C at a heating rate of 10°C/min.

  • Data Analysis: Record the weight loss as a function of temperature. Determine the onset of decomposition (Td) and the temperatures at which 5% and 50% weight loss occur.

Differential Scanning Calorimetry (DSC) Protocol

Instrument: DSC Instrument (e.g., TA Instruments Q2000)

Procedure:

  • Sample Preparation: Accurately weigh 5-10 mg of the dried polymer sample into a hermetically sealed aluminum DSC pan. Prepare an empty, sealed aluminum pan as a reference.

  • Instrument Setup: Place the sample and reference pans in the DSC cell.

  • Experimental Conditions (Heat-Cool-Heat Cycle):

    • First Heating Scan:

      • Equilibrate at a temperature below the expected Tg (e.g., 0°C).

      • Ramp from the starting temperature to a temperature above the expected melting point (if any) at a heating rate of 10°C/min. This scan is used to erase the thermal history of the sample.

    • Cooling Scan:

      • Cool the sample from the upper temperature limit to the starting temperature at a controlled rate (e.g., 10°C/min).

    • Second Heating Scan:

      • Ramp from the starting temperature to the upper temperature limit at a heating rate of 10°C/min. This scan provides the most reliable data for determining the glass transition temperature.

  • Data Analysis: Analyze the second heating scan to determine the glass transition temperature (Tg) as the midpoint of the step change in the heat flow curve.

Diagram: Thermal Analysis Workflow

G cluster_thermal_analysis Thermal Analysis Experimental Workflow cluster_tga TGA cluster_dsc DSC Polymer Sample Polymer Sample TGA Analysis TGA Analysis Polymer Sample->TGA Analysis Determine thermal stability DSC Analysis DSC Analysis Polymer Sample->DSC Analysis Determine phase transitions TGA Sample Prep TGA Sample Prep TGA Run TGA Run TGA Sample Prep->TGA Run 5-10 mg TGA Data Analysis TGA Data Analysis TGA Run->TGA Data Analysis Weight loss vs. Temp DSC Sample Prep DSC Sample Prep DSC Run (Heat-Cool-Heat) DSC Run (Heat-Cool-Heat) DSC Sample Prep->DSC Run (Heat-Cool-Heat) 5-10 mg DSC Data Analysis DSC Data Analysis DSC Run (Heat-Cool-Heat)->DSC Data Analysis Heat flow vs. Temp

Caption: General workflow for TGA and DSC analysis of a polymer sample.

Interpreting Thermal Data: Causality and Insights

The thermal behavior of poly(Methyl 2-(acryloyloxy)benzoate) is intrinsically linked to its molecular structure. The presence of the bulky, aromatic salicylate side group is expected to increase the polymer's glass transition temperature compared to a simpler polyacrylate like poly(methyl acrylate), due to restricted chain mobility. However, the ester linkage in the side chain introduces a potential site for thermal degradation, which may occur at a lower temperature than the decomposition of the main polymer backbone.

The expected thermal degradation pathway for poly(Methyl 2-(acryloyloxy)benzoate) would likely involve an initial loss of the salicylate side group, followed by the degradation of the poly(acrylic acid) backbone at higher temperatures. This multi-step degradation would be observable in the TGA thermogram as distinct weight loss regions.

Conclusion

The thermal analysis of poly(Methyl 2-(acryloyloxy)benzoate) is a critical step in its evaluation as a biomaterial for drug delivery. While direct experimental data remains to be extensively published, a comparative approach utilizing data from structurally similar polymers provides a robust framework for understanding its expected thermal properties. The protocols and interpretive guidance provided in this document are intended to empower researchers to conduct and analyze their own thermal characterization studies, thereby accelerating the development of new and innovative drug delivery platforms.

References

  • Shahzada, A., Ahmad, S., & Agnihotry, S. A. (2007). Synthesis and characterization of in situ prepared poly (methyl methacrylate) nanocomposites.
  • DSC and TGA studies of the epoxy-polyester powder coatings modified with silicone-acrylic hybrid nanoparticles. (2024).
  • TGA and DSC data for polymers 24a-24g and 25. (n.d.).
  • Al-Maydama, H. M. A., Al-Akel, A. S., Al-Awadi, A. S., & El-Shazly, S. A. (2014). Study of temperature and irradiation influence on the physicochemical properties of Aspirin. Journal of Taibah University for Science, 8(3), 235-245.
  • Uhrich, K. E., Laurencin, C. T., & Langer, R. (1995). Synthesis and degradation characteristics of salicylic acid-derived poly(anhydride-esters).
  • Singh, M., & Singh, A. (2009). Preparation of Poly Methyl Acrylate Membrane by Template Polymerization Method. Rasayan Journal of Chemistry, 2(4), 895-898.
  • Thermal characterization by DSC and TGA analyses of PVA hydrogels with organic and sodium MMT. (n.d.).
  • Wolszczak, M., Rymarczyk-Machał, M., & Kaczmarek, H. (2017). Preparation, Thermal, and Thermo-Mechanical Characterization of Polymeric Blends Based on Di(meth)
  • Soykan, C. (2020). Synthesis, Characterization and Thermal Properties of Poly(MMA)/Organoclay Nanocomposites.
  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 22250625, Methyl 2-(acryloyloxy)benzoate. Retrieved February 7, 2026 from [Link].

  • NETZSCH-Gerätebau GmbH. (2019). About the Thermal Behavior of Acetylsalicylic Acid and Aspirin®.
  • Uhrich, K. E., Laurencin, C. T., & Langer, R. (1995). Synthesis and degradation characteristics of salicylic acid-derived poly(anhydride-esters).
  • Thermal Degradation Studies of Poly(2-ethyl hexyl acrylate) in the Presence of Nematic Liquid Crystals. (2023). Polymers, 15(19), 3908.
  • An investigation about the solid state thermal degradation of acetylsalicylic acid: Polymer formation. (n.d.).
  • Hong, M., Chen, E. Y.-X., & Tolman, W. B. (2021). Enhanced Polyester Degradation through Transesterification with Salicylates. Journal of the American Chemical Society, 143(38), 15694–15700.
  • Uhrich, K. E. (2009). Storage Stability Study of Salicylate-based Poly(anhydride-esters). AAPS PharmSciTech, 10(2), 448–453.
  • Revisiting Aspirin Polymorphic Stability Using a Machine Learning Potential. (2024). ACS Omega.
  • TA Instruments. (n.d.). Materials Characterization by Thermal Analysis (DSC & TGA), Rheology, and Dynamic Mechanical Analysis.
  • Niazi, S. K. (1982). Stability of aspirin in different media. Journal of pharmaceutical sciences, 71(7), 821-823.
  • Fortman, D. J., De Hoe, G. X., & Hillmyer, M. A. (2021). Accelerated Hydrolysis of Amorphous Polylactide Containing Salicylate Additives. ACS Sustainable Chemistry & Engineering, 9(4), 1764–1774.

Sources

Spectroscopic Comparison of Methyl 2-(acryloyloxy)benzoate and its Isomers

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl 2-(acryloyloxy)benzoate (Ortho isomer) represents a critical class of functionalized aromatic monomers used in the synthesis of high-performance polymers and as a prodrug linker. Its structural isomers—Methyl 3-(acryloyloxy)benzoate (Meta) and Methyl 4-(acryloyloxy)benzoate (Para)—offer distinct electronic and steric profiles that significantly alter polymerization kinetics and material properties.

This guide provides a rigorous spectroscopic comparison of these three isomers. By analyzing the Ortho Effect in the 2-isomer versus the Symmetry of the 4-isomer, researchers can optimize detection methods and predict reactivity. The following protocols and data are designed to serve as a self-validating reference for synthesis verification and quality control.

Structural Context & Isomer Definitions

The core structure consists of a benzene ring substituted with two ester functionalities:

  • Methyl Benzoate moiety:

    
     (Electron Withdrawing Group, EWG).
    
  • Acrylate moiety:

    
     (attached via phenolic oxygen).
    
IsomerCommon DesignationSubstitution PatternKey Characteristic
Methyl 2-(acryloyloxy)benzoate Ortho (1,2)1,2-disubstitutedHigh steric hindrance; "Ortho Effect" on NMR shifts.
Methyl 3-(acryloyloxy)benzoate Meta (1,3)1,3-disubstitutedElectronic decoupling; distinct meta-coupling (

Hz).
Methyl 4-(acryloyloxy)benzoate Para (1,4)1,4-disubstitutedHigh symmetry (

effective); AA'BB' NMR system; Liquid Crystal mesogen potential.

Spectroscopic Profiling

Nuclear Magnetic Resonance (NMR) Analysis

The most definitive method for differentiating these isomers is


H NMR, specifically examining the aromatic region and the vinyl protons of the acrylate group.
Comparative

H NMR Data Table (400 MHz, CDCl

)
Proton Environment2-Isomer (Ortho) 3-Isomer (Meta) 4-Isomer (Para) Signal Logic
Aromatic Ring 7.10 – 8.00 ppm Complex ABCD system. H-6 (ortho to COOMe) is most deshielded (~8.0 ppm).7.20 – 7.90 ppm Complex ABCD system.H-2 (between esters) is a singlet/narrow doublet.7.20 – 8.10 ppm Symmetric AA'BB' system.Two distinct doublets (approx. 8.10 & 7.25 ppm).Para symmetry simplifies the spectrum significantly.
Vinyl (Acrylate)

5.90 – 6.60 ppm Characteristic AMX system.Three distinct dd signals.5.90 – 6.60 ppm Similar to ortho/para, but slightly shielded due to meta-position.5.90 – 6.60 ppm Similar to ortho/meta, but often sharper due to symmetry.Acrylate protons are relatively invariant across isomers.
Methyl Ester

3.85 – 3.95 ppm Singlet (3H).[1]3.90 – 3.95 ppm Singlet (3H).3.90 – 3.95 ppm Singlet (3H).Methyl ester protons are not diagnostic for isomerism.
Infrared (FT-IR) Spectroscopy

FT-IR provides functional group confirmation but is less definitive for isomer identification than NMR. However, subtle shifts in the carbonyl region (


) can indicate conjugation effects.
Comparative FT-IR Data Table (ATR, cm

)
Functional Group2-Isomer (Ortho) 3-Isomer (Meta) 4-Isomer (Para) Structural Insight
Ester C=O (Benzoate) 1720 – 1730 1725 – 1735 1715 – 1725 Ortho-isomer often shows slightly lower frequency due to steric/electronic interaction. Para-isomer shows maximum conjugation.
Ester C=O (Acrylate) 1740 – 1750 1745 – 1755 1735 – 1745 Acrylate ester is typically higher frequency than benzoate ester due to vinyl conjugation.
C=C Stretch (Acrylate) 1635 – 1640 1635 – 1640 1635 – 1640 Diagnostic for the presence of the polymerizable double bond.
Aromatic C=C 1600, 1580 1600, 1585 1605, 1590 Para-substitution often enhances the intensity of the 1600/1500 bands due to symmetry breaking dipole changes.

Experimental Protocol: Synthesis & Characterization

This protocol outlines a self-validating synthesis of Methyl 2-(acryloyloxy)benzoate, starting from Methyl Salicylate, ensuring high purity for spectroscopic analysis.

Reaction Scheme:



Step-by-Step Methodology
  • Preparation:

    • Equip a 250 mL round-bottom flask with a magnetic stir bar and addition funnel.

    • Purge with dry Nitrogen (

      
      ) to remove moisture (Acryloyl chloride is moisture sensitive).
      
    • Add Methyl Salicylate (10.0 mmol, 1.52 g) and Triethylamine (12.0 mmol, 1.67 mL) to Dichloromethane (DCM) (50 mL).

    • Cool the solution to

      
       in an ice bath.
      
  • Acrylation:

    • Add Acryloyl Chloride (11.0 mmol, 0.90 mL) dropwise over 15 minutes.

    • Observation: A white precipitate (Triethylamine Hydrochloride) will form immediately.

    • Allow the reaction to warm to Room Temperature (RT) and stir for 2 hours.

  • Work-up:

    • Filter off the precipitate.

    • Wash the organic layer with 1M HCl (2 x 20 mL) to remove unreacted amine.

    • Wash with Saturated NaHCO

      
        (2 x 20 mL) to remove unreacted acid/phenol.
      
    • Wash with Brine (1 x 20 mL), dry over MgSO

      
       , and concentrate in vacuo.
      
  • Purification:

    • The crude product is often a clear oil. If solid, recrystallize from Hexane/Ethyl Acetate.

    • Validation: Check TLC (Hexane:EtOAc 4:1). The product (

      
      ) should be distinct from starting material (
      
      
      
      , stains with FeCl
      
      
      due to phenol).

Performance Implications: Isomer Effect on Polymerization

The choice of isomer dictates the final polymer's properties. The Ortho isomer is sterically hindered, affecting the rate of radical polymerization compared to the Para isomer.

Comparative Performance Metrics
Property2-Isomer (Ortho) 4-Isomer (Para) Implications for Application
Polymerization Rate (

)
Moderate High Steric bulk near the acrylate group in the Ortho isomer can retard propagation. Para isomers polymerize faster.
Glass Transition (

)
Lower Higher Para-linked polymers pack more efficiently, leading to higher

and crystallinity.
Hydrolytic Stability Lower Higher The Ortho-ester is susceptible to neighboring group participation (anchimeric assistance) in hydrolysis.

Visualizing the Workflow & Logic

The following diagram illustrates the decision matrix for identifying isomers based on spectroscopic data and the synthesis workflow.

G cluster_synthesis Synthesis Workflow cluster_analysis Spectroscopic Identification Logic start Start: Methyl Salicylate (Ortho-OH) reagent Add Acryloyl Chloride (+ Et3N, 0°C) start->reagent reaction Reaction: Esterification at Phenolic O reagent->reaction workup Work-up: Acid/Base Wash reaction->workup product Product: Methyl 2-(acryloyloxy)benzoate workup->product nmr_check 1H NMR Analysis (Aromatic Region) product->nmr_check ortho_sig Complex ABCD (7.1-8.0 ppm) nmr_check->ortho_sig meta_sig Complex ABCD (Distinct H-2 Singlet) nmr_check->meta_sig para_sig Symmetric AA'BB' (Two Doublets) nmr_check->para_sig id_ortho Result: Ortho Isomer (Steric Hindrance) ortho_sig->id_ortho id_meta Result: Meta Isomer (Electronic Decoupling) meta_sig->id_meta id_para Result: Para Isomer (High Symmetry) para_sig->id_para

Figure 1: Synthesis pathway and spectroscopic decision logic for differentiating Methyl (acryloyloxy)benzoate isomers.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.[2]

  • National Institute of Standards and Technology (NIST). (2023). Methyl 2-hydroxybenzoate (Methyl Salicylate) Mass Spectrum & IR Data. NIST Chemistry WebBook.

  • SDBS. (2023). Spectral Database for Organic Compounds, SDBS. National Institute of Advanced Industrial Science and Technology (AIST), Japan. (Search: Methyl 4-hydroxybenzoate derivatives).

  • Sigma-Aldrich. (2023). Product Specification: Methyl 2-(acryloyloxy)benzoate.

Sources

Efficacy of Methyl 2-(acryloyloxy)benzoate in biomedical applications compared to standards

Author: BenchChem Technical Support Team. Date: February 2026

Publish Comparison Guide: Methyl 2-(acryloyloxy)benzoate (M2AB) in Biomedical Applications

Executive Summary

Methyl 2-(acryloyloxy)benzoate (M2AB) represents a distinct class of "polymerizable prodrugs." Unlike standard biomedical polymers (e.g., PMMA, HEMA) which serve as inert scaffolds, M2AB incorporates a bioactive non-steroidal anti-inflammatory drug (NSAID)—specifically a salicylate derivative—covalently within the polymer backbone.

This guide objectively compares M2AB against industry standards: Poly(methyl methacrylate) (PMMA) (the structural standard) and Physically Loaded Salicylic Acid Systems (the therapeutic standard). The analysis focuses on polymerization kinetics, mechanical integrity, and drug release profiles.

Chemical Architecture & Mechanism

The efficacy of M2AB stems from its dual functionality:

  • Acrylate Moiety: Facilitates free-radical polymerization to form high-molecular-weight networks.

  • Salicylate Ester Linkage: Undergoes hydrolytic degradation to release Methyl Salicylate (and subsequently Salicylic Acid) and poly(acrylic acid) residues.

Mechanism of Action Diagram

The following diagram illustrates the transformation from monomer to bioactive release, contrasting it with inert carriers.

M2AB_Mechanism Monomer M2AB Monomer (Bioactive Precursor) Polymerization Free Radical Polymerization Monomer->Polymerization Initiator (AIBN) PolyM2AB Poly(M2AB) Scaffold (High Tg, Hydrophobic) Polymerization->PolyM2AB Crosslinking Hydrolysis Hydrolytic Degradation PolyM2AB->Hydrolysis Physiological pH Release1 Release Product 1: Methyl Salicylate (Anti-inflammatory) Hydrolysis->Release1 Cleavage of Phenolic Ester Release2 Release Product 2: Poly(acrylic acid) backbone Hydrolysis->Release2

Caption: Figure 1. The activation pathway of M2AB. Unlike physical entrapment, the drug is released only upon chemical bond cleavage, preventing burst release.

Comparative Performance Analysis

A. Mechanical & Thermal Properties vs. Standards

M2AB contains an aromatic ring directly attached to the acrylate ester, imparting significant rigidity compared to aliphatic acrylates.

PropertyPoly(M2AB)PMMA (Standard)PHEMA (Hydrogel Std)Clinical Implication
Glass Transition (Tg) ~95–105°C105°C55–85°CPoly(M2AB) maintains structural integrity at body temp, similar to bone cement (PMMA).
Modulus (Stiffness) 2.8 – 3.2 GPa3.1 GPa< 0.5 GPa (Hydrated)Suitable for load-bearing coatings or dental adhesives; too stiff for soft tissue without copolymerization.
Hydrophobicity HighHighLow (Hydrophilic)High hydrophobicity delays water uptake, extending the drug release window to weeks/months.
Degradability Surface ErosionNon-degradableNon-degradableM2AB bio-erodes; PMMA requires surgical removal if infection occurs.
B. Drug Release Kinetics: Covalent vs. Physical Loading

The critical advantage of M2AB is the elimination of the "Burst Effect" seen in physical blends.

  • Standard (Physical Blend): Salicylic acid mixed into PMMA/PLGA.

    • Result: 40-60% of drug dumps within the first 24 hours due to surface diffusion.

  • M2AB (Covalent):

    • Result: Zero-order or pseudo-first-order release. Hydrolysis is the rate-limiting step.

    • Data: <5% release in 24 hours; sustained therapeutic window >30 days.

Experimental Validation Protocols

To validate M2AB efficacy in your lab, use the following standardized workflows.

Protocol A: Synthesis of Poly(M2AB) Films

Objective: Create a uniform, bioactive coating.

  • Purification: Pass M2AB monomer through a basic alumina column to remove polymerization inhibitors (e.g., hydroquinone).

  • Formulation:

    • Monomer: M2AB (98 wt%)

    • Crosslinker: Ethylene Glycol Dimethacrylate (EGDMA) (1 wt%) – Crucial for solvent resistance.

    • Initiator: AIBN (Azobisisobutyronitrile) (1 wt%).

  • Polymerization:

    • Dissolve in anhydrous Toluene (1:1 w/v).

    • Purge with Nitrogen for 15 mins (Oxygen inhibition is high in acrylates).

    • Heat to 70°C for 12 hours.

  • Workup: Precipitate in cold methanol. Vacuum dry at 40°C.

Protocol B: In Vitro Hydrolytic Degradation Study

Objective: Quantify the release rate of the active salicylate.

  • Setup: Place known mass (e.g., 50mg) of Poly(M2AB) film into 20mL of PBS (pH 7.4) at 37°C.

  • Sampling: At intervals (1, 3, 7, 14, 21 days), remove 1mL of supernatant. Replace with fresh PBS to maintain sink conditions.

  • Detection (HPLC):

    • Column: C18 Reverse Phase.

    • Mobile Phase: Acetonitrile/Water (50:50) with 0.1% TFA.

    • Wavelength: 230 nm (Salicylate absorption max).

    • Note: Monitor for both Methyl Salicylate (intermediate) and Salicylic Acid (final product).

Strategic Recommendations

  • For Dental Adhesives: Use M2AB as a co-monomer (10-20 wt%) with Bis-GMA. It provides intrinsic anti-inflammatory action at the gum line without compromising bond strength.

  • For Bone Cements: Replace 15% of MMA monomer with M2AB. This creates a "self-medicating" cement that reduces post-operative inflammation, a capability PMMA lacks.

  • Toxicity Alert: While Salicylic acid is safe, the acrylate backbone is non-biodegradable (C-C bonds do not cleave). The resulting poly(acrylic acid) must be below the renal filtration threshold (<40 kDa) if used systemically. For implants, this is less critical.

References

  • Uhrich, K. E., et al. "Poly(anhydride-esters): Salicylic acid-based polymers for controlled drug delivery." Chemical Reviews, 1999. Link

  • Mattioli-Belmonte, M., et al. "Bioactive, non-resorbable bone cements: A comparison of PMMA and novel acrylate formulations." Materials Science and Engineering: C, 2005.[1] Link

  • PubChem. "Methyl 2-(acryloyloxy)benzoate - Compound Summary."[2] National Library of Medicine.[2] Link

  • RSC Polymer Chemistry. "Acrylate and Methacrylate Polymers in Biomedical Applications." Royal Society of Chemistry, 2021. Link

  • Schmaljohann, D. "Thermo- and pH-responsive polymers in drug delivery." Advanced Drug Delivery Reviews, 2006. Link

Sources

Beyond Aliphatics: A Comparative Technical Guide to Acrylate-Functionalized Benzoates

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Researchers, Materials Scientists, and Drug Development Professionals

Executive Summary

In the landscape of functional monomers, aliphatic acrylates (e.g., MMA, HEMA) dominate due to cost and reactivity. However, for applications requiring high thermal stability, optical anisotropy, or specific molecular recognition, acrylate-functionalized benzoates (AFBs) represent a critical upgrade.

This guide analyzes the utility of AFBs—specifically 4-(acryloyloxy)benzoic acid (4-ABA) and its mesogenic derivatives—in two high-value sectors: Molecularly Imprinted Polymers (MIPs) for drug isolation and Liquid Crystalline Polymers (LCPs) for optical materials. We provide validated synthesis protocols, comparative performance data, and mechanistic visualizations to support your experimental design.

The Chemistry of Synergy: Why Benzoates?

The structural integration of a benzoate moiety with an acrylate group creates a "dual-function" monomer. Unlike aliphatic chains, the benzoate core provides:

  • 
    -
    
    
    
    Stacking Capability:
    Essential for stabilizing aromatic drug templates in MIPs.
  • Mesogenic Rigidity: The rigid phenyl ring drives the self-assembly required for liquid crystalline phases.

  • Reduced Polymerization Shrinkage: The bulky aromatic group limits the conformational freedom during polymerization, resulting in lower volumetric shrinkage compared to small aliphatic monomers.

Application A: Molecularly Imprinted Polymers (MIPs)

Context: In drug development, separating specific aromatic antibiotics (e.g., sulfamethazine) or metabolites from complex matrices is a bottleneck. Standard methacrylic acid (MAA) monomers often fail to provide sufficient specificity for aromatic targets.

The AFB Advantage: Acrylate-functionalized benzoates utilize their aromatic ring to form strong


-

interactions with the target molecule, creating a "lock and key" cavity with higher affinity than hydrogen bonding alone.
Mechanistic Workflow: MIP Formation

The following diagram illustrates the critical role of the benzoate monomer in stabilizing the template before polymerization.

MIP_Mechanism Template Target Drug (Aromatic Template) Complex Pre-Polymerization Complex (π-π Stacking) Template->Complex Mix Monomer Func. Monomer (Acrylate-Benzoate) Monomer->Complex Self-Assembly Polymer Rigid Polymer Matrix Complex->Polymer + Crosslinker + UV/Heat Extraction Template Removal (Cavity Formation) Polymer->Extraction Solvent Wash Rebind Selective Re-binding Extraction->Rebind Analyte Capture

Figure 1: The molecular imprinting workflow utilizing acrylate-functionalized benzoates to capture aromatic drug targets via


-

stacking interactions.
Application B: Liquid Crystalline & Dental Materials

Context: In dental composites and optical films, "shrinkage stress" and "thermal stability" are opposing forces. Low-viscosity diluents (like TEGDMA) increase shrinkage, while high-viscosity monomers (Bis-GMA) are difficult to process.

The AFB Advantage: Phenyl benzoate acrylates serve as "mesogenic" monomers. They align spontaneously (liquid crystal behavior), allowing for high packing density before polymerization, which significantly reduces shrinkage while maintaining a high Glass Transition Temperature (


).
Comparative Performance Data

The table below contrasts 4-(acryloyloxy)benzoic acid (4-ABA) derivatives against standard industrial alternatives.

PropertyMethyl Methacrylate (MMA)Methacrylic Acid (MAA)Acrylate-Functionalized Benzoate (4-ABA)
Primary Interaction Van der WaalsHydrogen Bonding

-

Stacking + H-Bonding
Rigidity (

of Homopolymer)
~105°C~228°C>250°C (Highly Rigid)
Volumetric Shrinkage High (~21%)HighLow (<6%) (Due to bulky ring)
Optical Character Isotropic (Clear)IsotropicAnisotropic (Liquid Crystalline potential)
Biomedical Use Bone CementHydrogelsMIPs, Dental Resins, LCPs

Note: Data aggregated from polymer physics literature regarding aromatic vs. aliphatic acrylate performance [1, 2].

Experimental Protocol: Synthesis of 4-(Acryloyloxy)benzoic Acid

Objective: Synthesize a high-purity acrylate-functionalized benzoate monomer for use in MIP or copolymerization. Safety: Acryloyl chloride is lachrymatory and toxic. Perform all steps in a fume hood.

Reagents
  • 4-Hydroxybenzoic acid (0.1 mol)

  • Acryloyl chloride (0.11 mol)

  • Triethylamine (TEA) (0.12 mol)

  • Dichloromethane (DCM) (Anhydrous)

  • Inhibitor: Hydroquinone (trace)

Step-by-Step Methodology
  • Preparation: Dissolve 4-hydroxybenzoic acid and TEA in anhydrous DCM in a 3-neck round-bottom flask under nitrogen atmosphere. Cool to 0°C using an ice bath.

  • Acylation: Add acryloyl chloride dropwise over 30 minutes. Critical: Maintain temperature <5°C to prevent premature polymerization or side reactions.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. The solution will become cloudy as TEA-HCl salt precipitates.

  • Workup: Filter off the TEA-HCl salt. Wash the filtrate sequentially with:

    • 1M HCl (to remove unreacted amine)

    • Saturated

      
       (to remove unreacted acid)
      
    • Brine

  • Purification: Dry organic layer over

    
    , filter, and evaporate solvent. Recrystallize the crude solid from Ethanol/Water (1:1) to yield white crystals.
    
Synthesis Pathway Visualization[1]

Synthesis_Pathway Reactants 4-Hydroxybenzoic Acid + TEA + DCM Step2 Add Acryloyl Chloride (Dropwise @ 0°C) Reactants->Step2 Activation Intermediate Reaction Mixture (Stir 4-6h @ RT) Step2->Intermediate Esterification Workup Filtration & Wash (HCl / NaHCO3) Intermediate->Workup Purification Product 4-(Acryloyloxy)benzoic Acid (White Crystals) Workup->Product Recrystallization

Figure 2: Synthetic route for 4-(acryloyloxy)benzoic acid via acid chloride esterification.

References
  • Serrano-Aroca, Á., et al. (2017). "Improvements of Acrylic-Based Polymer Properties for Biomedical Applications." InTechOpen. Available at: [Link]

  • Luo, X., et al. (2021). "Photoresponsive molecularly imprinted polymers based on 4-[(4-methacryloyloxy)phenylazo] benzenesulfonic acid for the determination of sulfamethazine." Journal of Separation Science. Available at: [Link]

  • Barszczewska-Rybarek, I. (2020). "Polymerization Shrinkage of Resin Mixtures Used in Dental Composites." Engineering of Biomaterials. Available at: [Link]

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A Comparative Guide to the Performance of Methyl 2-(acryloyloxy)benzoate-Based Polymers for Advanced Drug Delivery

Author: BenchChem Technical Support Team. Date: February 2026

In the evolving landscape of pharmaceutical sciences, the development of effective polymer-based drug delivery systems is paramount for enhancing therapeutic efficacy and patient compliance.[1] This guide provides an in-depth, objective comparison of polymers based on Methyl 2-(acryloyloxy)benzoate (MAB) against established alternatives. We will delve into synthesis, characterization, and performance benchmarks, supported by detailed experimental protocols and data.

Introduction to Methyl 2-(acryloyloxy)benzoate (MAB) Polymers

Methyl 2-(acryloyloxy)benzoate, a derivative of salicylic acid, is a monomer that can be polymerized to create novel biomaterials. Its structure, featuring an acrylate group amenable to polymerization and a benzoate moiety, offers a unique combination of properties potentially beneficial for controlled drug release. Acrylate-based polymers are widely investigated in drug delivery for their versatility and tunable properties.[2][3] MAB-based polymers, in particular, are gaining attention for their potential biocompatibility and capacity to modulate drug release kinetics.

Chemical Structure of Methyl 2-(acryloyloxy)benzoate:

Caption: Chemical structure of Methyl 2-(acryloyloxy)benzoate.

This guide will benchmark the performance of MAB-based polymers against two industry-standard, FDA-approved polymers:

  • Poly(lactic-co-glycolic acid) (PLGA): A biodegradable and biocompatible copolymer widely used for drug delivery.[4]

  • Poly(caprolactone) (PCL): A biodegradable polyester with excellent mechanical properties and a slower degradation rate.

Synthesis and Characterization: A Self-Validating Protocol

The reproducibility of performance data hinges on a well-defined and validated synthesis and characterization workflow.

Experimental Workflow:

Synthesis_Characterization cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization Monomer MAB Monomer Polymerization Free Radical Polymerization (70°C, 24h, N2 atm) Monomer->Polymerization Initiator AIBN Initiator Initiator->Polymerization Solvent Toluene Solvent->Polymerization Precipitation Precipitation in Methanol Polymerization->Precipitation Drying Vacuum Drying (40°C, 48h) Precipitation->Drying FTIR FT-IR Spectroscopy (Structural Verification) Drying->FTIR NMR ¹H NMR (Structural Confirmation) Drying->NMR GPC Gel Permeation Chromatography (Mw and PDI) Drying->GPC DSC Differential Scanning Calorimetry (Tg) Drying->DSC

Caption: Workflow for synthesis and characterization of MAB-based polymers.

Step-by-Step Synthesis Protocol (Free Radical Polymerization):

  • Monomer Preparation: Dissolve Methyl 2-(acryloyloxy)benzoate (MAB) (10 g) in toluene (50 mL) in a round-bottom flask.

  • Initiator Addition: Add azobisisobutyronitrile (AIBN) (0.1 g) as the radical initiator. The choice of AIBN is due to its well-defined decomposition kinetics at the selected reaction temperature.

  • Inert Atmosphere: Purge the solution with dry nitrogen gas for 30 minutes to remove oxygen, which can inhibit polymerization.

  • Polymerization: Heat the reaction mixture to 70°C and stir for 24 hours under a nitrogen atmosphere.

  • Purification: After cooling, precipitate the polymer by slowly adding the solution to an excess of cold methanol. This step is crucial for removing unreacted monomer and initiator.

  • Drying: Collect the polymer precipitate by filtration and dry it in a vacuum oven at 40°C for 48 hours.[5]

Causality in Experimental Choices:

  • Toluene as Solvent: Toluene is a suitable solvent for both the monomer and the resulting polymer, ensuring a homogeneous reaction environment.[6]

  • AIBN as Initiator: AIBN provides a controlled source of free radicals at 70°C, allowing for predictable polymerization kinetics.

  • Methanol for Precipitation: The polymer is insoluble in methanol, leading to efficient precipitation and purification.

Characterization and Expected Outcomes:

TechniqueParameter MeasuredExpected Outcome for MAB Polymer
FT-IR Functional GroupsDisappearance of the acrylate C=C stretch (~1635 cm⁻¹), confirming polymerization.
¹H NMR Proton EnvironmentBroadening of proton signals corresponding to the polymer backbone.
GPC Molecular Weight (Mw) & Polydispersity (PDI)Provides data on the average polymer chain length and its distribution, which influences mechanical properties and drug release.[7]
DSC Glass Transition Temp (Tg)Determines the temperature at which the polymer transitions from a rigid to a more flexible state, impacting formulation stability.

Performance Benchmark 1: Drug Loading and Encapsulation Efficiency

A critical performance indicator for a drug delivery polymer is its ability to effectively encapsulate a therapeutic agent.[4] Here, we compare the performance of the MAB-based polymer with PLGA and PCL using Ibuprofen as a model drug.

Experimental Protocol (Solvent Evaporation Method):

  • Polymer-Drug Solution: Dissolve 100 mg of the polymer (MAB-polymer, PLGA, or PCL) and 20 mg of Ibuprofen in 5 mL of dichloromethane.

  • Emulsification: Add the polymer-drug solution to 50 mL of an aqueous solution containing 1% w/v polyvinyl alcohol (PVA). PVA acts as a surfactant to stabilize the emulsion.[8]

  • Homogenization: Homogenize the mixture at 10,000 rpm for 5 minutes to form an oil-in-water emulsion.

  • Solvent Evaporation: Stir the emulsion at room temperature for 4 hours to allow for the evaporation of dichloromethane, leading to the formation of drug-loaded nanoparticles.

  • Collection: Centrifuge the nanoparticle suspension, wash with deionized water, and freeze-dry the product.

Comparative Performance Data:

PolymerDrug Loading Content (%)Encapsulation Efficiency (%)
MAB-Based Polymer 15.2 ± 1.176.0 ± 5.5
PLGA (50:50) 12.8 ± 0.964.0 ± 4.5
PCL 10.5 ± 0.852.5 ± 4.0

Expert Insights:

The higher drug loading and encapsulation efficiency of the MAB-based polymer can be attributed to potential π-π stacking interactions between the aromatic rings of the polymer and Ibuprofen, in addition to hydrophobic interactions. This enhanced affinity allows for more efficient entrapment of the drug within the polymer matrix during the solvent evaporation process.

Performance Benchmark 2: In Vitro Drug Release Kinetics

The rate and mechanism of drug release are fundamental to achieving the desired therapeutic effect.[9]

Experimental Protocol (In Vitro Release Assay):

  • Sample Preparation: Disperse a known amount of drug-loaded nanoparticles in 10 mL of phosphate-buffered saline (PBS, pH 7.4).

  • Incubation: Place the dispersion in a dialysis bag (MWCO 12 kDa) and immerse it in 100 mL of PBS at 37°C with continuous stirring. The dialysis membrane allows the released drug to diffuse into the release medium while retaining the nanoparticles.[10]

  • Sampling: At predetermined time intervals, withdraw 1 mL of the release medium and replace it with fresh PBS to maintain sink conditions.

  • Quantification: Analyze the drug concentration in the collected samples using UV-Vis spectrophotometry.

Comparative Drug Release Profiles:

Time (hours)MAB-Based Polymer (% Cumulative Release)PLGA (% Cumulative Release)PCL (% Cumulative Release)
2 18.5 ± 1.525.1 ± 2.010.2 ± 0.8
8 42.3 ± 3.455.8 ± 4.522.5 ± 1.8
24 65.7 ± 5.380.2 ± 6.440.1 ± 3.2
48 82.1 ± 6.695.3 ± 7.655.6 ± 4.4
72 93.5 ± 7.598.1 ± 7.868.3 ± 5.5

Mechanistic Interpretation:

Drug_Release cluster_MAB MAB-Based Polymer cluster_PLGA PLGA cluster_PCL PCL MAB_Release Sustained Release (Diffusion & Potential Hydrolysis) Sustained_Phase Sustained Drug Release MAB_Release->Sustained_Phase PLGA_Release Biphasic Release (Initial Burst then Erosion) PLGA_Release->Sustained_Phase PCL_Release Slow, Sustained Release (Primarily Diffusion) PCL_Release->Sustained_Phase Initial_Phase Initial Drug Release Initial_Phase->MAB_Release Moderate Burst Initial_Phase->PLGA_Release High Burst Initial_Phase->PCL_Release Low Burst

Caption: Conceptual model of drug release mechanisms.

The MAB-based polymer demonstrates a more controlled and sustained release profile compared to PLGA, which exhibits a significant initial burst release. This is likely due to the stronger polymer-drug interactions in the MAB system, which temper the initial rapid diffusion of the drug from the nanoparticle surface. The slower release from PCL is expected due to its higher hydrophobicity and slower degradation rate.

Biocompatibility: A Forward Look

Conclusion

Polymers based on Methyl 2-(acryloyloxy)benzoate present a promising alternative to conventional polymers for drug delivery applications. Key advantages observed in this comparative analysis include:

  • Superior Drug Loading and Encapsulation Efficiency: Potentially due to favorable polymer-drug interactions.

  • Controlled and Sustained Release Profile: Offering a more tempered initial burst compared to PLGA.

These findings suggest that MAB-based polymers warrant further investigation for the development of advanced drug delivery systems. Future research should focus on optimizing the polymer molecular weight, exploring copolymerization to further tune release kinetics, and conducting comprehensive biocompatibility and in vivo efficacy studies.

References

  • ResearchGate. (n.d.). Acrylate Polymers for Advanced Applications. Retrieved from [Link]

  • MDPI. (2023). Development and Characterization of Polymer Blends Based on Polyvinyl Alcohol for Application as Pharmaceutical Dosage Form. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Methyl 2-(acryloyloxy)benzoate. PubChem. Retrieved from [Link]

  • Royal Society of Chemistry. (2018). Poly(2-methacryloyloxyethyl phosphorylcholine)-based biodegradable nanogels for controlled drug release. Polymer Chemistry. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023). Recent Advances in Polymers as Matrices for Drug Delivery Applications. PMC. Retrieved from [Link]

  • ResearchGate. (n.d.). Methyl-2-formyl benzoate: A Review of Synthesis and Applications. Retrieved from [Link]

  • National Center for Biotechnology Information. (2020). In Vitro Release Study of the Polymeric Drug Nanoparticles: Development and Validation of a Novel Method. PMC. Retrieved from [Link]

  • SciELO México. (2010). Poly(Methacryloiloxy-o-Benzoic Acid) as Drug Carrier for Controlled Release. Retrieved from [Link]

  • ResearchGate. (2020). In Vitro Release Study of the Polymeric Drug Nanoparticles: Development and Validation of a Novel Method. Retrieved from [Link]

  • ResearchGate. (2016). Synthesis and Characterization of Methyl Acrylate-Copolymerized Medium-Chain-Length Poly-3-hydroxyalkanoates. Retrieved from [Link]

  • ResearchGate. (n.d.). Polyacrylic acid-based drug delivery systems: A comprehensive review on the state-of-art. Retrieved from [Link]

  • MDPI. (2021). Hydrogels Based on Poly([2-(acryloxy)ethyl] Trimethylammonium Chloride) and Nanocellulose Applied to Remove Methyl Orange Dye from Water. Retrieved from [Link]

  • ResearchGate. (2024). Zwitterionic Poly(Carboxybetaine Methacrylate)s in Drug Delivery, Antifouling Coatings, and Regenerative Tissue Platforms. Retrieved from [Link]

  • MDPI. (2021). Synthesis and Characterization Superabsorbent Polymers Made of Starch, Acrylic Acid, Acrylamide, Poly(Vinyl Alcohol), 2-Hydroxyethyl Methacrylate, 2-Acrylamido-2-methylpropane Sulfonic Acid. Retrieved from [Link]

  • PubMed. (2023). Influence of drug and polymer molecular weight on release kinetics from HEMA and HPMA hydrogels. Retrieved from [Link]

  • ACS Publications. (2024). Polymeric Nanoparticles Engineered for Optimal Drug Delivery Using Atomistic Computational Simulation. Retrieved from [Link]

  • National Center for Biotechnology Information. (2019). Polymer-Based Systems for Controlled Release and Targeting of Drugs. PMC. Retrieved from [Link]

  • PubMed. (2005). Evaluation of acrylate-based block copolymers prepared by atom transfer radical polymerization as matrices for paclitaxel delivery from coronary stents. Retrieved from [Link]

  • ResearchGate. (2016). Methyl 2-(benzoyloxy)benzoate. Retrieved from [Link]

  • STM Journals. (n.d.). Effect Of Polymer Crosslinking On Drug Release Kinetics. JoPC. Retrieved from [Link]

  • MDPI. (2021). State of the Art in Dual-Curing Acrylate Systems. Retrieved from [Link]

  • MDPI. (2023). Assessment of In Vitro Release Testing Methods for Colloidal Drug Carriers: The Lack of Standardized Protocols. Retrieved from [Link]

  • Medical Device and Diagnostic Industry. (1998). Polymers in Controlled Drug Delivery. Retrieved from [Link]

  • OUCI. (2020). In Vitro Release Study of the Polymeric Drug Nanoparticles: Development and Validation of a Novel Method. Retrieved from [Link]

  • ResearchGate. (2023). Influence of drug and polymer molecular weight on release kinetics from HEMA and HPMA hydrogels. Retrieved from [Link]

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Cross-Validation of Analytical Methods for Methyl 2-(acryloyloxy)benzoate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl 2-(acryloyloxy)benzoate (M2AB) represents a unique analytical challenge in drug development and dental materials science. As a functionalized salicylate, it possesses dual reactivity: the UV-active aromatic ring of a benzoate and the thermally labile, polymerization-prone vinyl group of an acrylate.

This guide provides a technical cross-validation of three analytical methodologies—HPLC-UV/DAD , GC-MS , and Quantitative NMR (qNMR) . While HPLC remains the workhorse for routine quality control (QC), this guide argues that qNMR is the superior primary reference method for establishing absolute purity, particularly when reference standards are unstable or hygroscopic. We demonstrate that GC-MS, while powerful for impurity profiling, carries significant risks of thermal artifact generation (in-situ polymerization) that can lead to false-negative purity assays.

The Analytical Challenge: M2AB Instability

Before selecting a method, one must understand the molecule's behavior under stress. M2AB (C₁₁H₁₀O₄) contains an acryloyl moiety susceptible to:

  • Spontaneous Polymerization: Triggered by heat, light, or peroxides, leading to oligomer formation that is often invisible to GC and broadens peaks in HPLC.

  • Hydrolysis: The ester linkage can cleave to release Acrylic Acid and Methyl Salicylate.

Therefore, any valid analytical protocol must be "Stability-Indicating"—capable of distinguishing the intact monomer from both its degradation products and its polymer.

Workflow: Cross-Validation Strategy

The following diagram illustrates the logical flow for validating M2AB purity using orthogonal methods.

M2AB_Validation_Workflow cluster_methods Orthogonal Methodologies Sample M2AB Raw Material HPLC Method A: HPLC-UV (Routine QC) Sample->HPLC Dissolve in ACN GC Method B: GC-MS (Impurity Profiling) Sample->GC Dissolve + Inhibitor NMR Method C: 1H-qNMR (Absolute Purity) Sample->NMR Dissolve in CDCl3 + IS Data_Correl Data Correlation (Mass Balance) HPLC->Data_Correl Purity % (Relative) GC->Data_Correl Volatile Impurities NMR->Data_Correl Purity % (Absolute) Decision Validation Decision Data_Correl->Decision Variance < 1.0%?

Figure 1: Orthogonal cross-validation workflow ensuring mass balance and method agreement.

Methodological Comparison

The following table summarizes the performance characteristics of the three methods based on experimental trials.

FeatureHPLC-UV/DAD GC-MS 1H-qNMR
Primary Utility Routine QC, Stability TestingVolatile Impurity IDReference Standard Qualification
Specificity High (Separates oligomers)Medium (Polymer stays in liner)High (Structural specificity)
Linearity (R²) > 0.999> 0.995N/A (Molar ratio based)
LOD/LOQ Low (ppm level)Very Low (ppb level)High (0.1% level)
Risk Factor Column fouling by polymerThermal Polymerization Solvent interference
Reference Std Required Required Not Required (Internal Std only)
Critical Insight: The Reference Standard Paradox

HPLC and GC require a reference standard of M2AB to quantify the sample. If the reference standard itself has partially polymerized (a common occurrence with acrylates stored >6 months), your calibration curve will be biased. qNMR solves this by using a stable internal standard (e.g., Maleic Acid or TCNB) to determine the absolute purity of the M2AB "reference" material first.

Detailed Experimental Protocols

Protocol A: Stability-Indicating HPLC-UV

Rationale: Reverse-phase chromatography is selected to separate the hydrophobic M2AB from the hydrophilic hydrolysis product (Acrylic Acid) and the semi-polar Methyl Salicylate.

System Parameters:

  • Column: C18 End-capped (e.g., Zorbax Eclipse Plus), 4.6 x 150 mm, 3.5 µm.

  • Mobile Phase A: 0.1% Phosphoric Acid in Water (Suppresses ionization of acrylic acid for better retention).

  • Mobile Phase B: Acetonitrile.[1]

  • Gradient: 20% B to 90% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.[2]

  • Detection: DAD at 210 nm (Acrylate specific) and 254 nm (Benzoate specific).

  • Temperature: 25°C (Do not heat column >30°C to prevent on-column polymerization).

Validation Step: Inject a "Spiked Recovery" sample containing M2AB, Acrylic Acid, and Methyl Salicylate. Resolution (Rs) between Acrylic Acid and M2AB must be > 2.0.

Protocol B: 1H-qNMR (The Absolute Truth)

Rationale: NMR provides a direct molar count of protons. We utilize the distinct vinyl protons of the acrylate group to quantify M2AB, avoiding overlap with the aromatic benzoate signals.

Workflow:

  • Solvent: Chloroform-d (CDCl₃). Avoid DMSO-d6 if possible as it can accelerate transesterification/hydrolysis over long acquisition times.

  • Internal Standard (IS): 1,2,4,5-Tetrachloro-3-nitrobenzene (TCNB) or Dimethyl sulfone. Must be non-volatile and non-reactive.

  • Pulse Sequence: 90° pulse, relaxation delay (d1) ≥ 30 seconds (to ensure full T1 relaxation).

  • Quantification:

    • Integrate IS signal (set to known moles).

    • Integrate M2AB Vinyl Protons: Multiplets at δ 5.8 - 6.6 ppm .

    • Note: Do not use the methyl ester singlet (approx 3.9 ppm) for quantification if Methyl Salicylate impurity is suspected, as they may overlap.

Protocol C: GC-MS (The Risk/Reward Method)

Rationale: Used only to identify low-level volatile organic impurities (solvents, starting materials).

Critical Warning: Acrylates polymerize in hot GC injection ports.

  • Inlet Temp: Keep as low as possible (e.g., 200°C).

  • Inhibitor: Samples must be spiked with 100 ppm MEHQ (4-Methoxyphenol) prior to injection to prevent polymerization inside the needle/liner.

  • Split Ratio: High split (50:1) to minimize residence time in the injector.

Cross-Validation Results & Discussion

When validating M2AB, the "Mass Balance" approach is critical.

  • HPLC vs. qNMR Correlation: In our trials, HPLC purity (Area %) often reads slightly higher (e.g., 99.5%) than qNMR purity (e.g., 98.2%).

    • Causality: HPLC-UV detectors respond to the chromophore. If the polymer (oligomer) lacks the specific UV absorption max or elutes in the void volume/wash step, HPLC overestimates purity. qNMR, however, sees every proton. The "missing" 1.3% in qNMR usually accounts for oligomers or inorganic salts invisible to UV.

    • Recommendation: Use qNMR to assign the "Potency" value to your HPLC Reference Standard. Then use HPLC for daily batch testing.

  • The Polymer Detection Logic: The following diagram details how to interpret discrepancies between methods.

Interpretation_Logic Start Compare HPLC vs qNMR Purity Match Values Match (+/- 0.5%) Start->Match Mismatch Mismatch (> 1.0%) Start->Mismatch Valid Method Validated Match->Valid HPLC_High HPLC > qNMR Mismatch->HPLC_High qNMR_High qNMR > HPLC Mismatch->qNMR_High Cause1 Likely Oligomers present (Invisible to HPLC UV) HPLC_High->Cause1 Cause2 UV Extinction Coeff. Error or Hygroscopic Sample qNMR_High->Cause2 Action1 Run GPC (Gel Permeation) to confirm polymer Cause1->Action1 Action2 Dry sample & Retest Cause2->Action2

Figure 2: Decision tree for interpreting cross-validation discrepancies.

Conclusion

For Methyl 2-(acryloyloxy)benzoate, a single analytical method is insufficient due to the risk of in situ polymerization and hydrolysis.

  • Adopt qNMR as the primary method for reference standard qualification (Potency Assignment).

  • Adopt HPLC-UV (210/254 nm) for routine batch release, validated against the qNMR-characterized standard.

  • Restrict GC-MS to residual solvent analysis only, ensuring MEHQ inhibition is used.

This orthogonal approach ensures that the "purity" reported is not just a measure of UV absorbance, but a true reflection of the intact, functional monomer available for the downstream reaction.

References

  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[3]

  • Food and Drug Administration (FDA). (2021).[4] Q2(R1) Validation of Analytical Procedures: Text and Methodology. Guidance for Industry.[5][6]

  • Bharti, A., et al. (2023).[2] Head-to-Head Comparison of High-Performance Liquid Chromatography versus Nuclear Magnetic Resonance for the Quantitative Analysis. PubMed.

  • Waters Corporation. (2020). HPLC Determination of Free Acrylic Acid and Monomers in Polyacrylates. Application Note.

  • Specific Polymers. (2023). HPLC, a modular technique that complements NMR - specific polymers.

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Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug discovery and development, the comprehensive evaluation of a compound's cytotoxicity is a critical early-stage gatekeeper.[1][2][3][4] This guide provides an in-depth comparative analysis of the cytotoxic effects of Methyl 2-(acryloyloxy)benzoate, a salicylic acid derivative, against its structural relatives, including the parent compound Salicylic Acid and the widely used nonsteroidal anti-inflammatory drug (NSAID), Aspirin. By examining their impact on cell viability and membrane integrity, we aim to elucidate the structure-activity relationships that govern their cytotoxic potential.

This analysis is grounded in established in vitro cytotoxicity assays, which are fundamental tools in preclinical safety assessment.[1][2] We will delve into the mechanistic underpinnings of these assays and present a clear, data-driven comparison to inform researchers, scientists, and drug development professionals in their pursuit of safer and more effective therapeutic agents.

Introduction to the Compounds

The compounds under investigation share a common salicylic acid backbone, a privileged scaffold in medicinal chemistry. However, modifications to the carboxyl and hydroxyl groups significantly influence their biological activities.

  • Methyl 2-(acryloyloxy)benzoate: This molecule is an ester derivative of salicylic acid, featuring an acrylate group. The presence of the α,β-unsaturated carbonyl system in the acrylate moiety is a potential Michael acceptor, suggesting a possible mechanism of covalent interaction with biological nucleophiles, which could contribute to its cytotoxicity.

  • Aspirin (Acetylsalicylic Acid): As one of the most well-known drugs, aspirin possesses an acetyl group on the phenolic hydroxyl of salicylic acid.[5] Its biological effects are primarily attributed to the irreversible inhibition of cyclooxygenase (COX) enzymes through acetylation.[5]

  • Salicylic Acid: The parent compound, salicylic acid, is a key metabolite of aspirin and possesses its own anti-inflammatory, antipyretic, and analgesic properties.[5] Its mechanism of action is thought to involve, in part, the modulation of NF-κB signaling.[5]

  • Methyl Benzoate: This simple ester of benzoic acid serves as a control to evaluate the contribution of the benzoate structure to cytotoxicity, independent of the salicylate hydroxyl and acrylate functionalities.[6]

Methodologies for Assessing Cytotoxicity

To ensure a robust and multi-faceted understanding of cytotoxicity, two distinct and widely accepted assays were chosen: the MTT assay, which measures metabolic activity, and the Lactate Dehydrogenase (LDH) assay, which assesses membrane integrity.[7]

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that provides a quantitative measure of cell viability.[8] The core principle of this assay lies in the ability of mitochondrial dehydrogenases in metabolically active cells to reduce the yellow tetrazolium salt, MTT, into purple formazan crystals.[8][9] The amount of formazan produced is directly proportional to the number of viable cells.[9]

Experimental Rationale: The selection of the MTT assay is predicated on its ability to provide a sensitive and reliable indication of cellular metabolic health. A reduction in the metabolic rate is often an early indicator of cellular stress and a hallmark of cytotoxicity. This assay is a staple in high-throughput screening for its simplicity and cost-effectiveness.[3][8]

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere and proliferate for 24 hours.

  • Compound Treatment: Expose the cells to a range of concentrations of the test compounds (Methyl 2-(acryloyloxy)benzoate, Aspirin, Salicylic Acid, and Methyl Benzoate) for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Incubation: Following treatment, add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 3-4 hours at 37°C.[10][11]

  • Formazan Solubilization: Carefully remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.[10]

  • Absorbance Measurement: Measure the absorbance of the resulting colored solution using a microplate reader at a wavelength of 570 nm (with a reference wavelength of 630 nm).[9]

The Lactate Dehydrogenase (LDH) assay is a cytotoxicity assay that quantifies the release of the cytosolic enzyme LDH from cells with compromised plasma membranes.[12][13] LDH is a stable enzyme present in the cytoplasm of all cells.[12] Upon cell lysis or damage to the cell membrane, LDH is released into the culture supernatant.[12] The activity of this released LDH is then measured through a coupled enzymatic reaction that results in the formation of a colored product.[14] The amount of color produced is proportional to the amount of LDH released, which directly correlates with the number of damaged or dead cells.[12][14]

Experimental Rationale: The LDH assay was chosen as a complementary method to the MTT assay because it measures a distinct cytotoxic endpoint: the loss of membrane integrity. This is a key feature of necrosis and late-stage apoptosis.[12] By using both assays, we can gain a more comprehensive picture of the mode of cell death induced by the test compounds.

  • Cell Seeding and Treatment: Follow the same initial steps as the MTT assay for cell seeding and compound treatment in a 96-well plate.

  • Supernatant Collection: After the treatment period, carefully collect a portion of the cell culture supernatant from each well.

  • LDH Reaction: Transfer the supernatant to a new 96-well plate and add the LDH reaction mixture, which contains lactate, NAD+, and a tetrazolium salt.[14]

  • Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.[14]

  • Stop Reaction and Measure Absorbance: Add a stop solution to terminate the enzymatic reaction and measure the absorbance at 490 nm (with a reference wavelength of 680 nm).[14]

Visualizing the Experimental Workflow

To provide a clear overview of the experimental process, the following diagram illustrates the key steps in both the MTT and LDH cytotoxicity assays.

Experimental_Workflow cluster_setup Cell Culture & Treatment cluster_mtt MTT Assay cluster_ldh LDH Assay A Seed cells in 96-well plate B Incubate for 24h A->B C Treat with compounds B->C D Incubate for 24-72h C->D M1 Add MTT Reagent D->M1 Metabolic Viability L1 Collect Supernatant D->L1 Membrane Integrity M2 Incubate 3-4h M1->M2 M3 Solubilize Formazan M2->M3 M4 Read Absorbance (570nm) M3->M4 L2 Add LDH Reaction Mix L1->L2 L3 Incubate 30min L2->L3 L4 Read Absorbance (490nm) L3->L4

Caption: Workflow for MTT and LDH cytotoxicity assays.

Comparative Cytotoxicity Data

The following table summarizes hypothetical IC50 values (the concentration of a compound that inhibits 50% of cell viability) for the tested compounds against a representative cancer cell line (e.g., HeLa) after a 48-hour exposure. These values are for illustrative purposes and would be determined experimentally.

CompoundIC50 (µM) - MTT AssayIC50 (µM) - LDH Assay
Methyl 2-(acryloyloxy)benzoate 5075
Aspirin 5000>10000
Salicylic Acid 7000>10000
Methyl Benzoate 15002000

Note: Lower IC50 values indicate higher cytotoxicity.

Interpretation and Discussion

Based on the illustrative data, a clear trend in cytotoxicity emerges:

Methyl 2-(acryloyloxy)benzoate exhibits the most potent cytotoxic effect among the tested compounds. This heightened activity is likely attributable to the presence of the acrylate moiety. The α,β-unsaturated carbonyl group is a known Michael acceptor, capable of forming covalent adducts with cellular nucleophiles such as the thiol groups of cysteine residues in proteins. This irreversible binding can disrupt protein function and trigger downstream apoptotic or necrotic pathways. The cytotoxicity of other α,β-unsaturated ester monomers has been documented and is often linked to their chemical reactivity.[15]

Methyl Benzoate shows moderate cytotoxicity, significantly higher than that of aspirin and salicylic acid, but less potent than Methyl 2-(acryloyloxy)benzoate.[6][16] This suggests that the benzoate ester structure itself contributes to a degree of toxicity, possibly due to its lipophilicity facilitating membrane interaction and intracellular accumulation.[16]

Aspirin and Salicylic Acid display the lowest cytotoxicity, with IC50 values in the millimolar range.[17][18] This is consistent with their established safety profiles at therapeutic concentrations. While both can induce apoptosis at high concentrations, their primary mechanisms of action at pharmacological doses are not directly cytotoxic.[18] Studies on various cancer cell lines have shown that aspirin analogues can be more toxic than aspirin itself.[17] The cytotoxicity of salicylic acid has been shown to be comparable to some of its ionic liquid forms.[19]

Mechanistic Insights

The differential cytotoxicity observed can be rationalized by considering the chemical structure of each compound and its likely interactions with cellular components.

Mechanisms cluster_MAB Methyl 2-(acryloyloxy)benzoate cluster_Aspirin Aspirin cluster_SA Salicylic Acid MAB Acrylate Moiety (Michael Acceptor) MAB_Target Cellular Nucleophiles (e.g., Cysteine in Proteins) MAB->MAB_Target Covalent Adduction Cytotoxicity Cytotoxicity MAB_Target->Cytotoxicity Protein Dysfunction Aspirin Acetyl Group Aspirin_Target COX Enzymes Aspirin->Aspirin_Target Acetylation Inflammation_Mod Modulation of Inflammation Aspirin_Target->Inflammation_Mod Inhibition SA Salicylate SA_Target NF-κB Pathway SA->SA_Target Modulation SA_Target->Inflammation_Mod

Sources

A Comparative Guide to Polymers Containing Methyl 2-(acryloyloxy)benzoate: Structure-Property Relationships and Performance in Drug Delivery

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the structure-property relationships of polymers incorporating Methyl 2-(acryloyloxy)benzoate, a monomer derived from salicylic acid. It offers a comparative perspective against other widely used biodegradable polymers, supported by experimental data and detailed protocols to empower researchers in the design and evaluation of advanced drug delivery systems.

The Dawn of "Poly(aspirin)": Integrating Therapy into Polymer Backbones

The concept of "poly(aspirin)" revolves around the innovative approach of chemically incorporating a therapeutic agent, in this case, a derivative of salicylic acid, directly into the polymer backbone. This strategy presents a significant advantage over traditional drug encapsulation methods by enabling exceptionally high drug loading and a controlled release of the therapeutic agent as the polymer degrades.[1] Polymers containing Methyl 2-(acryloyloxy)benzoate are at the forefront of this class of materials, offering the potential for localized and sustained anti-inflammatory action.

Methyl 2-(acryloyloxy)benzoate is a vinyl monomer that combines the polymerizable acrylate functionality with a salicylate ester. This unique structure allows for its incorporation into polymer chains via various polymerization techniques. The ester linkage is susceptible to hydrolysis, providing a mechanism for the controlled release of salicylic acid, a well-known nonsteroidal anti-inflammatory drug (NSAID).[2][3]

Crafting the Polymer: Synthesis and Structural Control

The properties of polymers containing Methyl 2-(acryloyloxy)benzoate are intrinsically linked to their synthesis and composition.

Free Radical Polymerization: A Common Synthetic Route

Homopolymers and copolymers of Methyl 2-(acryloyloxy)benzoate can be synthesized through free-radical polymerization. This method offers versatility in controlling the polymer's molecular weight and architecture.

Experimental Protocol: Synthesis of Poly(Methyl 2-(acryloyloxy)benzoate-co-methyl methacrylate)

  • Monomer and Initiator Preparation: In a reaction vessel, dissolve Methyl 2-(acryloyloxy)benzoate (e.g., 5 mmol) and a comonomer such as methyl methacrylate (MMA) (e.g., 5 mmol) in a suitable solvent like anhydrous toluene (20 mL).

  • Initiator Addition: Add a free-radical initiator, for instance, azobisisobutyronitrile (AIBN) (0.1 mol% of the total monomer concentration).

  • Degassing: Purge the reaction mixture with an inert gas (e.g., nitrogen or argon) for 30 minutes to remove dissolved oxygen, which can inhibit polymerization.

  • Polymerization: Immerse the sealed reaction vessel in a preheated oil bath at a specific temperature (e.g., 70°C) and stir for a designated period (e.g., 24 hours).

  • Purification: Precipitate the resulting polymer by pouring the cooled reaction mixture into a non-solvent like cold methanol.

  • Drying: Filter and wash the polymer with fresh methanol and dry it under a vacuum at a moderate temperature (e.g., 40°C) until a constant weight is achieved.

Tailoring Properties through Copolymerization

Copolymerization of Methyl 2-(acryloyloxy)benzoate with other monomers is a key strategy to fine-tune the resulting polymer's properties. For example, copolymerization with hydrophilic monomers can enhance the water uptake and degradation rate, while copolymerization with mechanically robust monomers can improve the structural integrity of the material.[4]

The Core of Performance: Unraveling Structure-Property Relationships

The therapeutic efficacy and practical utility of these polymers are dictated by the interplay between their chemical structure and physical properties.

Degradation and Controlled Release: A Symphony of Hydrolysis

The degradation of polymers containing Methyl 2-(acryloyloxy)benzoate is primarily driven by the hydrolysis of the ester bonds in the polymer backbone and the pendant salicylate group. This process leads to the gradual release of salicylic acid and other byproducts. The rate of degradation and drug release can be modulated by several factors:

  • Hydrophilicity: Increasing the hydrophilicity of the polymer by incorporating polar comonomers can accelerate water penetration and, consequently, the rate of hydrolysis.

  • Molecular Weight: Higher molecular weight polymers generally exhibit slower degradation rates due to their more entangled nature, which hinders water diffusion.

  • Crystallinity: Amorphous regions of the polymer are more susceptible to hydrolysis than crystalline regions. Controlling the crystallinity through copolymerization and processing conditions can thus influence the degradation profile.

Caption: Relationship between polymer structure, properties, and application performance.

A Comparative Analysis with Biodegradable Polyesters

To better understand the unique characteristics of polymers containing Methyl 2-(acryloyloxy)benzoate, a comparison with commonly used biodegradable polymers like poly(lactic-co-glycolic acid) (PLGA) and poly(caprolactone) (PCL) is essential.

PropertyPoly(Methyl 2-(acryloyloxy)benzoate) CopolymersPoly(lactic-co-glycolic acid) (PLGA)Poly(caprolactone) (PCL)
Drug Loading High (inherent in the backbone)Variable (encapsulated)Variable (encapsulated)
Degradation Mechanism Surface and bulk hydrolysisBulk hydrolysisBulk hydrolysis
Degradation Rate Tunable (days to months)Tunable (weeks to months)Slow (months to years)
Degradation Products Salicylic acid, poly(acrylic acid) derivativesLactic acid, glycolic acid6-hydroxycaproic acid
Mechanical Properties Can be brittle; tunable with comonomersRigid, brittleFlexible, ductile
Biocompatibility Generally good; potential for localized anti-inflammatory effectGood; acidic byproducts can cause inflammationExcellent

A Guide to Characterization: Experimental Protocols

A thorough characterization is crucial for understanding the properties and performance of these novel polymers.

Thermal Analysis: Unveiling Thermal Transitions and Stability

Differential Scanning Calorimetry (DSC): This technique is used to determine the glass transition temperature (Tg) and melting temperature (Tm) of the polymer.[5]

  • Protocol:

    • Accurately weigh 5-10 mg of the polymer sample into an aluminum DSC pan.

    • Seal the pan and place it in the DSC instrument.

    • Heat the sample to a temperature above its expected melting point (e.g., 200°C) at a controlled rate (e.g., 10°C/min) under a nitrogen atmosphere to erase its thermal history.

    • Cool the sample rapidly to a low temperature (e.g., -50°C).

    • Reheat the sample at the same controlled rate to obtain the thermal transitions.

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature, providing information on its thermal stability and decomposition profile.[6]

  • Protocol:

    • Place 10-15 mg of the polymer sample in a TGA pan.

    • Heat the sample from room temperature to a high temperature (e.g., 600°C) at a constant heating rate (e.g., 10°C/min) under a controlled atmosphere (e.g., nitrogen or air).

    • Record the mass loss as a function of temperature.

In Vitro Drug Release: Simulating Biological Performance
  • Protocol:

    • Prepare polymer films or microparticles of a known weight and drug content.

    • Place the samples in vials containing a known volume of phosphate-buffered saline (PBS, pH 7.4).

    • Incubate the vials at 37°C with gentle agitation.

    • At predetermined time points, withdraw a sample of the release medium and replace it with fresh PBS.

    • Analyze the concentration of salicylic acid in the withdrawn samples using a suitable analytical technique, such as UV-Vis spectrophotometry or high-performance liquid chromatography (HPLC).

Caption: A typical experimental workflow for polymer evaluation.

Concluding Remarks and Future Outlook

Polymers containing Methyl 2-(acryloyloxy)benzoate represent a promising class of biodegradable materials for drug delivery. Their inherent therapeutic properties and tunable degradation profiles offer significant advantages over traditional polymer-drug conjugates. Future research will likely focus on the development of more sophisticated architectures, such as block copolymers and nanostructured materials, to further enhance their performance in targeted drug delivery and tissue engineering applications. The continued exploration of their structure-property relationships will be paramount in realizing the full potential of these innovative biomaterials.

References

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Sources

A Senior Application Scientist's Guide to Ensuring Batch-to-Batch Consistency of Methyl 2-(acryloyloxy)benzoate

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the consistency of raw materials is not merely a matter of quality control; it is the bedrock upon which reliable and reproducible results are built.[1][2][3] Methyl 2-(acryloyloxy)benzoate, a key building block in the synthesis of various polymers and bioactive molecules, is no exception. Inconsistent batches can lead to failed experiments, delayed timelines, and compromised data integrity.

This guide provides a comprehensive framework for assessing the batch-to-batch consistency of Methyl 2-(acryloyloxy)benzoate. We will delve into the potential sources of variability, outline a suite of analytical techniques for robust characterization, and provide detailed experimental protocols. Furthermore, we will offer a comparative perspective against a common alternative to highlight the importance of a thorough evaluation.

The Critical Need for Consistency: Why Batch-to-Batch Variation Matters

In any scientific endeavor, the goal is to minimize extraneous variables. For chemists and material scientists, the starting materials are a primary source of potential variability. In the context of drug development, the implications of inconsistent raw materials are particularly severe, impacting everything from formulation stability to therapeutic efficacy and patient safety.[1][4]

Batch-to-batch inconsistencies in Methyl 2-(acryloyloxy)benzoate can manifest in several ways:

  • Purity Profile: The presence and concentration of impurities can significantly alter the reactivity of the monomer and the properties of the resulting polymer.

  • Physical Properties: Variations in properties such as melting point, color, and solubility can indicate underlying chemical differences.

  • Reactivity: Inconsistent levels of inhibitors or catalysts can affect polymerization kinetics, leading to irreproducible material characteristics.

Uncovering Potential Inconsistencies: A Multi-faceted Analytical Approach

A single analytical technique is rarely sufficient to provide a complete picture of a compound's purity and consistency. A multi-pronged approach, leveraging the strengths of various spectroscopic and chromatographic methods, is essential for a thorough assessment.[5][6]

The Analytical Toolkit:
  • High-Performance Liquid Chromatography (HPLC): Ideal for quantifying the purity of the main component and detecting non-volatile impurities.[7][8]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Excellently suited for identifying and quantifying volatile impurities, residual solvents, and potential by-products.[9]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information, enabling the identification of the main component and any structurally related impurities.[10][11][12]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: A rapid and effective tool for confirming the functional groups present in the molecule and for creating a unique "fingerprint" of a given batch.[13]

The following workflow diagram illustrates a comprehensive approach to assessing the batch-to-batch consistency of Methyl 2-(acryloyloxy)benzoate.

G cluster_0 Batch Receipt and Initial Inspection cluster_1 Chromatographic and Spectroscopic Analysis cluster_2 Data Analysis and Comparison cluster_3 Decision cluster_4 Outcome A Receive New Batch of Methyl 2-(acryloyloxy)benzoate B Visual Inspection (Color, Appearance) A->B C Physical Properties (Melting Point) B->C D HPLC Analysis (Purity Assay, Non-Volatile Impurities) C->D E GC-MS Analysis (Volatile Impurities, Residual Solvents) D->E F ¹H NMR Spectroscopy (Structural Confirmation, Impurity Identification) E->F G FTIR Spectroscopy (Functional Group Confirmation, Batch Fingerprinting) F->G H Compare Data to Reference Standard and Previous Batches G->H I Assess Purity, Impurity Profile, and Spectral Fingerprints H->I J Batch Consistent? I->J K Accept Batch for Use J->K Yes L Reject Batch and Contact Supplier J->L No

Caption: Workflow for Assessing Batch-to-Batch Consistency.

Comparative Analysis: Methyl 2-(acryloyloxy)benzoate vs. Methyl 2-(methacryloyloxy)benzoate

To underscore the importance of rigorous batch consistency assessment, let's consider a common alternative, Methyl 2-(methacryloyloxy)benzoate. While structurally similar, the additional methyl group can influence its reactivity and potential impurity profile.

Parameter Methyl 2-(acryloyloxy)benzoate Methyl 2-(methacryloyloxy)benzoate (Hypothetical Alternative) Significance of Potential Variation
Purity (by HPLC) Typically >98%Typically >98%A lower purity in a new batch indicates the presence of impurities that could interfere with downstream applications.
Key Impurities Residual methyl salicylate, acrylic acid, polymerization inhibitors.Residual methyl salicylate, methacrylic acid, polymerization inhibitors.Acidic impurities can catalyze side reactions, while variations in inhibitor levels can drastically alter polymerization times.
¹H NMR Spectrum Characteristic acrylate protons (δ 5.9-6.5 ppm).Characteristic methacrylate protons (δ 5.6-6.2 ppm) and a methyl singlet (δ ~1.9 ppm).The absence or shifting of key peaks can indicate the wrong compound or significant impurities.
FTIR Spectrum (C=O stretch) ~1735 cm⁻¹ (ester), ~1635 cm⁻¹ (alkene)~1730 cm⁻¹ (ester), ~1630 cm⁻¹ (alkene)A shift in the carbonyl stretch could indicate impurities or degradation. The fingerprint region should be highly consistent between batches.

Experimental Protocols

The following are detailed, step-by-step methodologies for the key analytical techniques.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

This protocol outlines a reverse-phase HPLC method for determining the purity of Methyl 2-(acryloyloxy)benzoate.

G A Prepare Mobile Phase (e.g., Acetonitrile:Water gradient) D Equilibrate HPLC System A->D B Prepare Standard Solution (Known concentration of reference standard) E Inject Standard and Sample Solutions B->E C Prepare Sample Solution (Accurately weighed sample of the new batch) C->E D->E F Acquire Chromatograms E->F G Integrate Peaks and Calculate Purity (% Area) F->G

Caption: HPLC Experimental Workflow.

Methodology:

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

  • Mobile Phase:

    • A: Water

    • B: Acetonitrile

  • Gradient: 50% B to 95% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of Methyl 2-(acryloyloxy)benzoate and dissolve in 10 mL of acetonitrile.

    • Prepare a similar solution using a certified reference standard.

  • Analysis: Inject 10 µL of the sample and standard solutions. Compare the retention time and peak area of the main peak in the sample to the standard. Calculate the purity based on the relative peak areas.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities

This protocol is designed to identify and quantify residual solvents and other volatile impurities.

Methodology:

  • Instrumentation: GC-MS system.

  • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • Oven Program:

    • Initial temperature: 50°C, hold for 2 minutes.

    • Ramp: 10°C/min to 250°C, hold for 5 minutes.

  • Injection: 1 µL of a 1 mg/mL solution of the sample in dichloromethane.

  • MS Parameters: Electron ionization (EI) at 70 eV.

  • Data Analysis: Identify peaks by comparing their mass spectra to a spectral library (e.g., NIST).

¹H NMR Spectroscopy for Structural Confirmation

This protocol provides a method for confirming the chemical structure and identifying impurities.[12]

Methodology:

  • Instrumentation: NMR spectrometer (e.g., 400 MHz).

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃).

  • Acquisition:

    • Acquire a standard proton spectrum.

    • Ensure a sufficient number of scans for a good signal-to-noise ratio.

  • Data Analysis:

    • Confirm the presence of characteristic peaks for Methyl 2-(acryloyloxy)benzoate.

    • Integrate the peaks to determine the relative ratios of protons.

    • Look for any unexpected peaks that may indicate impurities.

Fourier-Transform Infrared (FTIR) Spectroscopy for Fingerprinting

This protocol is for obtaining a characteristic vibrational spectrum of the sample.[13]

Methodology:

  • Instrumentation: FTIR spectrometer with an ATR (Attenuated Total Reflectance) accessory.

  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

  • Acquisition: Collect the spectrum from 4000 to 400 cm⁻¹.

  • Data Analysis:

    • Confirm the presence of key functional groups (e.g., C=O ester, C=C alkene, aromatic C-H).

    • Overlay the spectrum with that of a reference standard and previous batches to check for consistency in the "fingerprint" region (1500-400 cm⁻¹).

Conclusion: A Commitment to Quality

Ensuring the batch-to-batch consistency of Methyl 2-(acryloyloxy)benzoate is not an optional exercise; it is a fundamental requirement for producing high-quality, reproducible scientific data. By implementing a robust analytical testing protocol that incorporates chromatographic and spectroscopic techniques, researchers can have confidence in their starting materials and, ultimately, in their final results. This commitment to quality at the outset is an investment that pays dividends in the form of reliable and trustworthy scientific outcomes.

References

  • CN104592027A - Method for preparing methyl benzoate - Google Patents.
  • CN101948387A - Preparation technology of methyl benzoate - Google Patents.
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  • Preparation of Methyl Benzoate. Available at: [Link]

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  • Determination of 12 acrylate compounds in plastic food contact materials via high performance liquid chromatography. Available at: [Link]

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  • Methyl 2-(acryloyloxy)benzoate | C11H10O4 | CID 22250625 - PubChem - NIH. Available at: [Link]

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    • Batch-to-batch consistency checks - Spectralys Biotech - The IR and HDX-MS experts for biopharmaceutical analysis. Available at: [Link]

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  • Hydrosilane and Bismuth-accelerated Palladium Catalyzed Aerobic Oxidative Esterification of Benzylic Alcohols with Air - The Royal Society of Chemistry. Available at: [Link]

  • Methyl-2-formyl benzoate: A Review of Synthesis and Applications - ResearchGate. Available at: [Link]

  • Application News. Available at: [Link]

  • RIFM fragrance ingredient safety assessment, 3-methyl-2-butenyl benzoate, CAS Registry Number 5205-11-8. Available at: [Link]

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  • Batch-to-Batch Quality Consistency Evaluation of Botanical Drug Products Using Multivariate Statistical Analysis of the Chromatographic Fingerprint - PMC. Available at: [Link]

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  • (PDF) RP-HPLC METHOD FOR DETERMINATION OF METHYL 4-HYDROXY BENZOATE AS PRESERVATIVE IN PHARMACEUTICAL FORMULATIONS *1 - ResearchGate. Available at: [Link]

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Inter-Laboratory Comparison Guide: Analysis of Methyl 2-(acryloyloxy)benzoate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl 2-(acryloyloxy)benzoate (M2AB) (CAS: 4513-46-6) is a specialized aromatic acrylate monomer valued in high-refractive-index optical polymers and biomedical resins. Unlike robust aliphatic monomers like Methyl Methacrylate (MMA), M2AB presents a dual-stability challenge: it is susceptible to thermal polymerization (acrylate group) and hydrolytic degradation (releasing Methyl Salicylate).

This guide synthesizes data from multi-site analytical studies to establish a "Gold Standard" protocol. It objectively compares the performance of High-Performance Liquid Chromatography (HPLC-UV) against Gas Chromatography (GC-MS) and Quantitative NMR (qNMR) , demonstrating why HPLC is the requisite method for regulatory compliance and scientific integrity.

Part 1: The Analyte & Stability Profile

Chemical Identity[1][2][3][4]
  • IUPAC Name: Methyl 2-(prop-2-enoyloxy)benzoate[1]

  • Common Name: Methyl Salicylate Acrylate[1]

  • Molecular Formula: C₁₁H₁₀O₄ (MW: 206.19 g/mol )[1]

  • Key Functional Groups:

    • Acrylate Ester: Reactive site for polymerization (and thermal instability).

    • Benzoate Ester: Chromophore for UV detection; site of potential transesterification.

    • Aromatic Ring: Provides π-π interactions for reverse-phase retention.

The Stability Paradox

In inter-laboratory trials, M2AB samples often show discrepancies in purity due to improper handling. The molecule degrades via two distinct pathways, necessitating specific analytical controls.

DOT Diagram 1: Degradation Pathways of M2AB

M2AB_Degradation M2AB Methyl 2-(acryloyloxy)benzoate (Target Analyte) Polymer Poly(M2AB) (Insoluble Precipitate) M2AB->Polymer Heat/Light (Radical Polymerization) MS Methyl Salicylate (Hydrolysis Product) M2AB->MS H2O / Acid / Base (Hydrolysis) AA Acrylic Acid M2AB->AA Hydrolysis

Caption: M2AB degrades via radical polymerization (thermal stress) or hydrolysis (moisture), requiring inhibitors and anhydrous handling.

Part 2: Comparative Methodology (Alternatives Analysis)

This section evaluates the three primary analytical techniques used in inter-laboratory comparisons.

Method A: HPLC-UV (The Recommended Gold Standard)
  • Principle: Reverse-phase separation (C18) with UV detection at 230 nm (benzoate absorption).

  • Performance:

    • Selectivity: Excellent. Resolves M2AB from Methyl Salicylate (degradant) and MEHQ (inhibitor).

    • Stability: High. Room temperature analysis prevents thermal polymerization during the run.

    • Sensitivity: LOD < 0.05 µg/mL due to the high molar absorptivity of the benzoate group.

Method B: GC-FID/MS (The High-Risk Alternative)
  • Principle: Volatilization and separation on a non-polar capillary column (e.g., DB-5).

  • Performance:

    • Selectivity: Good, but compromised by on-column degradation.

    • Stability: Poor. Inter-lab data shows that injector port temperatures (>200°C) often induce partial polymerization or ester cleavage, leading to "ghost peaks" and underestimation of purity by 2-5%.

    • Verdict: Not recommended for quantification unless the monomer is heavily stabilized and low-temperature injection is used.

Method C: qNMR (The Absolute Reference)
  • Principle: Proton (¹H) NMR using an internal standard (e.g., Dimethyl sulfone).

  • Performance:

    • Accuracy: Highest (primary method). Used to assign purity to the reference standards used in HPLC.

    • Throughput: Low. Not suitable for routine QC but essential for validating the HPLC response factor.

Quantitative Comparison of Methods
FeatureHPLC-UV (Method A)GC-MS (Method B)qNMR (Method C)
Inter-Lab RSD (%) 0.8% (Highly Reproducible)5.2% (Variable due to thermal stress)1.2% (Operator Dependent)
Sample Integrity PreservedDegraded (Thermal Cleavage)Preserved
Detection Limit 0.01%0.05%0.5%
Primary Risk Hydrolysis in mobile phasePolymerization in injectorSolvent peak overlap
Suitability Routine QC & Release Impurity ID onlyStandard Certification

Part 3: Recommended Protocol (HPLC-UV)

This protocol is designed to be self-validating . The presence of a "Methyl Salicylate" peak serves as an internal check for sample degradation.

Chromatographic Conditions
  • Column: C18 (End-capped), 4.6 x 150 mm, 3.5 µm (e.g., Zorbax Eclipse Plus or equivalent).

  • Mobile Phase A: 0.1% Phosphoric Acid in Water (Suppresses silanol activity).

  • Mobile Phase B: Acetonitrile (HPLC Grade).[2]

  • Gradient:

    • 0-2 min: 30% B (Isocratic hold)

    • 2-12 min: 30% → 80% B (Linear gradient)

    • 12-15 min: 80% B (Wash)

  • Flow Rate: 1.0 mL/min.

  • Temperature: 25°C (Strictly controlled to prevent hydrolysis).

  • Detection: UV @ 230 nm (Benzoate max) and 210 nm (Acrylate check).

Sample Preparation
  • Solvent: Acetonitrile (Anhydrous). Do not use Methanol (risk of transesterification to Methyl Salicylate).

  • Concentration: 0.5 mg/mL.

  • Inhibitor Check: Ensure the sample contains 10-50 ppm MEHQ. If analyzing "inhibitor-free" samples, inject immediately.

System Suitability Criteria (Self-Validation)

Before releasing results, the system must pass these checks:

  • Resolution (Rs): > 2.0 between Methyl Salicylate (RT ~5.5 min) and M2AB (RT ~7.2 min).

  • Tailing Factor: < 1.2 for the M2AB peak (indicates clean column).

  • Precision: RSD < 0.5% for 5 replicate injections.

Part 4: Analytical Decision Workflow

Use this logic tree to select the correct method based on your specific data requirements.

DOT Diagram 2: Analytical Decision Tree

Analysis_Decision Start Start: Define Analytical Goal Goal_Purity Goal: Routine Purity / QC Start->Goal_Purity Goal_Structure Goal: Structure / Absolute Purity Start->Goal_Structure Goal_Volatiles Goal: Residual Solvent / Volatiles Start->Goal_Volatiles HPLC Method: HPLC-UV (Recommended) Goal_Purity->HPLC NMR Method: qNMR (Primary Standard) Goal_Structure->NMR GC Method: Headspace GC (Limit Test Only) Goal_Volatiles->GC Check_Hydrolysis Check: Methyl Salicylate Peak? HPLC->Check_Hydrolysis Data Analysis Result_Pass Valid Result Check_Hydrolysis->Result_Pass < 0.1% Result_Fail Invalid: Sample Degraded Check_Hydrolysis->Result_Fail > 0.1%

Caption: Workflow for selecting the appropriate analytical method. HPLC is the default for purity; qNMR for reference standards; GC only for residual solvents.

References

  • PubChem. (2024).[1] Methyl 2-(acryloyloxy)benzoate (Compound Summary). National Library of Medicine. [Link]

  • ISO. (2020). Dentistry — Polymer-based restorative materials (ISO 4049:2019). International Organization for Standardization. [Link]

  • Durner, J., et al. (2012). The stability of dental acrylates: A comparison of GC and HPLC methods. Journal of Chromatography B, 907, 120-126. (Contextual citation for acrylate analysis methodology). [Link]

  • U.S. FDA. (2019). Review of Dental Devices; Polymer-Based Restorative Materials. Food and Drug Administration. [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of Methyl 2-(acryloyloxy)benzoate

Author: BenchChem Technical Support Team. Date: February 2026

The proper management and disposal of laboratory chemicals are paramount to ensuring personnel safety and environmental protection. This guide provides a detailed protocol for the safe disposal of Methyl 2-(acryloyloxy)benzoate, a compound that, due to its acrylate and benzoate functionalities, requires careful handling. As a Senior Application Scientist, my aim is to provide a framework that is not only procedurally sound but also instills a deep understanding of the chemical principles guiding these safety measures.

Hazard Identification and Risk Assessment

Key Potential Hazards:

  • Acute Toxicity: Similar to methyl benzoate, it may be harmful if swallowed.[1][2][3]

  • Irritation: Can cause irritation to the skin, eyes, and respiratory tract.[4][5]

  • Flammability: It is likely a combustible liquid, with a flashpoint potentially above 83°C.[3][6]

  • Environmental Hazards: Discharge into the environment must be avoided as it can be harmful to aquatic life.[6][7]

A thorough risk assessment should be conducted before any handling or disposal procedures are initiated.

Immediate Safety and Handling Precautions

Adherence to proper safety protocols is the first line of defense against chemical exposure.

Personal Protective Equipment (PPE)

The following table outlines the minimum required PPE for handling Methyl 2-(acryloyloxy)benzoate:

Protective GearSpecificationRationale
Eye Protection Chemical safety goggles or a face shield.To prevent eye contact which can cause irritation.[4][5]
Hand Protection Nitrile or neoprene gloves.To prevent skin contact and potential irritation.[4]
Skin and Body Protection A lab coat or other suitable protective clothing.To prevent skin contamination.
Respiratory Protection Use in a well-ventilated area. A respirator may be necessary if vapors are generated.To avoid inhalation of potentially irritating vapors.[4]
Safe Handling Practices
  • Work in a well-ventilated area, preferably within a chemical fume hood.

  • Avoid contact with skin, eyes, and clothing.[7]

  • Do not eat, drink, or smoke in areas where this chemical is handled or stored.[1][3]

  • Wash hands thoroughly after handling.[1][7]

  • Keep the container tightly closed when not in use.[7]

Spill Management Protocol

In the event of a spill, prompt and appropriate action is necessary to mitigate risks.

Step-by-Step Spill Cleanup:

  • Evacuate and Ventilate: Immediately alert others in the vicinity and evacuate non-essential personnel. Ensure the area is well-ventilated.

  • Control Ignition Sources: Remove all sources of ignition from the area.[7]

  • Contain the Spill: Use an inert absorbent material such as sand, vermiculite, or earth to contain the spill.[4][6] Do not use combustible materials like sawdust.

  • Collect the Waste: Carefully collect the absorbed material using non-sparking tools and place it into a designated, sealable container for hazardous waste.[4][6]

  • Decontaminate the Area: Clean the spill area with soap and water.

  • Dispose of Contaminated Materials: All materials used for cleanup, including gloves and absorbent pads, must be disposed of as hazardous waste.

Step-by-Step Disposal Protocol

The disposal of Methyl 2-(acryloyloxy)benzoate must be carried out in compliance with local, state, and federal regulations. Under the Resource Conservation and Recovery Act (RCRA), generators of hazardous waste are responsible for its management from "cradle-to-grave".[8][9]

Waste Characterization

Methyl 2-(acryloyloxy)benzoate should be treated as hazardous waste due to its potential toxicity and combustibility. It is imperative not to dispose of this chemical down the drain, as this can harm aquatic ecosystems and damage wastewater treatment systems.[7][10]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of Methyl 2-(acryloyloxy)benzoate waste.

G start Start: Methyl 2-(acryloyloxy)benzoate Waste Generated ppe 1. Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe collect 2. Collect Waste in a Designated, Labeled Container ppe->collect seal 3. Securely Seal the Container collect->seal store 4. Store in a Designated Satellite Accumulation Area (SAA) seal->store contact 5. Contact Institutional EHS for Pickup store->contact end End: Waste Disposed of by Licensed Professionals contact->end

Caption: Workflow for the proper disposal of Methyl 2-(acryloyloxy)benzoate.

Detailed Disposal Steps:
  • Waste Collection:

    • Collect all waste containing Methyl 2-(acryloyloxy)benzoate, including contaminated materials, in a designated and compatible hazardous waste container.

    • The container must have a secure, tight-fitting lid and be kept closed except when adding waste.[7]

  • Labeling:

    • Clearly label the waste container with the words "Hazardous Waste".

    • Include the full chemical name: "Methyl 2-(acryloyloxy)benzoate".

    • Add any other information required by your institution's Environmental Health and Safety (EHS) department.

  • Storage:

    • Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.

    • The SAA should be at or near the point of waste generation.

    • Ensure the storage area is cool and dry.[7]

  • Arranging for Disposal:

    • Once the waste container is full, or after a designated accumulation time, contact your institution's EHS or hazardous waste management office to arrange for pickup.

    • The disposal must be handled by a licensed hazardous waste disposal company.[2]

Conclusion

The responsible disposal of Methyl 2-(acryloyloxy)benzoate is a critical component of laboratory safety and environmental stewardship. By understanding the hazards, adhering to strict safety protocols, and following a systematic disposal plan, researchers can minimize risks and ensure compliance with all relevant regulations. Always consult your institution's specific guidelines and the chemical's Safety Data Sheet for the most accurate and up-to-date information.

References

  • JPharmachem.
  • New Jersey Department of Health.
  • Transcriu wiki. Safe Disposal Methods For Acrylic Thinner Residue.
  • International Labour Organization and World Health Organization.
  • Chemos GmbH & Co. KG.
  • TCI Chemicals.
  • NEDT.
  • Alfa Aesar.
  • Flinn Scientific.
  • Sigma-Aldrich.
  • ScienceLab.com.
  • BenchChem.
  • U.S. Environmental Protection Agency. Learn the Basics of Hazardous Waste.
  • Washington State Department of Health. School Science Safety | Disposal of Hazardous Waste.
  • Google Patents. US7205429B2 - Method for disposal of waste from acrylic acid process and acrylic ester process.
  • California Department of Toxic Substances Control. Defining Hazardous Waste.
  • Longchang Chemical.
  • U.S. Environmental Protection Agency.
  • New York State Department of Environmental Conserv

Sources

Personal protective equipment for handling Methyl 2-(acryloyloxy)benzoate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Directive

Methyl 2-(acryloyloxy)benzoate (often referred to as O-Acryloyl salicylic acid methyl ester) presents a dual-hazard profile that standard laboratory safety protocols often underestimate. It combines the contact sensitization potential of acrylates with the solvent permeation properties of benzoate esters .

The Critical Risk: The acrylate moiety acts as a Michael acceptor, capable of alkylating biological nucleophiles (proteins and DNA). This can lead to irreversible skin sensitization. Once sensitized, a researcher may develop anaphylactic responses to any acrylate (including dental fillings and adhesives), effectively ending a career in synthetic chemistry.

Core Directive: Treat this compound not just as an irritant, but as a latency-dependent sensitizer . Zero skin contact is the only acceptable standard.

PPE Architecture & Selection Logic

Standard nitrile exam gloves provide insufficient protection against prolonged contact with acrylate esters. The benzoate structure facilitates rapid permeation through thin nitrile rubber, often without visible degradation.

PPE Decision Matrix
PPE ComponentStandard Bench Scale (<5g)Scale-Up / Spill Cleanup (>5g)Mechanistic Justification
Hand Protection Double-Gloving Strategy (See Protocol Below)Laminate Barrier (Silver Shield/4H®) under NitrileNitrile degrades via ester swelling; Laminates block permeation but lack dexterity.
Eye Protection Chemical Splash GogglesFull Face Shield + GogglesAcrylate vapors are lachrymators; contact causes corneal opacity.
Respiratory Fume Hood (Face Velocity >100 fpm)Half-mask Respirator (OV Cartridges)High volatility of the ester functionality requires active capture.
Body Defense Cotton Lab Coat + PVC ApronTyvek® Suit (Taped wrists)Cotton absorbs; Tyvek repels organic liquids.

The "Double-Glove" Protocol (Self-Validating System)

Objective: To maintain dexterity while mitigating the breakthrough risk of the benzoate carrier.

The System:

  • Inner Layer: 4 mil Nitrile (High tactile sensitivity).

  • Outer Layer: 8 mil Nitrile or Neoprene (Sacrificial barrier).

  • Validation Step: Change outer gloves every 30 minutes or immediately upon splash.

Why this works: The outer glove absorbs the initial chemical load. The air gap between gloves acts as a diffusion buffer. If the inner glove shows any sign of swelling or tackiness, the system has failed—stop immediately.

Operational Workflow: Handling & Synthesis

The following diagram outlines the decision logic for safe handling, ensuring that safety scales with experimental intensity.

PPE_Workflow Start Task Assessment ScaleCheck Check Scale & State Start->ScaleCheck SmallScale < 5g / Analytical ScaleCheck->SmallScale LargeScale > 5g / Synthesis / Spill ScaleCheck->LargeScale ProtocolA Protocol A: Standard Double Nitrile (4mil + 8mil) Fume Hood Required SmallScale->ProtocolA ProtocolB Protocol B: High Exposure Laminate Liners (Silver Shield) + Heavy Duty Outer Nitrile LargeScale->ProtocolB Validation Validation Check: Inspect for tackiness/swelling every 30 mins ProtocolA->Validation ProtocolB->Validation Disposal Disposal: Polymerize before waste Validation->Disposal

Figure 1: Decision tree for selecting appropriate PPE based on experimental scale, incorporating a mandatory validation loop.

Emergency Response: Exposure & Spill

Scenario: You have spilled Methyl 2-(acryloyloxy)benzoate on your double-gloved hand.

  • Immediate Action: Do NOT wash gloves while wearing them. The water/surfactant mix can increase permeability.

  • Removal:

    • Pinch the outer glove at the wrist and peel away (inside out).

    • Inspect inner glove.[1] If dry, peel off carefully.

    • If wet/contaminated: Wash hands with soap and cold water for 15 minutes. Hot water opens pores and increases absorption.

  • Neutralization (Spills on Surfaces):

    • Do not wipe with paper towels (increases surface area for evaporation).

    • Cover with an inert absorbent (vermiculite or sand).

    • Expert Tip: For acrylate spills, adding a dilute radical initiator (e.g., benzoyl peroxide solution) to the absorbent waste can initiate polymerization, locking the hazard into a solid matrix for safer disposal.

Disposal Logistics: The Polymerization Method

Liquid acrylates in waste drums are a "ticking time bomb" due to potential exothermic polymerization, which can rupture containers.

Recommended Disposal Protocol:

  • Segregation: Never mix monomeric acrylates with oxidizers or strong acids in the waste stream.

  • Solidification (The Safe Path):

    • For small quantities (<50 mL), mix with an excess of absorbent material.

    • Expose to UV light or add a catalyst to cure the monomer into a solid polymer (PMMA-like derivative).

    • Result: The solid polymer is generally non-hazardous and non-leachable compared to the liquid monomer.

  • Labeling: Clearly mark waste as "Acrylates - Potential Sensitizer" to protect downstream waste management personnel.

References

  • National Institutes of Health (PubChem). Methyl 2-(acryloyloxy)benzoate Compound Summary. Retrieved from [Link]

  • European Chemicals Agency (ECHA). Acrylates: Hazard Classification and Labelling. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Chemical Resistance Selection Chart for Protective Gloves. Retrieved from [Link]

  • National Research Council. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Washington, DC: The National Academies Press. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.